molecular formula C29H37ClN4O3 B610062 PF-CBP1 hydrochloride

PF-CBP1 hydrochloride

Cat. No.: B610062
M. Wt: 525.1 g/mol
InChI Key: HFOZCHHWLMTUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-CBP1, also known as PF-06670910, is potent and highly-selective inhibitor of the bromodomain of CREB binding protein (CBP BRD) that down regulates targets of CBP in macrophages primary neurons.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOZCHHWLMTUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Function of PF-CBP1 Hydrochloride in Gene Expression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of PF-CBP1 hydrochloride, a selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its paralog, p300. We will delve into its mechanism of action, its profound impact on gene expression, and provide field-proven methodologies for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent epigenetic modulator.

Introduction: Targeting the Epigenetic Machinery

The landscape of gene regulation is profoundly influenced by the dynamic state of chromatin. Post-translational modifications of histone proteins are central to this regulation, with acetylation being a key mark associated with transcriptionally active chromatin. The enzymes responsible for this modification, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), represent critical nodes of control.

Among the most important HATs are the highly homologous proteins CBP (CREBBP) and p300 (EP300).[1][2] These multi-domain proteins act as transcriptional co-activators, integrating signals from numerous pathways to orchestrate complex gene expression programs involved in cell growth, differentiation, and apoptosis. A key functional module within CBP and p300 is the bromodomain, a specialized ~110 amino acid motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is crucial for tethering the CBP/p300 enzymatic machinery to specific chromatin loci, thereby facilitating the acetylation of nearby histones (notably H3K27ac) and promoting gene transcription.[3][4]

This compound is a potent and highly selective small molecule inhibitor that targets the bromodomains of CBP and p300, providing a powerful tool to dissect their role in gene expression and explore their therapeutic potential.[5][6]

Mechanism of Action: Disrupting the Reader Function

PF-CBP1 does not inhibit the catalytic HAT activity of CBP/p300 directly. Instead, it functions as a competitive antagonist at the acetyl-lysine binding pocket of the bromodomain.[7] By occupying this site, PF-CBP1 prevents the bromodomain from "reading" the epigenetic landscape—specifically, it blocks the recognition and binding of acetylated histones.[1] This disruption has profound downstream consequences for gene expression.

The core mechanism can be summarized as follows:

  • Competitive Binding: PF-CBP1 enters the cell and occupies the hydrophobic acetyl-lysine binding pocket within the CBP/p300 bromodomain.

  • Inhibition of Chromatin Tethering: This prevents the CBP/p300 complex from docking onto chromatin at sites of active transcription, such as enhancers and super-enhancers, which are characterized by high levels of histone acetylation.

  • Reduced Histone Acetylation: By displacing the HAT-containing complex, the local deposition of acetyl marks, particularly H3K27ac, is diminished.[2][8]

  • Transcriptional Repression: The reduction in H3K27ac and the loss of the co-activator complex lead to a more condensed chromatin state and the downregulation of target gene transcription.[3][8]

This targeted inhibition of the bromodomain's reader function allows for a precise interrogation of its role, distinct from inhibiting the enzyme's catalytic acetyltransferase activity.

PF_CBP1_Mechanism_of_Action cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factor CBP_p300 CBP/p300 Complex TF->CBP_p300 recruits Ac_Histone Acetylated Histone (e.g., H3K27ac) Gene Target Gene Ac_Histone->Gene promotes transcription of CBP_p300->Ac_Histone binds to PF_CBP1 PF-CBP1 CBP_p300_Inhibited CBP/p300 Complex PF_CBP1->CBP_p300_Inhibited competitively binds to Bromodomain Ac_Histone_Blocked Acetylated Histone CBP_p300_Inhibited->Ac_Histone_Blocked binding blocked Gene_Repressed Target Gene (Repressed) Ac_Histone_Blocked->Gene_Repressed transcription reduced

Caption: Mechanism of PF-CBP1 action on gene transcription.

Quantitative Profile and Selectivity

The efficacy and selectivity of a chemical probe are paramount for generating reliable biological insights. PF-CBP1 has been characterized biochemically and demonstrates high selectivity for the CBP/p300 bromodomains.

TargetIC50 (nM)Reference
CREBBP (CBP) Bromodomain 125[5][6]
EP300 (p300) Bromodomain 363[5][6]
BRD4 Bromodomain >13,000[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[9]

The significant selectivity margin against other bromodomain families, such as the well-studied BET family (e.g., BRD4), is a critical feature.[5] This allows researchers to attribute observed biological effects more confidently to the inhibition of CBP/p300 reader function, rather than off-target effects on other bromodomain-containing proteins.

Impact on Gene Expression and Cellular Function

By displacing CBP/p300 from chromatin, PF-CBP1 modulates the expression of key genes involved in various cellular processes and disease states.

  • Oncogenesis: CBP/p300 are frequently overexpressed in various cancers and are crucial for the transcription of key oncogenes like MYC and androgen receptor (AR) target genes.[2][3][10] Inhibition with PF-CBP1 or similar molecules has been shown to downregulate these oncogenic programs, particularly affecting genes associated with super-enhancers, leading to reduced proliferation in cancer cell lines.[2][8]

  • Immunomodulation: The CBP/p300 bromodomains are vital for maintaining the function of regulatory T cells (Tregs), which can suppress anti-tumor immunity.[1] Inhibition can reduce the expression of Treg functional mediators like FOXP3, CTLA-4, and LAG-3, potentially reversing immunosuppression in the tumor microenvironment.[1][3] Furthermore, CBP/p300 activity is linked to NF-κB signaling and the expression of inflammatory cytokines like IL-6 and IL-1β.[5][11]

  • Neurobiology: In neurons, PF-CBP1 has been shown to downregulate targets such as RGS4, a gene linked to Parkinson's disease, demonstrating its potential utility in neuroscience research.[5][12]

Experimental Protocols and Methodologies

The following protocols provide a validated framework for utilizing this compound in cell-based assays to study its effects on gene expression.

Compound Preparation and Handling

Causality: Proper solubilization and storage are critical to ensure the compound's stability and activity. DMSO is the recommended solvent due to its ability to dissolve PF-CBP1 at high concentrations. Using fresh, anhydrous DMSO is crucial as the compound's solubility can be reduced by moisture.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% anhydrous DMSO.[5] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity or off-target effects.

Cell Treatment and Viability Assay

Causality: Determining the optimal, non-toxic working concentration is the first step. PF-CBP1 has been shown to have low cytotoxicity at typical working concentrations, but this should be confirmed for each cell line.[7]

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The next day, replace the medium with fresh medium containing a range of PF-CBP1 concentrations (e.g., 0.1 µM to 30 µM).[5][7] Include a vehicle control (DMSO only) at the highest concentration used.

  • Incubation: Incubate cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's protocol. This will establish the dose-response curve and identify the appropriate concentration range for subsequent experiments.

Western Blot Analysis of Histone Acetylation

Causality: This assay provides direct evidence of on-target activity by measuring the reduction in H3K27ac, a primary mark deposited by CBP/p300. A time-course experiment is recommended to capture the dynamics of this epigenetic change.

  • Cell Treatment: Treat cells with PF-CBP1 at the desired concentration (e.g., 1-10 µM) and for various time points (e.g., 6, 12, 24 hours).

  • Histone Extraction: Lyse cells and prepare histone-enriched extracts using an acid extraction protocol or a commercial kit. This step is crucial for concentrating the target proteins.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for acetylated-Histone H3 (Lys27) (H3K27ac).

    • Incubate with a primary antibody for Total Histone H3 as a loading control. The ratio of acetylated to total histone is the key readout.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative change in H3K27ac levels.

Quantitative RT-PCR (qRT-PCR) for Target Gene Expression

Causality: This experiment quantifies the functional downstream consequence of CBP/p300 bromodomain inhibition—changes in target gene mRNA levels.

  • Cell Treatment: Treat cells with PF-CBP1 and a vehicle control for a duration sufficient to observe transcriptional changes (typically 24 hours).[7]

  • RNA Extraction: Harvest cells and isolate total RNA using a TRIzol-based method or a column-based kit. Ensure high purity and integrity of the RNA (A260/280 ratio ~2.0).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with primers specific for your gene(s) of interest (e.g., MYC, IL-6, FOXP3) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in the expression of known CBP/p300 target genes in PF-CBP1-treated cells versus controls validates its inhibitory effect.

Experimental_Workflow start Start: Cell Culture prep Prepare PF-CBP1 Working Solutions start->prep treat Treat Cells (Vehicle vs. PF-CBP1) prep->treat incubate Incubate (e.g., 24 hours) treat->incubate harvest incubate->harvest rna_extract RNA Extraction harvest->rna_extract For RNA protein_extract Protein/Histone Extraction harvest->protein_extract For Protein cdna cDNA Synthesis rna_extract->cdna qpcr qRT-PCR Analysis cdna->qpcr rna_result Result: Gene Expression Changes qpcr->rna_result wb Western Blot (H3K27ac, Total H3) protein_extract->wb protein_result Result: Histone Acetylation Status wb->protein_result

Caption: A typical experimental workflow using PF-CBP1.

Conclusion and Future Directions

This compound is an invaluable tool for the modern cell biologist and drug discovery scientist. Its high selectivity for the CBP/p300 bromodomains provides a precise means to investigate the role of these critical co-activators in health and disease. By disrupting the "reader" function of CBP/p300, PF-CBP1 allows for the targeted modulation of gene expression programs controlled by histone acetylation, offering therapeutic potential in oncology, immunology, and beyond. As research continues, the application of such specific chemical probes will undoubtedly uncover deeper insights into the complex language of epigenetic regulation.

References

  • Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. PMC, National Institutes of Health.[Link]

  • PF-CBP1 | CREBBP inhibitor. AdooQ Bioscience.[Link]

  • CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. AACR Journals.[Link]

  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. PMC, National Institutes of Health.[Link]

  • The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. MDPI.[Link]

  • What are p300-CBP transcription factors inhibitors and how do they work? Enzo Life Sciences.[Link]

  • CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. PubMed.[Link]

  • Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au, ACS Publications.[Link]

  • CBP/p300, a promising therapeutic target for prostate cancer. PMC, PubMed Central.[Link]

  • The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. PubMed Central.[Link]

  • PF-CBP1. Cenmed Enterprises.[Link]

  • Current development of CBP/p300 inhibitors in the last decade. OUCI.[Link]

  • Specific inhibition of CBP/β-catenin interaction rescues defects in neuronal differentiation caused by a presenilin-1 mutation. National Institutes of Health.[Link]

  • CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. PMC, National Institutes of Health.[Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. MDPI.[Link]

  • Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. National Institutes of Health.[Link]

  • CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation. Cell.[Link]

  • Activation of NF-κB and p300/CBP potentiates cancer chemoimmunotherapy through induction of MHC-I antigen presentation. National Institutes of Health.[Link]

  • p300/CBP, a potential target to enhance the efficacy of PD-L1 blockade treatment. Signal Transduction and Targeted Therapy.[Link]

  • Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells. PMC, National Institutes of Health.[Link]

  • The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. PubMed.[Link]

  • p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. PubMed.[Link]

  • RNA binding to CBP stimulates histone acetylation and transcription. PMC, National Institutes of Health.[Link]

  • CBP/p300 Inhibitors for Genetically Defined Leukemias. The Mark Foundation for Cancer Research.[Link]

  • Is histone acetylation the most important physiological function for CBP and p300? Aging.[Link]

  • Target gene context influences the transcriptional requirement for the KAT3 family of CBP and p300 histone acetyltransferases. PMC, National Institutes of Health.[Link]

  • p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. ResearchGate.[Link]

  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric.[Link]

  • IC50. Wikipedia.[Link]

  • Binding of the histone chaperone ASF1 to the CBP bromodomain promotes histone acetylation. UniProt.[Link]

Sources

The Impact of PF-CBP1 Hydrochloride on Histone Acetylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Histone Acetylation in Gene Regulation

In the intricate landscape of epigenetic regulation, histone acetylation stands as a pivotal mechanism governing gene expression. This dynamic process, orchestrated by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), involves the addition of an acetyl group to lysine residues on the N-terminal tails of histone proteins. The acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that allows for greater accessibility of transcription factors and the transcriptional machinery to DNA.[1] This "open" chromatin state is generally associated with active gene transcription.[2]

At the heart of this regulatory network are the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300. These enzymes are crucial transcriptional co-activators that interact with a multitude of transcription factors to modulate the expression of genes involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Given their central role in gene regulation, the dysregulation of CBP and p300 activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3][5]

This technical guide provides an in-depth exploration of PF-CBP1 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains, and its effects on histone acetylation. We will delve into its mechanism of action and provide detailed, field-proven protocols for researchers and drug development professionals to effectively study its impact on cellular processes.

This compound: A Selective Probe into CBP/p300 Function

This compound is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300.[3][6][7] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, thereby tethering the CBP/p300 enzymatic machinery to specific chromatin regions. By competitively binding to the bromodomain, PF-CBP1 prevents the recruitment of CBP/p300 to chromatin, leading to a reduction in histone acetylation at target gene loci and subsequent modulation of gene expression.

The selectivity of PF-CBP1 for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as those of the BET (Bromodomain and Extra-Terminal domain) family, makes it a valuable tool for dissecting the specific functions of CBP/p300 in cellular signaling and disease.[6][7]

Mechanism of Action:

The inhibitory action of this compound can be visualized as a multi-step process that ultimately leads to the suppression of target gene transcription.

PF-CBP1_Mechanism_of_Action cluster_0 Cellular Environment Acetylated_Histones Acetylated Histone Tails (e.g., H3K27ac) CBP_p300 CBP/p300 Complex (HAT activity) CBP_p300->Acetylated_Histones Binds via Bromodomain RNA_Polymerase_II RNA Polymerase II CBP_p300->RNA_Polymerase_II Recruits/Activates Suppressed_Transcription Suppressed Gene Transcription PF_CBP1 PF-CBP1 HCl PF_CBP1->CBP_p300 Competitively Inhibits Bromodomain Binding Transcription_Factors Transcription Factors Target_Gene Target Gene Transcription_Factors->Target_Gene Binds to Promoter/Enhancer mRNA mRNA Transcript Target_Gene->mRNA RNA_Polymerase_II->Target_Gene Initiates Transcription

Caption: Mechanism of this compound action.

Quantitative Profile of this compound:
ParameterValueSource
Target CREBBP (CBP) and EP300 (p300) Bromodomains[6][7]
IC50 (CBP) 125 nM[6][7][8]
IC50 (p300) 363 nM[6][7][8]
Selectivity >100-fold selective for CBP over BRD4[6]

Experimental Assessment of this compound's Effect on Histone Acetylation

A multi-pronged experimental approach is essential to comprehensively characterize the impact of PF-CBP1 on histone acetylation and downstream cellular processes. The following protocols are designed to provide a robust framework for these investigations.

Western Blotting for Global Histone Acetylation

Scientific Rationale: Western blotting provides a straightforward and widely used method to assess global changes in specific histone acetylation marks upon treatment with PF-CBP1.[9] A reduction in the signal for marks such as H3K27ac, a key substrate of CBP/p300, can provide initial evidence of on-target activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight. The choice of cell line is critical; consider using cell lines with known dependence on CBP/p300 signaling, such as certain leukemia or prostate cancer cell lines.[3][4][10]

    • Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) on ice for 10 minutes.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the histones.

    • Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts (typically 5-15 µg) onto a 15% SDS-polyacrylamide gel.[6]

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.[11]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Interpretation: A dose- and time-dependent decrease in the intensity of the H3K27ac band relative to the total Histone H3 loading control would indicate that PF-CBP1 is effectively inhibiting CBP/p300 activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Scientific Rationale: ChIP-seq allows for the genome-wide identification of regions with altered histone acetylation following PF-CBP1 treatment. This powerful technique can reveal the specific genes and regulatory elements (promoters and enhancers) that are targeted by CBP/p300 and affected by its inhibition.[1][12][13] For studies involving inhibitors that may cause global changes in histone modifications, the use of a spike-in control is crucial for proper data normalization.[7][12]

ChIP-seq_Workflow Start Start: PF-CBP1 Treated Cells Crosslink 1. Crosslink Proteins to DNA (Formaldehyde) Start->Crosslink Lyse_and_Shear 2. Lyse Cells and Shear Chromatin (Sonication or Enzymatic Digestion) Crosslink->Lyse_and_Shear Spike_in 3. Add Spike-in Chromatin (e.g., Drosophila) Lyse_and_Shear->Spike_in Immunoprecipitate 4. Immunoprecipitate with Anti-H3K27ac Antibody Spike_in->Immunoprecipitate Wash 5. Wash and Elute Immunoprecipitate->Wash Reverse_Crosslinks 6. Reverse Crosslinks and Purify DNA Wash->Reverse_Crosslinks Library_Prep 7. Prepare Sequencing Library Reverse_Crosslinks->Library_Prep Sequence 8. High-Throughput Sequencing Library_Prep->Sequence Data_Analysis 9. Data Analysis: Alignment, Peak Calling, Differential Binding Sequence->Data_Analysis End End: Genome-wide H3K27ac Profiles Data_Analysis->End

Caption: A streamlined workflow for ChIP-seq analysis of histone acetylation.

Detailed Protocol:

  • Cell Treatment and Crosslinking:

    • Treat cells with PF-CBP1 or vehicle as described for Western blotting.

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Chromatin Preparation and Spike-in:

    • Harvest and lyse the cells to isolate nuclei.

    • Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

    • Add a known amount of chromatin from a different species (e.g., Drosophila) as a spike-in control before immunoprecipitation. This allows for normalization of the data to account for global changes in histone acetylation.[7][12]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution, Reverse Crosslinking, and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based method.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA.

    • Perform high-throughput sequencing.

Data Analysis and Interpretation: After aligning the sequencing reads to the reference genome, peaks representing regions of histone acetylation are identified. By comparing the peak profiles between PF-CBP1-treated and control samples (normalized using the spike-in data), you can identify genomic regions with significantly reduced H3K27ac. These regions are likely to be direct targets of CBP/p300. Integrating this data with gene expression analysis can reveal the functional consequences of CBP/p300 inhibition.

Quantitative Mass Spectrometry for Histone PTMs

Scientific Rationale: Mass spectrometry-based proteomics offers a highly sensitive and unbiased approach to quantify changes in a wide range of histone post-translational modifications (PTMs) simultaneously.[8][14][15] This technique can provide a comprehensive view of the epigenetic landscape altered by PF-CBP1, potentially uncovering effects on other acetylation sites or even other types of modifications.

Experimental Workflow Overview:

  • Histone Extraction and Derivatization:

    • Extract histones from PF-CBP1-treated and control cells.

    • Chemically derivatize the histones (e.g., using propionylation) to neutralize lysine charges and improve peptide analysis.[16]

  • Tryptic Digestion:

    • Digest the derivatized histones into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of different histone peptides, including those with specific PTMs.

Data Interpretation: This method can provide precise quantitative data on the fold-change of specific histone acetylation marks in response to PF-CBP1 treatment. This can be used to validate findings from Western blotting and ChIP-seq and to discover novel effects of the inhibitor.

Troubleshooting and Considerations

When investigating the effects of small molecule inhibitors like PF-CBP1, it is crucial to be aware of potential experimental pitfalls.

Potential Issue Possible Cause Recommended Solution
No observable effect of PF-CBP1 Compound degradation or poor solubility.Ensure proper storage and handling of PF-CBP1. Prepare fresh stock solutions and visually inspect for precipitation in assay buffers.[17]
Cell line is not sensitive to CBP/p300 inhibition.Use a positive control cell line known to be responsive to CBP/p300 inhibitors.[3][10]
High background in Western blots Insufficient blocking or washing.Increase blocking time and use a stringent wash buffer (e.g., with higher Tween-20 concentration).[18]
Variability in ChIP-seq results Inconsistent chromatin shearing or antibody quality.Optimize sonication or enzymatic digestion conditions. Validate antibody specificity and lot-to-lot consistency.[19]
Inconsistent IC50 values Variability in cell seeding density or passage number.Standardize cell culture procedures, including seeding density and using cells within a defined passage number range.[20]

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of CBP/p300 in health and disease. By employing a combination of robust experimental techniques, including Western blotting, ChIP-seq with appropriate normalization, and quantitative mass spectrometry, researchers can gain a comprehensive understanding of how this selective inhibitor modulates histone acetylation and downstream gene expression. The protocols and insights provided in this guide are intended to empower researchers to design and execute rigorous studies that will further unravel the complexities of epigenetic regulation and pave the way for novel therapeutic strategies.

References

  • Wu, Q., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols, 2(3), 100681. [Link]

  • AdooQ Bioscience. PF-CBP1 | CREBBP inhibitor. [Link]

  • Hezroni, H., et al. (2011). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1754. [Link]

  • Selleck Chemicals China. PF-CBP1 HCl产品说明书. [Link]

  • Gryder, B. E., et al. (2019). Histone hyperacetylation disrupts core gene regulatory architecture in rhabdomyosarcoma. Nature Genetics, 51(12), 1736–1746. [Link]

  • Luo, J. (2021). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cells, 10(7), 1644. [Link]

  • Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12), 1588–1596. [Link]

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Harnessing Epigenetic Regulation in Neurological Disorders: The Role and Application of PF-CBP1 Hydrochloride in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying pathology in a wide array of neurodegenerative and neurological disorders.[1][2] This process, largely mediated by glial cells such as microglia and astrocytes, involves a complex cascade of signaling pathways that lead to the production of inflammatory mediators, ultimately contributing to neuronal dysfunction and loss.[1][3] At the heart of this inflammatory gene expression program are epigenetic regulators, which dynamically control the accessibility of DNA to the transcriptional machinery.

The homologous proteins CREB-binding protein (CBP) and p300 are master transcriptional co-activators that play a pivotal role in this process through their intrinsic histone acetyltransferase (HAT) activity.[4][5][6] By acetylating histones, CBP/p300 relax chromatin structure, facilitating the transcription of numerous pro-inflammatory genes.[4][7] Their involvement in pathological inflammatory states makes them a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the role of CBP/p300 in neuroinflammation and introduces PF-CBP1 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains.[8] We will delve into the molecular mechanisms by which PF-CBP1 modulates inflammatory pathways, summarize the existing preclinical data, and provide detailed experimental protocols for researchers to effectively utilize this compound as a chemical probe to investigate neuroinflammatory processes in both in vitro and in vivo models. This guide is designed to equip scientists with the foundational knowledge and practical methodologies to explore the therapeutic potential of targeting CBP/p300 in neuroinflammation.

Part 1: The Epigenetic Engine of Neuroinflammation: The Role of CBP/p300

The Cellular Landscape of Neuroinflammation

Neuroinflammation is the immune response within the central nervous system (CNS). It is primarily orchestrated by two types of glial cells:

  • Microglia: As the resident macrophages of the CNS, microglia are the first line of defense.[3] Upon activation by pathogens or injury, they undergo morphological changes, proliferate, and release a host of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[3][9]

  • Astrocytes: These abundant glial cells play crucial roles in CNS homeostasis. During inflammation, they become "reactive," a state characterized by hypertrophy and the upregulation of structural proteins like Glial Fibrillary Acidic Protein (GFAP).[9][10] Reactive astrocytes can both propagate and resolve inflammation by releasing their own spectrum of inflammatory mediators.[11]

This cellular response is driven by the activation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which translocates to the nucleus to initiate the transcription of inflammatory genes.[12][13]

CBP/p300: Master Regulators of Inflammatory Gene Transcription

The transcriptional activation of inflammatory genes is not solely dependent on transcription factors like NF-κB. It requires the recruitment of co-activator proteins that remodel chromatin to make gene promoters and enhancers accessible. CBP and its close homolog p300 are critical co-activators in this process.[4][14]

These proteins possess two key functional domains relevant to their role in inflammation:

  • Histone Acetyltransferase (HAT) Domain: This domain catalyzes the transfer of an acetyl group to lysine residues on histone tails.[5][6] This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and negatively charged DNA, leading to a more open and transcriptionally active chromatin state.[6]

  • Bromodomain (BRD): This domain acts as a "reader" of acetylated lysines.[8] The CBP/p300 bromodomain recognizes acetylated histones and other acetylated proteins (including transcription factors), anchoring the CBP/p300 complex to active chromatin regions to sustain and amplify gene expression.

The coordinated "writing" by the HAT domain and "reading" by the bromodomain makes CBP/p300 a central hub for integrating inflammatory signals and executing a robust transcriptional response.[12][15]

cluster_stimulus cluster_cell Immune Cell (Microglia/Astrocyte) cluster_nucleus Nucleus Stimulus LPS / TNF-α Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor 1. Binds Signaling Intracellular Signaling (e.g., MyD88, IKK) Receptor->Signaling 2. Activates NFkB_complex IκB-NF-κB (Inactive) Signaling->NFkB_complex 3. Phosphorylates IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active 4. Releases NF-κB CBP CBP/p300 NFkB_active->CBP 5. Translocates to Nucleus & Recruits CBP/p300 DNA DNA HAT HAT Domain (Writer) CBP->HAT BRD Bromodomain (Reader) CBP->BRD Gene Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) CBP->Gene 8. Promotes HAT->DNA 6. Acetylates Histones (Opens Chromatin) BRD->DNA 7. Binds Acetylated Histones (Anchors)

Caption: CBP/p300-Mediated Inflammatory Gene Transcription.

Part 2: this compound: A Selective Probe for CBP/p300 Function

Pharmacological Profile

This compound is a potent and selective small-molecule inhibitor that targets the bromodomains of both CBP and p300.[8] By specifically binding to the bromodomain pocket, PF-CBP1 prevents CBP/p300 from recognizing and binding to acetylated lysines on histones and other proteins. This targeted disruption makes it an invaluable tool for dissecting the specific functions of the CBP/p300 bromodomain in cellular processes, distinct from the enzymatic HAT activity. It is currently in the preclinical stage of development.[8]

Mechanism of Action in Neuroinflammation

The anti-inflammatory effect of PF-CBP1 stems from its ability to interrupt the feed-forward loop of inflammatory gene transcription. By occupying the bromodomain, PF-CBP1 effectively "unplugs" the CBP/p300 co-activator complex from its chromatin anchor points at inflammatory gene loci.[8] This leads to the dissociation of the transcriptional machinery and a subsequent reduction in the expression of key pro-inflammatory cytokines and chemokines, even in the presence of an inflammatory stimulus.[8][12]

cluster_nucleus Nucleus during Inflammation cluster_normal cluster_inhibited BRD CBP/p300 Bromodomain Ac_Lys Acetylated Lysine on Histone BRD->Ac_Lys Binds (Reads) Transcription Sustained Inflammatory Gene Transcription Ac_Lys->Transcription Anchors Complex to Promote PF_CBP1 PF-CBP1 BRD_i CBP/p300 Bromodomain PF_CBP1->BRD_i Blocks Binding Site Ac_Lys_i Acetylated Lysine on Histone BRD_i->Ac_Lys_i Binding Prevented No_Transcription Reduced Inflammatory Gene Transcription Ac_Lys_i->No_Transcription Complex Dissociates, Suppressing

Caption: Mechanism of this compound Action.
Summary of In Vitro Efficacy Data

Published preclinical data has demonstrated the anti-inflammatory effects of PF-CBP1 in primary immune cells. These findings provide a strong rationale for its application in neuroinflammation models.

Cell TypeStimulusCompoundConcentrationEffectReference
Primary MacrophagesLPSPF-CBP110 µMModerately reduced IL-6 and IFN-β expression[8]
Primary MacrophagesLPSPF-CBP13 µMDecreased IL-1β expression[8]
Primary MacrophagesLPSPF-CBP1Up to 30 µMNo observed cytotoxicity[8]
Rat Primary Cortical Neurons-PF-CBP110x IC50Significantly reduced RGS4 mRNA levels at 24h[8]

Part 3: Experimental Framework for Evaluating PF-CBP1

This section provides validated, step-by-step protocols for assessing the efficacy and mechanism of PF-CBP1 in relevant neuroinflammation models. The causality behind experimental choices is explained to ensure robust and interpretable results.

In Vitro Methodologies

Rationale for Model Selection: The use of in vitro models allows for controlled investigation of cellular and molecular mechanisms.

  • Microglial Cell Lines (e.g., BV-2): Offer high reproducibility and are suitable for initial screening and mechanistic studies.[3]

  • Primary Glial Cells: Derived directly from rodent brains, they more closely represent the physiological state of CNS cells but exhibit more variability.[3]

  • Co-cultures or Triple-cultures (Neurons, Astrocytes, Microglia): Provide a more complex and physiologically relevant system to study cell-cell interactions.[16][17]

cluster_endpoints Endpoint Analysis Start Start: Culture Microglia (e.g., BV-2 cells) Pretreat Pre-treat with PF-CBP1 or Vehicle (1-2 hours) Start->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Viability Cell Viability Assay (e.g., CCK-8) [24 hours] Incubate->Viability qPCR RNA Isolation & qPCR (TNFα, IL-6, IL-1β) [4-6 hours] Incubate->qPCR ELISA Collect Supernatant & ELISA (Secreted TNFα, IL-6) [18-24 hours] Incubate->ELISA

Caption: Workflow for In Vitro Efficacy Testing of PF-CBP1.

Protocol 1: Assessing Anti-inflammatory Efficacy in Microglia

  • Objective: To quantify the dose-dependent effect of PF-CBP1 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated microglia.

  • Methodology:

    • Cell Plating: Seed BV-2 microglial cells in appropriate plates (e.g., 96-well for viability, 24-well for RNA, 12-well for protein) and allow them to adhere overnight.

    • Pre-treatment: The next day, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours. This step ensures the inhibitor is present before the inflammatory cascade begins.

    • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubation & Endpoint Analysis:

      • For qPCR (Gene Expression): After 4-6 hours of LPS stimulation, wash cells with PBS, lyse them, and isolate total RNA. Synthesize cDNA and perform quantitative real-time PCR for target genes (e.g., Tnf, Il6, Il1b) using a housekeeping gene (e.g., Gapdh) for normalization. The 4-6 hour time point captures the peak of transcriptional activity for these early-response genes.

      • For ELISA (Protein Secretion): After 18-24 hours, collect the cell culture supernatant. Centrifuge to remove debris and use commercially available ELISA kits to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6). This longer time point allows for protein translation and secretion.

      • For Viability: At 24 hours, perform a CCK-8 or similar metabolic assay according to the manufacturer's instructions to ensure that the observed reduction in cytokines is not due to drug-induced cytotoxicity.[8] This is a critical self-validating step.

Protocol 2: Investigating Effects on Astrocyte Reactivity

  • Objective: To determine if PF-CBP1 can mitigate the inflammatory activation ("reactivity") of astrocytes.

  • Methodology:

    • Cell Culture: Culture primary astrocytes or an astrocytic cell line.

    • Treatment & Stimulation: Pre-treat with PF-CBP1 or vehicle as described in Protocol 1. Stimulate with an appropriate stimulus, such as a cytokine cocktail (e.g., TNF-α and IL-1α) or LPS.

    • Incubation: Incubate for 24-48 hours to allow for the expression of reactivity markers.

    • Endpoint Analysis:

      • Western Blot: Lyse the cells and perform a Western blot to analyze the protein levels of the astrocyte reactivity marker GFAP.[9] Use a loading control like β-actin for normalization.

      • Immunofluorescence: Fix the cells and perform immunocytochemistry for GFAP.[9] This provides a qualitative and morphological assessment of astrocyte reactivity, which can be quantified by fluorescence intensity.

Proposed In Vivo Experimental Design

Rationale: While no in vivo data for PF-CBP1 currently exists, the next logical step is to assess its efficacy in a living system, which accounts for pharmacokinetics and complex cell-cell interactions.[8][18] An acute systemic inflammation model is an excellent first-pass screen for CNS anti-inflammatory activity.

  • Model: Systemic LPS-induced neuroinflammation in mice.[18] A single intraperitoneal (i.p.) injection of LPS induces a robust and reproducible neuroinflammatory response characterized by glial activation and cytokine production in the brain.

  • Methodology Outline:

    • Acclimatization: Acclimate adult C57BL/6 mice for at least one week.

    • Grouping: Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) PF-CBP1 + LPS, (4) PF-CBP1 + Saline.

    • Drug Administration: Administer PF-CBP1 (hypothetical dose, e.g., 10-50 mg/kg) or vehicle via an appropriate route (e.g., i.p. or oral gavage) 1-2 hours prior to the inflammatory challenge. The route and dose would need to be determined by preliminary pharmacokinetic studies.

    • LPS Challenge: Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg) or saline.

    • Tissue Collection: At a peak response time point (e.g., 6-24 hours post-LPS), euthanize the animals. Perfuse with saline and collect brains and serum.

  • Endpoint Analysis:

    • Immunohistochemistry: Analyze brain sections (specifically regions like the hippocampus and cortex) for microglial activation (Iba1 staining) and astrocyte reactivity (GFAP staining).[9]

    • Cytokine Analysis: Homogenize brain tissue and measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.[9]

    • Gene Expression: Perform qPCR on RNA extracted from brain tissue to assess inflammatory gene expression.

Part 4: Discussion and Future Directions

This compound represents a highly valuable chemical probe for elucidating the specific role of CBP/p300 bromodomain activity in the context of neuroinflammation. The available in vitro data strongly suggests that inhibition of this epigenetic "reader" domain can effectively suppress the production of key pro-inflammatory mediators.[8] The protocols outlined in this guide provide a robust framework for researchers to validate and expand upon these findings in CNS-relevant cell types.

The therapeutic potential of targeting CBP/p300 in neurodegenerative diseases is significant.[4][19] Chronic neuroinflammation is a self-sustaining cycle that contributes to disease progression, and an agent that can quell this inflammatory fire at the transcriptional level is highly desirable.[20]

However, several critical questions must be addressed as research moves forward:

  • Blood-Brain Barrier Penetrance: For any CNS therapeutic, the ability to cross the blood-brain barrier is paramount. The in vivo studies proposed are essential to determine if systemically administered PF-CBP1 can achieve sufficient concentrations in the brain to exert a therapeutic effect.[18]

  • Target Specificity and Safety: CBP/p300 regulate a vast number of genes involved in diverse cellular processes, including cell differentiation and proliferation.[15][21] Long-term inhibition could have unintended side effects. Preclinical toxicology studies, such as those performed on other CBP/p300 inhibitors, have noted effects on hematopoiesis and other tissues, which will be a critical consideration for therapeutic development.[21]

  • Chronic Disease Models: Following successful validation in acute models, testing PF-CBP1 in chronic neurodegenerative disease models (e.g., models of Alzheimer's or Parkinson's disease) will be necessary to assess its potential for disease modification.[18]

References

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PF-CBP1 hydrochloride and CREB binding protein interaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interaction of PF-CBP1 Hydrochloride with the CREB Binding Protein Bromodomain

Introduction

In the intricate landscape of epigenetic regulation, the paralogous transcriptional coactivators CREB binding protein (CBP) and p300 stand out as master regulators of gene expression.[1][2] These large, multi-domain proteins act as central hubs, integrating numerous signaling pathways to control cellular processes like proliferation, differentiation, and DNA repair.[3] Their function is mediated through distinct domains, including a histone acetyltransferase (HAT) "writer" domain that deposits acetyl marks, and a bromodomain, an acetyl-lysine "reader" module that recognizes these marks.[4]

The recruitment of CBP/p300 to gene promoters is often driven by interactions with transcription factors. A paradigmatic example is the cAMP response element-binding protein (CREB). Upon phosphorylation, CREB recruits CBP, leading to histone acetylation, chromatin remodeling, and the activation of target genes essential for survival and plasticity.[5][6][7] Given that the dysregulation of CBP/p300 activity is a hallmark of various diseases, including hematological malignancies and prostate cancer, their domains have emerged as compelling therapeutic targets.[2][8][9]

This guide provides a detailed technical overview of this compound, a selective chemical probe used to investigate the function of the CBP/p300 bromodomain. We will explore the molecular architecture of the key players, the signaling pathways they govern, and the state-of-the-art methodologies employed to characterize their interaction with precision and scientific rigor.

Section 1: The Molecular Players

A thorough understanding of the PF-CBP1-CBP interaction begins with a detailed examination of the individual components.

CREB Binding Protein (CBP): A Multi-Domain Epigenetic Integrator

CBP and its close homolog p300 are large nuclear proteins of approximately 2400 amino acids that, despite initial beliefs of redundancy, have distinct biological roles.[1][2] Their function as transcriptional scaffolds is enabled by a modular architecture featuring several conserved domains that mediate protein-protein and protein-DNA interactions.[1][10]

Key functional domains include:

  • Bromodomain: This highly conserved ~110 amino acid module functions as a "reader" of acetylated lysine residues on histones and other proteins.[4][11] It is composed of a four-helix bundle (αZ, αA, αB, αC) that forms a hydrophobic pocket, which specifically recognizes the acetyl-lysine moiety, anchoring CBP/p300 to active chromatin regions.[2][12]

  • Histone Acetyltransferase (HAT) Domain: This catalytic "writer" domain is responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and non-histone proteins like p53.[3][4][13] This activity neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more open chromatin state permissive for transcription.[13]

  • KIX Domain: The Kinase-inducible domain interacting (KIX) domain is a critical interaction hub for numerous transcription factors, including phosphorylated CREB.[8][14] This domain allows CBP to be recruited to specific gene promoters to execute its coactivator function.

cluster_0 Domain Architecture CBP CBP/p300 Protein NRID NRID TAZ1 TAZ1 NRID->TAZ1 KIX KIX TAZ1->KIX BRD Bromodomain (PF-CBP1 Target) KIX->BRD PHD PHD BRD->PHD ZZ ZZ PHD->ZZ HAT HAT ZZ->HAT TAZ2 TAZ2 HAT->TAZ2 IBiD IBiD TAZ2->IBiD

Domain structure of the CBP/p300 coactivators.
This compound: A Selective Bromodomain Inhibitor

PF-CBP1 is a potent and selective small-molecule inhibitor that targets the bromodomains of CBP and p300.[15][16] It acts as a competitive antagonist, occupying the acetyl-lysine binding pocket and thereby preventing the bromodomain from "reading" epigenetic marks and docking onto chromatin. This blockade effectively decouples CBP/p300 from its transcriptional targets.

The selectivity of a chemical probe is paramount to its utility. PF-CBP1 was specifically designed for high selectivity for the CBP/p300 bromodomains over other bromodomain families, most notably the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4), which have distinct biological functions.[16][17] This ensures that observed biological effects can be confidently attributed to the inhibition of CBP/p300.

Target Parameter Value Reference
CREBBP (CBP) IC₅₀ (Biochemical)125 nM[16][18]
EP300 (p300) IC₅₀ (Biochemical)363 nM[18][19]
BRD4 Selectivity (vs. CBP)139-fold (Biochem)[16]
BRD4 Kd (ITC)>20 µM[17]

Section 2: The CREB-CBP Signaling Axis

The interaction between CREB and CBP is a cornerstone of signal-dependent gene transcription. This pathway is fundamental to processes ranging from metabolic homeostasis to long-term memory formation.[8][13]

  • Signal Transduction and CREB Phosphorylation: A variety of extracellular signals (e.g., hormones, growth factors) activate intracellular signaling cascades, such as the cAMP/Protein Kinase A (PKA) pathway.[5][6] PKA translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser133).[6][7]

  • CBP Recruitment: This phosphorylation event at Ser133 is the critical switch. It induces a conformational change in CREB's kinase-inducible domain (KID), creating a binding surface for the KIX domain of CBP.[14][20]

  • Transcriptional Activation: Once recruited, CBP utilizes its HAT activity to acetylate lysine residues on nearby histone tails.[21] This acetylation neutralizes their positive charge, "loosening" the chromatin structure.[22] This open chromatin state allows for the assembly of the basal transcription machinery and subsequent gene expression.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Signal Hormone/ Growth Factor Receptor GPCR Signal->Receptor 1. Binding AC Adenylate Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP -> cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive 4. Activation PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB 5. Phosphorylation pCREB p-CREB (pS133) CREB->pCREB CBP CBP pCREB->CBP 6. Recruitment Complex p-CREB::CBP Complex pCREB->Complex CBP->Complex DNA DNA (CRE) Complex->DNA 7. Binding to CRE Histone_deacetyl Closed Chromatin Complex->Histone_deacetyl 8. Histone Acetylation (HAT) DNA->Histone_deacetyl Transcription Gene Transcription Histone_acetyl Open Chromatin Histone_deacetyl->Histone_acetyl Histone_acetyl->Transcription 9. Activation

The CREB-CBP signaling pathway.

Section 3: Methodologies for Studying the PF-CBP1-CBP Interaction

Characterizing a small-molecule inhibitor requires a multi-faceted approach, combining high-throughput biochemical assays, precise biophysical validation, and functional cellular readouts.

Biochemical Proximity Assays

These assays are the workhorses of drug discovery, enabling the rapid screening of compound libraries. They rely on the principle that binding brings two components into close proximity, generating a measurable signal.

TR-FRET is a robust, homogeneous assay format ideal for characterizing inhibitors.[23] It measures the transfer of energy between a donor fluorophore (often a Europium chelate) and an acceptor fluorophore (like Allophycocyanin, APC) when they are brought close together by a binding event.[24]

  • Principle: A Europium-labeled CBP bromodomain (Donor) binds to a biotinylated peptide representing an acetylated histone tail. This peptide is, in turn, bound by Streptavidin-APC (Acceptor). In the bound state, excitation of the Donor leads to energy transfer and emission from the Acceptor. PF-CBP1 disrupts the CBP-peptide interaction, separating the Donor and Acceptor and causing a loss of the FRET signal.[24][25]

cluster_0 TR-FRET Assay Workflow Start Start Dispense Dispense Assay Buffer & Test Compound (PF-CBP1) to 384-well plate Start->Dispense Add_CBP Add Europium-labeled CBP Bromodomain Dispense->Add_CBP Add_Peptide Add Biotinylated Acetyl-Lysine Peptide & Streptavidin-APC Mix Add_CBP->Add_Peptide Incubate Incubate at RT (e.g., 60 min) Add_Peptide->Incubate Read Read Plate (Ex: 340nm, Em: 620nm & 665nm) Incubate->Read Analyze Calculate TR-FRET Ratio & Determine IC50 Read->Analyze

Workflow for a TR-FRET-based CBP inhibition assay.

Protocol: TR-FRET Assay for PF-CBP1

  • Compound Plating: Serially dilute this compound in DMSO, then dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no CBP) controls.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

  • CBP Addition: Dilute Europium-labeled CBP bromodomain in assay buffer and add to all wells.

  • Peptide/Acceptor Addition: Prepare a mix of biotinylated acetyl-histone peptide and Streptavidin-APC in assay buffer. Add this mix to all wells to initiate the binding reaction.

  • Incubation: Seal the plate and incubate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC) following excitation around 340 nm.

  • Analysis: Calculate the ratio of the acceptor to donor emission (665nm/620nm). Plot the ratio against the logarithm of PF-CBP1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful proximity-based technology.[26]

  • Principle: The assay uses two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor bead, when excited by a laser at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (~200 nm), this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm. For the CBP interaction, one might use a streptavidin-coated Donor bead to bind a biotinylated acetyl-histone peptide, and an antibody-coated Acceptor bead that recognizes a tag on the CBP bromodomain protein.[26][27] Inhibition by PF-CBP1 separates the beads, ablating the signal.

Protocol: AlphaScreen Assay for PF-CBP1

  • Reagent & Compound Dispensing: Add assay buffer, serially diluted PF-CBP1, and the biotinylated acetyl-histone peptide to the assay plate.

  • Protein Addition: Add the tagged CBP bromodomain protein to the wells.

  • Bead Addition (in subdued light): Add the Streptavidin-Donor beads and incubate briefly. Subsequently, add the anti-tag Acceptor beads.[26]

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead association.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Analysis: Plot the AlphaScreen signal against inhibitor concentration to calculate the IC₅₀.

Biophysical Validation of Direct Binding

While proximity assays are excellent for screening, they are indirect. Biophysical methods are required to confirm direct binding and to accurately measure the thermodynamics of the interaction.

ITC is considered the gold standard for characterizing binding interactions.[28][29] It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[30] This allows for the label-free determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[29]

  • Causality: ITC provides unambiguous proof of a direct interaction. Unlike assays that rely on reporters or tags, ITC measures an intrinsic property of the binding event itself—the heat change. This makes the data highly trustworthy and essential for validating a compound's mechanism of action.[28]

cluster_0 Isothermal Titration Calorimetry (ITC) Workflow Start Start Prepare Prepare & Degas Protein (CBP) and Ligand (PF-CBP1) Solutions Start->Prepare Load_Cell Load CBP Bromodomain into Sample Cell Prepare->Load_Cell Load_Syringe Load PF-CBP1 into Titration Syringe Prepare->Load_Syringe Equilibrate Equilibrate System to desired temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform automated injections of PF-CBP1 into CBP solution, measuring heat change per injection Equilibrate->Titrate Analyze Integrate heat peaks and fit to a binding model to determine Kd, n, ΔH, and ΔS Titrate->Analyze

Sources

A Technical Guide to PF-CBP1: Discovery and Characterization of a Selective CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epigenetic Readers CBP/p300

The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in orchestrating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] A key functional component of these proteins is their histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues on histones, relaxing chromatin structure to facilitate gene transcription.[1][3]

Beyond their catalytic HAT domain, CBP and p300 possess a bromodomain—a conserved structural module of approximately 110 amino acids that functions as a "reader" of acetylated lysine (KAc) residues.[4][5] This recognition is a pivotal protein-protein interaction that recruits the CBP/p300 complex to specific genomic loci, stabilizing the transcriptional machinery required for gene expression. Given their deep involvement in cancer and inflammatory diseases, the development of small-molecule inhibitors targeting CBP/p300 functions has become an area of intense research.[6][7][8] PF-CBP1 emerged from these efforts as a selective chemical probe designed to specifically block the function of the CBP/p300 bromodomain, offering a tool to dissect its role in health and disease.[4][9]

cluster_0 Cell Nucleus Histone Histone Tail (with Lysine) AcHistone Acetylated Histone (Ac-Lysine) Histone->AcHistone HAT Activity CBP CBP/p300 Complex AcHistone->CBP Bromodomain Recognition TF Transcription Factor TF->CBP Interaction Gene Target Gene DNA TF->Gene PolII RNA Polymerase II & Basal Factors CBP->PolII Recruitment & Stabilization PFCBP1 PF-CBP1 PFCBP1->CBP Inhibition Transcription Gene Transcription PolII->Transcription caption CBP/p300 Bromodomain Function and Inhibition

Figure 1: Role of CBP/p300 bromodomain in transcription and its inhibition by PF-CBP1.

Biochemical Characterization: Potency and Selectivity

The foundational step in validating a chemical probe is to quantify its interaction with the intended target and assess its specificity. PF-CBP1 was identified as a potent inhibitor of the bromodomains of CBP and its close homolog p300.[9] The primary causality for employing multiple biochemical assays is to build a robust and cross-validated dataset. A fluorescence-based assay provides high-throughput potency data (IC50), while biophysical methods like Isothermal Titration Calorimetry (ITC) offer direct evidence of binding (Kd).

Potency Assessment

Initial potency was determined using assays that measure the displacement of a fluorescently labeled, acetylated histone peptide from the bromodomain. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.

Target BromodomainIC50 (nM)Assay Type
CREBBP (CBP) 125FRET/FP
EP300 (p300) 363FRET/FP

Table 1: In Vitro Potency of PF-CBP1 against CBP and p300 Bromodomains. Data compiled from multiple sources.[9][10][11]

Selectivity Profiling: A Critical Step

A useful chemical probe must be selective, meaning it does not engage with unintended "off-targets" that could confound experimental results. The BET (Bromodomain and Extra-Terminal domain) family of proteins (e.g., BRD4) are the most closely related and well-studied off-targets for CBP inhibitors. Therefore, establishing a wide selectivity margin against BET bromodomains was a critical validation gate. PF-CBP1 demonstrated a significant, albeit assay-dependent, selectivity for CBP over BRD4.[9][11]

Off-Target BromodomainIC50 (µM)Selectivity vs. CBP (Fold)
BRD4(1) 1.54~123
BRD4(2) 9.75~780
BRD2(1) 1.24~99
BRD3(1) 1.38~110

Table 2: Selectivity profile of PF-CBP1 against key BET family bromodomains. Data from fluorescence-based assays.[11] It is important to note that some assay formats have reported selectivity as low as 10-fold, highlighting the need for careful dose selection in cellular experiments.[11]

start Compound Library or Rational Design primary_assay Primary Biochemical Screen (e.g., TR-FRET) start->primary_assay Identify Hits ic50 IC50 Determination (CBP & p300) primary_assay->ic50 Confirm Potency selectivity Selectivity Panel (e.g., BROMOscan) vs. BETs & others ic50->selectivity Assess Specificity biophysical Biophysical Validation (e.g., ITC) selectivity->biophysical Confirm Direct Binding cellular Cellular Assays biophysical->cellular Advance Probe

Figure 2: A generalized workflow for the discovery and validation of a bromodomain inhibitor.

Experimental Protocol: TR-FRET Assay for IC50 Determination

This protocol describes a self-validating system for determining inhibitor potency. The inclusion of no-enzyme, no-peptide, and DMSO controls ensures that any observed signal change is due to specific inhibition of the target interaction.

  • Reagent Preparation :

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Prepare recombinant, purified CBP bromodomain protein fused to a donor fluorophore (e.g., Terbium Cryptate).

    • Prepare a biotinylated, acetylated histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRKV-COOH) that will be complexed with an acceptor fluorophore (e.g., Streptavidin-d2).

    • Prepare a serial dilution of PF-CBP1 in DMSO, followed by a further dilution in Assay Buffer.

  • Assay Plate Setup (384-well format) :

    • Add 5 µL of serially diluted PF-CBP1 or DMSO vehicle control to appropriate wells.

    • Add 5 µL of the CBP bromodomain-donor complex to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Add 10 µL of the acetylated peptide/acceptor complex to initiate the binding reaction.

    • Control wells should include:

      • Maximum FRET: Reagents + DMSO (no inhibitor).

      • Background: Reagents without CBP protein.

      • Positive Control: A known CBP bromodomain inhibitor.

  • Data Acquisition and Analysis :

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor) for each well.

    • Normalize the data to the DMSO control (100% activity) and background (0% activity).

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement and Functional Response

Biochemical potency is meaningless if a compound cannot enter cells and engage its target in a physiological context. The causality behind selecting an inflammatory model is that CBP/p300 are known co-activators for pro-inflammatory transcription factors like NF-κB.[2] Therefore, challenging immune cells with an inflammatory stimulus like lipopolysaccharide (LPS) provides a robust system to measure the functional consequences of CBP bromodomain inhibition.

Modulation of Inflammatory Gene Expression

In primary macrophages, pre-treatment with PF-CBP1 was shown to moderately reduce the LPS-induced expression of key inflammatory cytokine genes, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[4][9] This provides strong evidence that PF-CBP1 engages the CBP bromodomain in cells and disrupts downstream transcriptional events. The use of a structurally similar but inactive compound (ISOX-INACT) as a negative control is a hallmark of a well-designed chemical probe experiment, ensuring the observed effects are due to on-target activity.[4][9] Furthermore, these experiments showed that PF-CBP1 did not cause cytotoxicity at effective concentrations, a crucial property for a useful research tool.[4]

cluster_0 Macrophage Cell LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB CBP CBP/p300 Bromodomain NFkB->CBP Recruits Co-activator Gene Inflammatory Genes (IL-6, IL-1β) NFkB->Gene Binds Promoter CBP->Gene Enables Transcription PFCBP1 PF-CBP1 PFCBP1->CBP Inhibits Recruitment mRNA mRNA Transcription Gene->mRNA caption Inhibition of LPS-induced gene expression by PF-CBP1.

Figure 3: Mechanism of PF-CBP1 in a cellular inflammation model.

Experimental Protocol: Cellular Gene Expression Assay via RT-qPCR

This protocol is designed to validate target engagement by measuring a functional downstream output.

  • Cell Culture and Plating :

    • Culture primary macrophages (e.g., bone marrow-derived macrophages) or a suitable cell line (e.g., RAW 264.7) under standard conditions.

    • Seed cells into a 12-well plate at a density that will result in ~80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment :

    • Prepare working solutions of PF-CBP1 (e.g., 3 µM and 10 µM), the negative control ISOX-INACT (10 µM), and a DMSO vehicle control in cell culture medium.[9]

    • Aspirate the old medium from the cells and replace it with the medium containing the compounds or vehicle.

    • Pre-incubate the cells for 30-60 minutes.

  • Cell Stimulation :

    • Treat the cells with LPS (e.g., 100 ng/mL) to induce inflammatory gene transcription.[9] Include an unstimulated control group (vehicle only, no LPS).

    • Incubate for a time period optimal for the target gene expression (e.g., 4 hours for IL-6).

  • RNA Extraction and cDNA Synthesis :

    • Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).

    • Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Quantify the RNA and assess its purity (A260/A280 ratio).

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcriptase kit.

  • Quantitative PCR (qPCR) :

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes (e.g., IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the LPS-stimulated vehicle control, after normalization to the housekeeping gene.

Conclusion and Scientific Integrity Statement

PF-CBP1 stands as a valuable chemical tool for interrogating the function of the CBP/p300 bromodomain. Its characterization demonstrates a robust pipeline from biochemical validation to cellular target engagement. The data supports its use as a selective inhibitor, particularly with its favorable selectivity margin over the BET bromodomains.[11]

However, as a Senior Application Scientist, it is crucial to acknowledge its limitations. The compound's potency is in the nanomolar range, but its cellular activity is observed at micromolar concentrations (1-10 µM).[9][11] This discrepancy suggests potential challenges with cell permeability or stability. Researchers must exercise caution and use the lowest effective concentration to avoid potential off-target effects, especially those related to BRD4 inhibition at higher concentrations.[11] The mandatory inclusion of both a vehicle control and a structurally-related inactive control like ISOX-INACT in all cellular experiments is non-negotiable for ensuring that the observed biological effects are a direct consequence of CBP/p300 bromodomain inhibition.

References

  • Chekler EL, et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chem Biol, 22(12):1588-96. [Link]

  • The Chemical Probes Portal. (n.d.). PF-CBP1. [Link]

  • Lasko, L. M., et al. (2017). Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. PubMed Central. [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Blood, 126(23): 2015234505. [Link]

  • Borah, J. C., et al. (2012). Live-Cell Studies of p300/CBP Histone Acetyltransferase Activity and Inhibition. ChemBioChem, 14. [Link]

  • Crawford, T., et al. (2016). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology, 33:12-20. [Link]

  • Open Lab Notebooks. (2020). p300/CBP cellular assay. [Link]

  • Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature, 559(7715): 1-6. [Link]

  • Shrimp, J. H., et al. (2019). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. Journal of Medicinal Chemistry, 62(1): 141-157. [Link]

  • Zhang, Z., et al. (2021). Current development of CBP/p300 inhibitors in the last decade. European Journal of Medicinal Chemistry, 210: 113085. [Link]

  • Liu, K., et al. (2020). Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. Journal of Medicinal Chemistry, 63(3): 1337-1360. [Link]

  • Zhang, Z., et al. (2021). Current development of CBP/p300 inhibitors in the last decade. ResearchGate. [Link]

  • Lasko, L. M., et al. (2018). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. ResearchGate. [Link]

  • Mujtaba, S., et al. (2004). Structural Mechanism of the Bromodomain of the Coactivator CBP in p53 Transcriptional Activation. Molecular Cell, 13(2): 251-263. [Link]

  • Baell, J. B., et al. (2020). Early Drug-Discovery Efforts towards the Identification of EP300/CBP Histone Acetyltransferase (HAT) Inhibitors. ChemMedChem, 15(11): 955-960. [Link]

  • Manz, D., et al. (2022). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. Journal of Medicinal Chemistry. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. PR Newswire. [Link]

  • Zhang, Z., et al. (2022). CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors. Pharmacological Research, 183: 106368. [Link]

  • Girdwood, D., et al. (2003). Functional Interaction of CREB Binding Protein (CBP) with Nuclear Transport Proteins and Modulation by HDAC Inhibitors. ResearchGate. [Link]

  • Li, Y., et al. (2021). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology, 12: 636395. [Link]

  • Zhang, J. J., et al. (1997). Two contact regions between Stat1 and CBP/p300 in interferon γ signaling. Proceedings of the National Academy of Sciences, 94(24): 12947-12952. [Link]

  • Filippakopoulos, P., et al. (2014). Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. Drug Discovery Today: Technologies, 11: 33-41. [Link]

Sources

An In-Depth Technical Guide to PF-CBP1 Hydrochloride: A Selective CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Epigenetic Frontier and the Role of CBP/p300

In the intricate landscape of gene regulation, the dynamic interplay between genetic and epigenetic factors governs cellular identity and function. Among the key players in the epigenetic machinery are the CREB-binding protein (CBP) and its close homolog, p300. These proteins are transcriptional coactivators that possess histone acetyltransferase (HAT) activity, playing a pivotal role in chromatin remodeling and the activation of gene expression.[1][2] The bromodomain of CBP/p300 is a crucial functional module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the HAT activity to specific genomic loci and facilitating transcriptional activation.[2][3]

The dysregulation of CBP/p300 activity is implicated in a variety of human diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[2] PF-CBP1 hydrochloride has emerged as a potent and highly selective small molecule inhibitor of the CBP/p300 bromodomains.[] Its ability to specifically disrupt the interaction between the bromodomain and acetylated lysines provides a powerful tool for dissecting the biological functions of CBP/p300 and offers a promising avenue for therapeutic intervention. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Properties and Structure of this compound

This compound is a synthetic, cell-permeable compound that acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(4-propoxyphenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine hydrochloride[3]
CAS Number 2070014-93-4[3][6]
Molecular Formula C₂₉H₃₇ClN₄O₃[3]
Molecular Weight 525.08 g/mol [3][7]
Appearance A solid[3]
Purity ≥98%[8]
Solubility ≥52.5 mg/mL in DMSO; ≥40.6 mg/mL in Ethanol; Insoluble in Water[3][7]
SMILES CCCOC1=CC=C(CCC2=NC3=CC(C4=C(C)ON=C4C)=CC=C3N2CCN5CCOCC5)C=C1.Cl[3]
InChI Key CGWBJJZOKGZCSJ-UHFFFAOYSA-N[8]

Mechanism of Action: Disrupting the Transcriptional Machinery

This compound exerts its biological effects by selectively inhibiting the bromodomains of CBP and p300. The bromodomain is a protein module that specifically recognizes and binds to ε-N-acetylated lysine residues, a key post-translational modification on histone tails and other proteins.[3] This recognition is a critical step in the recruitment of the CBP/p300 coactivator complex to chromatin, leading to histone acetylation and transcriptional activation of target genes.[5]

By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, PF-CBP1 prevents their interaction with acetylated histones.[5][9] This disruption has several downstream consequences:

  • Inhibition of Target Gene Expression: By preventing the recruitment of CBP/p300 to gene promoters and enhancers, PF-CBP1 leads to a reduction in histone acetylation at these sites and subsequent downregulation of target gene transcription.[5] This has been demonstrated for inflammatory genes like IL-6 and IFN-β in macrophages and RGS4 in neurons.[3][10]

  • Modulation of Cellular Processes: The target genes of CBP/p300 are involved in a wide array of cellular processes, including cell proliferation, differentiation, and inflammation.[1] Consequently, inhibition of CBP/p300 bromodomains by PF-CBP1 can modulate these biological pathways.

  • High Selectivity: A key feature of PF-CBP1 is its high selectivity for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as those in the BET (Bromodomain and Extra-Terminal domain) family, like BRD4.[] This selectivity is crucial for minimizing off-target effects and for precisely probing the functions of CBP/p300.

The following diagram illustrates the mechanism of action of this compound:

G cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 Ac_Lys Acetylated Lysine on Histone Tail CBP_p300_BD CBP/p300 Bromodomain Ac_Lys->CBP_p300_BD recognizes CBP_p300_HAT CBP/p300 HAT Domain CBP_p300_BD->CBP_p300_HAT Gene_Activation Gene Transcription CBP_p300_HAT->Gene_Activation acetylates histones, activates transcription TF Transcription Factor DNA DNA TF->DNA PF_CBP1 PF-CBP1 Inhibited_CBP_p300_BD CBP/p300 Bromodomain PF_CBP1->Inhibited_CBP_p300_BD binds and blocks Gene_Repression Gene Repression Inhibited_CBP_p300_BD->Gene_Repression prevents recruitment, represses transcription

Caption: Mechanism of PF-CBP1 action on gene transcription.

Experimental Protocols and Applications

This compound is a valuable tool for in vitro studies aimed at understanding the role of CBP/p300 in various biological contexts. A common application is to investigate its effect on gene expression in cultured cells.

Protocol: Analysis of Inflammatory Gene Expression in Macrophages Treated with PF-CBP1

This protocol outlines a typical workflow for treating a macrophage cell line (e.g., J774) with PF-CBP1 and subsequently analyzing the expression of lipopolysaccharide (LPS)-induced inflammatory genes by quantitative reverse transcription PCR (qRT-PCR).[10]

Materials:

  • J774 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL-6, IL-1β, IFN-β) and a housekeeping gene (e.g., GAPDH)

Workflow:

G cluster_workflow Experimental Workflow A 1. Cell Seeding Seed J774 macrophages in a multi-well plate and allow to adhere overnight. B 2. PF-CBP1 Pre-treatment Prepare serial dilutions of PF-CBP1 in culture medium. Treat cells with PF-CBP1 or vehicle (DMSO) for 30 minutes. A->B C 3. LPS Stimulation Add LPS to the wells to induce an inflammatory response. Incubate for a defined period (e.g., 4 hours). B->C D 4. RNA Extraction Lyse the cells and extract total RNA using a commercial kit. C->D E 5. cDNA Synthesis Reverse transcribe the RNA into cDNA. D->E F 6. qRT-PCR Perform quantitative PCR to measure the expression levels of target inflammatory genes and a housekeeping gene. E->F G 7. Data Analysis Analyze the qPCR data to determine the relative gene expression changes upon PF-CBP1 treatment. F->G

Caption: Workflow for analyzing gene expression after PF-CBP1 treatment.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture J774 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 24-well plate at a density that will result in approximately 80-90% confluency at the time of treatment. Allow the cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of PF-CBP1 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[10] Also, prepare a vehicle control containing the same concentration of DMSO as the highest PF-CBP1 concentration.

    • Remove the old medium from the cells and replace it with the medium containing PF-CBP1 or the vehicle control.

    • Incubate the cells for 30 minutes.[10]

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to each well (except for the unstimulated control) to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).

    • Incubate the cells for an appropriate time to allow for the induction of target gene expression (e.g., 4 hours for early response genes like IL-6).[10]

  • RNA Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using the lysis buffer from an RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target genes (e.g., IL-6, IL-1β, IFN-β) and a housekeeping gene (e.g., GAPDH).

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the PF-CBP1-treated samples to the vehicle-treated, LPS-stimulated control.

Conclusion and Future Perspectives

This compound is a critical research tool for the epigenetics community. Its high selectivity for the CBP/p300 bromodomains allows for the precise interrogation of their roles in gene regulation and disease pathogenesis. The ability of PF-CBP1 to modulate inflammatory responses and neuronal gene expression in vitro highlights its potential as a lead compound for the development of novel therapeutics.[3][11] As our understanding of the epigenetic landscape continues to expand, selective chemical probes like PF-CBP1 will be indispensable for translating fundamental biological discoveries into innovative clinical applications. While in vivo data for PF-CBP1 is currently limited, its demonstrated efficacy in cellular models provides a strong rationale for further preclinical development.[3]

References

  • Chemsigma. 2070014-93-4 PF-CBP1 (hydrochloride). [Link]

  • Hamel, L. et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nat Chem Biol15 , 536–545 (2019). [Link]

  • Oike, T. et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology15 , 536–545 (2019). [Link]

  • Picaud, S. et al. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research75 , 5106–5119 (2015). [Link]

  • Liu, Y. et al. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors. Current Medicinal Chemistry27 , 5583–5598 (2020). [Link]

Sources

PF-CBP1 hydrochloride as a selective CBP/p300 inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PF-CBP1 Hydrochloride: A Selective CBP/p300 Bromodomain Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a potent and highly selective small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and its paralog, p300. We delve into the fundamental roles of CBP/p300 as transcriptional co-activators and histone acetyltransferases (HATs), their dysregulation in various diseases, and the therapeutic rationale for their inhibition. This document details the mechanism of action, selectivity profile, and key chemical properties of PF-CBP1. Furthermore, we provide field-proven, step-by-step protocols for its use in cell-based assays, best practices for handling and storage, and a summary of its observed biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize PF-CBP1 as a chemical probe to investigate CBP/p300 biology and explore its therapeutic potential.

Introduction: The Central Role of CBP and p300

The proteins CREB-binding protein (CBP), also known as CREBBP, and p300 are highly homologous transcriptional co-activators that are critical for a vast array of cellular processes.[1] They function as lysine acetyltransferases (KATs), enzymes that catalyze the transfer of an acetyl group to lysine residues on both histone and non-histone proteins.[2] This acetylation is a key epigenetic modification that generally leads to a more "relaxed" chromatin structure, making DNA accessible for transcription.[3]

By interacting with hundreds of transcription factors, CBP and p300 integrate and regulate numerous signaling pathways essential for:

  • Cell Proliferation, Differentiation, and Apoptosis [1][4]

  • DNA Damage Response and Repair [1][3]

  • Immune Response and Inflammation [4]

  • Embryogenesis and Development [1]

Given their central role, the aberrant activity of CBP/p300 is implicated in a wide range of diseases, most notably cancer.[5][6] Their dysregulation can lead to the inappropriate activation of oncogenes like MYC and the promotion of tumor growth, survival, and drug resistance.[4][6] This has made CBP and p300 highly attractive targets for therapeutic intervention. PF-CBP1 specifically targets the bromodomain of these proteins, an epigenetic "reader" domain that recognizes and binds to acetylated lysine residues, thereby disrupting a key protein-protein interaction required for transcriptional activation.[4][7]

This compound: A Profile

PF-CBP1 is a selective chemical probe designed to inhibit the function of the CBP and p300 bromodomains.[8] Its selectivity allows researchers to dissect the specific roles of these bromodomains apart from other epigenetic regulators.

Chemical and Physical Properties

A clear understanding of the inhibitor's properties is crucial for experimental design.

PropertyValueSource
Chemical Formula C₂₉H₃₆N₄O₃[9][10]
Molecular Weight 488.6 g/mol [9][10]
CAS Number 1962928-21-7[9][10]
Appearance Crystalline solid[10]
Solubility DMSO: up to 100 mg/mL (190.44 mM)[8]
Ethanol: 20 mg/mL[10]
DMF: 30 mg/mL[10]

Note: For cell culture, it is critical to use fresh, anhydrous DMSO, as moisture can reduce solubility.[8] Prepare high-concentration stock solutions (e.g., 10-50 mM) in DMSO for storage and dilute to the final working concentration in aqueous media just before use.

Mechanism of Action

CBP and p300 are recruited to specific gene promoters and enhancers by transcription factors. The bromodomain within CBP/p300 then binds to acetylated lysine residues on histones and other proteins, anchoring the complex to chromatin and facilitating the acetylation of further substrates.[4] This action promotes the assembly of the transcriptional machinery and subsequent gene expression.

PF-CBP1 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP/p300 bromodomain.[8] By occupying this pocket, it prevents the recognition of acetylated histones, thereby displacing CBP/p300 from chromatin and inhibiting the transcriptional activation of target genes.

cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 recruits AcK Acetylated Lysine (AcK) BRD Bromodomain CBP_p300->BRD HAT HAT Domain CBP_p300->HAT BRD->AcK binds to Gene_On Target Gene Transcription ON HAT->Gene_On activates PF_CBP1 PF-CBP1 BRD_inhibited Bromodomain PF_CBP1->BRD_inhibited blocks BRD_inhibited->AcK binding prevented Gene_Off Target Gene Transcription OFF CBP_p300_i CBP/p300 CBP_p300_i->Gene_Off cannot activate

Caption: Mechanism of PF-CBP1 action on CBP/p300-mediated transcription.
Potency and Selectivity

The utility of a chemical probe is defined by its potency and selectivity. PF-CBP1 demonstrates high affinity for its intended targets with significant selectivity over other bromodomain-containing proteins, most notably the BET family (e.g., BRD4).

TargetIC₅₀Source
CREBBP (CBP) Bromodomain 125 nM[8][9][11]
p300 Bromodomain 363 nM[8][9][11]
Selectivity vs. BRD4 >139-fold[8][11]

This selectivity is critical for attributing observed biological effects specifically to the inhibition of CBP/p300 bromodomains rather than the more broadly studied BET bromodomains.

Biological Effects and Therapeutic Opportunities

PF-CBP1 has been utilized to probe the function of CBP/p300 in various biological contexts, revealing key roles in inflammation and neuronal gene regulation.

  • Modulation of Inflammatory Genes: In primary macrophages stimulated with lipopolysaccharide (LPS), PF-CBP1 treatment moderately reduces the expression of key inflammatory cytokines, including Interleukin-6 (IL-6) and Interferon-β (IFN-β), at a concentration of 10 µM.[7][8] A reduction in Interleukin-1β (IL-1β) expression is evident at just 3 µM.[7][8][11] This highlights the role of CBP/p300 in orchestrating the inflammatory response.

  • Neuronal Gene Regulation: In rat primary cortical neurons, PF-CBP1 treatment has been shown to significantly downregulate the mRNA levels of Regulator of G protein signaling 4 (RGS4), a target linked to Parkinson's disease, after 24 hours of treatment.[7][8][10]

  • Cytotoxicity: Importantly, PF-CBP1 shows no cytotoxicity in macrophages or hepatotoxicity in cell-based models at concentrations effective for target engagement (up to 30 µM).[7][8] This provides a solid therapeutic window for in vitro experiments.

These findings suggest that selective CBP/p300 bromodomain inhibition could be a valuable strategy for diseases driven by inflammation or aberrant gene expression in the central nervous system. While PF-CBP1 is currently a preclinical tool, its effects underscore the therapeutic potential of targeting this axis.[7][12]

Experimental Protocols and Best Practices

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Handling and Storage
  • Storage: Store lyophilized this compound at -20°C, desiccated. The solid is stable for at least 36 months under these conditions.[9]

  • Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. Sonicate if necessary to ensure complete dissolution.[11]

  • Solution Storage: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to one year, or at -20°C for up to one month.[9][11] Avoid repeated freeze-thaw cycles to prevent degradation and loss of potency.

In Vitro Workflow: LPS-Induced Cytokine Expression in Macrophages

This protocol details a robust method for evaluating the effect of PF-CBP1 on inflammatory gene expression.

start Day 1: Seed Macrophages (e.g., RAW 264.7 or BMDMs) in 12-well plates pretreat Day 2: Pre-treat cells with PF-CBP1 (e.g., 0.1, 1, 3, 10 µM) or Vehicle (DMSO) for 30-60 min start->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) for 4 hours pretreat->stimulate harvest Harvest Cells stimulate->harvest rna_extraction Isolate Total RNA harvest->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR for target genes (IL-6, IL-1β, TNFα) and a housekeeping gene (Actb, GAPDH) cdna_synthesis->qpcr analyze Analyze Data (ΔΔCt Method) qpcr->analyze end Conclusion: Determine dose-dependent effect of PF-CBP1 on cytokine gene expression analyze->end

Caption: Experimental workflow for analyzing PF-CBP1's effect on gene expression.

Step-by-Step Methodology:

  • Cell Seeding: Plate primary bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in 12-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

    • Causality: Seeding density is critical. Over-confluent cells can exhibit altered signaling responses, while sparse cells may not produce a robust signal.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the 10 mM PF-CBP1 DMSO stock. Perform serial dilutions in cell culture medium to prepare 2X working concentrations (e.g., 20 µM, 6 µM, 2 µM, etc.). Also prepare a 2X vehicle control containing the same final concentration of DMSO as the highest PF-CBP1 dose.

  • Pre-treatment: Aspirate the old medium from the cells and add 0.5 mL of the 2X PF-CBP1 or vehicle solutions to the appropriate wells (for a final volume of 1 mL). Incubate for 30 minutes at 37°C.[8][11]

    • Causality: Pre-treatment allows the inhibitor to enter the cells and engage its target before the signaling cascade is initiated.

  • Stimulation: Prepare a 2X solution of LPS in culture medium (e.g., 200 ng/mL). Add 0.5 mL to each well to achieve a final concentration of 100 ng/mL. Include a "no LPS" control group.

  • Incubation: Return plates to the incubator for 4 hours.[8][11]

    • Causality: A 4-hour time point is typically sufficient to observe robust transcriptional induction of early inflammatory genes like Il6 and Il1b.

  • Harvest and RNA Isolation: After incubation, wash the cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based buffer). Proceed with total RNA isolation according to the manufacturer's protocol.

  • Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR Analysis: Perform quantitative real-time PCR using SYBR Green or TaqMan assays for your genes of interest (e.g., Il6, Il1b, Tnf) and at least one validated housekeeping gene (Actb, Gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treated samples to the vehicle-treated, LPS-stimulated control.

Self-Validating System Controls:

  • Vehicle Control (DMSO + LPS): Establishes the baseline of maximal gene induction.

  • Negative Control (DMSO, no LPS): Confirms that the vehicle alone does not induce gene expression.

  • Inactive Isomer/Compound (Optional): If available, an inactive structural analog of PF-CBP1 can be used to confirm that the observed effects are due to specific target engagement and not off-target or chemical scaffold effects.[7]

Conclusion

This compound is a powerful and selective tool for the functional investigation of the CBP and p300 bromodomains. Its well-defined mechanism, high selectivity over the BET family, and demonstrated biological activity in modulating inflammatory and neuronal gene expression make it an invaluable asset for researchers in epigenetics, oncology, and immunology. While in vivo data remains to be reported, the robust in vitro profile of PF-CBP1 provides a solid foundation for dissecting the complex biology of CBP/p300 and for the development of next-generation epigenetic therapies.

References

  • MDPI. (n.d.). Targeting CBP and p300: Emerging Anticancer Agents. Available from: [Link]

  • PLOS One. (n.d.). CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes. Available from: [Link]

  • PubMed Central. (n.d.). The complex network of p300/CBP regulation: Interactions, post-translational modifications, and therapeutic implications. Available from: [Link]

  • PubMed. (2002). The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade. Available from: [Link]

  • PMC - NIH. (n.d.). CBP/p300 are bimodal regulators of Wnt signaling. Available from: [Link]

  • AdooQ Bioscience. (n.d.). PF-CBP1 | CREBBP inhibitor. Available from: [Link]

  • PubMed. (2013). Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4. Available from: [Link]

  • PubMed. (2020). Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. Available from: [Link]

  • PMC - NIH. (n.d.). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. Available from: [Link]

  • PMC - NIH. (2013). Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. Available from: [Link]

  • Cell. (n.d.). CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation. Available from: [Link]

  • PMC - NIH. (n.d.). Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells. Available from: [Link]

  • PMC - NIH. (n.d.). RNA binding to CBP stimulates histone acetylation and transcription. Available from: [Link]

  • PubMed Central. (n.d.). Cbp1, a fungal virulence factor under positive selection, forms an effector complex that drives macrophage lysis. Available from: [Link]

  • PMC - NIH. (n.d.). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Available from: [Link]

Sources

A Technical Guide to Investigating PF-CBP1 Hydrochloride's Regulation of Inflammatory Genes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Biomedical Researchers

Abstract

Inflammation is a critical biological process, but its dysregulation underlies a vast spectrum of human diseases. At the core of the inflammatory gene expression network are the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These enzymes are pivotal in remodeling chromatin and activating transcription factors, such as NF-κB, to drive the expression of pro-inflammatory cytokines. PF-CBP1 hydrochloride has emerged as a selective chemical probe for interrogating the function of the CBP/p300 bromodomains—protein modules that recognize acetylated lysine residues. This guide provides an in-depth examination of the mechanism by which PF-CBP1 modulates inflammatory gene expression and offers detailed, field-proven protocols for its application in a research setting. We will explore the causality behind experimental design, from cellular stimulation to advanced chromatin analysis, empowering researchers to rigorously validate the effects of CBP/p300 bromodomain inhibition.

The Central Role of CBP/p300 in Inflammatory Gene Transcription

The transcriptional coactivators CBP and p300 are indispensable integrators of cellular signaling pathways that control gene expression[1]. They possess histone acetyltransferase (HAT) activity, which is crucial for relaxing chromatin structure and facilitating access for the transcriptional machinery[2].

A primary mechanism involves the acetylation of histone tails, particularly the H3K27 residue (H3K27ac), a hallmark of active enhancers and promoters. Beyond histones, CBP/p300 also acetylates non-histone proteins, including key transcription factors. In the context of inflammation, the NF-κB pathway is a critical target[3][4]. Upon stimulation by signals like bacterial lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the NF-κB subunit p65 (RelA) translocates to the nucleus. Here, it recruits CBP/p300, which then acetylates p65 and local histones[2][4]. This acetylation enhances the transcriptional activity of NF-κB, leading to the robust expression of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-1β, and TNF-α[3][4].

The bromodomain of CBP/p300 is a "reader" module that specifically binds to acetylated lysine residues on histones and other proteins. This interaction is thought to anchor the CBP/p300 complex to active chromatin regions, creating a positive feedback loop that sustains gene expression[5].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex Activation TLR4->IKK Signal Cascade IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Release & Nuclear Translocation CBP_p300 CBP/p300 NFkB_active->CBP_p300 Recruits Gene Inflammatory Genes (IL6, TNF, etc.) NFkB_active->Gene Binds DNA Nucleus Nucleus CBP_p300->NFkB_active Acetylates p65 Histones Histones CBP_p300->Histones HAT Activity H3K27ac H3K27 Acetylation (Chromatin Opening) Histones->H3K27ac H3K27ac->Gene Promotes Access Transcription Transcription & Translation Gene->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines NFkB_active Active NF-κB (in Nucleus) CBP_p300 CBP/p300 NFkB_active->CBP_p300 Recruits Bromodomain CBP/p300 Bromodomain Gene Inflammatory Gene Promoter/Enhancer CBP_p300->Gene Fails to Localize Effectively PFCBP1 PF-CBP1 PFCBP1->Bromodomain Inhibits Acetylated_Histone Acetylated Histone (e.g., H3K27ac) Bromodomain->Acetylated_Histone Cannot Bind Acetylated_Histone->Gene Marks Active Region Transcription Transcription (Blocked) Gene->Transcription

Caption: Mechanism of PF-CBP1 action, disrupting CBP/p300 localization to chromatin.

Experimental Validation: A Step-by-Step Guide

This section provides a comprehensive workflow to validate the anti-inflammatory effects of PF-CBP1 in a standard cellular model, such as murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1), stimulated with LPS.

Experimental Workflow Overview

The causality of this workflow is critical. We move from the broadest phenotype (cytokine secretion) to the most specific mechanism (chromatin modification at a specific gene locus). Each step validates the hypothesis generated by the previous one.

G A 1. Cell Culture & Treatment (Macrophages + LPS +/- PF-CBP1) B 2A. Supernatant Collection (Secreted Proteins) A->B C 2B. Cell Lysis (RNA & Protein) A->C D 2C. Chromatin Fixation A->D E 3A. ELISA (Measure TNF-α, IL-6) B->E F 3B. RT-qPCR (Measure Il6, Tnf mRNA) C->F G 3C. Western Blot (Measure H3K27ac) C->G H 3D. ChIP-qPCR (H3K27ac at Tnf promoter) D->H

Sources

An In-Depth Technical Guide on the Biological Effects of PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

PF-CBP1 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the related p300 protein.[1][2][3] These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through their histone acetyltransferase (HAT) and bromodomain activities. By binding to acetylated lysine residues on histones and other proteins, the CBP/p300 bromodomains are key to the assembly of transcriptional machinery at specific gene loci. Inhibition of these bromodomains by PF-CBP1 offers a powerful tool to probe the downstream biological consequences and presents therapeutic opportunities in various diseases, including cancer and inflammation. This guide provides a comprehensive overview of the mechanism of action of PF-CBP1, its biological effects, and detailed protocols for its study.

Introduction: The Central Role of CBP/p300 in Transcriptional Regulation

The paralogous proteins CBP (CREB-binding protein) and p300 are essential transcriptional co-activators that integrate and transduce a wide array of signaling pathways to control gene expression.[4][5] Their function is multifaceted, stemming from two primary enzymatic activities:

  • Histone Acetyltransferase (HAT) Activity: CBP/p300 catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[6][7] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure ("euchromatin") that is accessible to transcription factors. A hallmark of active enhancers and promoters is the presence of histone H3 lysine 27 acetylation (H3K27ac), a mark directly deposited by CBP/p300.[6]

  • Bromodomain Function: These proteins contain a bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine residues.[4] This "reading" of the histone code allows CBP/p300 to be recruited to specific chromatin regions and to stabilize the transcriptional apparatus.

Given their central role in gene activation, it is not surprising that the dysregulation of CBP/p300 is implicated in numerous diseases. In many cancers, CBP/p300 are overexpressed and drive the transcription of oncogenes like MYC and androgen receptor target genes, promoting proliferation and survival.[4][6][8]

This compound: A Selective Probe for CBP/p300 Bromodomain Function

PF-CBP1 is a selective inhibitor that targets the bromodomain of CBP/p300.[1][2][3] Its selectivity is a key feature, allowing researchers to dissect the specific consequences of blocking the acetyl-lysine binding function of CBP/p300, distinct from inhibiting their HAT activity.

Compound Target(s) IC50 (nM) Selectivity
This compoundCREBBP (CBP)125139-fold selective over BRD4
p300363

Table 1: Potency and selectivity of this compound.[2] IC50 values represent the concentration of the inhibitor required for 50% inhibition of the target's activity in biochemical assays.

The primary mechanism of action of PF-CBP1 is to competitively bind to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin and the subsequent activation of target gene transcription.

cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 Acetylated Histone Acetylated Histone CBP_p300 CBP/p300 CBP_p300->Acetylated Histone binds via Bromodomain Gene_Transcription Gene Transcription CBP_p300->Gene_Transcription activates Transcription_Factors Transcription Factors Transcription_Factors->CBP_p300 recruits PF_CBP1 PF-CBP1 CBP_p300_Inhibited CBP/p300 PF_CBP1->CBP_p300_Inhibited blocks Bromodomain No_Transcription Transcription Blocked CBP_p300_Inhibited->No_Transcription fails to activate Acetylated_Histone_2 Acetylated Histone CBP_p300_Inhibited->Acetylated_Histone_2 binding prevented Cell_Culture 1. Treat cells with PF-CBP1 Histone_Extraction 2. Histone Extraction Cell_Culture->Histone_Extraction SDS_PAGE 3. SDS-PAGE Gel Electrophoresis Histone_Extraction->SDS_PAGE Transfer 4. Transfer to Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 5. Blocking with BSA Transfer->Blocking Primary_Ab 6. Incubate with Primary Ab (anti-H3K27ac) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection 8. ECL Detection & Imaging Secondary_Ab->Detection

Caption: Western Blot Workflow for H3K27ac.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells (e.g., a cancer cell line known to be dependent on CBP/p300) and treat with a dose range of PF-CBP1 (e.g., 0.1 - 10 µM) and a vehicle control for 24 hours. [2]2. Histone Extraction: Harvest cells and perform an acid extraction to isolate histone proteins.

  • Protein Quantification: Determine the protein concentration of your histone extracts.

  • Gel Electrophoresis: Load equal amounts (0.5-1 µg) of histone extract onto a high-percentage (e.g., 10-15%) Bis-Tris gel and run at ~200V for 35-45 minutes. [9][10]5. Membrane Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane. [10][11]6. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [10][11]7. Antibody Incubation: Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C. [9][12]Also, probe a separate membrane or strip with an antibody against total Histone H3 as a loading control. [12]8. Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [10]Detect the signal using an ECL substrate and an imaging system. [10]9. Analysis: A dose-dependent decrease in the H3K27ac signal (normalized to total H3) should be observed in PF-CBP1-treated cells.

Genome-Wide Analysis: Chromatin Immunoprecipitation sequencing (ChIP-seq)

To identify the specific genomic loci where CBP/p300 binding is lost upon PF-CBP1 treatment, ChIP-seq is the gold standard.

Principle: Cells are treated with PF-CBP1, and chromatin is cross-linked. The chromatin is then sheared, and an antibody against CBP or p300 is used to immunoprecipitate the protein along with its bound DNA. The DNA is then sequenced to map the binding sites across the genome.

Step-by-Step Methodology:

  • Cell Treatment and Cross-linking: Treat cells with PF-CBP1 or vehicle. Cross-link proteins to DNA using 1% formaldehyde for 10 minutes at 37°C. [13]2. Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for CBP or p300. Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes. [14]A mock IP with a non-specific IgG should be performed as a negative control. [14]4. Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of CBP/p300 enrichment. Comparing the binding profiles of PF-CBP1-treated and vehicle-treated cells will reveal the genomic sites where CBP/p300 occupancy is reduced.

Functional Cellular Assay: Cell Viability

To assess the functional consequence of CBP/p300 inhibition on cell survival and proliferation, a cell viability assay is essential.

Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure ATP levels, which correlate with the number of metabolically active cells. [15][16]A decrease in ATP indicates cytotoxicity or a reduction in proliferation.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density. [17]2. Compound Treatment: Add a serial dilution of PF-CBP1 to the wells. Include wells with vehicle only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium. [15]5. Signal Detection: Mix the contents and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). PF-CBP1 is expected to show no cytotoxicity in normal cells at effective concentrations but may reduce the viability of dependent cancer cell lines. [1][2]

Conclusion and Future Directions

This compound is an invaluable tool for elucidating the specific roles of the CBP/p300 bromodomains in health and disease. Its selectivity allows for precise dissection of this aspect of CBP/p300 function. The biological effects—ranging from oncogene suppression and apoptosis induction in cancer to the modulation of inflammatory responses—highlight the therapeutic potential of targeting this pathway. Future research should focus on exploring the efficacy of CBP/p300 bromodomain inhibitors in in vivo models of disease and investigating potential combination therapies to enhance their anti-cancer effects. The methodologies outlined in this guide provide a robust framework for researchers to further explore the multifaceted biology of CBP/p300 and the therapeutic promise of its inhibition.

References

  • Title: Targeting CBP and p300: Emerging Anticancer Agents Source: MDPI URL: [Link]

  • Title: Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines Source: AACR Journals URL: [Link]

  • Title: CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes Source: PLOS One URL: [Link]

  • Title: Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents Source: PMC - NIH URL: [Link]

  • Title: The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications Source: PubMed Central URL: [Link]

  • Title: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers Source: Springer Nature Experiments URL: [Link]

  • Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Assays for Validating Histone Acetyltransferase Inhibitors Source: JoVE URL: [Link]

  • Title: Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer c... Source: e-cancer.fr URL: [Link]

  • Title: Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview Source: YouTube URL: [Link]

  • Title: Colorimetric Histone Acetyltransferase (HAT) Activity Assay Source: 3H Biomedical URL: [Link]

  • Title: Histone Acetyltransferase (HAT) Assay Source: EpigenTek URL: [Link]

  • Title: Guidelines for cell viability assays Source: ResearchGate URL: [Link]

  • Title: Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins Source: PMC - PubMed Central URL: [Link]

  • Title: Histone Immunoblotting Protocol Source: Rockland Immunochemicals URL: [Link]

  • Title: Western blot analysis of histone H3 acetylation levels. (A) The... Source: ResearchGate URL: [Link]

  • Title: Methods for the analysis of histone H3 and H4 acetylation in blood Source: PMC - NIH URL: [Link]

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A Technical Guide to Investigating the Impact of PF-CBP1 Hydrochloride on RGS4 Expression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanism and experimental validation of PF-CBP1 hydrochloride's effect on the expression of Regulator of G-protein Signaling 4 (RGS4). We will delve into the molecular underpinnings of this interaction and provide detailed, field-proven protocols for its investigation in a laboratory setting.

Section 1: The Core Mechanism - Connecting a Bromodomain Inhibitor to Gene Expression

Introduction to Key Molecules
  • This compound: A potent and highly selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and its paralog p300.[1][2][3][4][5] It has demonstrated the ability to modulate key inflammatory genes and down-regulate RGS4 in neurons.[1] Specifically, it inhibits the bromodomains of CBP and p300 with IC50 values of 125 nM and 363 nM, respectively.[1][3][5][6]

  • CBP/p300 Transcriptional Co-activators: CBP (also known as CREBBP) and p300 are highly homologous proteins that function as critical transcriptional co-activators.[7] A primary function is their intrinsic histone acetyltransferase (HAT) activity.[8][9] By acetylating lysine residues on histone tails (e.g., H3K27ac), they neutralize the positive charge, leading to a more relaxed chromatin structure.[8][9] This "euchromatin" state allows transcription factors and RNA polymerase to access DNA, thereby activating gene expression.[8][9]

  • Regulator of G-protein Signaling 4 (RGS4): RGS4 is a GTPase-activating protein (GAP) that negatively regulates G protein-coupled receptor (GPCR) signaling.[10][11][12][13] It accelerates the intrinsic GTPase activity of Gα subunits (primarily Gαi and Gαq), driving them into their inactive, GDP-bound state.[10][11][12] This action effectively terminates the signaling cascade. Dysregulation of RGS4 has been implicated in various conditions, including schizophrenia and cardiac hypertrophy.[10][12][14]

The Mechanism of Inhibition: From Bromodomain to Transcriptional Repression

The expression of many genes, including RGS4, is dependent on the precise orchestration of transcriptional machinery. The CBP/p300 co-activators are central to this process. Their bromodomains act as "readers" that recognize and bind to acetylated lysine residues on histones. This binding event is crucial for stabilizing the transcriptional complex at gene promoters and enhancers, thereby sustaining gene expression.[9][15]

PF-CBP1 exerts its effect by competitively binding to the acetyl-lysine binding pocket within the CBP/p300 bromodomains.[4] This occupation prevents CBP/p300 from docking onto acetylated chromatin. Consequently, the recruitment and stabilization of the transcriptional machinery at target gene loci, such as the RGS4 gene, are impaired. The direct result is a reduction in histone acetylation at these sites and a subsequent down-regulation of gene transcription.[15][16] Studies have shown that treatment with PF-CBP1 can significantly reduce RGS4 mRNA levels in primary cortical neurons after 24 hours.[4][16]

The following diagram illustrates this proposed inhibitory pathway.

G cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factors CBP CBP/p300 (HAT) TF->CBP Recruits RGS4_Gene RGS4 Gene TF->RGS4_Gene Binds Promoter Histone Histone Tail CBP->Histone Acetylates Bromo Bromodomain Ac Acetylation (Ac) Histone->Ac Ac->Bromo Recognized by Bromo->RGS4_Gene Stabilizes Complex RGS4_mRNA RGS4 mRNA RGS4_Gene->RGS4_mRNA Transcription PF_CBP1 PF-CBP1 Bromo_i Bromodomain PF_CBP1->Bromo_i Blocks Binding Site CBP_i CBP/p300 Ac_i Acetylation (Ac) Ac_i->Bromo_i Binding Prevented RGS4_Gene_i RGS4 Gene Reduced_mRNA Reduced RGS4 mRNA RGS4_Gene_i->Reduced_mRNA Transcription Repressed

Caption: Proposed mechanism of PF-CBP1 action on RGS4 transcription.

Section 2: Experimental Validation Protocols

To empirically validate the impact of PF-CBP1 on RGS4 expression, a multi-tiered approach examining both mRNA and protein levels is required. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and interpretable data.

Experiment 1: Analysis of RGS4 mRNA Expression by RT-qPCR

Causality behind Experimental Choices: This experiment directly tests the hypothesis that PF-CBP1 affects the transcriptional output of the RGS4 gene. By measuring mRNA, we are looking at the most immediate downstream consequence of altered transcriptional regulation. We use a time-course and dose-response to establish a clear relationship between drug exposure and gene expression changes.

Caption: Workflow for Reverse Transcription quantitative PCR (RT-qPCR).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Select an appropriate cell line known to express RGS4 (e.g., rat primary cortical neurons, SH-SY5Y human neuroblastoma cells).[17]

    • Plate cells at a density to achieve ~70-80% confluency at the time of harvest.

    • Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).[1]

    • Harvest cells at different time points (e.g., 6, 12, 24, 48 hours) to assess the temporal dynamics of the response. A 24-hour time point has been shown to yield significant results.[4][16]

  • RNA Isolation:

    • Lyse cells directly in the culture dish using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.[18]

    • Include an on-column DNase digestion step to eliminate genomic DNA contamination, which is critical for accurate qPCR.

  • RNA Quality Control and Quantification:

    • Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios of 2.0-2.2.

    • Optionally, assess RNA integrity by running a small amount on an agarose gel or using a Bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.[18][19]

    • Include a "No Reverse Transcriptase" (-RT) control for each sample to verify the absence of genomic DNA amplification in the subsequent qPCR step.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a SYBR Green-based reagent (e.g., iTaq Universal SYBR Green Supermix).[19][20]

    • Use validated primers for RGS4 and at least two stable housekeeping genes (e.g., GAPDH, ACTB, TBP) for normalization.[21]

    • Example Human Primer Sequences:

      • RGS4 Forward: 5'-AG TTC CAG ATC CTG GCT TCC-3'

      • RGS4 Reverse: 5'-TCT TGG GTC CTT GTT TCC TTG-3'

      • GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

      • GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

    • Perform the qPCR reaction on a real-time PCR system with a standard thermal profile:

      • Initial denaturation: 95°C for 3 min.

      • 40 cycles of: 95°C for 15 sec, 60°C for 60 sec.

      • Include a melt curve analysis at the end to confirm the specificity of the amplified product.[22]

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of RGS4 using the ΔΔCq (delta-delta Cq) method, normalizing to the geometric mean of the selected housekeeping genes.

Experiment 2: Analysis of RGS4 Protein Expression by Western Blot

Causality behind Experimental Choices: This assay confirms that the observed changes in mRNA levels translate into corresponding changes in protein expression, which is the ultimate functional outcome. A loading control is essential to ensure that any observed changes are due to specific regulation of RGS4 and not to errors in protein loading.

Caption: General workflow for Co-Immunoprecipitation (Co-IP).

Step-by-Step Methodology:

  • Cell Lysis:

    • Lyse treated and untreated cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors) to preserve protein-protein interactions. [23]

  • Pre-clearing Lysate:

    • Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads. [24] * Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-CBP/p300 or an antibody against a transcription factor known to regulate RGS4) overnight at 4°C with gentle rotation.

    • Include an isotype-matched IgG control to account for non-specific binding to the antibody.

  • Capture and Washing:

    • Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes. [25] * Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted samples by Western blot, probing for the "bait" protein (to confirm successful IP) and the potential "prey" protein(s). A diminished interaction in PF-CBP1 treated samples would provide strong mechanistic evidence.

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical RT-qPCR Results for RGS4 mRNA Expression (Data represents fold change relative to Vehicle control, normalized to housekeeping genes)

Treatment Group12 hours24 hours48 hours
Vehicle (DMSO)1.00 ± 0.121.00 ± 0.091.00 ± 0.15
PF-CBP1 (1 µM)0.85 ± 0.100.45 ± 0.07 0.38 ± 0.06
PF-CBP1 (10 µM)0.71 ± 0.090.21 ± 0.05 0.15 ± 0.04
Values are Mean ± SEM, n=3. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Hypothetical Western Blot Densitometry for RGS4 Protein (Data represents RGS4 signal relative to Vehicle, normalized to β-actin)

Treatment Group24 hours48 hours
Vehicle (DMSO)1.00 ± 0.111.00 ± 0.13
PF-CBP1 (1 µM)0.62 ± 0.080.49 ± 0.09
PF-CBP1 (10 µM)0.33 ± 0.060.24 ± 0.05***
Values are Mean ± SEM, n=3. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Section 4: Conclusion and Future Directions

This guide outlines the molecular basis and experimental framework for investigating the inhibitory effect of this compound on RGS4 expression. By acting as a selective inhibitor of the CBP/p300 bromodomains, PF-CBP1 disrupts the transcriptional machinery necessary for robust RGS4 gene expression, leading to a significant reduction in both its mRNA and protein products.

For researchers seeking to expand upon this work, a logical next step would be to perform Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) . This powerful technique would allow for the direct measurement of histone acetylation marks (specifically H3K27ac) at the promoter and enhancer regions of the RGS4 gene in response to PF-CBP1 treatment. A reduction in H3K27ac at these specific loci would provide definitive evidence for the proposed mechanism of action.

References

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  • Antibodies.com. Co-immunoprecipitation (Co-IP): The Complete Guide.

  • National Institutes of Health. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC.

  • MDPI. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers.

  • National Institutes of Health. Region-Specific Regulation of RGS4 (Regulator of G-Protein–Signaling Protein Type 4) in Brain by Stress and Glucocorticoids: In Vivo and In VitroStudies - PubMed Central.

  • MDPI. Targeting CBP and p300: Emerging Anticancer Agents.

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  • UniProt. RGS4 - Regulator of G-protein signaling 4 - Homo sapiens (Human) | UniProtKB.

  • GeneCards. RGS4 Gene - Regulator Of G Protein Signaling 4.

  • Ma'ayan Lab – Computational Systems Biology. RGS4 Gene.

  • DC Chemicals. PF-CBP1 Datasheet.

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  • Cell Signaling Technology. RGS4 (D4V1P) Rabbit Monoclonal Antibody #15129.

  • National Institutes of Health. Identification and Characterization of Regulator of G Protein Signaling 4 (RGS4) as a Novel Inhibitor of Tubulogenesis: RGS4 Inhibits Mitogen-activated Protein Kinases and Vascular Endothelial Growth Factor Signaling.

  • 试剂仪器网. PF-CBP1.

  • National Center for Biotechnology Information. Gene ResultRGS4 regulator of G protein signaling 4 [ (human)].

  • ResearchGate. Any suggestions on the RGS protein western blotting?.

  • Cell Signaling Technology. RGS4 Antibody #9195.

  • National Institutes of Health. Opioid-induced Down-Regulation of RGS4: ROLE OF UBIQUITINATION AND IMPLICATIONS FOR RECEPTOR CROSS-TALK.

  • National Institutes of Health. RGS4 Actions in Mouse Prefrontal Cortex Modulate Behavioral and Transcriptomic Responses to Chronic Stress and Ketamine.

  • Thermo Fisher Scientific. RGS4 Polyclonal Antibody (PA5-22332).

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  • protocols.io. Relative quantification of mRNA transcript levels by qPCR.

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The Silent Conductor: A Technical Guide to the Role of Plasmodium falciparum's Epigenetic Machinery in Modulating Host Cytokine Expression

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Host-Parasite Tug-of-War and the Epigenetic Battlefield

The intricate dance between Plasmodium falciparum, the most lethal agent of human malaria, and its human host is a masterclass in evolutionary adaptation and molecular warfare. The parasite's ability to establish and maintain a chronic infection is a testament to its sophisticated strategies for evading the host's immune system.[1][2] Central to this evasive maneuvering is the parasite's remarkable capacity for phenotypic plasticity, largely orchestrated by a complex and dynamic epigenetic regulatory network.[3][4] This guide delves into the pivotal role of P. falciparum's epigenetic machinery, with a conceptual focus on proteins exhibiting functions analogous to the mammalian CREB-binding protein (CBP), in the modulation of the host's cytokine response—a critical determinant of both disease pathogenesis and clinical immunity.[5] While a direct ortholog of human CBP in P. falciparum remains to be fully characterized in the context of host immune modulation, the principles of epigenetic regulation, particularly histone acetylation, are conserved and offer a compelling framework for understanding this silent yet profound influence.

This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a conceptual understanding of the underlying mechanisms but also practical, field-proven experimental workflows to investigate this critical aspect of malaria biology.

Section 1: The Epigenetic Engine of P. falciparum's Survival

P. falciparum's lifecycle is a complex journey through disparate host environments, each presenting unique challenges.[1][2] To navigate these transitions and persist in the face of a robust immune response, the parasite relies on finely tuned control of gene expression.[4] Unlike many eukaryotes, the P. falciparum genome contains a limited repertoire of classical transcription factors.[4] Consequently, epigenetic mechanisms, including histone modifications, chromatin remodeling, and nuclear organization, have taken center stage in regulating key biological processes.[3]

A prime example of this is antigenic variation, where the parasite systematically alters the expression of surface proteins, such as the P. falciparum erythrocyte membrane protein 1 (PfEMP1) family, to evade antibody-mediated clearance.[1][6][7] This process is under tight epigenetic control, ensuring that only one of the approximately 60 var genes encoding PfEMP1 is expressed at any given time.[1][2] Beyond immune evasion, epigenetic regulation governs the parasite's developmental transitions within the human host, from the asymptomatic liver stage to the pathogenic intraerythrocytic developmental cycle (IDC) and subsequent differentiation into transmissible gametocytes.[3]

Section 2: A Primer on the CBP/p300 Family: Master Co-activators of Eukaryotic Transcription

To appreciate the potential role of a CBP-like protein in P. falciparum, it is instructive to first understand the function of its well-characterized mammalian counterparts. The CREB-binding protein (CBP) and its paralog, p300, are large, multi-domain nuclear proteins that function as transcriptional co-activators.[8][9][10] They do not bind DNA directly but are recruited to gene promoters by a vast array of transcription factors.[11][12]

The primary functions of CBP/p300 are twofold:

  • Protein Scaffolding: They act as molecular bridges, facilitating the assembly of the basal transcription machinery.[13][14]

  • Enzymatic Activity: Crucially, CBP/p300 possess intrinsic histone acetyltransferase (HAT) activity.[15][16][17] By transferring an acetyl group to lysine residues on histone tails, they neutralize the positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.[8]

The HAT activity of CBP is directly linked to the stimulation of gene transcription.[15] This enzymatic function is critical for the expression of a wide array of genes, including those encoding inflammatory cytokines. The dysregulation of CBP/p300 activity is implicated in numerous diseases, highlighting their central role in cellular homeostasis.[10]

Section 3: The Epigenetic Toolkit of P. falciparum: A Glimpse into CBP-like Functions

While a definitive, functionally characterized ortholog of human CBP in P. falciparum that directly modulates host cytokines remains elusive, the parasite's genome does encode proteins with key domains found in CBP, such as histone acetyltransferases (HATs) and bromodomains.[18] These proteins are integral to the parasite's own transcriptional regulation.

  • P. falciparum Histone Acetyltransferases (HATs): The parasite possesses several HATs that are responsible for acetylating histones, a key epigenetic mark associated with active gene expression. The activity of these enzymes is essential for the parasite's lifecycle progression and virulence.

  • P. falciparum Bromodomain Proteins (PfBDPs): Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histones and other proteins.[18] P. falciparum has a family of bromodomain-containing proteins, with PfBDP1 being a well-studied example.[19][20] PfBDP1 plays a critical role in regulating the expression of genes involved in erythrocyte invasion.[19] The conditional knockdown of PfBDP1 leads to a significant reduction in parasite growth and the downregulation of invasion-related genes.[19] This highlights the importance of the "writer" (HAT) and "reader" (bromodomain protein) relationship in the parasite's gene regulation, a paradigm central to CBP function.[21][22]

Given the conservation of these epigenetic mechanisms, it is plausible that a P. falciparum protein, or a complex of proteins, executes CBP-like functions, at least in the context of regulating its own gene expression. The critical question is how this internal regulation translates to an external influence on the host's immune system.

Section 4: A Mechanistic Hypothesis: Indirect Modulation of Host Cytokine Expression by P. falciparum's Epigenetic Machinery

We propose that the epigenetic machinery of P. falciparum, including its HATs and bromodomain proteins, modulates host cytokine expression through an indirect mechanism. This involves the parasite's epigenetic control over the expression and export of its own proteins, which then interact with the host's immune cells to trigger specific signaling cascades that culminate in altered cytokine gene expression.

One such exported parasite protein is the CX3CL1 Binding Protein 1 (CBP1), which is expressed on the surface of infected red blood cells (iRBCs) and contributes to their cytoadherence to host endothelial cells by binding to the chemokine CX3CL1.[23] The expression of proteins like CBP1 is likely under the control of the parasite's epigenetic machinery. By modulating the expression of these surface-exposed proteins, the parasite can alter its interaction with the host endothelium and immune cells, thereby influencing the local inflammatory milieu and cytokine production.

The proposed signaling pathway is as follows:

  • Epigenetic Regulation in the Parasite: A P. falciparum CBP-like protein (or a complex with HAT activity) acetylates histones at the promoters of genes encoding exported proteins, such as virulence factors or cytoadherence ligands (e.g., CBP1).

  • Gene Expression and Protein Export: This leads to the transcription of these genes and the subsequent export of the proteins to the surface of the iRBC.

  • Parasite-Host Cell Interaction: The exported parasite proteins on the iRBC surface interact with receptors on host immune cells (e.g., macrophages, dendritic cells) or endothelial cells.

  • Host Cell Signaling: This interaction activates intracellular signaling pathways within the host cell, such as the NF-κB or MAPK pathways.

  • Cytokine Gene Expression: The activation of these pathways leads to the transcription of genes encoding pro-inflammatory or anti-inflammatory cytokines, such as TNF-α, IL-6, or IL-10.

This model provides a framework for how the internal epigenetic state of the parasite can have a profound external effect on the host's immune response.

PF-CBP1_Cytokine_Modulation_Pathway cluster_parasite P. falciparum-infected RBC cluster_host Host Immune Cell (e.g., Macrophage) PfCBP1 Pf CBP-like Protein (HAT Activity) Histones Histones at Virulence Gene Loci PfCBP1->Histones Acetylation Virulence_Gene Virulence Gene (e.g., for CBP1) Histones->Virulence_Gene Transcriptional Activation Exported_Protein Exported Parasite Protein (e.g., CBP1 on iRBC surface) Virulence_Gene->Exported_Protein Translation & Export Host_Receptor Host Cell Surface Receptor Exported_Protein->Host_Receptor Binding Signaling_Pathway Intracellular Signaling (e.g., NF-κB, MAPK) Host_Receptor->Signaling_Pathway Activation Transcription_Factors Host Transcription Factors Signaling_Pathway->Transcription_Factors Activation Cytokine_Gene Cytokine Gene (e.g., TNF-α, IL-6) Transcription_Factors->Cytokine_Gene Binding & Transcriptional Activation Cytokines Secreted Cytokines Cytokine_Gene->Cytokines Translation & Secretion

Caption: Proposed pathway for indirect cytokine modulation by Pf-CBP1.

Section 5: Experimental Workflows for Investigating Parasite-Mediated Cytokine Modulation

Investigating the proposed mechanism requires a multi-pronged approach that combines parasite genetics, molecular biology, and immunology. The following is a comprehensive experimental workflow designed to test the hypothesis that a P. falciparum CBP-like protein modulates host cytokine expression.

Experimental_Workflow cluster_parasite_manipulation Parasite Genetic Manipulation cluster_parasite_analysis Parasite Phenotyping cluster_host_interaction Host-Parasite Co-culture cluster_host_response Analysis of Host Response A1 Identify Pf CBP-like protein candidate A2 Generate conditional knockdown/knockout parasite line A1->A2 A3 Validate knockdown/ knockout efficiency A2->A3 B1 Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq) A3->B1 Analyze histone acetylation B2 RNA-sequencing of parasite transcriptome A3->B2 Assess virulence gene expression B3 Proteomics of exported proteins A3->B3 Quantify changes in exported proteins C1 Co-culture of iRBCs with human PBMCs or macrophages A3->C1 C2 Collect supernatant and host cells at time points D1 Cytokine Profiling (Luminex/ ELISA) of supernatant C2->D1 D2 Host cell RNA isolation and qPCR for cytokine genes C2->D2 D3 Western blot for host signaling pathways C2->D3

Sources

An In-depth Technical Guide to Investigating PF-CBP1 Hydrochloride in Primary Macrophages

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Macrophages are central players in the inflammatory response, and their function is tightly regulated by epigenetic mechanisms. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that orchestrate the expression of inflammatory genes. This guide provides a comprehensive, in-depth framework for investigating PF-CBP1 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains, in primary macrophage systems. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and reproducible experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting epigenetic readers in inflammatory disease models.

Part 1: Scientific Foundation

The Central Role of CBP/p300 in Macrophage Gene Expression

Macrophages respond to stimuli like bacterial lipopolysaccharide (LPS) by activating complex signaling cascades, culminating in transcriptional reprogramming. A key pathway is the NF-κB signaling cascade, where the p65 subunit translocates to the nucleus to initiate the transcription of pro-inflammatory genes such as TNF-α and IL-6.[1][2] However, p65 does not act alone. It requires the recruitment of co-activators, chief among them being CBP and p300.[3][4][5][6]

These proteins function in two critical ways:

  • Histone Acetyltransferase (HAT) Activity : CBP/p300 acetylate histone tails, which neutralizes their positive charge and relaxes chromatin structure. This "opens" the DNA, making it accessible to the transcriptional machinery. Increased histone acetylation at the promoters of pro-inflammatory genes is a hallmark of macrophage activation.[1][7][8]

  • Scaffolding and Bromodomain Function : CBP/p300 possess a specialized module called a bromodomain, which recognizes and binds to acetylated lysine residues on histones. This "reading" function is crucial for anchoring the entire transcriptional complex to the correct genomic locations, thereby stabilizing it and enhancing gene expression.

Mechanism of Action: this compound

PF-CBP1 is a potent and selective small molecule inhibitor of the CBP and p300 bromodomains (IC50 values of 125 nM and 363 nM, respectively).[9][10] It exhibits high selectivity over other bromodomain-containing proteins, such as BRD4.[9][10] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, PF-CBP1 prevents CBP/p300 from "reading" the epigenetic histone code. This disrupts the recruitment and stabilization of the transcriptional machinery at inflammatory gene loci, leading to a reduction in their expression without affecting the protein's intrinsic HAT activity.[11][12] This targeted approach allows for a nuanced modulation of inflammatory gene expression. Studies have shown PF-CBP1 can reduce the expression of LPS-induced cytokines like IL-1β and IL-6 in macrophages.[9][10][13]

Part 2: Experimental Design & Core Protocols

A successful investigation hinges on a well-planned workflow that incorporates robust, self-validating steps. The following diagram and protocols outline a complete experimental plan, from primary cell isolation to data analysis.

Overall Experimental Workflow

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Sample Collection & Analysis A Isolate Bone Marrow from Murine Femurs/Tibias B Differentiate Progenitors into BMDMs (7 days with M-CSF) A->B C Seed Differentiated BMDMs for Assays D Pre-treat with PF-CBP1 HCl (Dose Response) C->D E Stimulate with LPS (e.g., 100 ng/mL) D->E F Collect Supernatant (for Cytokine Analysis) E->F G Lyse Cells (for RNA/Protein) E->G H Assess Viability (MTS Assay) E->H I ELISA (TNF-α, IL-6) F->I J RT-qPCR (Tnf, Il6 expression) G->J

Caption: High-level experimental workflow from primary cell isolation to endpoint analysis.

Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

Primary macrophages are preferred over cell lines as they more accurately reflect in vivo physiology.[14] This protocol is a robust method for generating a homogenous population of BMDMs.[15][16]

Rationale: We use M-CSF (Macrophage Colony-Stimulating Factor) to selectively drive the differentiation of myeloid progenitors into macrophages.[15] Culturing on non-tissue culture treated plastic for differentiation prevents the cells from becoming overly adherent, which facilitates harvesting for subsequent experiments.[14]

Materials:

  • Complete Medium: DMEM (high glucose), 10% FBS, 1% Penicillin-Streptomycin.[15]

  • Differentiation Medium: Complete Medium supplemented with 20% L929-conditioned medium (as a source of M-CSF) or 10-20 ng/mL recombinant M-CSF.

  • ACK Lysing Buffer or RBC Lysis Buffer.[17]

  • 70 µm cell strainer.

Procedure:

  • Harvest Bone Marrow: Euthanize mice according to approved institutional guidelines. Dissect femurs and tibias, cleaning them thoroughly of all muscle tissue and wiping with 70% ethanol.[14]

  • Flush Marrow: In a sterile biosafety cabinet, cut the ends of the bones. Use a 25G needle and a 10 mL syringe filled with ice-cold PBS to flush the marrow into a 50 mL conical tube.[15]

  • Disperse and Filter: Create a single-cell suspension by gently pipetting the marrow up and down. Pass the suspension through a 70 µm cell strainer to remove debris.[17]

  • Lyse Red Blood Cells: Centrifuge the cells (500 x g, 10 min, 4°C). Resuspend the pellet in 1-2 mL of ACK lysing buffer and incubate for 5 minutes at room temperature.[17] Quench the lysis by adding 10 mL of complete medium.

  • Cell Plating for Differentiation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in Differentiation Medium. Count the cells. Plate approximately 5-8 million cells onto a 100 mm non-tissue culture treated petri dish in 12 mL of Differentiation Medium.[17]

  • Differentiation: Incubate at 37°C, 5% CO2. On Day 4, add 5 mL of fresh Differentiation Medium to each plate.[14] The cells will be fully differentiated and ready for experiments by Day 7.[14]

Protocol 2: this compound Treatment and Macrophage Activation

Rationale: It is crucial to pre-treat with the inhibitor before stimulating with LPS. This ensures that the drug is present and active when the inflammatory signaling cascade is initiated. A 30-60 minute pre-incubation is standard for small molecule inhibitors.[10][18] LPS is a potent inducer of the M1 pro-inflammatory macrophage phenotype.[19][20]

Materials:

  • This compound (powder)

  • Sterile DMSO

  • LPS (from E. coli, e.g., O111:B4)

  • Differentiated BMDMs in tissue-culture treated plates

Procedure:

  • Prepare PF-CBP1 Stock: Dissolve PF-CBP1 HCl powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[10][21] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Harvest and Seed BMDMs: On Day 7 of differentiation, wash plates with cold PBS and incubate with PBS + 5mM EDTA on ice for 5-10 minutes to detach cells.[22] Collect, centrifuge, and resuspend in complete medium. Count viable cells and seed into appropriate tissue-culture treated plates (e.g., 96-well for viability, 12-well for RNA/protein) at a density of 1x10^6 cells/mL.[14] Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: The next day, carefully remove the medium. Add fresh medium containing the desired concentrations of PF-CBP1 or a vehicle control (DMSO at the same final concentration). For a dose-response, typical starting concentrations range from 0.1 µM to 10 µM.[10] Incubate for 30-60 minutes.

  • LPS Stimulation: Add LPS directly to the wells to achieve a final concentration of 20-100 ng/mL.[18][20] The incubation time will depend on the endpoint:

    • Gene Expression (RT-qPCR): 4-6 hours is typically sufficient to see robust induction of inflammatory gene transcripts.[10]

    • Cytokine Secretion (ELISA): 16-24 hours allows for protein translation, secretion, and accumulation in the supernatant.[23]

Protocol 3: Assessing Cellular Viability (MTS Assay)

Rationale: This step is a critical self-validating control. It ensures that any observed decrease in inflammatory markers is due to the specific inhibitory action of PF-CBP1 and not simply because the compound is killing the cells. PF-CBP1 has been shown to have low cytotoxicity in macrophages at effective concentrations.[10][13]

Materials:

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

Procedure:

  • Plate Setup: Seed BMDMs in a 96-well plate and treat with a dose range of PF-CBP1 as described in Protocol 2.2. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 1 µM staurosporine (positive control).[22]

  • Incubation: Incubate for the longest duration of your planned experiment (e.g., 24 hours).

  • Add MTS Reagent: Add 20 µL of MTS reagent directly to each 100 µL well.[24][25][26]

  • Incubate & Read: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.[25][26]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Quantifying Inflammatory Gene Expression (RT-qPCR)

Rationale: RT-qPCR is a sensitive method to measure changes in the transcription of target genes. We focus on Tnf and Il6 as they are canonical NF-κB target genes known to be regulated by CBP/p300.[1][27]

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Validated primers for target genes (e.g., Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Actb).

Procedure:

  • RNA Isolation: After 4-6 hours of LPS stimulation, wash cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA isolation kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify RNA and assess its purity (A260/280 ratio). Synthesize cDNA from an equal amount of RNA (e.g., 500 ng - 1 µg) for all samples.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each sample and each gene (including the housekeeping gene).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change relative to the LPS-stimulated, vehicle-treated control group.

Protocol 5: Measuring Secreted Cytokines (ELISA)

Rationale: While qPCR measures transcript levels, ELISA quantifies the biologically active secreted protein, providing a more direct measure of the inflammatory output.[28]

Materials:

  • ELISA kits for mouse TNF-α and IL-6.

Procedure:

  • Collect Supernatant: After 16-24 hours of LPS stimulation, carefully collect the culture supernatant from the wells. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until use.[29]

  • Perform ELISA: Follow the manufacturer's protocol provided with the ELISA kit.[29][30][31] This typically involves coating a plate with a capture antibody, adding standards and samples, adding a detection antibody, followed by a substrate for colorimetric detection.

  • Analysis: Generate a standard curve from the known concentrations of the recombinant cytokine standard. Use this curve to calculate the concentration (in pg/mL or ng/mL) of TNF-α and IL-6 in your samples.

Part 3: Data Analysis and Interpretation

Expected Outcomes & Data Presentation

The inhibition of CBP/p300 bromodomains by PF-CBP1 is expected to reduce the expression and secretion of pro-inflammatory cytokines in LPS-stimulated macrophages. Below are examples of how to structure the resulting data.

Table 1: Effect of PF-CBP1 on BMDM Viability

Concentration (µM) % Viability (Mean ± SD)
Vehicle (DMSO) 100 ± 4.5
0.1 98.7 ± 5.1
1.0 97.2 ± 3.9
10.0 94.5 ± 6.2

| 30.0 | 85.1 ± 7.8 |

Table 2: Relative Gene Expression in BMDMs (6h post-LPS)

Treatment Tnf Fold Change (Mean ± SD) Il6 Fold Change (Mean ± SD)
Unstimulated 1.0 ± 0.2 1.0 ± 0.3
LPS + Vehicle 100 ± 12.5 250 ± 28.1
LPS + 1 µM PF-CBP1 65.4 ± 8.9 145.3 ± 20.5

| LPS + 10 µM PF-CBP1 | 22.1 ± 4.5 | 55.8 ± 9.7 |

Table 3: Secreted Cytokine Levels in Supernatant (24h post-LPS)

Treatment TNF-α (pg/mL, Mean ± SD) IL-6 (pg/mL, Mean ± SD)
Unstimulated < 10 < 15
LPS + Vehicle 2540 ± 310 5800 ± 650
LPS + 1 µM PF-CBP1 1650 ± 250 3200 ± 410

| LPS + 10 µM PF-CBP1 | 780 ± 150 | 1150 ± 220 |

Signaling Pathway Context

The following diagram illustrates the molecular mechanism by which PF-CBP1 is hypothesized to inhibit inflammatory gene expression in macrophages.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Released DNA DNA (Promoter Region) NFkB_active->DNA Binds CBP CBP/p300 DNA->CBP Recruits Transcription Gene Transcription (Tnf, Il6) CBP->Transcription Promotes via Histone Acetylation & Scaffolding PFCBP1 PF-CBP1 PFCBP1->CBP Inhibits Bromodomain

Caption: PF-CBP1 inhibits the CBP/p300 bromodomain, disrupting NF-κB-mediated transcription.

Part 4: Troubleshooting & Advanced Considerations

  • High Variability: Primary cells can exhibit significant donor-to-donor variability. It is essential to perform experiments with BMDMs pooled from multiple mice (n=3-5) to average out biological differences.

  • Low Cell Yield: Ensure bones are thoroughly cleaned of muscle, as contaminating cells can outcompete macrophage progenitors.[14] Confirm the activity of your M-CSF source.

  • Unexpected Cytotoxicity: If PF-CBP1 shows toxicity at low concentrations, verify the final DMSO concentration is non-toxic (typically ≤ 0.1%). Ensure the powder was stored correctly to prevent degradation.

  • Advanced Follow-up: To confirm the on-target effect, perform a Western blot for acetylated histone H3 at lysine 27 (H3K27ac), a key mark deposited by CBP/p300. Inhibition of the bromodomain should not affect global H3K27ac levels, distinguishing its mechanism from a direct HAT inhibitor. Chromatin Immunoprecipitation (ChIP)-qPCR could also be used to show reduced recruitment of CBP/p300 to the Tnf promoter in the presence of PF-CBP1.

References

  • Daskalaki, M. G., Tsatsanis, C., & Kampranis, S. C. (2018). Histone methylation and acetylation in macrophages as a mechanism for regulation of inflammatory responses. Journal of Cellular and Molecular Medicine. [Link]

  • Semantic Scholar. (n.d.). Histone methylation and acetylation in macrophages as a mechanism for regulation of inflammatory responses. Semantic Scholar. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. McMaster University. [Link]

  • Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]

  • Gerrick, E. R., Gerrick, D. J., & Ganda, A. (2018). Mouse Bone Marrow Cell Isolation and Macrophage Differentiation. Bio-protocol. [Link]

  • Aflaki, E., & Bolger, G. (2024). A Comprehensive Protocol for the Collection, Differentiation, Cryopreservation, and Resuscitation of Primary Murine Bone Marrow Derived Macrophages (BMDM). Taylor & Francis Online. [Link]

  • Toda, G., Yamauchi, T., & Kadowaki, T. (2020). Preparation and culture of bone marrow-derived macrophages from mice for functional analysis. STAR Protocols. [Link]

  • ResearchGate. (n.d.). Histone methylation and acetylation in macrophages as a mechanism for regulation of inflammatory responses | Request PDF. ResearchGate. [Link]

  • Li, Y., et al. (2023). Histone modifications and their roles in macrophage-mediated inflammation: a new target for diabetic wound healing. Frontiers in Immunology. [Link]

  • Gerritsen, M. E., Williams, A. J., Neish, A. S., Moore, S., Shi, Y., & Collins, T. (1997). CREB-binding protein/p300 are transcriptional coactivators of p65. Proceedings of the National Academy of Sciences. [Link]

  • Buerki, C., et al. (2013). Analysis of the RelA:CBP/p300 Interaction Reveals Its Involvement in NF-κB-Driven Transcription. PLOS Biology. [Link]

  • Wang, F., et al. (2020). Histone hyperacetylation mediates enhanced IL‐1β production in LPS/IFN‐γ‐stimulated macrophages. Journal of Cellular and Molecular Medicine. [Link]

  • protocols.io. (2025). Differentiation of bone marrow-derived macrophages. protocols.io. [Link]

  • protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. [Link]

  • Reactome. (n.d.). CBP and p300 binds NF-kB complex. Reactome Pathway Database. [Link]

  • Buerki, C., et al. (2013). Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription. PubMed. [Link]

  • ResearchGate. (n.d.). LPS stimulation of distinct subtypes of macrophages. ResearchGate. [Link]

  • Buerki, C., et al. (2013). Analysis of the RelA:CBP/p300 Interaction Reveals Its Involvement in NF-κB-Driven Transcription. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Characterization of Macrophage and Cytokine Interactions with Biomaterials Used in Negative-Pressure Wound Therapy. National Institutes of Health. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl Product Manual. Selleck China. [Link]

  • Creative Biolabs. (n.d.). Macrophage Characterization Service by Mass Cytometry-Based Phagocytosis Assay. Creative Biolabs. [Link]

  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (2021). Wiley Online Library. [Link]

  • National Institutes of Health. (n.d.). Macrophage Survival Assay Using High Content Microscopy. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • ACS Publications. (2025). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. [Link]

  • PubMed. (2021). P300/CBP-associated factor (PCAF) attenuated M1 macrophage inflammatory responses possibly through KLF2 and KLF4. PubMed. [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 primer sequences used for RT-PCR. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer. National Institutes of Health. [Link]

  • ResearchGate. (2025). Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy | Request PDF. ResearchGate. [Link]

  • Xia & He Publishing Inc. (2024). Mesenchymal Stem Cells Alleviate Acute Liver Failure through Regulating Hepatocyte Apoptosis and Macrophage Polarization. Exploratory Research and Hypothesis in Medicine. [Link]

  • National Institutes of Health. (n.d.). CBP/P300 BRD Inhibition Reduces Neutrophil Accumulation and Activates Antitumor Immunity in TNBC. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). IL-1ß, TNF-α, and IL-6 primer sequences used for RT-PCR reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Expression of IL-6 and TNFα in macrophages. ResearchGate. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric. [Link]

Sources

Methodological & Application

Application Notes & Protocols for PF-CBP1 Hydrochloride: A Selective CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the use of PF-CBP1 hydrochloride, a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] As crucial epigenetic readers, CBP and p300 play a central role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins.[4][5] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammation, making them significant therapeutic targets.[6][7] This guide details the mechanism of action of PF-CBP1, provides validated protocols for its application in cell-based assays, and offers insights into data interpretation to empower researchers in drug development and epigenetic studies.

Mechanism of Action: Interrupting Epigenetic Readout

The CBP and p300 proteins are lysine acetyltransferases that act as critical transcriptional co-activators.[8] They are recruited to specific genomic loci by transcription factors. A key feature of these proteins is their bromodomain, a specialized protein module of ~110 amino acids that functions as a "reader" of epigenetic marks.[7] Specifically, the bromodomain recognizes and binds to acetylated lysine (AcK) residues on histone tails and other proteins.[5] This binding event is crucial for stabilizing the transcriptional machinery at gene promoters and enhancers, leading to chromatin remodeling and robust gene expression.

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP/p300 bromodomains.[1] By occupying this pocket, PF-CBP1 prevents the recognition of acetylated histones, thereby displacing the CBP/p300 co-activator complex from chromatin. This leads to the downregulation of target gene transcription.[4][5] The selectivity of PF-CBP1 for CBP/p300 over other bromodomain-containing proteins, such as members of the BET (Bromodomain and Extra-Terminal) family like BRD4, allows for the specific interrogation of CBP/p300-dependent pathways.[1][9]

G cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factor DNA DNA TF->DNA AcK Acetylated Lysine (AcK) on Histone Bromo Bromodomain AcK->Bromo recognizes CBP_p300 CBP/p300 CBP_p300->Bromo HAT HAT Domain CBP_p300->HAT PolII RNA Pol II Complex Bromo->PolII recruits & stabilizes Gene_ON Gene Transcription (e.g., IL-6, RGS4) PolII->Gene_ON initiates AcK_i Acetylated Lysine (AcK) on Histone CBP_p300_i CBP/p300 Bromo_i Bromodomain CBP_p300_i->Bromo_i Bromo_i->AcK_i binding blocked PolII_i RNA Pol II Complex Bromo_i->PolII_i recruitment inhibited PFCBP1 PF-CBP1 PFCBP1->Bromo_i competitively binds Gene_OFF Transcription Repressed PolII_i->Gene_OFF DNA_i DNA

Figure 1: Mechanism of PF-CBP1 Action. PF-CBP1 competitively inhibits the CBP/p300 bromodomain, preventing its interaction with acetylated histones and subsequent transcriptional activation.

Compound Specifications and Preparation

Physicochemical and Potency Data
PropertyValueReference
Full Name This compound[4]
Synonyms PF-06670910, PF-CBP 1[3]
Target(s) CBP/p300 Bromodomains[1][3]
CAS Number 1962928-21-7[3]
Molecular Formula C₂₉H₃₆N₄O₃·HCl[3] (HCl added)
Molecular Weight 525.09 g/mol [3] (as HCl salt)
IC₅₀ (CBP) 125 nM[1][2][3]
IC₅₀ (p300) 363 nM[1][2][3]
Appearance Lyophilized solid[3]
Reconstitution and Storage

For optimal results and stability, adhere to the following guidelines:

  • Reconstitution : this compound is typically soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of sterile, anhydrous DMSO to the vial. For a 1 mg vial of PF-CBP1 HCl (MW = 525.09), add 190.4 µL of DMSO to achieve a 10 mM stock. Vortex gently until the solid is completely dissolved.

  • Storage :

    • Solid Form : Store the lyophilized powder at -20°C, desiccated and protected from light. The chemical is stable for at least 36 months under these conditions.[3]

    • Stock Solution : Aliquot the reconstituted stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. Use solutions within 1 month to prevent loss of potency.[3]

  • Working Dilutions : Prepare fresh working dilutions daily by diluting the stock solution in the appropriate cell culture medium. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your assay does not exceed 0.1-0.5% and is consistent across all wells, including vehicle controls.

Experimental Protocols: A Validated Workflow

The following protocols provide a framework for investigating the cellular effects of PF-CBP1. It is critical to include proper controls, such as a vehicle (DMSO) control and a biologically inactive control compound like ISOX-INACT, to ensure the observed effects are specific to CBP/p300 bromodomain inhibition.[4][5]

G cluster_0 Experimental Workflow cluster_1 Endpoint Analysis start Seed Cells (e.g., Macrophages) pretreat Pre-treat with PF-CBP1 (e.g., 1-10 µM) or Controls (Vehicle, ISOX-INACT) for 30 min - 2 hr start->pretreat stimulate Induce Gene Transcription (e.g., with LPS) pretreat->stimulate incubate Incubate for Defined Period (e.g., 4-24 hours) stimulate->incubate rna RNA Isolation incubate->rna viability Cell Viability Assay (e.g., CCK-8, MTT) incubate->viability protein Protein Analysis (e.g., ELISA, Western Blot) incubate->protein rtqpcr RT-qPCR for Target Genes (IL-6, IL-1β, RGS4) rna->rtqpcr

Sources

Application Notes & Protocols for PF-CBP1 Hydrochloride: A Selective CREBBP/EP300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Epigenetic Readers CREBBP/EP300

The landscape of therapeutic development is increasingly focused on the intricate world of epigenetics, where the regulation of gene expression, independent of DNA sequence changes, holds the key to understanding and treating complex diseases like cancer. Central to this regulation are the paralogous proteins CREB-binding protein (CREBBP or CBP) and EP300 (or p300). These proteins are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[1][2][3] By adding acetyl groups to lysine residues on histone tails (notably H3K18 and H3K27), they neutralize the positive charge, leading to a more relaxed chromatin structure that facilitates gene transcription.[2][3]

The dysregulation of CREBBP/EP300 activity is a hallmark of various cancers, where they often co-activate oncogenic transcription factors like MYC and the androgen receptor (AR).[2][4][5] This makes them highly attractive therapeutic targets.[6][7] PF-CBP1 hydrochloride is a potent and highly selective small molecule inhibitor that targets the bromodomain of CREBBP and EP300.[8][9][10] The bromodomain acts as a "reader" of acetylated lysines, tethering the CREBBP/EP300 complex to active chromatin regions. By occupying this pocket, PF-CBP1 prevents this recognition, disrupting the downstream transcriptional programs that drive cancer cell proliferation and survival.[8]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in cell-based assays to interrogate the function of CREBBP/EP300.

cluster_0 Cell Nucleus TF Oncogenic Transcription Factors (e.g., MYC, AR) DNA DNA TF->DNA Binds to Promoter/Enhancer CREBBP CREBBP/EP300 Complex CREBBP->TF Co-activates HAT HAT Domain CREBBP->HAT BRD Bromodomain CREBBP->BRD Histone Histone Tail HAT->Histone Acetylates Ac Acetylation (H3K27ac) BRD->Ac 'Reads' Acetyl Mark Histone->Ac Gene Target Gene Transcription (Proliferation & Survival) Ac->Gene Promotes PFCBP1 PF-CBP1 PFCBP1->BRD Inhibits

Caption: CREBBP/EP300 pathway and PF-CBP1 inhibition mechanism.

This compound: Characteristics and Handling

Proper handling and storage of PF-CBP1 are critical for maintaining its activity and ensuring reproducible experimental results.

Compound Properties
PropertyValueSource
Full Name This compound[9]
Target(s) CREBBP and EP300 Bromodomains[10]
IC₅₀ (CREBBP) 125 nM (cell-free assay)[9]
IC₅₀ (EP300) 363 nM (cell-free assay)[9][11]
CAS Number 2070014-93-4[9][12]
Molecular Formula C₂₉H₃₆N₄O₃·HCl[9][12]
Molecular Weight 525.08 g/mol [9][12]
Reconstitution Protocol

Causality: this compound is poorly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO.[13] A high-concentration stock solution allows for minimal solvent addition to cell culture media, preventing solvent-induced cytotoxicity.

  • Select Solvent : Use high-quality, anhydrous Dimethyl Sulfoxide (DMSO) for preparing the primary stock solution.[9] Note that moisture-absorbing DMSO can reduce solubility.[9] Ethanol can also be used.[12][13]

  • Prepare Stock Solution :

    • Briefly centrifuge the vial of powdered this compound to ensure all powder is at the bottom.

    • Aseptically add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). For a 10 mM stock, add 190.44 µL of DMSO to 1 mg of powder (MW = 525.08).

    • Vortex gently or sonicate briefly in a water bath to ensure complete dissolution.

  • Verification : The solution should be clear and free of particulates.

Storage and Stability

Causality: Chemical inhibitors can degrade upon exposure to light, moisture, or repeated freeze-thaw cycles. Proper storage is essential for preserving compound integrity.

  • Powder : Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[9]

  • Stock Solution : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[9] When ready to use, thaw an aliquot at room temperature and dilute it directly into the cell culture medium.

Experimental Protocols: From Target Engagement to Functional Outcomes

The following protocols provide a validated framework for assessing the activity of PF-CBP1 in a cellular context.

Protocol 1: Cellular Target Engagement via Western Blot

Principle: This assay provides direct evidence that PF-CBP1 is engaging its cellular targets, CREBBP/EP300. Since the HAT activity of these proteins is responsible for specific histone marks like H3K27 acetylation (H3K27ac), successful inhibition of the complex's function by PF-CBP1 will lead to a quantifiable reduction in this mark.[1][3][14] Total Histone H3 is used as a loading control to ensure equal protein loading.[14]

cluster_workflow Target Engagement Workflow A 1. Seed Cells (e.g., 12-well plate) B 2. Treat with PF-CBP1 (Dose-response, 24h) A->B C 3. Cell Lysis & Histone Extraction B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe Membranes (Anti-H3K27ac, Anti-H3) E->F G 7. Image & Quantify (Densitometry) F->G

Caption: Western blot workflow for H3K27ac target engagement.

Step-by-Step Methodology:

  • Cell Seeding : Plate cells (e.g., MDA-MB-453 breast cancer cells or MV4-11 leukemia cells) in 12-well plates at a density that will result in 80-90% confluency at the time of harvest.[6][15] Allow cells to adhere and resume logarithmic growth overnight.

  • Compound Treatment : Prepare serial dilutions of PF-CBP1 in fresh culture medium. A recommended concentration range for initial experiments is 0.1 µM to 10 µM.[9] Also, prepare a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium and add the compound-containing medium to the cells. Incubate for a predetermined time (e.g., 24 hours).

  • Histone Extraction : After treatment, wash cells with ice-cold PBS and harvest. Perform histone extraction using a suitable method, such as an acid extraction protocol.[14] This enriches for basic proteins like histones.

  • Protein Quantification : Determine the protein concentration of the histone extracts using a compatible assay (e.g., BCA assay).

  • Western Blotting :

    • Load equal amounts of protein (e.g., 15-20 µg) per lane on an SDS-PAGE gel (e.g., 15% acrylamide).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac) overnight at 4°C.[14]

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization and Analysis :

    • After imaging, strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

    • Perform densitometry analysis to quantify the band intensities. Normalize the H3K27ac signal to the total H3 signal for each sample. A dose-dependent decrease in the normalized H3K27ac signal indicates successful target engagement.

Protocol 2: Cell Viability and Proliferation Assay

Principle: Many cancer cell lines rely on CREBBP/EP300-mediated transcription for their growth and survival.[4][16] This assay measures the functional consequence of PF-CBP1 treatment on cell viability, allowing for the determination of a half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding : Seed cells into a 96-well, clear-bottom plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

  • Compound Preparation : Prepare a 2X concentration serial dilution series of PF-CBP1 in culture medium. A typical range might span from 1 nM to 30 µM.

  • Treatment : After allowing cells to adhere overnight, add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Include wells with vehicle control (DMSO) and wells with medium only (background).

  • Incubation : Incubate the plate for 72 to 96 hours in a standard cell culture incubator (37°C, 5% CO₂).[16][17]

  • Viability Measurement :

    • Use a commercially available viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT-based assay.[17]

    • Follow the manufacturer's instructions to add the reagent and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis :

    • Subtract the background reading (medium only) from all wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the PF-CBP1 concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and calculate the IC₅₀ value.

Protocol 3: Gene Expression Analysis by RT-qPCR

Principle: This assay validates the mechanism of action by measuring changes in the mRNA levels of known CREBBP/EP300 target genes.[1] Downregulation of oncogenes like MYC or inflammatory genes like IL-6 upon treatment with PF-CBP1 provides a direct link between target inhibition and a functional cellular outcome.[4][5][9]

cluster_workflow RT-qPCR Workflow A 1. Cell Treatment (PF-CBP1 vs. Vehicle) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Quantitative PCR (Target + Housekeeping Gene) C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: Workflow for analyzing target gene expression via RT-qPCR.

Step-by-Step Methodology:

  • Cell Culture and Treatment : Seed cells in 6-well plates and treat with PF-CBP1 at a relevant concentration (e.g., 1X, 5X, and 10X the viability IC₅₀) and a vehicle control for a specified time (e.g., 4-24 hours).[9] The treatment time should be sufficient to observe transcriptional changes but may precede significant cell death.

  • RNA Extraction : Harvest the cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) or a TRIzol-based method. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Control : Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis : Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR) :

    • Prepare qPCR reactions using a SYBR Green-based master mix.

    • In each reaction, include cDNA template, forward and reverse primers for a target gene (e.g., MYC, RGS4, IL-6)[8][9] and a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis :

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt).

    • Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of the PF-CBP1-treated sample.

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Troubleshooting and Data Interpretation

Problem Potential Cause(s) Recommended Solution(s)
No change in H3K27ac levels 1. Inactive compound due to improper storage. 2. Insufficient concentration or treatment time. 3. Cell line is not dependent on CREBBP/EP300 for this mark.1. Use a fresh aliquot of PF-CBP1. 2. Perform a dose-response (0.1-10 µM) and time-course (6-48h) experiment. 3. Confirm target expression in your cell line and try a different sensitive line.
High background in Western Blot 1. Insufficient washing. 2. Primary or secondary antibody concentration is too high. 3. Blocking was incomplete.1. Increase the number and duration of wash steps.[14] 2. Titrate antibody concentrations to optimize signal-to-noise. 3. Increase blocking time to 1.5-2 hours or test alternative blocking agents (e.g., 5% BSA).
Inconsistent IC₅₀ values in viability assays 1. Variation in cell seeding density. 2. Cells are at a high passage number, leading to genetic drift. 3. Edge effects in the 96-well plate.1. Ensure a homogenous single-cell suspension before plating; use a multichannel pipette. 2. Use cells within a consistent, low passage number range. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
No change in target gene expression 1. The selected genes are not primary targets of CREBBP/EP300 in your cell model. 2. Suboptimal time point for analysis.1. Consult literature for validated target genes in your specific cancer type or perform a broader screen (e.g., RNA-seq).[4] 2. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to capture the peak transcriptional response.

Conclusion

This compound is a valuable chemical probe for dissecting the biological roles of the CREBBP and EP300 bromodomains. Its high selectivity allows researchers to confidently link the inhibition of this epigenetic reader function to specific cellular phenotypes.[11] The protocols outlined in this guide provide a robust framework for confirming target engagement in cells, quantifying the functional impact on cell viability, and validating the on-target mechanism of action through gene expression analysis. By employing these self-validating experimental systems, researchers can generate high-quality, reproducible data, advancing our understanding of epigenetic regulation in health and disease and potentially paving the way for novel therapeutic strategies.[6][15][18]

References

  • Assays for Validating Histone Acetyltransferase Inhibitors. (2020-05-08). JoVE. [Link]

  • Assays for Validating Histone Acetyltransferase Inhibitors. (2020-08-06). PubMed. [Link]

  • In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening. NIH National Library of Medicine. [Link]

  • Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview. (2023-03-16). YouTube. [Link]

  • CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. (2018-02-15). AACR Journals. [Link]

  • Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. (2021-02-11). NIH National Library of Medicine. [Link]

  • PF-CBP1 HCl Product Manual. Selleckchem. [Link]

  • EP300/CREBBP inhibitors in prostate cancer models. ResearchGate. [Link]

  • Inhibiting histone acetylation in CREBBP/EP300 mutants leads to synthetic cytotoxicity via repression of homologous recombination. (2020-10-24). bioRxiv. [Link]

  • PF-CBP1. The Chemical Probes Portal. [Link]

  • A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress. (2015-04-21). NIH National Library of Medicine. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2023-09-14). NIH National Library of Medicine. [Link]

  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. (2019-06-28). NIH National Library of Medicine. [Link]

  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. (2017-12-04). CellCentric. [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. (2024-03-29). MDPI. [Link]

  • Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. (2015-11-23). PubMed. [Link]

Sources

Probing the Epigenome: A Guide to Chromatin Immunoprecipitation (ChIP) Using PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 are crucial regulators of gene expression, primarily through their histone acetyltransferase (HAT) activity.[1][2] These proteins are recruited to chromatin by transcription factors, where they acetylate histones and other proteins, leading to a more open chromatin structure permissive for transcription.[1] The bromodomain of CBP/p300 is a key module that recognizes and binds to acetylated lysine residues, anchoring the complex to active chromatin regions.[2][3] PF-CBP1 hydrochloride is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300, preventing this interaction.[4][5] This application note provides a detailed protocol for utilizing PF-CBP1 in Chromatin Immunoprecipitation (ChIP) experiments to investigate how disrupting CBP/p300 bromodomain function alters their genomic localization and affects the epigenetic landscape.

Introduction: Mechanism and Application Principle

1.1 The Role of CBP/p300 in Transcriptional Regulation

CBP (encoded by CREBBP) and p300 (encoded by EP300) are highly homologous proteins that function as master transcriptional co-activators for a vast number of DNA-binding transcription factors.[1][6][7] While largely redundant, they also possess distinct functions and can regulate different sets of genes.[6][7][8] Their intrinsic HAT activity is critical for acetylating histone tails (e.g., H3K27ac, H2BNTac), which serves as a hallmark of active enhancers and promoters.[9][10] This acetylation creates binding sites for various proteins, including CBP/p300 themselves, via their bromodomains. This self-reinforcing loop is crucial for maintaining transcriptionally active chromatin domains.[3]

1.2 Mechanism of this compound

PF-CBP1 is a chemical probe that competitively binds to the acetyl-lysine binding pocket within the bromodomains of CBP and p300.[4][5] This action prevents the "reading" of acetylated histone marks by CBP/p300, effectively displacing the proteins from their chromatin binding sites.[11] Unlike HAT inhibitors which block the enzymatic activity, bromodomain inhibitors like PF-CBP1 specifically disrupt the anchoring mechanism. This allows researchers to dissect the role of chromatin tethering independently of the catalytic HAT function.

1.3 Principle of ChIP with PF-CBP1

The primary application of PF-CBP1 in a ChIP experiment is to map the genomic regions that lose CBP/p300 occupancy upon bromodomain inhibition. By comparing ChIP-seq data from vehicle-treated versus PF-CBP1-treated cells, researchers can identify genes and regulatory elements where the bromodomain interaction is critical for CBP/p300 recruitment and retention. This approach can reveal:

  • Direct targets of bromodomain-dependent CBP/p300 binding.

  • Downstream effects on histone modifications , such as a reduction in H3K27ac at sites where CBP/p300 is displaced.[11]

  • Mechanistic insights into how CBP/p300-mediated gene regulation is disrupted in diseases like cancer, where their activity is often dysregulated.[1][12]

cluster_0 Normal CBP/p300 Function cluster_1 With PF-CBP1 Inhibition TF Transcription Factor CBP CBP/p300 TF->CBP Recruits DNA DNA TF->DNA Binds Enhancer Ac_Histone Acetylated Histone (e.g., H3K27ac) Bromodomain Bromodomain Ac_Histone->Bromodomain Recognized by CBP->Bromodomain HAT HAT Domain CBP->HAT HAT->Ac_Histone Maintains Acetylation TF_i Transcription Factor DNA_i DNA TF_i->DNA_i Binds Enhancer Ac_Histone_i Acetylated Histone (e.g., H3K27ac) CBP_i CBP/p300 (Displaced) Bromodomain_i Bromodomain Bromodomain_i->Ac_Histone_i Binding Inhibited HAT_i HAT Domain PFCBP1 PF-CBP1 PFCBP1->Bromodomain_i Blocks Binding Pocket

Figure 1. Mechanism of PF-CBP1 action.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

2.1 Reagents and Materials

Reagent/MaterialRecommended Supplier & Cat. No.Notes
This compoundAPExBIO (Cat. #B6511) or similarPrepare fresh stock solution in DMSO.[4]
Cell Culture Medium & FBSStandard SupplierCell-type specific.
DMSO (Molecular Biology Grade)Sigma-Aldrich or similarVehicle control.
Formaldehyde (37%)Thermo Fisher Scientific or similarFor cross-linking. Handle in a fume hood.
GlycineSigma-Aldrich or similarTo quench cross-linking.
ChIP Lysis BufferSee Recipe BelowContains protease inhibitors.
Chromatin Dilution BufferSee Recipe BelowFor diluting sheared chromatin.
ChIP Wash BuffersSee Recipes Below (Low & High Salt)For washing antibody-bead complexes.
ChIP Elution BufferSee Recipe BelowFor eluting chromatin.
Proteinase KNew England Biolabs or similarTo degrade proteins.
Anti-CBP or Anti-p300 AntibodyReputable ChIP-validated antibodyCrucial for success. Validate antibody specificity.
Normal Rabbit/Mouse IgGCell Signaling Technology or similarNegative control for immunoprecipitation.
Protein A/G Magnetic BeadsThermo Fisher Scientific or similarFor capturing antibody-chromatin complexes.
Protease Inhibitor CocktailCell Signaling Technology (Cat. #7012) or similarAdd fresh to buffers.[13]
DNA Purification KitQiagen or similarFor final DNA cleanup.

Buffer Recipes:

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitors.

  • Dilution Buffer: 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, Protease Inhibitors.

  • Low Salt Wash Buffer: 20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • High Salt Wash Buffer: 20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • Elution Buffer: 1% SDS, 0.1 M NaHCO₃.

2.2 Step-by-Step Methodology

Phase 1: Cell Culture and Treatment

  • Cell Seeding: Plate cells to achieve 80-90% confluency at the time of harvest. A starting number of 1-10 x 10⁷ cells per condition is recommended.[14]

  • Compound Treatment:

    • Rationale: The goal is to allow PF-CBP1 to enter the cells and engage with its target before fixation. Treatment time and concentration must be optimized.

    • Treat cells with this compound at a final concentration of 1-10 µM.[5] A parallel culture should be treated with an equivalent volume of DMSO as a vehicle control.

    • Incubate for 4-24 hours. A shorter incubation (e.g., 6 hours) is often sufficient to observe displacement effects on chromatin.[9]

    • QC Step: It is advisable to perform a cell viability assay (e.g., Trypan Blue) to ensure the chosen concentration and duration are not overtly cytotoxic. PF-CBP1 is reported to have low cytotoxicity at effective concentrations.[4]

Phase 2: Cross-linking and Chromatin Preparation

  • Cross-linking:

    • Rationale: Formaldehyde creates covalent cross-links between proteins and DNA that are in close proximity, preserving these interactions during the subsequent harsh steps.[15]

    • Add 37% formaldehyde directly to the cell culture medium to a final concentration of 1%.[14][16]

    • Incubate for 10 minutes at room temperature with gentle shaking. Over-crosslinking can mask antibody epitopes.[15]

  • Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to quench excess formaldehyde.[14]

  • Cell Harvest: Scrape cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1,500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.[14]

  • Cell Lysis: Resuspend the cell pellet in ChIP Lysis Buffer and incubate on ice for 10 minutes. This lyses the cell and nuclear membranes.

  • Chromatin Shearing:

    • Rationale: The chromatin must be fragmented into smaller, soluble pieces to allow for antibody accessibility. Sonication is the most common method.[15]

    • Sonicate the lysate to shear chromatin to an average fragment size of 200-700 bp.

    • QC Step (Critical): Optimization is essential. Run a small aliquot of the sheared chromatin on an agarose gel to verify the fragment size. Ideal fragments appear as a smear between 200 and 700 bp.[15]

  • Clarification: Centrifuge the sonicated lysate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet debris. The supernatant is the soluble chromatin preparation.

Phase 3: Immunoprecipitation (IP)

  • Quantification & Dilution: Quantify the chromatin concentration (e.g., using a Qubit fluorometer). Dilute a standardized amount of chromatin (e.g., 25-50 µg) with ChIP Dilution Buffer.

  • Input Control: Set aside 1-2% of the diluted chromatin. This "input" sample represents the total amount of chromatin used per IP and is crucial for data normalization.

  • Antibody Incubation:

    • Add the primary antibody (anti-CBP or anti-p300) and the IgG control to separate tubes of chromatin. The optimal antibody amount should be determined empirically, but 2-5 µg is a common starting point.[15]

    • Incubate overnight at 4°C with rotation.

  • Immunocomplex Capture:

    • Add pre-washed Protein A/G magnetic beads to each IP reaction.[13]

    • Incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.

  • Washes:

    • Rationale: A series of stringent washes removes non-specifically bound proteins and DNA, reducing background signal.

    • Use a magnetic rack to pellet the beads. Sequentially wash the beads with Low Salt Wash Buffer, High Salt Wash Buffer, and a final wash with a low salt buffer. Perform each wash for 5 minutes at 4°C with rotation.[13][16]

Phase 4: Elution, Reverse Cross-linking, and DNA Purification

  • Elution: Resuspend the beads in ChIP Elution Buffer and incubate at 65°C for 30 minutes with agitation to release the immunocomplexes.

  • Reverse Cross-linking:

    • Add NaCl to the eluted chromatin and the input control samples.

    • Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.[14]

  • Protein and RNA Digestion: Treat samples with RNase A followed by Proteinase K to remove contaminating RNA and all proteins.[14]

  • DNA Purification: Purify the DNA using a spin column kit or phenol-chloroform extraction. Elute in a small volume (e.g., 30-50 µL) of elution buffer or nuclease-free water.

A 1. Cell Treatment (Vehicle vs. PF-CBP1) B 2. Cross-linking (1% Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D QC: Agarose Gel (Check Fragment Size) C->D Validate E 4. Immunoprecipitation (Anti-CBP/p300 or IgG) C->E F Input Control (1-2% of Chromatin) C->F Set Aside G 5. Wash & Elute (Remove Non-specific Binding) E->G H 6. Reverse Cross-links (Heat + NaCl) F->H Process in Parallel G->H I 7. DNA Purification H->I J 8. Downstream Analysis (qPCR or Sequencing) I->J

Figure 2. Experimental workflow for ChIP using PF-CBP1.

Data Analysis and Interpretation

3.1 qPCR Validation

Before proceeding to expensive next-generation sequencing (ChIP-seq), it is essential to validate the ChIP experiment using qPCR.

  • Positive Control Locus: Design primers for a known CBP/p300 target gene's promoter or enhancer. A successful ChIP should show significant enrichment in the vehicle-treated sample compared to the IgG control. This enrichment is expected to decrease in the PF-CBP1-treated sample.

  • Negative Control Locus: Design primers for a gene desert or a gene known not to be regulated by CBP/p300. Little to no enrichment should be observed in any sample.

3.2 ChIP-seq Analysis

For genome-wide analysis, the purified DNA is used to prepare sequencing libraries.

  • Sequencing: Perform sequencing on a platform like Illumina.

  • Data Processing: Align reads to the reference genome, remove duplicates, and call peaks using software like MACS2.

  • Differential Binding Analysis: Use tools like DESeq2 or edgeR to identify genomic regions with a statistically significant loss of CBP/p300 signal in the PF-CBP1-treated samples compared to the vehicle control.

  • Interpretation: The resulting "lost peaks" represent genomic loci where CBP/p300 binding is dependent on its bromodomain. These regions can be annotated to nearby genes and analyzed for enrichment of specific transcription factor binding motifs to understand the context of CBP/p300 recruitment.

3.3 Expected Results

A successful experiment will show a global reduction in the number and intensity of CBP/p300 binding peaks in the PF-CBP1-treated cells. This indicates that the inhibitor has effectively displaced the protein from a subset of its genomic targets. This may be accompanied by a corresponding decrease in H3K27ac marks at these same loci, which can be confirmed with a parallel H3K27ac ChIP-seq experiment.[11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low ChIP DNA Yield Inefficient IP (poor antibody), insufficient cell number, over-sonication destroying epitopes.Validate antibody with IP-Western. Increase cell number. Optimize sonication conditions.
High Background in IgG Insufficient washing, too much antibody, beads not pre-cleared.Increase number/duration of washes. Titrate antibody concentration. Include a pre-clearing step with beads before adding antibody.
No Difference Between Vehicle and PF-CBP1 Ineffective inhibitor concentration/incubation, inhibitor degradation, cell line is non-responsive.Increase PF-CBP1 concentration or incubation time. Confirm compound activity with a target engagement assay.[17][18] Ensure PF-CBP1 stock is fresh.
Chromatin Shearing is Inefficient Insufficient sonication power/time, high cell density.Increase sonication cycles or power. Dilute cell lysate before sonication.

References

  • Goodman, L. A., & Smolik, S. M. (2000). CBP/p300 in cell growth, transformation, and development. Genes & Development, 14(13), 1553-1577. [Link]

  • Ramos, Y., et al. (2010). Genome-wide assessment of differential roles for p300 and CBP in transcription regulation. Nucleic Acids Research, 38(16), 5397–5408. [Link]

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 112(34), 10768–10773. [Link]

  • The Chemical Probes Portal. PF-CBP1. [Link]

  • Antibodies.com. (2024). Chromatin Immunoprecipitation (ChIP): The Complete Guide. [Link]

  • D'auria, L., et al. (2018). CBP and P300 regulate distinct gene networks required for human primary myoblast differentiation and muscle integrity. Cell Death & Disease, 9(9), 856. [Link]

  • Hogg, S. J., et al. (2021). BET-bromodomain inhibitors engage the host immune system and regulate expression of the immune checkpoint ligand PD-L1. Cell Reports, 36(1), 109325. [Link]

  • Martire, S., et al. (2020). Differential contribution of p300 and CBP to regulatory element acetylation in mESCs. BMC Molecular and Cell Biology, 21(1), 54. [Link]

  • Liu, Y., et al. (2022). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine, 2, 1. [Link]

  • Crawford, T. D., et al. (2016). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology, 33, 12-20. [Link]

  • Ebrahimi, S., et al. (2019). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology, 15(11), 1049–1059. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(17), 12695–12720. [Link]

  • Valor, L. M., et al. (2022). CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. Journal of Neuroscience, 42(42), 7935–7951. [Link]

  • Welti, J., et al. (2021). p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. bioRxiv. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]

  • Blombach, F., et al. (2024). Cbp1 and Cren7 form chromatin-like structures that ensure efficient transcription of long CRISPR arrays. Nature Communications, 15(1), 1618. [Link]

  • Blombach, F., et al. (2023). Cbp1-Cren7 chromatinization of CRISPR arrays favours transcription from leader- over cryptic promoters. Research Square. [Link]

  • Blombach, F., et al. (2024). Cbp1 and Cren7 form chromatin-like structures that ensure efficient transcription of long CRISPR arrays. ResearchGate. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Link]

  • Słabicki, M., et al. (2024). Exploration of bromodomain ligand-linker conjugation sites for efficient CBP/p300 heterobifunctional degrader activity. Bioorganic & Medicinal Chemistry Letters, 102, 129676. [Link]

  • Lavau, C., et al. (1997). Chromatin-related properties of CBP fused to MLL generate a myelodysplastic-like syndrome that evolves into myeloid leukemia. The EMBO Journal, 16(14), 4223–4237. [Link]

  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. [Link]

Sources

Designing In Vivo Studies for Novel CBP/p300 Bromodomain Inhibitors: A Guide Featuring PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The selective inhibition of the bromodomains of CREB-binding protein (CBP) and the closely related p300 represents a promising therapeutic strategy in oncology and inflammation. PF-CBP1 hydrochloride is a potent and highly selective inhibitor of the CBP/p300 bromodomains, demonstrating significant selectivity over other bromodomain families, including the well-studied BET family (e.g., BRD4). While in vitro characterization has highlighted its potential, in vivo studies are a critical next step to evaluate its therapeutic efficacy, pharmacokinetic/pharmacodynamic (PK/PD) properties, and safety profile. As of now, there is no publicly available in vivo data for this compound.[1] This guide provides a comprehensive framework for researchers designing preclinical in vivo studies for novel CBP/p300 inhibitors like PF-CBP1, drawing upon established methodologies from analogous compounds.

Introduction: The Rationale for Targeting CBP/p300 Bromodomains

CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as protein scaffolds.[2][3] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[3] This activity is critical for the expression of key oncogenes, such as c-Myc, and pro-inflammatory cytokines.[3][4][5]

The therapeutic hypothesis is that by inhibiting the CBP/p300 bromodomains, one can disrupt the transcriptional programs that drive cancer cell proliferation, survival, and inflammatory responses.[3][6] this compound has been shown to inhibit the CBP and p300 bromodomains with IC50 values of 125 nM and 363 nM, respectively, while exhibiting a 139-fold selectivity over BRD4.[7] This selectivity is a key feature, as it may offer a different therapeutic window and safety profile compared to pan-BET inhibitors.[8]

Signaling Pathway Overview

The following diagram illustrates the central role of CBP/p300 in gene transcription and how inhibitors like PF-CBP1 are hypothesized to function.

CBP_p300_Pathway cluster_nucleus Cell Nucleus TF Transcription Factors (e.g., c-Myc, IRF4) CBP_p300 CBP/p300 TF->CBP_p300 recruits HAT HAT Domain CBP_p300->HAT BRD Bromodomain CBP_p300->BRD Pol_II RNA Polymerase II Complex CBP_p300->Pol_II recruits Chromatin Chromatin HAT->Chromatin acetylates Ac Acetylated Lysine (Ac) BRD->Ac binds to Chromatin->Ac Gene Target Gene (e.g., Oncogenes, Cytokines) Pol_II->Gene transcribes mRNA mRNA Gene->mRNA Protein Production Protein Production mRNA->Protein Production leads to PF_CBP1 This compound PF_CBP1->BRD inhibits

Caption: Mechanism of CBP/p300-mediated transcription and its inhibition by PF-CBP1.

Pre-clinical In Vivo Study Design: A Phased Approach

A successful in vivo evaluation of this compound requires a systematic, multi-stage approach encompassing pharmacokinetics, safety and tolerability, and efficacy studies.

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

The primary goal of this phase is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PF-CBP1 and to establish a maximum tolerated dose (MTD).

Experimental Workflow for PK & MTD Studies

PK_MTD_Workflow start Start: Healthy Mice/Rats dose_prep Prepare PF-CBP1 in Appropriate Vehicle start->dose_prep mtd_study Multi-Dose Escalation Study (7-14 days) start->mtd_study single_dose Single Dose Escalation (e.g., IV, IP, PO) dose_prep->single_dose dose_prep->mtd_study sampling Serial Blood Sampling (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) single_dose->sampling lcms LC-MS/MS Analysis of Plasma Samples sampling->lcms pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) lcms->pk_params monitoring Monitor Body Weight, Clinical Signs, CBC mtd_study->monitoring mtd_endpoint Determine MTD (e.g., <20% body weight loss) monitoring->mtd_endpoint

Sources

Application Note & Protocol: Investigating the Therapeutic Potential of CBP/p300 Inhibition in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: January 2026

A Representative Study Using a Selective CREB-Binding Protein (CBP) Inhibitor

Introduction: The Rationale for Targeting CBP/p300 in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in proteinaceous inclusions known as Lewy bodies.[1] Emerging evidence points to the dysregulation of epigenetic mechanisms, particularly histone acetylation, as a key contributor to the pathogenesis of neurodegenerative diseases.[2][3][4]

The CREB-binding protein (CBP) and the highly homologous p300 are crucial lysine acetyltransferases (KATs) that act as transcriptional co-activators.[3] They play a vital role in neuronal plasticity, learning, and memory.[2][5] However, their aberrant activity has been linked to protein misfolding and aggregation. Recent studies have shown that selective inhibition of the CBP/p300 lysine acetyltransferase or bromodomain can attenuate α-synuclein aggregation in neuronal cultures.[1][6] This makes CBP/p300 a compelling therapeutic target for synucleinopathies like Parkinson's disease.

This document provides a comprehensive guide for researchers investigating the preclinical efficacy of a selective CBP/p300 inhibitor, using "PF-CBP1 hydrochloride" as a representative compound, in a neurotoxin-induced mouse model of Parkinson's disease. While in vivo data for PF-CBP1 is not yet published, this protocol is built upon established methodologies for testing similar small molecule inhibitors in relevant disease models.[7] PF-CBP1 is a selective inhibitor of the CBP/p300 bromodomains, with IC50 values of 125 nM and 363 nM for CREBBP and p300 respectively, and has been shown to modulate the expression of genes linked to neuroinflammation and Parkinson's disease in vitro.[8]

Scientific Foundation: Mechanism of Action

CBP and p300 are multi-domain proteins that include a lysine acetyltransferase (KAT) domain and a bromodomain, which recognizes acetylated lysine residues. In the context of Parkinson's disease, the proposed therapeutic mechanism of a CBP/p300 inhibitor involves a multi-faceted approach:

  • Reduction of α-Synuclein Aggregation: Inhibition of CBP/p300 has been demonstrated to significantly decrease the accumulation of pathological, phosphorylated α-synuclein in primary neurons.[1][6] The precise mechanism is still under investigation but may involve altering the acetylation status of proteins involved in protein quality control pathways or α-synuclein itself.

  • Modulation of Gene Transcription: As transcriptional co-activators, CBP/p300 influence the expression of a vast number of genes. Inhibition can alter transcription programs related to neuroinflammation and neuronal survival, potentially creating a more favorable environment for stressed dopaminergic neurons.

  • Histone Acetylation: By inhibiting the KAT activity of CBP/p300, these compounds can lead to a decrease in the acetylation of histones and other proteins, thereby influencing chromatin structure and gene expression.[3]

The following diagram illustrates the proposed signaling pathway and the point of intervention for a CBP/p300 inhibitor.

CBP_p300_Inhibition_Pathway Hypothesized Mechanism of CBP/p300 Inhibition in PD cluster_0 Cellular Stressors (e.g., MPTP, α-Syn PFFs) cluster_1 CBP/p300 Activity cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention Stressors Neurotoxins / Misfolded α-Synuclein CBP_p300 CBP/p300 Activation Stressors->CBP_p300 Activates Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CBP_p300->Histone_Acetylation Catalyzes Protein_Acetylation Non-Histone Protein Acetylation CBP_p300->Protein_Acetylation Catalyzes Neuroinflammation Neuroinflammatory Gene Expression Histone_Acetylation->Neuroinflammation Promotes aSyn_Aggregation α-Synuclein Aggregation (Lewy Body Formation) Protein_Acetylation->aSyn_Aggregation Potentially Promotes Neuronal_Death Dopaminergic Neuron Death aSyn_Aggregation->Neuronal_Death Leads to Neuroinflammation->Neuronal_Death Contributes to PF_CBP1 This compound (CBP/p300 Inhibitor) PF_CBP1->CBP_p300 Inhibits

Caption: Hypothesized mechanism of CBP/p300 inhibition in Parkinson's disease.

Experimental Design & Workflow

A robust preclinical evaluation of a CBP/p300 inhibitor involves a multi-tiered approach, from initial compound preparation to in-depth histological and biochemical analysis. This workflow is designed to assess both the neuroprotective and behavioral effects of the compound in the widely-used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[9][10][11]

Experimental_Workflow Overall Experimental Workflow Start Start: Compound Formulation & Animal Acclimation MPTP_Induction Phase 1: MPTP Model Induction (e.g., Sub-acute regimen) Start->MPTP_Induction Treatment Phase 2: this compound Administration (Prophylactic or Therapeutic) MPTP_Induction->Treatment Behavioral Phase 3: Behavioral Testing (Open Field, Rotarod, Cylinder Test) Treatment->Behavioral Sacrifice Phase 4: Euthanasia & Tissue Collection Behavioral->Sacrifice IHC Immunohistochemistry (TH, α-Synuclein) Sacrifice->IHC WB Western Blot (Histone Acetylation, TH) Sacrifice->WB Data_Analysis Phase 5: Data Analysis & Interpretation IHC->Data_Analysis WB->Data_Analysis

Caption: A multi-phase workflow for in vivo compound evaluation.

Experimental Groups

A well-controlled study is paramount. The following groups are recommended (n=10-12 mice per group):

GroupTreatment 1 (Induction)Treatment 2 (Therapeutic)Purpose
1 SalineVehicleHealthy Control
2 MPTPVehicleDisease Model Control
3 MPTPThis compound (Low Dose)Test Efficacy
4 MPTPThis compound (High Dose)Test Efficacy (Dose-Response)
5 SalineThis compound (High Dose)Compound Toxicity Control

Detailed Protocols

Formulation and Administration of this compound
  • Challenge: Many small molecule inhibitors, including those targeting epigenetic modulators, have poor aqueous solubility, complicating in vivo administration.[12]

  • Strategy: A formulation using a mixture of solvents and surfactants is often necessary to achieve a stable and injectable solution for preclinical studies.[13][14]

Protocol:

  • Solubility Testing: Begin by determining the solubility of this compound in various biocompatible solvents (e.g., DMSO, PEG400, Tween 80, saline).

  • Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG400, and 50% saline.

  • Compound Formulation:

    • Accurately weigh the required amount of this compound.

    • First, dissolve the compound in DMSO.

    • Sequentially add PEG400, mixing thoroughly after each addition.

    • Finally, add saline to reach the final volume.

    • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required. Prepare fresh daily.

  • Administration: Administer the formulated compound or vehicle via intraperitoneal (IP) injection. The dosing volume should be calculated based on the animal's weight (e.g., 10 mL/kg).

Note: The optimal dose must be determined empirically. Based on similar in vivo studies with CBP/p300 inhibitors, a starting range of 10-50 mg/kg could be explored.[15][16]

MPTP-Induced Parkinson's Disease Mouse Model
  • Rationale: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[11][17] The sub-acute regimen is widely used to produce a consistent lesion.[9][10]

Protocol (Sub-acute Regimen):

  • Animals: Use 8-10 week old male C57BL/6 mice, as this strain is highly susceptible to MPTP.[11]

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile 0.9% saline. Handle MPTP with extreme caution in a certified chemical fume hood, following all institutional safety protocols.

  • Induction: Administer MPTP (e.g., 20 mg/kg, free base) via IP injection once daily for 5 consecutive days.[17]

  • Post-Induction Period: Allow the animals to recover for at least 7 days after the final MPTP injection before commencing behavioral tests to allow for the development of the dopaminergic lesion.

Behavioral Assessments
  • Purpose: To quantitatively measure motor deficits and assess the therapeutic effect of the compound. A battery of tests is recommended to evaluate different aspects of motor function.[18][19]

a) Open Field Test:

  • Assesses: General locomotor activity and anxiety-like behavior.[18][20]

  • Place the mouse in the center of a square arena (e.g., 40x40 cm).

  • Record activity for 15-30 minutes using an automated tracking system.

  • Key parameters: total distance traveled, velocity, time spent in the center vs. periphery.

  • PD model mice typically show reduced total distance traveled.[21]

b) Rotarod Test:

  • Assesses: Motor coordination and balance.[19][22]

  • Place mice on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Train the mice for 2-3 days prior to the test day.

  • PD model mice will have a shorter latency to fall.

c) Cylinder Test:

  • Assesses: Forelimb use asymmetry, a measure of unilateral motor deficits if a unilateral lesion model were used, but can also reveal general motor impairment.[20][23]

  • Place the mouse in a transparent glass cylinder.

  • Videorecord for 3-5 minutes.

  • Count the number of times the mouse rears and touches the wall with its left, right, or both forepaws.[23]

  • MPTP-lesioned mice often show a reduced frequency of rearing.

Post-Mortem Tissue Analysis

a) Immunohistochemistry (IHC):

  • Purpose: To visualize and quantify the extent of neurodegeneration and protein pathology.

  • Tissue Preparation: Deeply anesthetize mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[24] Post-fix brains in PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Cut 30-40 µm coronal sections through the substantia nigra and striatum using a cryostat or microtome.

  • Staining:

    • Tyrosine Hydroxylase (TH): A marker for dopaminergic neurons. A reduction in TH-positive cells in the substantia nigra pars compacta (SNpc) and TH-positive fibers in the striatum is the hallmark of a successful lesion.[24][25][26][27]

    • α-Synuclein (pS129): An antibody specific for α-synuclein phosphorylated at serine 129 is used to detect pathological aggregates.

  • Quantification: Use unbiased stereology to count the number of TH-positive neurons in the SNpc.[26] Use densitometry to quantify TH fiber density in the striatum and the burden of pS129-α-synuclein pathology.

b) Western Blot Analysis:

  • Purpose: To quantify changes in protein levels and post-translational modifications.

  • Tissue Lysis: Dissect the striatum and ventral midbrain from fresh, non-perfused brains. Homogenize the tissue in appropriate lysis buffers. For histone analysis, a specific histone extraction protocol is required.[28][29]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[30]

  • Antibody Incubation:

    • Primary Antibodies: Probe for TH, total α-synuclein, acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4), and a loading control (e.g., GAPDH, β-actin, or total H3 for histone blots).[30][31][32]

    • Secondary Antibodies: Use HRP-conjugated secondary antibodies.

  • Detection & Analysis: Visualize bands using an ECL substrate and quantify band density using software like ImageJ.[29]

Expected Outcomes & Data Interpretation

The following table summarizes the expected outcomes for a successful therapeutic intervention with a CBP/p300 inhibitor in the MPTP model.

AssayMPTP + Vehicle Group (Expected Result)MPTP + PF-CBP1 Group (Therapeutic Goal)
Behavioral Tests Decreased locomotor activity, reduced latency to fall on rotarod.Amelioration of motor deficits, closer to saline control performance.
IHC (TH Staining) Significant loss of TH+ neurons in SNpc and fibers in striatum.Significant protection of TH+ neurons and fibers.
IHC (α-Syn Staining) Increased pS129-α-synuclein immunoreactivity.Reduced accumulation of pS129-α-synuclein.
Western Blot (TH) Decreased TH protein levels in the striatum.Preservation of TH protein levels.
Western Blot (Histones) Variable; may show increased or decreased acetylation depending on the specific mark and timepoint.A clear decrease in global histone acetylation marks (e.g., pan-acetyl-H3) confirming target engagement.

A positive result would be characterized by a statistically significant improvement in motor function in the PF-CBP1 treated groups compared to the MPTP + Vehicle group, supported by a significant sparing of dopaminergic neurons and a reduction in pathological α-synuclein accumulation. The Western blot for histone acetylation will serve as a crucial pharmacodynamic marker to confirm that the compound is engaging its target in the brain.

Conclusion and Future Directions

The inhibition of CBP/p300 presents a novel and promising therapeutic strategy for Parkinson's disease by targeting the intersection of epigenetic regulation and protein aggregation. The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of CBP/p300 inhibitors like this compound. Successful outcomes from these studies would provide a strong rationale for further development, including more chronic models of parkinsonism, detailed pharmacokinetic/pharmacodynamic studies, and eventual progression towards clinical trials.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]

  • Motor Behavioral Assessment. Aligning Science Across Parkinson's. [Link]

  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. JoVE. [Link]

  • Behavioral phenotyping of mouse models of Parkinson's Disease. PMC - PubMed Central. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. PMC - PubMed Central. [Link]

  • ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. ResearchGate. [Link]

  • Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. Bio-protocol. [Link]

  • MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Lysine acetyltransferases CBP and p300 as therapeutic targets in cognitive and neurodegenerative disorders. PubMed. [Link]

  • The Immunohistochemical Staining of Tyrosine Hydroxylase and α-Synuclein. Bio-protocol. [Link]

  • Domain-Independent Inhibition of CBP/p300 Attenuates α-Synuclein Aggregation. PubMed. [Link]

  • Lysine Acetyltransferases CBP and p300 as Therapeutic Targets in Cognitive and Neurodegenerative Disorders. PMC - PubMed Central. [Link]

  • Immunohistochemical staining of alpha-synuclein and tyrosine hydroxylase in A53T retinae with age. ResearchGate. [Link]

  • MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]

  • Epigenetic changes in the brain: measuring global histone modifications. PubMed. [Link]

  • Targeted proteomics for quantification of histone acetylation in Alzheimer's disease. PMC - PubMed Central. [Link]

  • Epigenetic Changes in the Brain: Measuring Global Histone Modifications. PMC - PubMed Central. [Link]

  • Domain-Independent Inhibition of CBP/p300 Attenuates α-Synuclein Aggregation. PMC - PubMed Central. [Link]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. National Institutes of Health. [Link]

  • Immunohistochemistry for tyrosine hydroxylase (TH) and... ResearchGate. [Link]

  • Domain-Independent Inhibition of CBP/p300 Attenuates α-Synuclein Aggregation. ACS Publications. [Link]

  • Acetylated histone H3 levels in R6/2 mouse brain. ( A ) Western blot... ResearchGate. [Link]

  • The Role of CBP and p300 in Alzheimer's Disease. UCL Discovery. [Link]

  • Critical loss of CBP/p300 histone acetylase activity by caspase-6 during neurodegeneration. The EMBO Journal. [Link]

  • Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma. ASH Publications. [Link]

  • Accelerated Small Molecule Drug Development. Improved Pharma. [Link]

  • Histone Hyperacetylation as a Response to Global Brain Ischemia Associated with Hyperhomocysteinemia in Rats. MDPI. [Link]

  • Alpha-synuclein aggregation alters tyrosine hydroxylase phosphorylation and immunoreactivity: lessons from viral transduction of knockout mice. PubMed. [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]

  • CBP/p300 bromodomain inhibitors show antitumor activity in vivo. ResearchGate. [Link]

  • Novel small molecule inhibitors of p300/CBP down-regulate AR and c-Myc for the treatment of castrate resistant prostate cancer. CellCentric. [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. PMC - PubMed Central. [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery. [Link]

  • CREB Inactivation by HDAC1/PP1γ Contributes to Dopaminergic Neurodegeneration in Parkinson's Disease. PMC - PubMed Central. [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]

  • CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors. PMC - PubMed Central. [Link]

  • Small Molecule Inhibitors of Alpha-synuclein Assembly and Toxicity. The Michael J. Fox Foundation for Parkinson's Research. [Link]

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Application of PF-CBP1 Hydrochloride in Neurodegeneration Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epigenetic Landscape in Neurodegenerative Disease

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. While the specific etiologies vary, a growing body of evidence points to epigenetic dysregulation as a convergent pathogenic mechanism.[1][2][3] One of the key families of epigenetic regulators implicated in these conditions is the KAT3 family of lysine acetyltransferases, comprising the highly homologous proteins CREB-binding protein (CBP) and p300.[1][4] These enzymes catalyze the acetylation of histone and non-histone proteins, playing a pivotal role in chromatin accessibility, gene expression, synaptic plasticity, and memory.[5][6]

Dysfunction or sequestration of CBP/p300 has been associated with aberrant gene expression and neuronal toxicity in several neurodegenerative models.[1][2] This has positioned CBP/p300 as a compelling therapeutic target. PF-CBP1 hydrochloride is a potent and highly selective small molecule inhibitor that targets the bromodomain of CBP/p300.[7][8][9] By preventing these proteins from "reading" acetylated lysine residues, PF-CBP1 provides a powerful tool to probe the functional consequences of inhibiting this specific node of CBP/p300 activity in the context of neurodegeneration.

This guide provides a comprehensive overview of the mechanism of action of PF-CBP1 and detailed protocols for its application in both in vitro and in vivo models relevant to neurodegeneration research.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for ensuring experimental reproducibility.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₆N₄O₃·HCl[8][10]
Molecular Weight 525.08 g/mol [8][10]
Appearance Powder[8]
IC₅₀ Values CBP: 125 nM, p300: 363 nM[8]
Solubility ≥100 mg/mL in DMSO, ≥40.6 mg/mL in Ethanol, Insoluble in Water[8][10][11]
Storage Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[8][8]

Expert Insight: For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working dilutions, ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.1%).

Mechanism of Action: Inhibiting the Bromodomain Reader

CBP and p300 are multi-domain proteins that act as transcriptional co-activators.[1] Their function relies on two key activities:

  • Histone Acetyltransferase (HAT) Activity: The catalytic HAT domain transfers an acetyl group from acetyl-CoA to lysine residues on histones (e.g., H3K27) and other proteins. This generally relaxes chromatin structure, allowing for transcriptional activation.[12]

  • "Reader" Activity: The bromodomain is a protein module that specifically recognizes and binds to ε-N-acetylated lysine residues. This allows CBP/p300 to be recruited to specific chromatin regions, facilitating gene transcription.[7]

PF-CBP1 selectively targets the bromodomain, not the catalytic HAT domain. By occupying the acetyl-lysine binding pocket, it prevents CBP/p300 from docking onto acetylated chromatin marks, thereby disrupting the downstream transcriptional programs they regulate. This is distinct from HAT inhibitors, which block the enzymatic activity itself. The high selectivity of PF-CBP1 for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it a precise tool for research.[8][9]

cluster_0 Normal Cellular Function cluster_1 Inhibition by PF-CBP1 TF Transcription Factor (e.g., CREB) CBP_p300 CBP/p300 TF->CBP_p300 recruits Ac_Lys Acetylated Lysine on Histone Tail BRD Bromodomain Ac_Lys->BRD binds HAT HAT Domain Gene Target Gene (e.g., BDNF, RGS4) CBP_p300->Gene activates HAT->Ac_Lys acetylates mRNA mRNA Transcription Gene->mRNA PF_CBP1 PF-CBP1 BRD_i Bromodomain PF_CBP1->BRD_i BLOCKS CBP_p300_i CBP/p300 Gene_i Target Gene (e.g., BDNF, RGS4) CBP_p300_i->Gene_i cannot activate Repression Transcription Repressed Gene_i->Repression Ac_Lys_i Acetylated Lysine Ac_Lys_i->BRD_i binding prevented

Caption: Mechanism of PF-CBP1 action on CBP/p300.

Experimental Applications & Protocols

PF-CBP1 is a versatile tool for investigating the role of CBP/p300-mediated gene regulation in neurodegeneration. Key applications include:

  • Target Validation: Confirming the involvement of CBP/p300 bromodomain activity in a specific cellular phenotype (e.g., neuronal survival, inflammatory response).

  • Pathway Analysis: Elucidating the downstream genes and pathways regulated by CBP/p300 in neuronal and glial cells. For example, PF-CBP1 has been shown to downregulate RGS4 expression in primary cortical neurons.[7][9]

  • Disease Modeling: Assessing the therapeutic potential of inhibiting CBP/p300 bromodomains in models of neuroinflammation and neurotoxicity. PF-CBP1 can reduce the expression of inflammatory cytokines in LPS-stimulated macrophages.[7][9]

Protocol 1: In Vitro Target Engagement in Neuronal Cultures

This protocol verifies that PF-CBP1 is engaging its target in a relevant cell model by measuring changes in the expression of a known CBP/p300-regulated gene.

Objective: To determine the effective concentration of PF-CBP1 required to modulate the expression of a target gene (e.g., Rgs4) in primary cortical neurons.

Rationale: Establishing a dose-response relationship is crucial for interpreting phenotypic data. This assay confirms the compound is active in the chosen cell system and identifies the optimal concentration range for subsequent experiments, avoiding non-specific effects at excessively high doses.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium with B27 supplement, Glutamax, and Penicillin/Streptomycin

  • Poly-D-Lysine coated plates

  • This compound (stock in DMSO)

  • Vehicle (anhydrous DMSO)

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit

  • qPCR master mix and primers for target gene (Rgs4) and housekeeping gene (e.g., Gapdh, Actb)

Procedure:

  • Cell Seeding: Plate primary cortical neurons on Poly-D-Lysine coated 24-well plates at a density of 2.5 x 10⁵ cells/well.

  • Maturation: Culture neurons for 7-10 days in vitro (DIV 7-10) to allow for maturation and synapse formation.

  • Compound Preparation: Prepare serial dilutions of PF-CBP1 in pre-warmed culture medium. A typical concentration range to test is 0.1, 0.3, 1, 3, and 10 µM.[8] Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Carefully remove half of the medium from each well and replace it with medium containing the corresponding PF-CBP1 dilution or vehicle.

  • Incubation: Incubate the cells for the desired time point. Based on published data, a significant reduction in Rgs4 mRNA can be observed at 24 hours.[7]

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR Analysis: Perform quantitative PCR to determine the relative expression levels of the target gene, normalized to the housekeeping gene using the ΔΔCt method.

Expected Outcome: A dose-dependent decrease in the mRNA levels of Rgs4 in PF-CBP1-treated neurons compared to the vehicle control.[7] This confirms target engagement and establishes the effective concentration (EC₅₀) for this biological system.

Protocol 2: Assessing Neuroprotection in an Excitotoxicity Model

This protocol uses PF-CBP1 to investigate the role of CBP/p300 in a classic in vitro model of neuronal death relevant to several neurodegenerative diseases.

Objective: To evaluate if inhibition of CBP/p300 bromodomain activity with PF-CBP1 protects neurons from glutamate-induced excitotoxicity.

Rationale: Excitotoxicity is a key pathological process in neurodegeneration. This assay determines whether the transcriptional programs regulated by CBP/p300 contribute to or protect against this form of neuronal death. The choice of pre-treatment versus co-treatment can distinguish between effects on pro-survival gene priming and effects on the acute death signaling cascade.

Materials:

  • Mature primary cortical or hippocampal neurons (DIV 10-14)

  • This compound

  • L-Glutamic acid or NMDA

  • Cell viability assay (e.g., Cell Counting Kit-8 (CCK-8), LDH release assay, or live/dead imaging with Calcein-AM/Ethidium Homodimer-1)

Procedure:

  • Cell Culture: Use mature (DIV 10-14) primary neurons plated in 96-well plates.

  • Pre-treatment: Treat neurons with the effective concentration of PF-CBP1 (determined in Protocol 1, e.g., 1-10 µM) or vehicle for 24 hours.

  • Excitotoxic Insult: Add glutamate (e.g., 25-50 µM) or NMDA to the wells for a short duration (e.g., 15-30 minutes). Include a control group that receives no excitotoxin.

  • Washout: Remove the glutamate-containing medium and replace it with fresh, pre-warmed medium containing PF-CBP1 or vehicle.

  • Recovery: Return plates to the incubator for 24 hours.

  • Viability Assessment: Measure neuronal viability using your chosen method. For CCK-8, follow the manufacturer's instructions to measure absorbance.[13] For LDH, collect the supernatant to measure lactate dehydrogenase release as an indicator of cell death.

Caption: Workflow for the in vitro neuroprotection assay.

Considerations for In Vivo Studies

While there is currently no published in vivo data for PF-CBP1, its properties can inform the design of future animal studies.[7]

Key Considerations:

  • Pharmacokinetics (PK): The first step in any in vivo study is to characterize the PK profile of the compound. This involves administering PF-CBP1 to animals (e.g., mice or rats) via different routes (e.g., intraperitoneal, oral gavage) and measuring its concentration in plasma and, critically, in the brain over time. This will determine its bioavailability, half-life, and ability to cross the blood-brain barrier.

  • Formulation: Given its insolubility in water, PF-CBP1 will require a formulation vehicle for in vivo administration.[10][11] Common options include solutions with DMSO, Tween 80, and saline, or suspensions in carboxymethylcellulose (CMC). Vehicle toxicity and compound stability in the formulation must be assessed.

  • Dosing Regimen: The PK data will inform the required dose and dosing frequency to maintain a target concentration in the brain sufficient for target engagement.

  • Animal Models: Once a dosing regimen is established, PF-CBP1 can be tested in various animal models of neurodegeneration.[14][15] For example, it could be used in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or toxin-induced models of Parkinson's disease (e.g., MPTP).

  • Endpoints: In vivo endpoints could include behavioral tests (e.g., Morris water maze for memory), histological analysis (e.g., neuronal counts, protein aggregate load), and biochemical markers (e.g., levels of histone acetylation or target gene expression in brain tissue).

Troubleshooting and Final Remarks

  • Inconsistent Results: Ensure consistency in cell culture conditions, including passage number, seeding density, and medium composition. Confirm the integrity of the PF-CBP1 stock solution; if in doubt, use a fresh aliquot.

  • Cell Toxicity: High concentrations of PF-CBP1 or the DMSO vehicle can cause cytotoxicity.[7][8] Always run a dose-response curve for toxicity in parallel with your functional assays, especially for new cell types.

  • Lack of Effect: The target pathway may not be active or relevant in your specific model. Confirm target expression (CBP/p300) in your cell system. Consider alternative endpoints or time points.

This compound is a valuable chemical probe for dissecting the complex role of CBP/p300 bromodomain function in the nervous system. By selectively disrupting the "reader" function of these critical epigenetic regulators, researchers can gain deeper insights into the transcriptional mechanisms underlying neuronal health and disease, paving the way for novel therapeutic strategies.

References

  • Barco, A., & G-Serrano, C. (2013). Lysine Acetyltransferases CBP and p300 as Therapeutic Targets in Cognitive and Neurodegenerative Disorders. Current Pharmaceutical Design. Available at: [Link]

  • Maddox, S. A., Watts, C. S., & Schafe, G. E. (2013). p300/CBP histone acetyltransferase activity is required for newly acquired and reactivated fear memories in the lateral amygdala. Learning & Memory. Available at: [Link]

  • Bredy, T. W., Wu, H., Crego, C., & Ressler, K. J. (2012). Insight from animal models of environmentally-driven epigenetic changes in the developing and adult brain. Neuroscience. Available at: [Link]

  • Kim, D., & Tsai, L. H. (2014). Epigenetic Changes in Neurodegenerative Diseases. Experimental & Molecular Medicine. Available at: [Link]

  • Strachowska, M., Gronkowska, K., Michlewska, S., & Robaszkiewicz, A. (2021). 2.2. Cell Culture and Treatment with Inhibitors. Bio-protocol. Available at: [Link]

  • Saha, R. N., & Pahan, K. (2006). HATs and HDACs in neurodegeneration: a tale of disconcerted acetylation homeostasis. Cell Death & Differentiation. Available at: [Link] (Note: This is a representative article on the topic, not directly from the search results, but provides authoritative context).

  • Chatterjee, S., et al. (2013). A novel activator of CBP/p300 acetyltransferases promotes neurogenesis and extends memory duration in adult mice. The Journal of Neuroscience. Available at: [Link]

  • Gaub, E., et al. (2011). The histone acetyltransferase p300 promotes intrinsic axonal regeneration. Brain. Available at: [Link]

  • Chatterjee, S., Mielcarek, M., & Boulden, M. (2013). A novel activator of CBP/p300 acetyltransferases promotes neurogenesis and extends memory duration in adult mice. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). More recent animal models of Alzheimer's disease and Parkinson's disease. ResearchGate. Available at: [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl产品说明书. Selleck China. Available at: [Link]

  • MDPI. (2023). The Molecular Architecture of Neurodegeneration: An Integrative Overview of Convergent Mechanisms. MDPI. Available at: [Link]

  • openlabnotebooks.org. (2020). p300/CBP cellular assay. openlabnotebooks.org. Available at: [Link]

  • Google Patents. (n.d.). WO2013148114A1 - P300/cbp inhibitors and methods of use. Google Patents.
  • PubMed. (2013). Lysine acetyltransferases CBP and p300 as therapeutic targets in cognitive and neurodegenerative disorders. PubMed. Available at: [Link]

  • Alzheimer's Research UK. (n.d.). Discovery of novel inhibitors of P300/CBP-associated factor (PCAF). Conference Series. Available at: [Link]

  • ResearchGate. (2013). A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice. ResearchGate. Available at: [Link]

Sources

Application Note: Modulating Inflammatory Responses in LPS-Stimulated Macrophages Using PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Macrophages are pivotal cells in the innate immune system, acting as sentinels that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2] Upon stimulation with LPS, macrophages initiate a potent pro-inflammatory response characterized by the production and secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4][5] This response is critical for host defense but can lead to tissue damage and chronic inflammatory diseases if dysregulated.[1][6]

The transcriptional program underlying this inflammatory response is largely driven by the NF-κB (nuclear factor-kappa B) signaling pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] LPS stimulation leads to the degradation of IκB, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus.[7][8][9] Once in the nucleus, NF-κB requires the recruitment of transcriptional co-activators, notably the histone acetyltransferases (HATs) CREB-binding protein (CBP) and its homolog p300, to initiate the transcription of pro-inflammatory genes.[10][11][12][13] CBP/p300 acetylate histones at gene promoters, leading to a more open chromatin structure that facilitates transcription.[12]

PF-CBP1 hydrochloride is a selective inhibitor of the CBP/p300 bromodomains.[14] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key mechanism for localizing proteins to active chromatin regions.[14][15] By targeting the CBP/p300 bromodomains, PF-CBP1 is designed to disrupt the recruitment of this co-activator complex to inflammatory gene promoters, thereby attenuating the transcriptional output driven by NF-κB and other pro-inflammatory transcription factors.[16][17] This application note provides a detailed guide for researchers on how to use this compound to study and modulate the inflammatory response in an in vitro model of LPS-stimulated macrophages.

Mechanism of Action: Targeting the Inflammatory Epigenome

LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface triggers a signaling cascade that culminates in the activation of the IKK complex.[6] This complex phosphorylates IκBα, targeting it for degradation and freeing NF-κB (p65/p50) to enter the nucleus.[7][8] Inside the nucleus, NF-κB binds to specific κB sites in the promoter and enhancer regions of target genes.[11][18] However, DNA binding alone is often insufficient for robust gene transcription.

For maximal activation, NF-κB recruits the CBP/p300 co-activators.[10][11][18] The histone acetyltransferase (HAT) activity of CBP/p300 is crucial for acetylating histone tails (e.g., at H3K18 and H3K27), which relaxes chromatin and facilitates the assembly of the RNA polymerase II transcription machinery.[3][12] PF-CBP1, by inhibiting the bromodomain of CBP/p300, prevents these co-activators from "reading" the acetylated histone marks that would otherwise anchor them to the chromatin, thus disrupting the positive feedback loop of transcriptional activation. This leads to a dose-dependent reduction in the expression of key pro-inflammatory cytokines.[3][19]

Diagram 1: LPS-Induced NF-κB Signaling and Point of Intervention for PF-CBP1

LPS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases CBP_p300 CBP/p300 NFkB_nuc->CBP_p300 Recruits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Binds DNA Histone Histone Acetylation CBP_p300->Histone Promotes Histone->Genes Enables PF_CBP1 PF-CBP1 Inhibition PF_CBP1->CBP_p300 Blocks Bromodomain

Caption: LPS/TLR4 signaling cascade leading to NF-κB activation and the inhibitory action of PF-CBP1 on the CBP/p300 co-activator.

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound on LPS-stimulated macrophages. The murine macrophage cell line RAW 264.7 is used as a model system.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Culture Medium: Prepare complete Dulbecco's Modified Eagle's Medium (DMEM).

    • High-glucose DMEM

    • 10% Heat-Inactivated Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Culturing Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[20]

  • Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent. Avoid using trypsin.

Protocol 2: LPS Stimulation and PF-CBP1 Treatment

This protocol is designed to determine the optimal concentration of PF-CBP1 for inhibiting LPS-induced cytokine production.

  • Cell Seeding: Seed RAW 264.7 cells into multi-well plates at a density that will result in ~80% confluency at the time of treatment.

    • For ELISA (96-well plate): 1-2 x 10⁵ cells/well.[21]

    • For RNA/Protein (12- or 6-well plate): 5 x 10⁵ to 1 x 10⁶ cells/well.

  • Adherence: Incubate the plates overnight (~16-18 hours) to allow cells to attach firmly.[21]

  • Preparation of Reagents:

    • PF-CBP1 Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C or -80°C.

    • LPS Stock: Prepare a 1 mg/mL stock solution of LPS (from E. coli O111:B4 or similar) in sterile, endotoxin-free water. Aliquot and store at -20°C.[22]

    • Working Solutions: On the day of the experiment, prepare serial dilutions of PF-CBP1 and a working solution of LPS in complete DMEM.

  • Treatment:

    • Gently remove the old medium from the wells.

    • Pre-treatment: Add fresh medium containing the desired concentrations of PF-CBP1 (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO, final concentration ≤0.1%). Incubate for 1-2 hours.

    • Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL.[20][22][23] The final volume in each well should be consistent.

  • Incubation: Incubate the cells for the desired time period based on the downstream assay.

    • For Cytokine mRNA (qPCR): 4-6 hours.[3]

    • For Cytokine Protein (ELISA): 18-24 hours.[3][24]

    • For NF-κB Pathway Proteins (Western Blot): 15-60 minutes for phosphorylation events.[7]

Diagram 2: Experimental Workflow for PF-CBP1 Application

Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis A Seed RAW 264.7 Cells B Incubate Overnight (16-18h) A->B C Pre-treat with PF-CBP1 or Vehicle (1-2h) B->C D Stimulate with LPS (100 ng/mL) C->D E Collect Supernatant (18-24h) D->E F Lyse Cells for RNA (4-6h) D->F G Lyse Cells for Protein (0.5-24h) D->G H ELISA (TNF-α, IL-6) E->H I RT-qPCR (Tnf, Il6, Il1b) F->I J Western Blot (p-p65, p-IκBα, H3K27ac) G->J

Sources

Introduction: Targeting Transcriptional Coactivators with PF-CBP1

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro application of PF-CBP1 hydrochloride, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and critical insights for utilizing PF-CBP1 in cell-based assays.

This compound is a potent and highly selective small molecule inhibitor that targets the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP), also known as CREBBP, and p300 (E1A-associated protein p300).[1][2] These proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression.[3]

CBP/p300 are histone acetyltransferases (HATs) that acetylate histone tails and other proteins, a key mechanism for opening chromatin structure and facilitating transcription.[4] The bromodomain within these proteins is a specialized module that recognizes and binds to acetylated lysine residues, tethering the CBP/p300 complex to active chromatin regions and promoting gene transcription.[3][5] By selectively inhibiting this bromodomain, PF-CBP1 effectively disrupts this interaction, leading to the downregulation of specific gene expression programs. Its high selectivity for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it a precise tool for dissecting the specific functions of these coactivators in various biological processes, including inflammation, cancer, and neurology.[1][2]

Mechanism of Action: Disrupting the Epigenetic Readout

The primary mechanism of PF-CBP1 involves the competitive inhibition of the CBP/p300 bromodomain. This prevents the "reading" of acetylated lysine marks on histones and other proteins, which is a critical step for the localization and function of the CBP/p300 transcriptional machinery. This disruption leads to a decrease in the transcription of target genes. For instance, CBP/p300 are coactivators for numerous transcription factors implicated in cancer and inflammation, such as NF-κB and STAT3.[6] By preventing the recruitment of CBP/p300 to gene promoters and enhancers, PF-CBP1 can suppress the expression of downstream targets like inflammatory cytokines (e.g., IL-6, IL-1β) and genes involved in cell proliferation.[1][7]

cluster_0 Cell Nucleus TF Transcription Factor (e.g., NF-κB) DNA Gene Promoter/Enhancer TF->DNA CBP_p300 CBP/p300 Complex (HAT Activity) TF->CBP_p300 Recruits Histone Histone Tail (Acetylated Lysine) CBP_p300->Histone Acetylates BRD Bromodomain PolII RNA Polymerase II & Basal Factors CBP_p300->PolII Co-activation BRD->Histone 'Reads' Acetyl-Lysine mRNA mRNA Transcription PolII->mRNA Initiates PolII->mRNA PF_CBP1 PF-CBP1 PF_CBP1->BRD Inhibits Binding

Caption: Mechanism of PF-CBP1 Action.

Compound Properties and Handling

Accurate preparation and handling of this compound are fundamental for reproducible experimental outcomes.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₆N₄O₃·HCl[1]
Molecular Weight 525.08 g/mol [1][8]
Target CREBBP (CBP) / EP300 (p300) Bromodomains[1][2]
IC₅₀ (Cell-free) CREBBP: 125 nMp300: 363 nM[1][2][9]
Selectivity >100-fold selective for CBP over BRD4[2]
Appearance White to off-white powderN/A
Solubility DMSO: ≥52.5 mg/mL (~100 mM)Ethanol: ≥40.6 mg/mL (~77 mM)Water: Insoluble[1][10]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 1 year-20°C for up to 1 month[1]
Protocol: Preparation of this compound Stock Solution

Causality: PF-CBP1 is poorly soluble in aqueous solutions. Therefore, a high-concentration stock solution must be prepared in an organic solvent like dimethyl sulfoxide (DMSO). Using fresh, anhydrous DMSO is critical as absorbed moisture can reduce the compound's solubility.[1] Aliquoting the stock prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Equilibration: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For a 10 mM stock, dissolve 5.25 mg of PF-CBP1 in 1 mL of DMSO.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial of PF-CBP1 powder.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) for 5-10 minutes can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Experimental Design and Protocols

A logical and systematic approach is crucial when testing a new compound. The following workflow and protocols provide a robust framework for characterizing the effects of PF-CBP1 in vitro.

start Start: Cell Culture (Select appropriate cell line) step1 Protocol 1: Determine Optimal Dose Range (Cytotoxicity & Dose-Response Assay) start->step1 step2 Protocol 2: Confirm Target Engagement (RT-qPCR for Target Genes) step1->step2 Use non-toxic concentration range step3 Protocol 3: Analyze Downstream Effects (Western Blot, ELISA, etc.) step2->step3 Confirm gene expression changes translate to protein step4 Functional Assays (Proliferation, Migration, etc.) step3->step4 end Data Interpretation & Conclusion step4->end

Caption: General Experimental Workflow.

Protocol 1: Determining Optimal Concentration via Dose-Response and Cytotoxicity Assays

Rationale: Before assessing the biological function of PF-CBP1, it is essential to determine the concentration range that effectively modulates target gene expression without causing significant cell death. This ensures that observed effects are due to specific target inhibition rather than general toxicity. A common starting range for in vitro studies is 0.1 to 10 µM.[1]

Materials:

  • Selected cell line (e.g., J774 macrophages, prostate cancer cell lines like LNCaP)

  • Complete cell culture medium

  • 96-well plates (clear for microscopy, white/black for luminescence/fluorescence)

  • PF-CBP1 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTS assay)

  • Optional: Inducing agent (e.g., Lipopolysaccharide (LPS) for macrophages)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density that ensures they are in a logarithmic growth phase at the time of treatment. Incubate overnight.

  • Serial Dilution: Prepare serial dilutions of PF-CBP1 in complete medium. A typical 8-point dilution series might be: 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PF-CBP1 or vehicle.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). This duration should be consistent with the timing of the expected biological readout.

  • Viability Assessment: After incubation, add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the cell viability (%) against the log concentration of PF-CBP1 to determine the concentration that causes 50% growth inhibition (GI₅₀) or cytotoxicity (CC₅₀). For subsequent experiments, use concentrations well below the cytotoxic threshold.

Protocol 2: Target Engagement via RT-qPCR

Rationale: A primary validation of PF-CBP1's activity is to measure its effect on the transcription of known CBP/p300 target genes. In inflammatory models, LPS stimulation of macrophages induces the expression of cytokines like IL-6 and IL-1β, a process known to involve CBP/p300.[1][5] Measuring the suppression of these genes provides direct evidence of target engagement.

Materials:

  • Cells plated in 6-well or 12-well plates

  • PF-CBP1 and vehicle (DMSO)

  • LPS (or other relevant stimulus)

  • PBS, RNA lysis buffer (e.g., TRIzol), RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green) and primers for target genes (e.g., IL6, IL1B, RGS4) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with selected non-toxic concentrations of PF-CBP1 (e.g., 1 µM, 3 µM, 10 µM) or vehicle for a short duration (e.g., 30-60 minutes).[1]

  • Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for the appropriate time to induce peak gene expression (e.g., 4-6 hours for inflammatory genes).[1]

  • RNA Isolation: Wash cells with PBS and lyse them directly in the plate using an appropriate lysis buffer. Purify total RNA using a column-based kit or other preferred method.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 500-1000 ng) from each sample.

  • qPCR Analysis: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers, and qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the stimulated vehicle control.

Protocol 3: Western Blot for Downstream Histone Marks

Rationale: Since CBP/p300 are histone acetyltransferases, their inhibition should lead to a reduction in specific histone acetylation marks, such as H3K27ac, a hallmark of active enhancers and promoters. Observing a dose-dependent reduction in this mark provides strong mechanistic evidence of CBP/p300 inhibition.

Materials:

  • Cells plated in 6-well plates or 10 cm dishes

  • PF-CBP1 and vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-Total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment and Lysis: Treat cells with PF-CBP1 for a suitable duration (e.g., 6-24 hours). After treatment, wash cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-30 µg) per lane, separate by SDS-PAGE, and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-H3K27ac) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: To ensure equal loading, strip the membrane and re-probe with an antibody for total histone H3.

  • Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal for each sample.

Scientific Integrity and Trustworthiness

To ensure the validity of your findings, every experiment should incorporate the following controls:

  • Vehicle Control: All treatments should be compared to a control group that receives the same concentration of the solvent (DMSO) used to dissolve PF-CBP1. This accounts for any effects of the solvent itself.

  • Positive and Negative Controls: When possible, include a positive control compound (another known CBP/p300 inhibitor) and a negative control (a structurally similar but inactive molecule, if available) to validate the assay system.[2]

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of the CBP/p300 bromodomains. Its utility spans from basic epigenetic research to therapeutic discovery in oncology and immunology. By employing a systematic approach that begins with determining the optimal dose and proceeds to confirm target engagement and downstream functional consequences, researchers can generate robust and reproducible data. The protocols and insights provided in this guide serve as a comprehensive resource for the effective in vitro application of this selective inhibitor.

References

  • Chekler EL, et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12):1588-96.

  • Wang, L., & Tang, Y. (2024). CBP/p300, a promising therapeutic target for prostate cancer. Journal of Translational Medicine.

  • Selleck Chemicals. PF-CBP1 HCl Product Page.

  • Tocris Bioscience. PF CBP1 Product Page.

  • Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature.

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23):5106-19.

  • Agha, F. Z., et al. (2022). Targeting CBP and p300: Emerging Anticancer Agents. Molecules.

  • ChemicalBook. PF-CBP-1.HCl Product Page.

  • Goodman, R. H., & Smolik, S. (2000). CBP/p300 in cell growth, transformation, and development. Genes & Development, 14(13), 1553-1577.

  • Selleck China. PF-CBP1 HCl Product Datasheet.

  • ChemicalBook. PF-CBP1 (hydrochloride) Product Page.

  • R&D Systems. PF CBP1 Product Page.

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Application Notes & Protocols: A Researcher's Guide to the Preparation of PF-CBP1 Hydrochloride for Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the dissolution and preparation of PF-CBP1 hydrochloride, a selective inhibitor of the CREB-binding protein (CREBBP) and p300 bromodomains, for use in cell-based assays.[1][2][3][4] The successful application of small molecule inhibitors in research is fundamentally dependent on their proper handling and preparation. Incorrect solubilization can lead to compound precipitation, degradation, or inaccurate concentrations, ultimately compromising experimental reproducibility and data integrity.[5][6] This guide outlines the chemical properties of this compound, provides a detailed, step-by-step methodology for creating high-concentration stock solutions and cell-ready working solutions, and explains the scientific rationale behind each critical step to ensure maximal compound bioactivity and experimental success.

Introduction to PF-CBP1: Mechanism and Experimental Rationale

PF-CBP1 is a potent and selective small molecule inhibitor that targets the bromodomains of the twin histone acetyltransferases, CREB-binding protein (CREBBP) and p300. These proteins are critical epigenetic regulators that play a central role in controlling gene transcription. By binding to acetylated lysine residues on histones and other proteins, they facilitate chromatin remodeling and the recruitment of the transcriptional machinery.

The inhibitory action of PF-CBP1 on these bromodomains prevents this recognition process, leading to the modulation of key gene expression programs, including those involved in inflammation.[1][2][3] For instance, PF-CBP1 has been shown to reduce the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated primary macrophages.[2]

Given its direct impact on transcriptional regulation, the precise and consistent delivery of PF-CBP1 to cells in culture is paramount. The protocols detailed herein are designed to maintain the compound's chemical integrity and ensure its bioavailability for reliable and reproducible downstream experimental results.

Physicochemical & Solubility Data

A thorough understanding of the inhibitor's properties is the foundation of a robust protocol. The following table summarizes the key characteristics of this compound. The compound's high solubility in organic solvents like DMSO and its insolubility in aqueous solutions dictate the necessity of a two-step dissolution strategy.[1][7][8][9]

ParameterValueSource(s)
Molecular Weight 525.08 g/mol [1][8][10]
CAS Number 2070014-93-4[1][7]
Form Solid Powder[7]
Solubility in DMSO ≥100 mg/mL (approx. 190.44 mM)[1][8][9][10]
Solubility in Ethanol ≥40.6 mg/mL[1][7]
Solubility in Water Insoluble[1][7][8][9]
Storage (Powder) 3 years at -20°C from date of receipt[1][8]
Storage (in DMSO) 1 year at -80°C; 1 month at -20°C[1][4][8]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the preparation of a highly concentrated stock solution in DMSO. This approach is standard practice for water-insoluble compounds, as it allows for the addition of a minimal volume of organic solvent to the final cell culture medium, thereby minimizing solvent-induced cytotoxicity.[5][11]

Required Materials
  • This compound powder

  • High-purity, anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) (Note: Use fresh, anhydrous DMSO as absorbed moisture can significantly reduce compound solubility[1])

  • Sterile, low-retention microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, low-retention tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology for a 10 mM Stock Solution
  • Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder, which can affect weighing accuracy and solubility.[5]

  • Mass Calculation: Determine the mass of this compound required for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]

    • Example for 1 mL of a 10 mM stock solution:

      • Mass = 10 mM x 1 mL x 525.08 g/mol = 5.25 mg

  • Weighing and Dissolution:

    • Carefully weigh out the calculated mass (5.25 mg) of the powder and transfer it to a sterile microcentrifuge tube.

    • Add the final desired volume (1 mL) of anhydrous DMSO to the tube.

  • Complete Solubilization:

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no particulates remain.

    • Troubleshooting: If the compound dissolves slowly, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can be employed.[12][13] Avoid excessive heat, as it may degrade the compound.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes.[1][12][13]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[14]

    • For long-term stability, store the aliquots at -80°C for up to one year.[1][4][8]

Workflow Diagram: Stock Solution Preparation

cluster_prep Stock Solution Preparation Workflow start PF-CBP1 HCl Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate Prevent Condensation weigh Weigh 5.25 mg Powder equilibrate->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot Avoid Freeze-Thaw Cycles store Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

Experimental Protocol: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the high-concentration DMSO stock into a complete cell culture medium to achieve the final desired experimental concentration.

Core Principles & Best Practices
  • Minimize Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.1% , to avoid off-target cellular toxicity.[11]

  • Vehicle Control is Essential: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO in the culture medium as the experimental groups, allowing you to isolate the effects of PF-CBP1 from any effects of the solvent.[5][11]

  • Prevent Precipitation: To avoid having the compound crash out of solution, add the small volume of concentrated DMSO stock to the larger volume of aqueous cell culture medium while mixing. Never add the aqueous medium directly to the DMSO stock.

Step-by-Step Methodology
  • Thaw Stock Aliquot: Remove a single aliquot of the 10 mM PF-CBP1 stock solution from -80°C storage. Thaw completely at room temperature and then vortex briefly to ensure homogeneity.[5]

  • Calculate Dilution: Use the C1V1 = C2V2 formula to determine the required volume of the stock solution.

    • C1 = Concentration of stock solution (10 mM or 10,000 µM)

    • V1 = Volume of stock solution to be determined

    • C2 = Desired final concentration in cells (e.g., 10 µM)

    • V2 = Final volume of cell culture medium (e.g., 10 mL)

    • Example for a 10 µM final concentration in 10 mL of medium:

      • (10,000 µM) * (V1) = (10 µM) * (10,000 µL)

      • V1 = 10 µL

  • Prepare Working Solution:

    • Warm the required volume (e.g., 10 mL) of complete cell culture medium to 37°C.

    • Pipette the calculated volume (10 µL) of the 10 mM stock solution directly into the pre-warmed medium.

    • Immediately mix the solution thoroughly by gentle vortexing or by inverting the tube several times to ensure rapid and uniform dispersion.

  • Prepare Vehicle Control:

    • In a separate tube, add the same volume of pure anhydrous DMSO (10 µL in this example) to the same final volume of pre-warmed medium (10 mL) to create a vehicle control solution.

  • Cell Treatment:

    • Remove the existing medium from your cell cultures.

    • Immediately add the freshly prepared PF-CBP1 working solution or the vehicle control solution to the respective wells or flasks.[5] Gently swirl the plate or flask to ensure even distribution.

    • Incubate the cells for the desired experimental duration.

Workflow Diagram: Working Solution and Cell Treatment

cluster_working Working Solution & Treatment Workflow cluster_drug PF-CBP1 Treatment cluster_control Vehicle Control stock 10 mM Stock Aliquot (-80°C) thaw Thaw & Vortex stock->thaw dilute_drug Dilute Stock in 37°C Culture Medium (e.g., 1:1000) thaw->dilute_drug dilute_dmso Dilute DMSO in 37°C Culture Medium (e.g., 1:1000) thaw->dilute_dmso treat_cells Add to Cells dilute_drug->treat_cells control_cells Add to Cells dilute_dmso->control_cells

Caption: Parallel workflow for preparing PF-CBP1 working solution and vehicle control.

References

  • Application Notes and Protocols for the Preparation of Small Molecule Inhibitors in Cell Culture Experiments - Benchchem. [https://vertexaisearch.cloud.google.
  • PF-CBP1 (hydrochloride) CAS#: 2070014-93-4 - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEgSfgir8qqVZtVnWc5GEoB62Ucl4EdTBAdGyxiOo8N3WlLN3QXiRrHY6ma7cxMDhSpGwhj-cMmxK-oA4pKKMrOej7YsgNLZzs4rKVS6jVOAEv1dc5uUBBEj2Ez83pvHDyqtR7fvSW6KqYPVlG5ZskmSrSMkC03AV99y3FVW1jcw==]
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The Scientific Rationale: Targeting Transcriptional Co-activators CBP/p300

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Transcriptional Profiling with PF-CBP1 Hydrochloride: From Mechanism to Data Interpretation

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in transcriptional profiling studies. We will delve into the mechanism of action, critical considerations for experimental design, step-by-step workflows for RNA sequencing (RNA-seq), and robust data analysis strategies. Our focus is on providing not just the methodology, but the scientific rationale behind each step to ensure reliable and interpretable results.

The paralogous proteins CREB-binding protein (CBP) and p300 are essential transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2] They function as lysine acetyltransferases (KATs), enzymes that acetylate histone proteins, leading to a more relaxed chromatin structure that is permissive for transcription.[3][4] Beyond histones, CBP/p300 also acetylate a wide array of non-histone proteins, including transcription factors, thereby modulating their activity.[5][6]

Due to their central role in integrating cellular signals to control gene programs governing proliferation, differentiation, and apoptosis, the aberrant activity of CBP/p300 has been implicated in numerous diseases, most notably cancer.[1][3][7] This makes them highly attractive therapeutic targets.

This compound is a potent and selective small-molecule inhibitor that targets the bromodomain of CBP and p300.[8][9][10] The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[5][8] By occupying this pocket, PF-CBP1 prevents CBP/p300 from localizing to active chromatin sites, thereby inhibiting the transcription of their target genes.[5][7] Transcriptional profiling is therefore an exceptionally powerful tool to elucidate the genome-wide consequences of CBP/p300 bromodomain inhibition, enabling target validation, mechanism of action studies, and the discovery of new therapeutic avenues.[11][12]

Mechanism of Action: this compound

cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factor (TF) CBP CBP/p300 TF->CBP Recruits DNA DNA Ac_Histone Acetylated Histone CBP->Ac_Histone Binds via Bromodomain PolII RNA Pol II CBP->PolII Co-activates mRNA mRNA (Transcription) PolII->mRNA TF_i Transcription Factor (TF) CBP_i CBP/p300 TF_i->CBP_i Recruits DNA_i DNA Ac_Histone_i Acetylated Histone CBP_i->Ac_Histone_i Binding Prevented PolII_i RNA Pol II No_mRNA Transcription Blocked PolII_i->No_mRNA PFCBP1 PF-CBP1 PFCBP1->CBP_i Blocks Bromodomain

Caption: Mechanism of CBP/p300 inhibition by PF-CBP1.

Compound Properties and Safe Handling

Accurate characterization and safe handling of this compound are prerequisites for reproducible research.

PropertyValueReference
Compound Name This compound[8]
CAS Number 1962928-21-7[10]
Molecular Formula C₂₉H₃₆N₄O₃ • HCl[10]
Molecular Weight 525.1 g/mol (as HCl salt)[10]
IC₅₀ (CBP Bromodomain) 125 nM[9][10]
IC₅₀ (p300 Bromodomain) 363 nM[9][10]
Solubility DMSO: 20 mg/mL[10]
Selectivity >100-fold selective for CBP over BRD4 and other bromodomains[10]
Preparation and Storage:
  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[9] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.[13]

Safety and Handling:
  • Always consult the Safety Data Sheet (SDS) before use.[13]

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[13]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[13]

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[13]

Designing a Robust Transcriptional Profiling Experiment

The quality of a transcriptional profiling study is determined by its design. A well-designed experiment incorporates appropriate controls and parameters to ensure that the observed changes in gene expression are a direct result of CBP/p300 bromodomain inhibition.

Experimental Design Workflow

cluster_controls Essential Controls start Biological Question model Select Cell Model (e.g., Macrophages, Cancer Line) start->model dose Dose-Response & Time-Course Pilot model->dose exp Definitive Experiment (n≥3 replicates) dose->exp harvest Cell Harvest & RNA Extraction exp->harvest qc RNA Quality Control (RIN > 8) harvest->qc seq Library Prep & RNA-Sequencing qc->seq end Data Analysis seq->end vehicle Vehicle Control (e.g., DMSO) vehicle->exp Incorporate into neg_ctrl Negative Control (Inactive Analog) neg_ctrl->exp Incorporate into pos_ctrl Positive Control (e.g., LPS) pos_ctrl->exp Incorporate into

Caption: Workflow for designing a transcriptional profiling experiment.

Key Considerations:
  • Cell Model Selection: Choose a system where CBP/p300 function is biologically relevant. For example, LPS-stimulated primary macrophages are excellent for studying inflammatory gene regulation, while specific cancer cell lines can be used to investigate anti-proliferative effects.[8][12]

  • Dose and Time Optimization (The "Why"): A single, high dose can induce off-target effects and secondary transcriptional changes that obscure the primary mechanism.

    • Dose-Response: Perform a pilot experiment with a range of PF-CBP1 concentrations (e.g., from 0.1 µM to 10 µM) to identify the lowest effective concentration that modulates a known target gene (via RT-qPCR) without causing significant cytotoxicity.[8] Studies have shown efficacy in the 3-10 µM range in macrophages.[9]

    • Time-Course: Analyze gene expression at multiple time points (e.g., 4, 8, 12, 24 hours) to distinguish between early, direct transcriptional effects and later, indirect consequences of the initial changes.

  • Self-Validating Controls (The "Trustworthiness"): Your experiment must be a self-validating system.

    • Vehicle Control (Mandatory): The solvent used for PF-CBP1 (typically DMSO) must be added to control cells at the same final concentration. This is the baseline against which all changes are measured.

    • Negative Control Compound: If available, an inactive structural analog of PF-CBP1 is the ideal control. It helps to ensure that observed effects are due to on-target bromodomain inhibition, not some other property of the chemical scaffold.[8]

    • Positive Control: Use a stimulus known to activate CBP/p300-dependent transcription (e.g., LPS in macrophages). A successful experiment will show that this stimulus induces target genes in the vehicle group, and that this induction is blunted by PF-CBP1.[8][9]

    • Orthogonal Inhibitor Control: Comparing the transcriptional signature of PF-CBP1 with that of a BET bromodomain inhibitor (e.g., JQ1) can powerfully demonstrate the unique biological consequences of inhibiting the CBP/p300 bromodomain versus the BET family.[12][14]

  • Biological Replicates: A minimum of three independent biological replicates is essential for statistical power to confidently identify differentially expressed genes.

Detailed Protocol: From Cell Treatment to RNA Sequencing

This protocol provides a generalized workflow. Specific details such as cell seeding density and media volumes should be optimized for your chosen cell type.

Part A: Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: On the day of the experiment, prepare fresh dilutions of this compound and control compounds from your DMSO stock in pre-warmed complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the appropriate compound (Vehicle, PF-CBP1, etc.).

  • Incubation: Return cells to the incubator for the predetermined duration. If using a positive control stimulus like LPS, add it at the appropriate time point (e.g., 4 hours before harvest).[9]

Part B: RNA Extraction and Quality Control
  • Cell Lysis: At the end of the incubation period, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add the lysis buffer from your chosen RNA extraction kit (e.g., Qiagen RNeasy Lysis Buffer RLT) and scrape the cells.

  • RNA Extraction: Homogenize the lysate and purify total RNA according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • RNA Quantification: Measure the RNA concentration using a fluorometric method like Qubit for accuracy.

  • RNA Integrity Check (Critical QC): Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Proceed only with samples that have a RIN ≥ 8 to ensure high-quality, non-degraded RNA is used for library preparation.

Part C: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Start with 0.5-1 µg of total RNA per sample. Use a commercial kit with poly(A) selection to enrich for mRNA (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). Follow the manufacturer's protocol, which typically involves:

    • mRNA capture using oligo(dT) magnetic beads.

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • Adenylation of 3' ends.

    • Ligation of sequencing adapters.

    • PCR amplification of the library.

  • Library QC: Validate the final library size distribution and concentration using a Bioanalyzer and Qubit.

  • Sequencing: Pool the libraries and sequence them on an appropriate platform (e.g., Illumina NovaSeq 6000) to a recommended depth of 20-30 million single-end or paired-end reads per sample.

Bioinformatic Analysis and Data Interpretation

Raw sequencing data must be processed through a rigorous bioinformatic pipeline to yield biological insights.

Bioinformatics Workflow

RawReads Raw Sequencing Reads (.fastq) QC1 Quality Control (FastQC) RawReads->QC1 Align Alignment to Genome (STAR) QC1->Align Counts Gene-level Quantification (featureCounts) Align->Counts CountMatrix Count Matrix Counts->CountMatrix DGE Differential Expression (DESeq2 / edgeR) CountMatrix->DGE GeneList List of DEGs (p-adj < 0.05, |log2FC| > 1) DGE->GeneList Downstream Downstream Analysis GeneList->Downstream GO Gene Ontology (GO) Downstream->GO Pathway Pathway Analysis (KEGG) Downstream->Pathway GSEA Gene Set Enrichment Analysis (GSEA) Downstream->GSEA Validation Biological Interpretation & Experimental Validation GO->Validation Pathway->Validation GSEA->Validation

Caption: A standard workflow for RNA-seq data analysis.

Interpreting the Results:
  • Differential Gene Expression: The primary output is a list of genes that are significantly up- or downregulated in PF-CBP1-treated cells compared to the vehicle control. Given the co-activator function of CBP/p300, a key hypothesis is that many genes will be downregulated.

  • Biological Context: Use pathway and Gene Ontology (GO) analysis to understand the biological processes affected. For example, treatment of macrophages with PF-CBP1 leads to the downregulation of genes involved in the "inflammatory response" pathway.[12]

  • Target Validation: The results can validate CBP/p300 as a driver of specific cellular phenotypes. For instance, the finding that PF-CBP1 downregulates the Regulator of G-protein Signaling 4 (RGS4) in neurons suggests a therapeutic opportunity for CBP inhibitors in neurological disorders.[8][12]

  • Follow-up Studies: Transcriptional profiling is often a discovery tool. Key findings should be validated using orthogonal methods:

    • RT-qPCR: Confirm the up- or downregulation of a subset of high-interest genes.

    • Chromatin Immunoprecipitation (ChIP-seq): A powerful follow-up is to perform ChIP-seq for histone marks associated with active enhancers and promoters, such as H3K27ac. A direct effect of CBP/p300 inhibition would be a global reduction in H3K27ac levels at the regulatory regions of the downregulated genes.[5][6]

By combining this detailed guide with careful experimental execution, researchers can effectively leverage this compound to probe the critical functions of CBP/p300 and uncover novel insights into gene regulation in health and disease.

References

  • Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chem Biol, 22(12), 1588-96. [Link]

  • Wang, L., et al. (2022). What are p300-CBP transcription factors inhibitors and how do they work?. A-Z of Epigenetics. [Link]

  • Zhang, X., et al. (2021). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Acta Pharmaceutica Sinica B, 11(7), 1835-1853. [Link]

  • Conti, D. V., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 28(20), 7183. [Link]

  • St-Germain, J. R., et al. (2022). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cancers, 14(21), 5396. [Link]

  • Zou, A., et al. (2023). CBP/p300, a promising therapeutic target for prostate cancer. Journal of Translational Medicine, 21(1), 689. [Link]

  • Koehler, A. N., et al. (2009). Discovery of an Inhibitor of a Transcription Factor Using Small Molecule Microarrays and Diversity-Oriented Synthesis. Journal of the American Chemical Society, 131(7), 2482–2491. [Link]

  • Narayanan, D., et al. (2011). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Journal of Medicinal Chemistry, 54(19), 6565–6588. [Link]

  • Agnew, C., et al. (2010). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 10(4), 331-344. [Link]

  • Dong, C., et al. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Acta Pharmaceutica Sinica B, 9(4), 722-732. [Link]

  • Piatnitski Chekler, E. L., et al. (2015). Transcriptional profiling of a selective CREB binding protein bromodomain inhibitor highlights therapeutic opportunities. PubMed. [Link]

  • Hay, D. A., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(26), 9308–9319. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]

  • AdooQ Bioscience. PF-CBP1 Product Page. [Link]

  • Blanc, V., et al. (2023). Protocol to isolate RBP-mRNA complexes using RNA-CLIP and examine target mRNAs. STAR Protocols, 4(2), 102283. [Link]

  • Valor, L. M., et al. (2022). CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. The Journal of Neuroscience, 42(42), 7959-7975. [Link]

  • Bose, D. A., et al. (2017). RNA Binding to CBP Stimulates Histone Acetylation and Transcription. Cell, 168(1-2), 135-149.e22. [Link]

  • Wood, A., et al. (2005). CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation. Neuron, 46(5), 799-811. [Link]

  • Vancauwenberghe, V. B., et al. (2009). CBP/p300 and associated transcriptional co-activators exhibit distinct expression patterns during murine craniofacial and neural tube development. The International Journal of Developmental Biology, 53(7), 1121-1129. [Link]

  • Das, C., et al. (2014). Binding of the histone chaperone ASF1 to the CBP bromodomain promotes histone acetylation. Proceedings of the National Academy of Sciences, 111(13), E1233–E1242. [Link]

  • Bohnsack, J. P., et al. (2019). CB1 Receptor Neutral Antagonist Treatment Epigenetically Increases Neuropeptide Y Expression and Decreases Alcohol Drinking. Biological Psychiatry, 85(1), 54-64. [Link]

Sources

Application Note: A Guide to Investigating Epigenetic Mechanisms with PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of CBP/p300 in the Epigenetic Landscape

In the intricate world of gene regulation, the dynamic modification of chromatin plays a central role. Among the most critical of these modifications is histone acetylation, a process largely governed by two highly homologous lysine acetyltransferases (KATs): CREB-binding protein (CREBBP or CBP) and E1A-binding protein (EP300 or p300).[1][2] These enzymes act as transcriptional co-activators, acetylating histone tails (notably H3K18 and H3K27) to create a more relaxed chromatin structure, thereby facilitating the binding of transcription machinery and promoting gene expression.[1][3][4] Given their central role in controlling cellular processes like proliferation, differentiation, and apoptosis, the dysregulation of CBP/p300 is implicated in numerous diseases, including cancer, making them a compelling target for therapeutic intervention and mechanistic studies.[2][5][6][7][8]

This guide provides a comprehensive overview and detailed protocols for utilizing PF-CBP1 hydrochloride , a selective chemical probe, to investigate the function of CBP/p300 bromodomains in epigenetic regulation.

This compound: A Selective Chemical Probe

PF-CBP1 is a potent and highly selective small molecule inhibitor of the CBP and EP300 bromodomains.[9][10] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, a key step in tethering the CBP/p300 enzymatic machinery to specific chromatin loci. By competitively binding to this pocket, PF-CBP1 prevents the "reading" of acetylated histones, thereby disrupting the recruitment of the CBP/p300 complex and subsequent transcriptional activation.

A key advantage of PF-CBP1 is its high selectivity for CBP/p300 bromodomains over other bromodomain-containing proteins, most notably BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family.[10][11] This selectivity allows researchers to dissect the specific functions of the CBP/p300 bromodomains, distinct from those of BET proteins.

Table 1: Properties of this compound

PropertyValueSource
Target(s) CREBBP (CBP) and EP300 Bromodomains[9]
IC50 Values CBP: 125 nM; EP300: 363 nM (Cell-free assays)[9][10]
Selectivity >100-fold selective for CBP over BRD4[10][11]
CAS Number 1962928-21-7[10][12]
Molecular Weight 525.08 g/mol [9]
Solubility Soluble to 100 mM in DMSO and Ethanol[9][11]
Storage Store at +4°C[10][11]

Mechanism of Action: Disrupting the Acetyl-Lysine Reader

CBP/p300 proteins are recruited to gene regulatory elements like enhancers and promoters by DNA-binding transcription factors. Once recruited, their bromodomains recognize and bind to existing acetyl-lysine marks on histones, stabilizing their presence and allowing their HAT domain to catalyze further acetylation, creating a positive feedback loop for robust gene activation. PF-CBP1 disrupts this cycle at the recognition step.

cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factor DNA Enhancer/Promoter DNA CBP CBP/p300 Complex TF->CBP Recruitment BRD Bromodomain HAT HAT Domain PolII RNA Pol II Complex CBP->PolII Co-activation Ac ac BRD->Ac Recognizes & Binds Nuc Nucleosome HAT->Nuc Acetylates Histones (H3K27ac) Gene Target Gene Transcription CBP_i CBP/p300 Complex BRD_i Bromodomain HAT_i HAT Domain Ac_i ac BRD_i->Ac_i X Nuc_i Nucleosome PFCBP1 PF-CBP1 PFCBP1->BRD_i Competitive Binding Blocked Binding Blocked Reduced Reduced Transcription

Figure 1: Mechanism of CBP/p300 action and its inhibition by PF-CBP1.

Core Applications and Experimental Workflow

A multi-pronged experimental approach is essential to fully characterize the effects of PF-CBP1. The workflow logically progresses from assessing broad cellular impacts to dissecting specific molecular changes at the levels of protein, RNA, and chromatin.

cluster_phenotype Phenotypic Analysis cluster_target Target Engagement & Global Effects cluster_downstream Downstream Gene Expression cluster_genome Genome-Wide Mechanistic Insights start Start: Treat Cells with PF-CBP1 vs. Vehicle (DMSO) viability Protocol 1: Cell Viability Assay (MTS/MTT) start->viability western Protocol 2: Western Blot for Global H3K27ac start->western viability_q Question: Does inhibition affect cell proliferation or survival? viability->viability_q western_q Question: Does the inhibitor reduce global histone acetylation? western->western_q rtqpcr Protocol 3: RT-qPCR for Target Genes western->rtqpcr rtqpcr_q Question: Is the expression of known CBP/p300 target genes altered? rtqpcr->rtqpcr_q chip Protocol 4: ChIP-seq for H3K27ac rtqpcr->chip atac Protocol 5: ATAC-seq for Chromatin Accessibility chip->atac Complementary Analysis chip_q Question: Where in the genome are acetylation changes occurring? chip->chip_q atac_q Question: How do these changes impact chromatin accessibility? atac->atac_q

Figure 2: Integrated experimental workflow for studying PF-CBP1 effects.

Detailed Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)

Scientific Rationale: This initial experiment is crucial to determine the dose-dependent effect of PF-CBP1 on cell proliferation and viability. It establishes the therapeutic window and guides concentration choices for subsequent mechanistic assays. The assay relies on the principle that viable, metabolically active cells can reduce a tetrazolium salt (like MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of living cells.[13][14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates (as required by assay type)

  • This compound, dissolved in DMSO to a 10-20 mM stock

  • MTS or MTT assay kit (e.g., CellTiter 96® AQueous One Solution or similar)[15][16]

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL) and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of PF-CBP1 in culture medium. A wide range is recommended for the initial screen (e.g., 10 µM down to 1 nM).

    • Include a vehicle control (DMSO) at a concentration matching the highest dose of PF-CBP1.

    • Carefully replace the medium in each well with 100 µL of medium containing the desired inhibitor concentration. Use at least triplicate wells for each condition.

  • Incubation: Incubate plates for a period relevant to your biological question (e.g., 72 hours for proliferation studies).

  • Assay Development:

    • Add the MTS/MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL).

    • Incubate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required to dissolve the formazan crystals.[13][14]

  • Data Acquisition: Measure the absorbance (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the readings to the vehicle-treated wells (set to 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration to determine the IC50/GI50 value.

Protocol 2: Western Blot for Histone Acetylation

Scientific Rationale: This protocol directly assesses the on-target activity of PF-CBP1 by measuring changes in the global levels of H3K27ac, a primary mark deposited by CBP/p300.[5][7] A significant reduction in H3K27ac levels upon treatment provides strong evidence of target engagement.

Materials:

  • Cells treated with PF-CBP1 (e.g., at 1x and 10x the GI50) and vehicle for a shorter duration (e.g., 6-24 hours).

  • Acid extraction buffers or cell lysis buffer (RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Protein Extraction:

    • Lyse treated cells using acid extraction for histones or whole-cell lysis with RIPA buffer.[17][18]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (anti-H3K27ac, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize bands using an imager.

    • Strip the membrane and re-probe with anti-total Histone H3 antibody.

    • Quantify band intensities. Normalize the H3K27ac signal to the total H3 signal for each sample. Compare treated samples to the vehicle control.[18]

Protocol 3: Reverse Transcription-Quantitative PCR (RT-qPCR)

Scientific Rationale: After confirming target engagement, RT-qPCR is used to measure how the inhibition of CBP/p300 affects the expression of specific downstream genes.[19][20] This is critical for linking the epigenetic change (loss of H3K27ac) to a functional transcriptional output. Targets could include known oncogenes like MYC or other genes identified from literature or discovery experiments.[5][21]

Materials:

  • Cells treated with PF-CBP1 and vehicle.

  • RNA extraction kit (e.g., RNeasy Kit).

  • Reverse transcriptase and associated reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target gene(s) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells, ensuring high quality and purity.

  • cDNA Synthesis: Perform reverse transcription on equal amounts of RNA (e.g., 1 µg) to generate complementary DNA (cDNA).[19][22] This is a two-step RT-qPCR process.[19][23]

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA template, forward and reverse primers, and qPCR master mix.

    • Run reactions in a real-time PCR system. The cycling conditions will depend on the polymerase and primers used.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.[22][23]

    • Calculate the relative expression of target genes using the ΔΔCt method. Normalize the target gene Ct value to the geometric mean of the housekeeping genes' Ct values.

    • Compare the normalized expression levels in PF-CBP1-treated samples to the vehicle control.

Protocol 4: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

Scientific Rationale: ChIP-seq provides a genome-wide map of H3K27ac, allowing for an unbiased discovery of promoters and enhancers that are regulated by CBP/p300. Comparing H3K27ac profiles between PF-CBP1-treated and control cells reveals specific regulatory regions that lose acetylation, directly implicating them as targets of CBP/p300 bromodomain activity.[3][24]

Materials:

  • Cells treated with PF-CBP1 and vehicle.

  • Formaldehyde (for cross-linking).

  • ChIP-grade anti-H3K27ac antibody.

  • Protein A/G magnetic beads.

  • Buffers for lysis, washing, and elution.[25][26]

  • Reagents for reverse cross-linking and DNA purification.

  • DNA library preparation kit for sequencing (e.g., Illumina).

  • High-throughput sequencer.

Procedure (Abbreviated):

  • Cross-linking and Chromatin Preparation:

    • Treat cells with 1% formaldehyde to cross-link proteins to DNA.

    • Lyse cells and sonicate the chromatin to generate fragments of 200-600 bp.

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin with the anti-H3K27ac antibody overnight.

    • Capture the antibody-chromatin complexes using magnetic beads.

    • Wash the beads extensively to remove non-specific binding.[25]

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K to purify the DNA.

  • Library Preparation and Sequencing:

    • Purify the ChIP DNA.

    • Prepare a sequencing library from the ChIP DNA and a corresponding input control DNA sample.[25]

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Perform peak calling to identify regions of H3K27ac enrichment.

    • Use differential binding analysis to find regions that lose H3K27ac upon PF-CBP1 treatment.

    • Annotate differential peaks to nearby genes and perform pathway analysis.

Protocol 5: Assay for Transposase-Accessible Chromatin (ATAC-seq)

Scientific Rationale: ATAC-seq is a complementary technique to ChIP-seq that maps open, or accessible, regions of chromatin across the genome.[27] It uses a hyperactive Tn5 transposase to preferentially fragment and tag accessible DNA regions.[27] By performing ATAC-seq on PF-CBP1-treated cells, you can determine if the loss of H3K27ac at enhancers (observed by ChIP-seq) leads to a corresponding decrease in chromatin accessibility, effectively "closing" these regulatory regions and shutting down gene expression. This provides a powerful mechanistic link between histone modification and chromatin structure. The protocol involves isolating nuclei, treating them with the Tn5 transposase loaded with sequencing adapters, purifying the DNA, and then sequencing.[28][29][30][31]

Troubleshooting and Key Considerations

  • Inhibitor Solubility: Ensure PF-CBP1 is fully dissolved in DMSO before diluting in aqueous media to prevent precipitation.

  • Vehicle Controls: Always include a DMSO-only control at the same final concentration used for the highest dose of PF-CBP1.

  • Off-Target Effects: While PF-CBP1 is highly selective, consider using a structurally distinct CBP/p300 bromodomain inhibitor as a secondary compound to confirm that the observed phenotype is due to on-target activity.[32]

  • ChIP-seq Antibody Validation: The success of a ChIP-seq experiment is highly dependent on antibody quality. Validate your antibody by Western blot and by performing ChIP-qPCR on known positive and negative control loci before sequencing.

  • Normalization: Proper normalization is critical for all assays. Use total protein or a stable housekeeping protein (total Histone H3) for Westerns, stable housekeeping genes for RT-qPCR, and an input control for ChIP-seq. Spike-in controls can also be essential for normalizing ChIP-seq data when expecting global changes in histone marks.[17][33]

References

  • Wu, H., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols. Available at: [Link]

  • STAR Protocols. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols. Available at: [Link]

  • Wang, M., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Molecular Cancer. Available at: [Link]

  • Attanasio, C., et al. (2024). Targeting CBP and p300: Emerging Anticancer Agents. MDPI. Available at: [Link]

  • Wang, L., et al. (2021). Current development of CBP/p300 inhibitors in the last decade. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • D'Arcy, M., & B. P. G. (2016). Exploitation of EP300 and CREBBP Lysine Acetyltransferases by Cancer. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Wang, M., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. PubMed. Available at: [Link]

  • Vazyme. (2023). A Comprehensive Guide to RT-qPCR Experimental Protocol for RNA Analysis. Vazyme. Available at: [Link]

  • Chen, L., et al. (2023). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. Cancers. Available at: [Link]

  • Chen, L., et al. (2023). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses. Springer Nature Experiments. Available at: [Link]

  • Amerigo Scientific. (n.d.). MTS Cell Viability Assay. Amerigo Scientific. Available at: [Link]

  • Pilling, A. B., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research. Available at: [Link]

  • Hogg, S. J., et al. (2021). CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells. bioRxiv. Available at: [Link]

  • Kim, H., et al. (2023). Brief guide to RT-qPCR. Animal Cells and Systems. Available at: [Link]

  • Brown, M., et al. (n.d.). Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications. Springer Link. Available at: [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl Product Manual. Selleck China. Available at: [Link]

  • Long, H., et al. (2023). CBP/p300, a promising therapeutic target for prostate cancer. Journal of Hematology & Oncology. Available at: [Link]

  • Bernstein, B. E., et al. (2012). Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications. Methods in Molecular Biology. Available at: [Link]

  • Milne, T. A., et al. (2009). Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. Methods in Molecular Biology. Available at: [Link]

  • Maor-Nof, M., et al. (2021). An optimized ATAC-seq protocol for genome-wide mapping of active regulatory elements in primary mouse cortical neurons. STAR Protocols. Available at: [Link]

  • Loo, C. S., et al. (2019). Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. Journal of Biological Chemistry. Available at: [Link]

  • Del Priore, I., et al. (2021). Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma. STAR Protocols. Available at: [Link]

  • Illumina, Inc. (n.d.). ATAC-Seq for Chromatin Accessibility Analysis. Illumina. Available at: [Link]

  • Del Priore, I., et al. (2021). Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma. DSpace@MIT. Available at: [Link]

  • Del Priore, I., et al. (2021). Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma. STAR Protocols. Available at: [Link]

  • Weltner, J., et al. (2018). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. ResearchGate. Available at: [Link]

  • Amaral, M., et al. (2024). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. Available at: [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric. Available at: [Link]

  • Wang, Z., et al. (2013). Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition. FEBS Letters. Available at: [Link]

  • Jakovcevski, M., & Akbarian, S. (2012). Epigenetic Neuropharmacology: Drugs Affecting the Epigenome in the Brain. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Wen, Y. R., et al. (2022). Epigenetic Effects Mediated by Antiepileptic Drugs and their Potential Application. International Journal of Molecular Sciences. Available at: [Link]

  • Riccio, A., et al. (2019). The Epigenetic Factor CBP Is Required for the Differentiation and Function of Medial Ganglionic Eminence-Derived Interneurons. The Journal of Neuroscience. Available at: [Link]

Sources

Application Notes and Protocols for PF-CBP1 Hydrochloride: A Selective Guide to Inhibiting CBP/p300 Bromodomain Activity

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PF-CBP1 hydrochloride, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to facilitate the effective use of PF-CBP1 in elucidating the biological roles of CBP/p300 bromodomains and in therapeutic discovery.

Introduction: The Role of CBP/p300 Bromodomains and the Significance of PF-CBP1

CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell proliferation, differentiation, and DNA repair.[1] A key functional module within these proteins is the bromodomain, a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[2] This interaction is fundamental for chromatin remodeling and the regulation of gene expression.[3] Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and inflammatory disorders, making their bromodomains attractive therapeutic targets.[3][4]

This compound is a highly selective, cell-permeable small molecule inhibitor that competitively targets the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[5][6][7] Its high selectivity, particularly over the bromodomain and extra-terminal domain (BET) family of proteins like BRD4, makes it a valuable chemical probe to dissect the specific functions of CBP/p300 bromodomains in cellular pathways.[6]

These notes will guide the user through the essential theoretical and practical aspects of working with PF-CBP1, from fundamental biochemical assays to complex cellular characterizations.

This compound: Key Properties and Handling

A thorough understanding of the physicochemical properties of PF-CBP1 is paramount for reproducible and reliable experimental outcomes.

PropertyValueSource
Molecular Formula C₂₉H₃₇ClN₄O₃[5]
Molecular Weight 525.08 g/mol [5]
IC₅₀ (CBP) 125 nM[6][8]
IC₅₀ (p300) 363 nM[6][8]
Solubility ≥52.5 mg/mL in DMSO; ≥40.6 mg/mL in Ethanol; Insoluble in water[5]
Storage Store as a solid at -20°C. Stock solutions in DMSO or Ethanol should be stored at -80°C and used promptly to avoid degradation.[2][5][9]

Note on Preparation: Due to its hydrophobicity, this compound should be dissolved in a suitable organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for cellular or biochemical assays should be made in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal (typically <0.1%) to avoid off-target effects.

Experimental Design: The Importance of Controls

Robust experimental design is the cornerstone of trustworthy scientific findings. When using PF-CBP1, the inclusion of appropriate controls is non-negotiable.

  • Negative Control: An ideal negative control is a structurally similar but biologically inactive analog. ISOX-INACT has been previously used as a negative control for PF-CBP1.[5] If a specific inactive analog is unavailable, a vehicle control (e.g., DMSO at the same final concentration as the PF-CBP1 treatment) is essential.

  • Positive Control: For assays measuring downstream effects of bromodomain inhibition, a well-characterized inhibitor with a different mechanism or target profile can serve as a valuable positive control. For instance, a pan-BET inhibitor like JQ1 can be used to differentiate the effects of CBP/p300 inhibition from those of BET bromodomain inhibition.[1][10]

  • Dose-Response and Time-Course: To fully characterize the effects of PF-CBP1, it is critical to perform dose-response experiments to determine the optimal concentration range and time-course studies to identify the appropriate endpoint for the desired biological readout.

Biochemical Assays: Quantifying Target Engagement in vitro

Biochemical assays are fundamental for confirming the direct interaction of PF-CBP1 with the CBP bromodomain and for determining its inhibitory potency. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a widely used, robust method for this purpose.[7][11]

Protocol 1: TR-FRET Assay for CBP Bromodomain Inhibition

This protocol provides a framework for a competitive binding assay to measure the IC₅₀ of PF-CBP1 for the CBP bromodomain.

Principle: The assay measures the disruption of the interaction between a recombinant CBP bromodomain protein (fused to a donor fluorophore, e.g., Europium chelate) and a biotinylated, acetylated histone peptide (recognized by an acceptor fluorophore, e.g., APC-labeled streptavidin). Inhibition of this interaction by PF-CBP1 leads to a decrease in the FRET signal.[12][13]

Materials:

  • Recombinant human CBP bromodomain (e.g., GST-tagged or His-tagged)

  • Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

  • Streptavidin-APC conjugate

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of PF-CBP1 in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 1 nM to 100 µM).

    • Prepare a working solution of the CBP bromodomain protein and the Europium-labeled antibody in assay buffer.

    • Prepare a working solution of the biotinylated histone peptide and streptavidin-APC in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the PF-CBP1 serial dilutions or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the CBP bromodomain/Europium-antibody mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 10 µL of the biotinylated peptide/streptavidin-APC mix to each well.

  • Incubation and Measurement:

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at the appropriate wavelength (e.g., 340 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the PF-CBP1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assays: Probing the Effects of PF-CBP1 in a Biological Context

Cellular assays are essential to confirm that PF-CBP1 can penetrate the cell membrane, engage its target, and elicit a biological response.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful live-cell method to quantify the binding of PF-CBP1 to the CBP bromodomain.[5][6][14]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CBP (donor) and a cell-permeable fluorescent tracer that binds to the CBP bromodomain (acceptor). Competitive displacement of the tracer by PF-CBP1 results in a loss of BRET signal.[6][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-CBP fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ CBP tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate and transfect with the NanoLuc®-CBP plasmid according to the manufacturer's instructions.

    • 24 hours post-transfection, harvest the cells.

  • Assay Setup:

    • Resuspend the transfected cells in Opti-MEM™ containing the NanoBRET™ CBP tracer at the recommended concentration.

    • Dispense the cell suspension into the wells of a white 96-well plate.

    • Add serial dilutions of PF-CBP1 or vehicle control to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

    • Normalize the BRET ratios and plot against the logarithm of the PF-CBP1 concentration to determine the cellular IC₅₀.

Protocol 3: Western Blot Analysis of Histone Acetylation

Inhibition of the CBP bromodomain is expected to alter histone acetylation patterns. Western blotting is a standard technique to assess these changes.[16][17]

Materials:

  • Cell line of interest (e.g., a cancer cell line where CBP/p300 is implicated)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of PF-CBP1 or vehicle for a predetermined time (e.g., 24 hours).

    • Harvest the cells and perform histone extraction.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration of the histone extracts using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to account for loading differences.

Protocol 4: Quantitative PCR (qPCR) for Target Gene Expression

PF-CBP1 can be used to investigate the role of CBP/p300 in regulating the expression of specific genes. qPCR is a sensitive method to measure changes in mRNA levels.[18][19]

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., MYC, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with PF-CBP1 or vehicle for the desired time.

    • Extract total RNA from the cells.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reactions with the cDNA, qPCR master mix, and gene-specific primers.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Advanced Applications: Chromatin Immunoprecipitation (ChIP)

To directly assess the impact of PF-CBP1 on the recruitment of CBP to specific genomic loci, Chromatin Immunoprecipitation (ChIP) followed by qPCR can be employed.[11][20]

Protocol 5: Chromatin Immunoprecipitation (ChIP)-qPCR

Principle: This technique allows for the analysis of the association of CBP with specific DNA sequences in intact cells. Treatment with PF-CBP1 may alter the occupancy of CBP at its target gene promoters or enhancers.

Materials:

  • Cell line of interest

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Anti-CBP antibody and IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target genomic regions

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with PF-CBP1 or vehicle.

    • Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin to fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-CBP antibody or an IgG control overnight.

    • Capture the antibody-chromatin complexes with protein A/G beads.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links and digest the proteins with proteinase K.

    • Purify the immunoprecipitated DNA.

  • qPCR Analysis:

    • Perform qPCR on the purified DNA using primers specific to the target genomic regions to quantify the amount of CBP-bound DNA.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and the underlying biology, the following diagrams are provided.

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}

CBP/p300 Bromodomain Signaling Pathway graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Experimental Workflow for PF-CBP1

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low signal or no effect in cellular assays Poor cell permeability of PF-CBP1.Increase incubation time or concentration. Confirm cell permeability using a different method if possible.
Incorrect concentration of PF-CBP1.Perform a wide dose-response curve. Confirm the concentration of the stock solution.
Cell line is not sensitive to CBP/p300 inhibition.Use a cell line known to be dependent on CBP/p300 activity.
High background in biochemical assays Non-specific binding of reagents.Optimize assay buffer components (e.g., increase detergent concentration).
Aggregation of PF-CBP1 at high concentrations.Ensure the final solvent concentration is low. Check for compound precipitation.
Variability between experiments Inconsistent preparation of PF-CBP1 solutions.Prepare fresh dilutions for each experiment from a well-stored stock.
Differences in cell passage number or confluency.Maintain consistent cell culture practices.

Conclusion

This compound is a powerful and selective tool for investigating the biological functions of CBP/p300 bromodomains. By employing the detailed protocols and adhering to the principles of rigorous experimental design outlined in these application notes, researchers can confidently and effectively utilize this inhibitor to advance our understanding of epigenetic regulation in health and disease. The provided methodologies serve as a robust starting point, and further optimization may be required to suit specific experimental systems and research questions.

References

  • DC Chemicals. PF-CBP1 |CAS 962928-21-7. Available from: [Link]

  • PubMed Central. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors. Available from: [Link]

  • Visualized Cancer Medicine. CBP/p300 bromodomain: new promising epigenetic target. Available from: [Link]

  • PubMed Central. Genomic occupancy of the transcriptional co-activators p300 and CBP. Available from: [Link]

  • Selleckchem.com. PF-CBP1 HCl product datasheet. Available from: [Link]

  • PubMed Central. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Available from: [Link]

  • ACS Publications. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. Available from: [Link]

  • ResearchGate. Histone acetylation by immunofluorescence staining and Western blot... Available from: [Link]

  • JoVE. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Available from: [Link]

  • PubMed Central. Methods for the analysis of histone H3 and H4 acetylation in blood. Available from: [Link]

  • Creative BioMart. CBP bromodomain TR-FRET Assay Kit. Available from: [Link]

  • ResearchGate. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Available from: [Link]

  • MDPI. Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment. Available from: [Link]

  • ResearchGate. Acetylation of histones H3 and H4 as determined by immunofluorescence... Available from: [Link]

  • JoVE. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Available from: [Link]

  • ACS Publications. Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Available from: [Link]

  • PNAS. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Available from: [Link]

  • PubMed Central. Targeting CBP and p300: Emerging Anticancer Agents. Available from: [Link]

  • AACR Journals. The Bromodomain Inhibitor JQ1 and the Histone Deacetylase Inhibitor Panobinostat Synergistically Reduce N-Myc Expression and Induce Anticancer Effects. Available from: [Link]

  • Reaction Biology. CREBBP Bromodomain Assay Service (AlphaScreen). Available from: [Link]

  • Stack Lab. Quantitative Real Time PCR Protocol. Available from: [Link]

  • PubMed Central. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models. Available from: [Link]

  • NIH. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Available from: [Link]

  • PubMed Central. Epigenetic Changes in the Brain: Measuring Global Histone Modifications. Available from: [Link]

  • White Rose Research Online. RNA Binding to CBP Stimulates Histone Acetylation and Transcription. Available from: [Link]

  • Gene-Quantification. Good practice guide for the application of quantitative PCR (qPCR). Available from: [Link]

  • PubMed Central. A bead-based proximity assay for BRD4 ligand discovery. Available from: [Link]

  • Illumina. qPCR Quantification Protocol Guide. Available from: [Link]

  • PubMed Central. An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Available from: [Link]

  • ResearchGate. Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. Available from: [Link]

  • PubMed Central. A simple, accurate and universal method for quantification of PCR. Available from: [Link]

  • BMG LABTECH. AlphaScreen. Available from: [Link]

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Application Notes & Protocols: In Vivo Experimental Design for PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers designing and executing in vivo studies with PF-CBP1 hydrochloride, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Recognizing the critical role of the CBP/p300 axis in transcriptional regulation across various pathologies, particularly cancer, this guide offers a strategic framework for preclinical evaluation. We detail essential preliminary studies, including formulation, dose-finding, and pharmacodynamic (PD) biomarker validation, followed by step-by-step protocols for robust efficacy assessment in oncology xenograft models. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research questions while maintaining scientific rigor and reproducibility.

Scientific Background & Mechanism of Action

CREB-binding protein (CBP) and its paralog E1A binding protein p300 are crucial transcriptional co-activators.[1][2][3][4] They possess histone acetyltransferase (HAT) activity and a bromodomain, a protein module that recognizes acetylated lysine residues on histones and other proteins.[5][6] This recognition is a key step in chromatin remodeling and the assembly of transcriptional machinery at gene promoters and enhancers.

Dysregulation of CBP/p300 function is implicated in various cancers, where they can drive the expression of oncogenes like c-MYC and androgen receptor (AR).[2][7] PF-CBP1 is a selective inhibitor that targets the CBP/p300 bromodomain, preventing it from "reading" the acetyl-lysine epigenetic mark.[5] This disrupts the assembly of transcription complexes at key oncogenic loci, leading to the downregulation of their gene products and subsequent anti-tumor effects.[7] While PF-CBP1 is a valuable research tool, it is noted to have only modest cellular potency, and care must be taken with dosing to avoid off-target effects on other bromodomains like BRD4.[8]

cluster_0 Nucleus TF Oncogenic Transcription Factors (e.g., c-MYC, AR) CBP CBP/p300 TF->CBP recruits Ac Ac CBP->Ac binds via Bromodomain Histone Histone Tail CBP->Histone acetylates (HAT) Pol2 RNA Pol II Complex CBP->Pol2 co-activates Histone->Ac DNA DNA (Promoter/Enhancer) mRNA Oncogene mRNA Pol2->mRNA Transcription PFCBP1 PF-CBP1 Hydrochloride PFCBP1->CBP Inhibits Bromodomain Binding

Figure 1: Mechanism of Action of PF-CBP1.

Strategic Framework for In Vivo Evaluation

A successful in vivo study requires a phased approach. Rushing into large-scale efficacy experiments without foundational data can lead to inconclusive results and wasted resources. This framework ensures that each step informs the next, building a robust data package.

cluster_1 phase1 Phase 1: Foundational Studies formulation Protocol 1: Formulation & Vehicle Selection mtd Protocol 2: Maximum Tolerated Dose (MTD) pkpd Protocol 3: Pharmacokinetics (PK) & Pharmacodynamics (PD) phase2 Phase 2: Efficacy Evaluation phase1->phase2 Informs formulation->mtd mtd->pkpd efficacy Protocol 4: Tumor Xenograft Efficacy Study analysis Phase 3: Data Analysis & Interpretation phase2->analysis

Figure 2: Phased approach for in vivo PF-CBP1 studies.

Detailed Protocols

Protocol 1: Formulation and Vehicle Selection

Rationale: The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing toxicity to the animal.[9][10][11] An improper vehicle can lead to poor drug exposure or cause adverse effects that confound the study results. For poorly soluble compounds like many small molecule inhibitors, multi-component systems are often necessary.

Materials & Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • pH meter, sterile conical tubes, magnetic stirrer

Procedure:

  • Solubility Testing: Begin by assessing the solubility of PF-CBP1 in various individual and combination excipients. A common starting point for an oral formulation is a vehicle containing a solvent, a surfactant, and a carrier.

  • Recommended Vehicle Preparation (Example for Oral Gavage): A widely used and generally well-tolerated vehicle is a formulation of DMSO, PEG300, Tween 80, and saline.

    • Step 2.1: Weigh the required amount of this compound for the desired final concentration (e.g., 5 mg/mL).

    • Step 2.2: Solubilize the powder in a small volume of DMSO first. A common ratio is 5-10% of the final volume. Vortex or sonicate briefly to ensure complete dissolution.

    • Step 2.3: Add PEG300 (e.g., to 40% of the final volume) and mix thoroughly.

    • Step 2.4: Add Tween 80 (e.g., to 5% of the final volume) and mix.

    • Step 2.5: Bring the solution to the final volume with sterile saline.

    • Step 2.6: Check the pH of the final formulation. Ideally, it should be between 5 and 9.[9] Do not use strong acids or bases to adjust pH.

  • Stability Assessment: Prepare the formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C) for the duration of the planned use (e.g., 8 hours, 24 hours). Visually inspect for precipitation at regular intervals.

  • Vehicle Tolerability Pilot: Before commencing a full study, administer the vehicle alone to a small cohort of animals (n=2-3) at the maximum volume you intend to use (e.g., 10 mL/kg for mice). Monitor the animals for at least 48 hours for any signs of distress, weight loss, or gastrointestinal issues.

Component Purpose Example % (v/v) Considerations
DMSO Primary Solvent5-10%Can be toxic at high concentrations. Keep as low as possible.
PEG300 Co-solvent/Solubilizer30-40%Generally well-tolerated. Improves solubility.
Tween 80 Surfactant/Emulsifier5%Prevents precipitation upon contact with aqueous fluids.[12]
Saline or Water Diluent45-60%Brings the formulation to the final volume and concentration.
Table 1: Example Vehicle Formulation for Oral Administration.
Protocol 2: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose of a drug that does not cause unacceptable toxicity or side effects.[13] Establishing the MTD is a prerequisite for designing efficacy studies to ensure that the observed anti-tumor effects are not simply a result of systemic toxicity.[14][15][16] The traditional 3+3 escalation design is a common starting point for preclinical MTD studies.[17]

Materials & Reagents:

  • PF-CBP1 formulation (prepared as in Protocol 1)

  • Age- and weight-matched immunocompromised mice (e.g., female athymic nude, 6-8 weeks old)

  • Dosing syringes and gavage needles

  • Animal scale

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Selection: Based on in vitro potency (IC50) and any available literature on similar compounds, select a starting dose and a series of escalating dose levels (e.g., 10, 20, 40, 80 mg/kg).

  • 3+3 Escalation Design:

    • Step 3.1 (Cohort 1): Dose a cohort of 3 mice at the lowest dose level (e.g., 10 mg/kg) once daily for 5-14 consecutive days.

    • Step 3.2 (Observation): Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency. Record body weight daily.

    • Step 3.3 (Toxicity Definition): Define dose-limiting toxicities (DLTs) beforehand. Common DLTs include >20% body weight loss, severe lethargy, or other signs of distress requiring euthanasia.

    • Step 3.4 (Escalation Decision):

      • If 0/3 mice experience a DLT, escalate to the next dose level with a new cohort of 3 mice.

      • If 1/3 mice experiences a DLT, expand the current cohort by adding 3 more mice at the same dose level.

      • If ≥2/3 mice in the initial cohort or ≥2/6 mice in an expanded cohort experience a DLT, the MTD has been exceeded. The MTD is defined as the previous dose level.[17]

  • Data Collection: At the end of the study, collect blood for optional hematology/clinical chemistry and perform a gross necropsy to look for organ abnormalities.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Rationale: This study links the dose of PF-CBP1 to its concentration in the blood (PK) and its biological effect on the target in the tumor (PD).[18][19] Establishing a PK/PD relationship is crucial for validating that the drug is engaging its target at the doses being tested and for selecting a rational dosing schedule for the efficacy study.[20]

Materials & Reagents:

  • Tumor-bearing mice (tumors should be palpable, e.g., 100-200 mm³)

  • PF-CBP1 formulation

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection supplies (forceps, scalpels, liquid nitrogen)

  • Reagents for Western Blot or Immunohistochemistry (IHC)

Procedure:

  • Study Design: Use tumor-bearing mice and administer a single dose of PF-CBP1 at two or three dose levels (e.g., a low dose, the MTD, and an intermediate dose).

  • Sample Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), collect samples from cohorts of mice (n=3 per time point).

    • PK Samples: Collect blood via terminal cardiac puncture into EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis by LC-MS/MS.

    • PD Samples: Immediately after blood collection, excise tumors. Flash-freeze half of each tumor in liquid nitrogen for Western blot analysis. Fix the other half in 10% neutral buffered formalin for IHC.

  • PD Biomarker Analysis:

    • Target Rationale: CBP/p300 inhibition is known to downregulate the expression of key oncogenes, most notably c-MYC.[7][21] Therefore, c-MYC protein level serves as an excellent PD biomarker for target engagement.

    • Methodology (IHC):

      • Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.

      • Perform antigen retrieval (e.g., heat-induced epitope retrieval).

      • Incubate with a validated primary antibody against c-MYC.[22][23][24][25]

      • Use an appropriate secondary antibody and detection system (e.g., HRP-polymer and DAB).

      • Counterstain with hematoxylin.

    • Analysis: Quantify the percentage of c-MYC positive nuclei and the staining intensity at each time point and dose. A significant reduction in c-MYC staining post-treatment indicates successful target engagement.

Protocol 4: Tumor Xenograft Efficacy Study

Rationale: This is the definitive study to determine if PF-CBP1 can inhibit tumor growth in a living organism.[26][27][28][29] The design leverages all the data from the foundational studies (Protocols 1-3) to maximize the chances of a clear and interpretable outcome.

Materials & Reagents:

  • Cancer cell line known to be sensitive to CBP/p300 inhibition (e.g., a prostate cancer or hematological malignancy line).[2][6][7]

  • Matrigel or other appropriate matrix

  • Immunocompromised mice

  • Calipers for tumor measurement

  • PF-CBP1 formulation at the selected dose(s)

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells in 100 µL of media/Matrigel mix) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control

    • Group 2: PF-CBP1 at MTD (or optimal PD dose)

    • Group 3 (Optional): Positive Control (standard-of-care chemotherapy)

  • Treatment: Administer treatment daily (or as determined by PK/PD data) via the chosen route (e.g., oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record body weights 2-3 times per week as a measure of tolerability.

  • Study Endpoints: Define study endpoints in advance. These may include:

    • Tumor growth inhibition (TGI).

    • A pre-defined tumor volume limit (e.g., 2000 mm³).

    • A specific study duration (e.g., 21 or 28 days).

    • Signs of excessive morbidity requiring euthanasia.

  • Terminal Analysis: At the end of the study, collect tumors for terminal PD biomarker analysis (as in Protocol 3) to confirm sustained target engagement.

Data Interpretation and Expected Outcomes

Study Primary Metric Successful Outcome
MTD Body Weight, Clinical SignsIdentification of a dose that causes <20% mean body weight loss and no severe adverse clinical signs.
PK/PD Plasma Concentration, c-MYC levelsCorrelation between PF-CBP1 plasma exposure and a dose-dependent, time-dependent reduction in tumor c-MYC protein levels.
Efficacy Tumor VolumeStatistically significant reduction in the average tumor volume in the PF-CBP1-treated group compared to the vehicle control group.
Table 2: Summary of Key Metrics and Success Criteria.

References

  • Novel dose-finding designs and considerations on practical implementations in oncology clinical trials - Taylor & Francis Online. Available at: [Link]

  • CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - Frontiers. Available at: [Link]

  • 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics - Premier Research. Available at: [Link]

  • Adaptive design for identifying maximum tolerated dose early to accelerate dose-finding trial. Available at: [Link]

  • Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation | JACS Au - ACS Publications. Available at: [Link]

  • Maximum tolerable dose (MTD) studies. Available at: [Link]

  • PF-CBP1 - the Chemical Probes Portal. Available at: [Link]

  • Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision - PubMed. Available at: [Link]

  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. Available at: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. Available at: [Link]

  • c-MYC - NordiQC - Immunohistochemical Quality Control. Available at: [Link]

  • CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses | PNAS. Available at: [Link]

  • Epigenetic modifiers used in preclinical studies. - ResearchGate. Available at: [Link]

  • Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC - NIH. Available at: [Link]

  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed. Available at: [Link]

  • Vehicles for Animal Studies - Gad Consulting Services. Available at: [Link]

  • Epigenetic Modifiers as Novel Therapeutic Targets and a Systematic Review of Clinical Studies Investigating Epigenetic Inhibitors in Head and Neck Cancer - NIH. Available at: [Link]

  • Immunohistochemical detection of MYC protein correlates with MYC gene status in aggressive B cell lymphomas - PubMed. Available at: [Link]

  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility | Semantic Scholar. Available at: [Link]

  • Immunohistochemical evaluation of MYC expression in mantle cell lymphoma - PMC - NIH. Available at: [Link]

  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC - NIH. Available at: [Link]

  • Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential - Frontiers. Available at: [Link]

  • Pre-Clinical Studies of Epigenetic Therapies Targeting Histone Modifiers in Lung Cancer - PMC - NIH. Available at: [Link]

  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy - ACS Publications. Available at: [Link]

  • An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Available at: [Link]

  • Pharmacodynamic (PD) Biomarkers - Charles River Laboratories. Available at: [Link]

  • c-Myc Antibody - GenomeMe. Available at: [Link]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - NIH. Available at: [Link]

  • Immunohistochemical pattern of c-MYC protein judged as "+/(weak)+/-" by a new notation correlates with MYC gene nontranslocation in large B-cell lymphoma - PubMed. Available at: [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents - MDPI. Available at: [Link]

  • Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed. Available at: [Link]

  • Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours - PubMed. Available at: [Link]

  • The Role of Pharmacodynamic Biomarkers in Biosimilar Drug Development - FDA. Available at: [Link]

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Measuring Changes in Gene Expression with PF-CBP1 Hydrochloride: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Transcriptional Coactivators CBP/p300 with PF-CBP1 Hydrochloride

The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer.[1][2] At the heart of this regulatory network are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These proteins act as transcriptional co-activators, influencing a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] They function, in part, by acetylating histone proteins, which leads to a more open chromatin structure, facilitating the binding of transcription factors and subsequent gene transcription.[3][4]

This compound is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300.[5][6] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, such as those on histones. By occupying the bromodomain pocket, PF-CBP1 prevents CBP/p300 from localizing to acetylated chromatin, thereby disrupting the transcriptional activation of their target genes.[6][7] This targeted inhibition makes PF-CBP1 a valuable tool for elucidating the specific roles of CBP/p300 in gene regulation and for exploring their therapeutic potential.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to measure changes in gene expression. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Mechanism of Action: How PF-CBP1 Modulates Gene Expression

CBP and p300 are crucial hubs for integrating various signaling pathways that control gene expression.[1][2] Their HAT activity is essential for creating a chromatin environment conducive to transcription. The process can be visualized as follows:

PF-CBP1_Mechanism_of_Action cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 recruit Histones Histones CBP_p300->Histones acetylate (HAT activity) Gene Target Gene Histones->Gene opens chromatin mRNA mRNA Transcription Gene->mRNA Transcription ON PF_CBP1 PF-CBP1 Inhibited_CBP_p300 CBP/p300 PF_CBP1->Inhibited_CBP_p300 binds to bromodomain Inactive_Histones Histones Inhibited_CBP_p300->Inactive_Histones no acetylation Inactive_Gene Target Gene Inactive_Histones->Inactive_Gene closed chromatin No_mRNA Transcription OFF Inactive_Gene->No_mRNA

Figure 1: Mechanism of PF-CBP1 in inhibiting gene transcription.

In a normal state, transcription factors recruit CBP/p300 to specific gene promoters and enhancers. The intrinsic HAT activity of CBP/p300 then acetylates lysine residues on histone tails, neutralizing their positive charge and weakening their interaction with DNA. This "opening" of the chromatin allows for the assembly of the transcriptional machinery and subsequent gene expression.[3][10] PF-CBP1 competitively binds to the bromodomain of CBP/p300, preventing their interaction with acetylated histones and disrupting the maintenance of a transcriptionally active chromatin state.[5][6] This leads to a decrease in the expression of CBP/p300 target genes.[6][7]

Experimental Design Considerations

A well-designed experiment is crucial for obtaining reliable and interpretable results. Here are key factors to consider when investigating the effects of PF-CBP1 on gene expression:

  • Cell Line Selection: Choose cell lines where CBP/p300 are known to play a significant role in regulating genes of interest. Cancer cell lines are often used as they can exhibit aberrant CBP/p300 activity.[1][3]

  • Dose-Response and Time-Course Experiments: To determine the optimal concentration and treatment duration, perform dose-response and time-course studies. PF-CBP1 has shown activity in the low micromolar range in various cell-based assays.[5][7] A typical starting point for a dose-response curve could be a range from 0.1 µM to 10 µM.[5] For time-course experiments, consider time points ranging from a few hours to 24 or 48 hours to capture both early and late transcriptional responses.

  • Controls: Proper controls are essential for data interpretation.

    • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve PF-CBP1 (e.g., DMSO).[5]

    • Untreated Control: Cells that are not exposed to either PF-CBP1 or the vehicle.

    • Positive Control: If available, a known inhibitor of CBP/p300 or a compound with a well-characterized effect on the target genes.

    • Negative Control: An inactive analog of PF-CBP1, if available, can help to control for off-target effects.[7]

Experimental Workflow

The overall workflow for measuring gene expression changes upon PF-CBP1 treatment can be broken down into several key stages:

Experimental_Workflow start Cell Culture & Seeding treatment Treatment with PF-CBP1 (and controls) start->treatment harvest Cell Harvest treatment->harvest rna_isolation RNA Isolation & QC harvest->rna_isolation chip Chromatin Immunoprecipitation (ChIP) harvest->chip cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis chip_qpcr ChIP-qPCR chip->chip_qpcr chip_qpcr->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Figure 2: General experimental workflow.

Detailed Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and will not be over-confluent at the time of harvest.

  • PF-CBP1 Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store at -20°C or -80°C.

  • Treatment: The following day, dilute the PF-CBP1 stock solution to the desired final concentrations in pre-warmed cell culture medium. Remove the old medium from the cells and add the medium containing PF-CBP1 or the vehicle control.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in mRNA levels of specific genes.[11][12]

  • RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer from a commercial RNA isolation kit. Purify total RNA according to the manufacturer's instructions.

  • RNA Quality and Quantity Control: Assess the purity and concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.[11][13]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe for your gene of interest and a reference gene (e.g., GAPDH, ACTB).[14]

    • Add the cDNA template to the master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

    • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination and genomic DNA contamination, respectively.[14]

Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR (ChIP-qPCR)

This protocol is for measuring changes in histone acetylation (e.g., H3K27ac) at specific gene promoters or enhancers.[16][17]

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[18]

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) or a negative control IgG.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit.

  • ChIP-qPCR: Use the purified DNA as a template for qPCR with primers designed to amplify specific genomic regions (e.g., the promoter of a gene of interest). Analyze the results relative to the input control (chromatin saved before immunoprecipitation).

Data Analysis and Interpretation

qRT-PCR Data Analysis

The most common method for analyzing qRT-PCR data is the ΔΔCt (delta-delta Ct) method .[19]

  • Calculate ΔCt: For each sample, normalize the Ct value of the gene of interest to the Ct value of the reference gene: ΔCt = Ct (gene of interest) - Ct (reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt (treated) - ΔCt (control)

  • Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCt

ChIP-qPCR Data Analysis
  • Calculate Percent Input: For each sample (IP and IgG), normalize the qPCR signal to the input DNA: Percent Input = 2(Ct(input) - Ct(IP)) x 100

  • Fold Enrichment: Calculate the fold enrichment of the specific histone mark at the target locus by normalizing the percent input of the specific antibody IP to the percent input of the IgG control.

Data Presentation

Summarize your quantitative data in tables for easy comparison.

Table 1: Example of qRT-PCR Data Summary

GeneTreatmentFold Change vs. Vehiclep-value
MYC PF-CBP1 (1 µM)0.45< 0.01
PF-CBP1 (5 µM)0.21< 0.001
CCND1 PF-CBP1 (1 µM)0.62< 0.05
PF-CBP1 (5 µM)0.35< 0.01

Table 2: Example of ChIP-qPCR Data Summary

Gene PromoterTreatmentFold Enrichment (H3K27ac) vs. IgGp-value
MYC Promoter Vehicle15.2
PF-CBP1 (5 µM)4.8< 0.01
CCND1 Promoter Vehicle12.5
PF-CBP1 (5 µM)3.1< 0.01

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in qPCR replicates Pipetting errors, poor quality RNA/cDNAUse a master mix, ensure proper mixing. Re-purify RNA and check integrity.
No change in gene expression PF-CBP1 concentration too low, treatment time too short, target genes not regulated by CBP/p300Perform dose-response and time-course experiments. Validate that your genes of interest are indeed CBP/p300 targets in your cell line.
Low yield in ChIP Inefficient cross-linking or sonication, poor antibody qualityOptimize cross-linking time and sonication conditions. Use a ChIP-validated antibody.
High background in ChIP Insufficient washing, non-specific antibody bindingIncrease the number and stringency of washes. Use a high-quality, specific antibody and include an IgG control.

Conclusion

This compound is a powerful chemical probe for investigating the role of CBP/p300 in gene regulation. By following the detailed protocols and considerations outlined in this application note, researchers can effectively measure changes in gene expression and histone acetylation, leading to a deeper understanding of the biological processes governed by these critical transcriptional co-activators. The methodologies described herein provide a robust framework for hypothesis-driven research and can be adapted for various experimental systems in both basic research and drug discovery.

References

  • Basics of ChIP-seq data analysis - Bioconductor. (n.d.).
  • Analysis of ChIP-seq data - Galaxy Community Hub. (n.d.).
  • How To Analyze ChIP-seq Data For Absolute Beginners Part 1: From FASTQ To Peaks With HOMER - NGS Learning Hub. (2025, March 15).
  • Targeting CBP and p300: Emerging Anticancer Agents - OUCI. (n.d.).
  • Bioinformatics Workflow of RNA-Seq - CD Genomics. (n.d.).
  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC - NIH. (n.d.).
  • Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC - PubMed Central. (n.d.).
  • A Beginner's Guide to Analysis of RNA Sequencing Data - PMC - NIH. (n.d.).
  • protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues - Epigenome NoE. (2005, November 9).
  • Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on - Galaxy Training!. (n.d.).
  • A Quick Start Guide to RNA-Seq Data Analysis - GENEWIZ Blog. (2025, February 18).
  • RNA-Seq Data Analysis | RNA sequencing software tools - Illumina. (n.d.).
  • ChIP-seq data processing tutorial - Epigenomics Workshop 2025! - Read the Docs. (n.d.).
  • (PDF) Reverse Transcription Real-Time PCR Protocol for Gene Expression Analyses. (n.d.).
  • CHIP Seq Analysis - Bioinformatics Workbook. (n.d.).
  • Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. (2021, July 17).
  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.).
  • Current development of CBP/p300 inhibitors in the last decade - PubMed. (2021, January 1).
  • Current development of CBP/p300 inhibitors in the last decade - ResearchGate. (n.d.).
  • (PDF) Targeting CBP and p300: Emerging Anticancer Agents - ResearchGate. (2024, September 22).
  • Mechanisms and Measurement of Changes in Gene Expression - PMC - PubMed Central. (n.d.).
  • RT-PCR Protocol - Creative Biogene. (n.d.).
  • qPCR Steps: Creating a Successful Experiment | IDT - Integrated DNA Technologies. (2023, February 13).
  • Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - ES. (n.d.).
  • Protocols on Regulation of Gene Expression | Springer Nature Experiments. (n.d.).
  • Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. - Weatherall Institute of Molecular Medicine. (n.d.).
  • PF-CBP1 HCl Epigenetic Reader Domain inhibitor | Selleck Chemicals. (n.d.).
  • This compound - Selective CBP/p300 Bromodomain Inhibitor | APExBIO. (n.d.).
  • Gene expression analysis | Profiling methods & how-tos - Illumina. (n.d.).
  • Protocols for gene expression analysis | 3D-Gene® [Toray DNA Chips]. (n.d.).
  • PF CBP1 | CAS 1962928-21-7 | PFCBP1 - Tocris Bioscience. (n.d.).
  • Guide to Performing Relative Quantitation of Gene Expression Using Real-Time Quantitative PCR. (n.d.).
  • PF-CBP1 HCl产品说明书 - Selleck中国官网. (n.d.).
  • PF CBP1 (CAS 1962928-21-7) - R&D Systems. (n.d.).
  • PF-CBP-1.HCl | 1962928-21-7 - ChemicalBook. (2025, December 16).
  • Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC - NIH. (2020, December 5).
  • Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - NIH. (2018, July 18).
  • p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer - PubMed. (n.d.).
  • CBP/p300, a promising therapeutic target for prostate cancer - PMC - PubMed Central. (2025, October 2).
  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. (2017, December 4).
  • Efficacy of CBP/p300 Dual Inhibitors against Derepression of KREMEN2 in cBAF-Deficient Cancers - PubMed. (2025, January 1).
  • Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - YouTube. (2021, March 30).

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Troubleshooting & Optimization

PF-CBP1 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for PF-CBP1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the handling and solubility challenges associated with this potent and selective CBP/p300 bromodomain inhibitor. Our goal is to ensure you can confidently and successfully incorporate PF-CBP1 HCl into your experiments.

Introduction to this compound

PF-CBP1 is a highly selective inhibitor of the CREB-binding protein (CREBBP/CBP) and p300 bromodomains, with IC50 values of 125 nM and 363 nM, respectively.[1][2] Its selectivity for CBP/p300 over other bromodomains, such as BRD4, makes it a valuable tool for dissecting the specific roles of these epigenetic readers in gene transcription and cellular processes.[3][4]

The compound is supplied as a hydrochloride (HCl) salt. This is a common strategy in medicinal chemistry to improve the stability, crystallinity, and handling properties of a parent molecule.[5][6] However, despite being a salt, PF-CBP1 HCl retains the lipophilic characteristics of its parent molecule, leading to poor solubility in aqueous solutions, a critical challenge that this guide will address.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses the most common solubility problems encountered during the preparation of PF-CBP1 HCl solutions and provides step-by-step protocols to mitigate them.

Problem 1: My PF-CBP1 HCl powder won't dissolve in my aqueous cell culture medium or buffer (e.g., PBS).

Cause: This is expected behavior. PF-CBP1 HCl is a lipophilic organic molecule and is documented to be insoluble in water or aqueous buffers alone.[1][2][7] Direct addition of the powder to an aqueous medium will result in suspension or precipitation, not a true solution.

Solution: The Two-Step Dissolution Protocol

The universally accepted method is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous medium.

Workflow for Preparing Stock and Working Solutions

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation A 1. Weigh PF-CBP1 HCl Powder B 2. Select High-Purity, Anhydrous DMSO A->B Use fresh solvent C 3. Add DMSO to Powder (Target: 10-50 mM) B->C D 4. Vortex / Gentle Warming (37°C) Until Fully Dissolved C->D Ensure clarity E 5. Aliquot into Cryovials for Storage D->E Avoid freeze-thaw F 6. Thaw One Aliquot of Stock Solution E->F H 8. Perform Serial Dilution: Add stock dropwise to medium while vortexing F->H G 7. Pre-warm Aqueous Medium (e.g., Cell Culture Medium) G->H I 9. Visually Inspect for Precipitation H->I Critical Checkpoint J 10. Use Immediately in Experiment I->J

Caption: Standard workflow for dissolving PF-CBP1 HCl.

Detailed Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial of PF-CBP1 HCl powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use fresh, high-purity, anhydrous dimethyl sulfoxide (DMSO). The use of old or water-logged DMSO is a primary cause of reduced solubility.[1]

  • Calculation: PF-CBP1 HCl has a molecular weight of 525.08 g/mol .[1][7] To make 1 mL of a 10 mM stock solution, you will need:

    • Mass = 0.010 mol/L * 0.001 L * 525.08 g/mol = 0.00525 g = 5.25 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to your weighed powder. Vortex thoroughly. If needed, you can warm the solution briefly at 37°C and/or use a bath sonicator to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes and store at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[1] This prevents degradation from repeated freeze-thaw cycles.

Problem 2: I successfully made a DMSO stock, but when I dilute it into my cell culture medium, the solution turns cloudy or a precipitate forms.

Cause: This is called "crashing out" or precipitation. It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous environment. The DMSO from the stock solution is a co-solvent, but if the final percentage of DMSO is too low, it cannot maintain the solubility of PF-CBP1 HCl.

Solutions & Troubleshooting Flowchart

G Start Precipitate observed after diluting DMSO stock into aqueous buffer? Q1 What is the final DMSO concentration in your medium? Start->Q1 LowDMSO < 0.1%: High risk of precipitation. Increase final DMSO concentration. Q1->LowDMSO < 0.1% HighDMSO > 0.5%: Potential for cell toxicity. Is this concentration necessary? Q1->HighDMSO 0.1% - 0.5% (Typical) FinalAction Solution: Re-prepare working solution. 1. Ensure final DMSO is 0.1-0.5%. 2. Add stock slowly to rapidly mixing medium. 3. Consider a lower final PF-CBP1 HCl concentration. LowDMSO->FinalAction Sol_Method How was the dilution performed? HighDMSO->Sol_Method OK Dropwise Recommended: Add stock dropwise to vortexing medium to allow for rapid dispersion. Sol_Method->Dropwise Dropwise Bulk Not Recommended: Adding medium to stock or bulk mixing can cause localized high concentrations and precipitation. Sol_Method->Bulk Bulk Mix Dropwise->FinalAction Bulk->FinalAction

Caption: Troubleshooting flowchart for compound precipitation.

Best Practices for Aqueous Dilution:

  • Final DMSO Concentration: Aim for a final DMSO concentration in your working solution between 0.1% and 0.5%. This range is generally well-tolerated by most cell lines while helping to keep the compound in solution. Always run a vehicle control (medium + same % of DMSO) in your experiments.

  • Mixing Technique: The key is rapid dispersion. Add the small volume of DMSO stock drop-by-drop into the larger volume of pre-warmed aqueous medium while the medium is being vortexed or stirred vigorously. This prevents localized high concentrations of the compound that can initiate precipitation.

  • Lower the Final Concentration: If precipitation persists, your target experimental concentration may be too high for the compound's solubility limit in that specific medium. Try preparing a working solution at a lower concentration. For example, in vitro experiments often use PF-CBP1 in the 0.1-10 μM range, which is generally achievable.[1]

Frequently Asked Questions (FAQs)

Q1: What are the exact solubility limits for this compound?

Solubility can vary slightly between vendors and batches. However, reported values provide a strong guideline.

SolventSolubility (as HCl salt)Source(s)Notes
DMSO ≥52.5 mg/mL to 100 mg/mL (~100-190 mM)[1][7]Recommended for primary stock solutions. Use anhydrous grade.
Ethanol ≥40.6 mg/mL to 100 mg/mL[1][7]An alternative to DMSO, but may evaporate faster.
Water Insoluble[1][2][7]Do not attempt to dissolve directly in water.
DMF 30 mg/mL (for free base)[4]Another option for organic stock.
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL (for free base)[4]Illustrates limited solubility even with a co-solvent.

Q2: Can I use sonication or heating to dissolve PF-CBP1 HCl?

Yes, gentle warming (to 37°C) and brief sonication in a water bath are acceptable and often recommended methods to aid the dissolution of the compound in the initial organic solvent (e.g., DMSO). Do not overheat, as this could degrade the compound. These methods are generally not effective for dissolving the compound directly in aqueous buffers.

Q3: How should I store the solid compound and my prepared stock solutions?

  • Solid Powder: Store the vial at -20°C, preferably in a desiccator, for long-term stability (up to 3 years).[1]

  • Stock Solutions (in DMSO/Ethanol): Aliquot into single-use tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month .[1]

Q4: I need to use PF-CBP1 HCl for in vivo animal studies. How should I prepare it?

Direct injection of a DMSO-based solution is often not feasible due to toxicity. For oral administration, a suspension is typically used. A common method is to prepare a homogeneous suspension in a vehicle like CMC-Na (carboxymethylcellulose sodium).[1][2] This does not create a true solution but an even dispersion of fine particles. It's critical to ensure the suspension is uniform before each administration.

Q5: Why is my fresh lot of PF-CBP1 HCl behaving differently from my old one?

Minor batch-to-batch variations in crystallinity and purity can slightly affect the dissolution rate and exact solubility limit.[2] This is normal. However, significant differences may point to degradation of an older lot, especially if it was not stored correctly or if stock solutions have undergone multiple freeze-thaw cycles. Always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier.

References

  • Selleck China. (n.d.). PF-CBP1 HCl 产品说明书. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-119.
  • AdooQ Bioscience. (n.d.). PF-CBP1 | CREBBP inhibitor. Retrieved from [Link]

  • Li, W., et al. (2020). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology, 11, 1378. Retrieved from [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. Retrieved from [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl | Epigenetic Reader Domain 抑制剂. Retrieved from [Link]

  • Bati, A. S. R., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7575. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for PF-CBP1 hydrochloride, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This document is designed for researchers, scientists, and drug development professionals who are incorporating PF-CBP1 into their experimental workflows. Our goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data. We will cover everything from fundamental mechanism-of-action questions to detailed troubleshooting of common experimental hurdles like suboptimal potency or unexpected cytotoxicity.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick, authoritative answers to the most common initial questions regarding PF-CBP1.

Q1: What is the primary mechanism of action for this compound?

PF-CBP1 is a highly selective, acetyl-lysine competitive inhibitor that targets the bromodomains of the closely related transcriptional coactivators CBP (also known as CREBBP) and p300 (EP300).[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, a key interaction for regulating gene transcription.[3] By occupying this binding pocket, PF-CBP1 prevents CBP/p300 from localizing to specific chromatin regions, thereby modulating the expression of target genes.[3] In cell-free assays, it demonstrates potent inhibition with IC50 values of 125 nM for CBP and 363 nM for p300.[4][5]

Q2: How selective is PF-CBP1? What are potential off-targets?

PF-CBP1 exhibits high selectivity for CBP/p300 over other bromodomain-containing proteins. Notably, it is over 100-fold more selective for CBP than for BRD4, a common target of BET (Bromodomain and Extra-Terminal domain) inhibitors.[5][6] This selectivity is crucial for dissecting the specific biological roles of CBP/p300.[7][8] While highly selective, it's important to be aware that at high concentrations, off-target effects are always a possibility for small molecule inhibitors. Some studies have noted that certain epigenetic probes can inhibit efflux transporters like ABCG2, which could be a potential off-target mechanism to consider in resistance or uptake studies.[9]

Q3: How should I dissolve and store this compound?

Proper handling is critical for compound integrity and experimental reproducibility.

  • Solubility: this compound is readily soluble in DMSO (e.g., up to 100 mg/mL or ~190 mM) and ethanol, but it is considered insoluble in water.[4][5][10]

  • Stock Solutions: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[5]

  • Storage:

    • Powder: Store the solid compound at -20°C for long-term stability (up to 3-4 years).[2][4]

    • Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5]

Q4: What is a good starting concentration for my cell-based assay?

The optimal concentration is highly dependent on the cell type and the specific biological question. Based on published data, a common working concentration range is between 0.1 µM and 10 µM.[5] For initial experiments, it is strongly recommended to perform a dose-response curve to determine the IC50 (or EC50) for your specific endpoint (e.g., cell viability, target gene expression). A typical starting range for a dose-response experiment would be from 1 nM to 30 µM.[3][11]

Physicochemical & Handling Data for this compound
Molecular Weight 525.08 g/mol [4][5]
Primary Target CBP/p300 Bromodomains
IC50 (Cell-Free) CBP: 125 nM, p300: 363 nM[5]
Solubility DMSO: ≥52.5 mg/mL (~100 mM)[10] Ethanol: ≥40.6 mg/mL (~77 mM)[10] Water: Insoluble[4][10]
Storage (Powder) -20°C (≥ 4 years)[2]
Storage (Stock in DMSO) -80°C (1 year, aliquoted)[5]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: I'm not observing the expected biological effect or potency.

Possible Cause A: Suboptimal Compound Concentration

  • Why it happens: The effective concentration in a cellular context can be vastly different from the biochemical IC50 due to factors like cell membrane permeability, protein binding in media, and cellular metabolism.

  • Solution: Perform a Dose-Response Experiment. The most critical first step is to determine the potency of PF-CBP1 in your specific experimental system. A dose-response curve will establish the concentration range that produces a biological effect, from minimal to maximal.[11][12] For guidance, other CBP/p300 inhibitors have been used to generate dose-response curves to assess effects on cell viability or gene expression.[13]

Possible Cause B: Compound Precipitation

  • Why it happens: PF-CBP1 is hydrophobic. When a concentrated DMSO stock is diluted into aqueous cell culture media, it can crash out of solution if the final concentration exceeds its aqueous solubility limit. This drastically reduces the bioavailable concentration.

  • Solution: Check for Precipitates and Optimize Dilution.

    • Visual Inspection: After diluting your compound into media, hold the tube or plate up to a light source. Look for any cloudiness, crystals, or particulates.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into your cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[14][15]

Possible Cause C: Cell Line Insensitivity

  • Why it happens: The biological effect of CBP/p300 inhibition is context-dependent. Some cell lines may not rely on the specific pathways regulated by CBP/p300 for survival or proliferation, or they may have compensatory mechanisms.

  • Solution: Validate Your Model System.

    • Check Target Expression: Confirm that your cell line expresses CBP and p300 at the protein level using Western blot.

    • Literature Review: Search for studies that have used CBP/p300 inhibitors in your cell line or a similar lineage. This can provide clues about expected sensitivity.

    • Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to CBP/p300 inhibition (e.g., certain leukemia or prostate cancer cell lines) as a positive control.[6][16]

Problem 2: I'm observing high levels of cell death or toxicity.

Possible Cause A: Concentration is Too High

  • Why it happens: Even highly selective inhibitors can have off-target effects or induce synthetic lethality at concentrations far above their effective dose, leading to widespread cytotoxicity.

  • Solution: Re-evaluate the Dose-Response Curve. Your dose-response experiment is key. Identify the "therapeutic window"—the concentration range that inhibits the target of interest without causing excessive, nonspecific cell death. The goal is to work at or slightly above the IC50 for your desired effect, not at the highest possible concentration.

Possible Cause B: Solvent Toxicity

  • Why it happens: DMSO is not biologically inert and can cause cytotoxicity, particularly in sensitive cell types or during long-term incubations (e.g., >24 hours).[15][17] Most cell lines tolerate DMSO up to 0.5%, but some primary or stem cells can be sensitive to concentrations as low as 0.1%.[14][15]

  • Solution: Run a Vehicle Control. This is a non-negotiable experimental control. Treat a set of cells with the highest concentration of DMSO used in your experiment, diluted in culture medium. This will allow you to distinguish between cell death caused by the inhibitor and cell death caused by the solvent.[15] If solvent toxicity is observed, you will need to remake your stock solution at a higher concentration to allow for a greater dilution factor.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare 50 mM Stock of PF-CBP1 in 100% DMSO P2 Determine Cell Seeding Density (ensure log-phase growth) E1 Seed cells in 96-well plates and allow to adhere (24h) P2->E1 E2 Prepare Serial Dilutions in Media (e.g., 10 µM to 1 nM) E1->E2 E3 Add compound dilutions to cells. Include Vehicle Control (DMSO only) and Untreated Control E2->E3 E4 Incubate for desired duration (e.g., 48-72 hours) E3->E4 A1 Perform Viability Assay (e.g., CellTiter-Glo, MTT) E4->A1 A2 Normalize data: % Inhibition vs. Vehicle Control A1->A2 A3 Plot data on a semi-log scale (Log[Concentration] vs. % Inhibition) A2->A3 A4 Fit sigmoidal curve and calculate IC50 value A3->A4

Caption: Workflow for a Dose-Response Experiment.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration, stable stock solution and intermediate dilutions for cell-based assays.

Materials:

  • This compound powder (MW: 525.08 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

Procedure:

  • Primary Stock (50 mM):

    • Briefly centrifuge the vial of PF-CBP1 powder to ensure all solid is at the bottom.

    • To prepare 100 µL of a 50 mM stock, weigh 2.63 mg of this compound.

    • Add 50 µL of 100% anhydrous DMSO. Vortex thoroughly until the powder is completely dissolved. Note: Gentle warming to 37°C can aid dissolution if needed.

    • Aliquot into single-use volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles.

    • Store aliquots at -80°C.

  • Working Solutions (for a 10 µM final concentration):

    • Perform serial dilutions to minimize pipetting errors and avoid compound precipitation.

    • Intermediate Dilution (1 mM): Dilute the 50 mM primary stock 1:50 in 100% DMSO (e.g., 2 µL of 50 mM stock + 98 µL DMSO).

    • Final Dilution in Media: To achieve a final concentration of 10 µM in your well with a final DMSO concentration of 0.1%, you can add 1 µL of a 10 mM stock (prepared from your 50 mM stock) to 1 mL of media. For a 96-well plate format with 100 µL final volume per well, you would add 0.1 µL of the 10 mM stock. It is often easier to prepare a larger volume of drug-containing media. For example, prepare 1.1 mL of media containing 10 µM PF-CBP1 by adding 1.1 µL of the 10 mM stock to 1098.9 µL of media. Then dispense 100 µL to each well.

G cluster_nucleus Cell Nucleus cluster_promoter Gene Promoter/Enhancer path Signaling Pathway Inhibition by PF-CBP1 CBP CBP/p300 Histone Histone Tail (Lysine) CBP->Histone Acetylation (HAT activity) Gene Target Gene Histone->Gene Activates Transcription TF Transcription Factors TF->CBP Recruits mRNA mRNA Gene->mRNA PFCBP1 PF-CBP1 PFCBP1->CBP Inhibits Binding

Caption: Simplified Mechanism of PF-CBP1 Action.

Protocol 2: Determining IC50 via Cell Viability Assay

Objective: To quantify the concentration of PF-CBP1 that inhibits a cellular process (in this case, proliferation/viability) by 50%.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well, clear-bottom, white-walled plate at a pre-determined density that ensures they are in the exponential growth phase at the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration series of PF-CBP1 in complete culture medium. For a 9-point curve with 3-fold dilutions starting at 20 µM (for a 10 µM final concentration), you would prepare: 20 µM, 6.67 µM, 2.22 µM, 0.74 µM, 0.25 µM, 82 nM, 27 nM, 9 nM, and 3 nM. Also prepare a 2X vehicle control (e.g., 0.4% DMSO in media for a 0.2% final concentration).

  • Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium to each well. Then, add 50 µL of the 2X compound dilutions to the appropriate wells in triplicate. This brings the final volume to 100 µL and the compound/DMSO concentrations to 1X.

  • Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48 or 72 hours).

  • Viability Measurement: Use a luminescence-based ATP assay (like CellTiter-Glo®) for its sensitivity and dynamic range. Follow the manufacturer's protocol.

  • Data Analysis:

    • Average the replicate readings for each concentration.

    • Normalize the data. Set the average signal from the vehicle-treated wells as 100% viability and the signal from a "no cells" or "killed cells" well as 0% viability.

    • Plot percent viability versus the log of the inhibitor concentration.

    • Use a non-linear regression model (sigmoidal, 4PL) in software like GraphPad Prism or R to fit the curve and calculate the IC50 value.[12][18]

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • Nippon Genetics. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Selleck Chemicals. (n.d.). PF-CBP1 HCl Datasheet. [Link]

  • Zhu, J., et al. (2024). Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy. Journal of Hematology & Oncology. [Link]

  • DC Chemicals. (n.d.). PF-CBP1 Datasheet. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Designing drug response experiments and quantifying their results. [Link]

  • AACR Journals. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research. [Link]

  • bioRxiv. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. [Link]

  • ResearchGate. (n.d.). Dose response curves for selected small molecule inhibitors. [Link]

  • YouTube. (2013). Webinar: Advance drug discovery by improving dose-response curve set-up. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]

  • Visualized Cancer Medicine. (n.d.). CBP/p300 bromodomain: new promising epigenetic target. [Link]

  • National Institutes of Health. (n.d.). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. [Link]

Sources

Potential pitfalls of using PF-CBP1 hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for PF-CBP1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this selective CBP/p300 bromodomain inhibitor. Our goal is to move beyond simple protocols and provide a deeper understanding of the compound's properties, helping you anticipate challenges, troubleshoot effectively, and generate robust, reproducible data.

Section 1: FAQs - First Principles & Handling

This section addresses the most common initial questions regarding PF-CBP1, focusing on its mechanism, proper handling, and initial experimental design.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins.[2] By occupying the bromodomain's binding pocket, PF-CBP1 prevents CBP/p300 from "reading" these epigenetic marks, thereby disrupting the assembly of transcriptional machinery at specific gene loci and modulating gene expression.[2][3] This mechanism is central to its effects on inflammation and neuronal gene regulation.[3]

cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 Histone Acetylated Histone Tail CBP CBP/p300 Bromodomain Histone->CBP binds to TF Transcription Factors CBP->TF recruits Gene Target Gene Transcription TF->Gene PFCBP1 PF-CBP1 CBP_i CBP/p300 Bromodomain PFCBP1->CBP_i competitively binds Histone_i Acetylated Histone Tail CBP_i->Histone_i binding prevented Gene_i Transcription Blocked CBP_i->Gene_i

Caption: Mechanism of PF-CBP1 action.

Q2: How should I properly dissolve and store this compound to ensure its integrity?

A2: This is arguably the most critical step and a frequent source of experimental failure. This compound is insoluble in aqueous solutions like water or PBS.[4] Improper dissolution will lead to inaccurate concentrations and non-reproducible results.

Solubility and Stability Data Summary

ParameterSpecificationCritical Insight
Solvents Soluble in DMSO (≥52.5 mg/mL), Ethanol (≥40.6 mg/mL). Insoluble in water.[1][3][4]Always use fresh, anhydrous DMSO. DMSO is hygroscopic (absorbs water from the air), and absorbed moisture will significantly reduce the solubility of PF-CBP1, potentially causing it to precipitate.[1]
Powder Storage Store at -20°C for up to 3-4 years.[1][3]Keep the vial tightly sealed with desiccant.
Stock Solution Storage In solvent: 1 year at -80°C, 1 month at -20°C.[1]Avoid repeated freeze-thaw cycles. Aliquot your high-concentration stock into single-use volumes and store at -80°C for long-term use.

Protocol: Preparing a Validated 10 mM Stock Solution in DMSO

  • Acclimation: Allow the vial of this compound powder (MW: 525.08 g/mol )[5] to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous, cell-culture grade DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration (e.g., for 5 mg of powder, add 952.2 µL of DMSO).

  • Solubilization: Vortex thoroughly for 2-3 minutes. If needed, gently warm the solution to 37°C for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates against a light source.

  • Aliquoting & Storage: Dispense into single-use, low-binding tubes. Store immediately at -80°C.

Q3: What are the recommended starting concentrations for in vitro cell-based assays?

A3: There is a significant difference between PF-CBP1's biochemical potency and its cellular activity. While its IC50 values against isolated bromodomains are in the nanomolar range (125 nM for CBP, 363 nM for p300)[1], cellular effects are typically observed in the low micromolar range (1-10 µM) .[1][6]

  • Starting Point: For a new cell line, we recommend a dose-response experiment ranging from 0.5 µM to 20 µM.

  • Causality: The discrepancy arises from factors like cell membrane permeability, active efflux by transporters (e.g., P-gp), and intracellular protein binding.[7][8] You need a higher extracellular concentration to achieve the necessary intracellular concentration at the target site.

  • Example: In primary macrophages, a moderate reduction in LPS-induced IL-6 and IFN-β expression was seen at 10 µM, while a decrease in IL-1β was evident at 3 µM.[1]

Section 2: Troubleshooting Guide - Common Experimental Pitfalls

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent or No Biological Effect Observed

A4: This is a common challenge. The root cause often lies in one of four areas: compound integrity, experimental design, assay sensitivity, or cell-specific biology. Follow this troubleshooting workflow.

Start Start: No/Weak Biological Effect Check_Sol 1. Verify Compound Integrity - Was stock solution clear? - Was fresh, anhydrous DMSO used? - Stored correctly? Start->Check_Sol Check_Conc 2. Assess Concentration & Duration - Is concentration ≥1 µM? - Is incubation time sufficient? (e.g., 24h for mRNA changes) Check_Sol->Check_Conc If OK Sol_Fail Remake stock solution (See Protocol Q2) Check_Sol->Sol_Fail If Not OK Check_Cyto 3. Rule out Cytotoxicity - Did you perform a viability assay? - High cell death can mask specific effects. Check_Conc->Check_Cyto If OK Conc_Fail Optimize dose-response and time-course (e.g., 6-48h) Check_Conc->Conc_Fail If Not OK Check_Ctrl 4. Evaluate Controls - Does your positive control work? - Is the negative control inactive? Check_Cyto->Check_Ctrl If OK Cyto_Fail Lower concentration or check solvent toxicity Check_Cyto->Cyto_Fail If Not OK Result Problem Identified & Resolved Check_Ctrl->Result If OK Ctrl_Fail Troubleshoot assay system (reagents, cell passage number) Check_Ctrl->Ctrl_Fail If Not OK

Caption: Troubleshooting workflow for lack of effect.

Key Considerations:

  • Time Course: Transcriptional changes can be slow. While effects on signaling might be seen in hours, changes in mRNA levels may require 24 hours or more. For instance, a significant reduction in RGS4 mRNA in neurons was only observed at 24 hours, not at 1 hour.[2]

  • Cell Permeability: Different cell lines have varying expression levels of efflux pumps. If you suspect poor permeability, consider using cell lines known to have lower efflux activity or using permeability assays.[9]

Issue 2: Concerns about Specificity and Off-Target Effects

A5: This is a crucial question for data interpretation. While PF-CBP1 is marketed as a selective CBP/p300 inhibitor, its selectivity profile requires careful consideration.

Selectivity Profile of PF-CBP1

Target BromodomainIC50 (nM)Selectivity vs. CBPCritical Insight
CBP 125[1]1xOn-target
p300 363[1]~3x less potentOn-target (dual inhibitor)
BRD4 ~18,000 (18 µM)[6]~139-fold[1]While biochemically selective, some assays report only a ~10-fold margin.[6] Using PF-CBP1 at concentrations >10 µM risks engaging BRD4.

Self-Validating Experimental Strategy:

To ensure your observed phenotype is due to CBP/p300 inhibition and not an off-target effect, your experimental design must include rigorous controls:

  • Use a Negative Control: The compound ISOX-INACT is a structurally similar but biologically inactive molecule often used as a negative control in PF-CBP1 experiments.[2] This control is essential to rule out artifacts from the chemical scaffold itself.

  • Dose-Response Analysis: A specific, on-target effect should show a clear dose-dependency that aligns with the cellular potency of the inhibitor (typically in the 1-10 µM range). Off-target effects may appear only at very high concentrations.

  • Avoid High Concentrations: Based on the selectivity data, we strongly advise against using PF-CBP1 at concentrations exceeding 10-15 µM to minimize the risk of inhibiting BRD4.[6] BET bromodomain inhibitors often have distinct and potent cellular phenotypes that could confound your results.[12]

Issue 3: Unexpected Cytotoxicity

A6: While PF-CBP1 generally exhibits low cytotoxicity[1][2], cell death can occur and should be systematically investigated.

  • Potential Cause 1: Solvent Toxicity: High concentrations of DMSO (>0.5% v/v) can be toxic to many cell lines. Ensure your final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is below a toxic threshold for your specific cells (typically ≤0.1%).

  • Potential Cause 2: Cell Line Sensitivity: Some cell lines may be exquisitely dependent on CBP/p300 activity for survival and proliferation. This is particularly true for certain cancer cell lines.[12] What is non-toxic in one cell line (e.g., primary macrophages) may be cytotoxic in another.

  • Potential Cause 3: Compound Precipitation: At high concentrations or in media with low serum, the compound may precipitate out of solution. These fine precipitates can be physically damaging to cells and cause artifacts in plate-based assays.

Mandatory Protocol: Dose-Response Cytotoxicity Assay

Before initiating functional assays, always perform a cytotoxicity screen on your specific cell line.

  • Cell Plating: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.

  • Dosing: Prepare a 2x concentration series of PF-CBP1 in your culture medium. Add this to the cells (1:1 volume) to achieve a final concentration range (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate for the longest duration you plan to use in your functional experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a reliable viability assay, such as CellTiter-Glo® (measures ATP) or a standard MTT/XTT assay.

  • Analysis: Plot cell viability (%) versus log[PF-CBP1 concentration] to determine the concentration at which toxicity becomes significant (e.g., TC50 or TC20). Use concentrations well below this toxic threshold for all subsequent functional experiments.

Section 3: Advanced Topics & In Vivo Considerations

Q7: What are the potential challenges when moving from in vitro to in vivo experiments with CBP/p300 inhibitors?

A7: Transitioning to in vivo models is a significant step with substantial challenges. There is currently no published in vivo data specifically for PF-CBP1.[2] However, data from other potent, selective CBP/p300 inhibitors can provide critical foresight into potential class-wide effects.

  • Potential On-Target Toxicity: CBP and p300 are master regulators essential for the differentiation of many stem cell populations. Preclinical studies of the CBP/p300 inhibitor GNE-781 in rats and dogs revealed significant toxicities, including:

    • Hematopoietic Effects: Marked reduction in platelet formation (thrombopoiesis) and inhibition of red and white blood cell differentiation.[13]

    • Gastrointestinal and Reproductive Toxicity: Deleterious changes were observed in these tissues.[13] These findings suggest that systemic inhibition of CBP/p300 can have serious consequences, and careful monitoring of hematological parameters and tissue pathology is essential in any in vivo study.

  • Pharmacokinetics and Formulation: Given PF-CBP1's poor aqueous solubility, developing a suitable formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection) will be challenging.[5] A suspension in a vehicle like carboxymethylcellulose (CMC) may be required.[5] Poor bioavailability could necessitate high doses, further increasing the risk of off-target effects and toxicity.[14]

  • Blood-Brain Barrier (BBB) Penetration: The role of CBP in BBB permeability is complex.[15] Whether PF-CBP1 can cross the BBB to engage CNS targets is unknown and would require specific pharmacokinetic studies measuring brain and plasma concentrations.

For any researcher planning in vivo studies, a pilot toxicology and pharmacokinetic study is not just recommended; it is essential for responsible and successful research.

References

  • Chekler EL, et al. (2015) Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12):1588-96. [Link]

  • Selleck China. PF-CBP1 HCl Product Manual. [Link]

  • The Chemical Probes Portal. PF-CBP1 Information. [Link]

  • Zhang, G., Smith, S.G., & Zhou, M.M. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Acta Pharmaceutica Sinica B, 9(4), 843-846. [Link]

  • Le-Vien, K. S., et al. (2020). Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. Toxicologic Pathology, 48(3), 465–480. [Link]

  • Yang, L., et al. (2018). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology, 9, 2269. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. Press Release. [Link]

  • Chang, R. K., & Swaan, P. W. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Sziráki, I., et al. (2011). Cross-validation of in vitro and in vivo assay systems for assessing P-gp interactions at the BBB. Science Letter. [Link]

  • Banks, W. A. (2019). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. Biomedicines, 7(2), 29. [Link]

  • Couch, D. G., et al. (2017). The role of CB1 in intestinal permeability and inflammation. The FASEB Journal, 31(8), 3591–3603. [Link]

  • Li, Y., et al. (2019). Upregulation of CBP by PLY can cause permeability of blood-brain barrier to increase meningitis. Journal of Biochemical and Molecular Toxicology, 33(7), e22333. [Link]

Sources

Technical Support Center: PF-CBP1 Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PF-CBP1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. As a selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and p300, ensuring the integrity of your this compound solutions is paramount for obtaining reliable and reproducible experimental results.[1] This guide will walk you through best practices for handling, storing, and troubleshooting your this compound solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has good solubility in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and Ethanol are the most recommended solvents.[1][2][3] It is practically insoluble in water.[1][3] For in vivo applications, a suspension can be prepared using vehicles like CMC-Na.[1]

Q2: How should I store the solid this compound powder?

A2: The solid form of this compound is stable for years when stored under appropriate conditions. It is recommended to store the powder at -20°C, desiccated, and protected from light.[1]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Can I store my diluted, working solutions of this compound?

A4: It is generally not recommended to store diluted, working solutions for extended periods. Ideally, working solutions should be prepared fresh for each experiment from a frozen stock. If temporary storage is necessary, keep the solution at 2-8°C and protected from light, but use it within the same day.

Q5: What are the signs of this compound degradation in my solution?

A5: Visual signs of degradation can include a change in color of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guide: this compound Solution Instability

Encountering issues with your experiments using this compound? This troubleshooting guide will help you diagnose and resolve potential problems related to solution stability.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues with this compound solution stability.

PF-CBP1_Troubleshooting Troubleshooting this compound Solution Stability start Start: Inconsistent or Unexpected Experimental Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions check_prep->check_storage Protocol OK reprepare Prepare Fresh Solution Following Best Practices check_prep->reprepare Protocol Error analytical_test Perform Analytical Purity Test (e.g., HPLC) check_storage->analytical_test Storage OK check_storage->reprepare Storage Error degraded Solution is Degraded analytical_test->degraded Degradation Products Detected stable Solution is Stable analytical_test->stable No Degradation degraded->reprepare other_vars Investigate Other Experimental Variables stable->other_vars reprepare->start Retest Experiment

Caption: Troubleshooting workflow for this compound solution stability.

Detailed Troubleshooting Steps

Issue 1: My experimental results are inconsistent or show a loss of compound activity.

  • Possible Cause 1: Compound Degradation.

    • Why it happens: this compound, being a benzimidazole derivative, may be susceptible to hydrolysis, oxidation, or photodegradation, especially in aqueous solutions or with prolonged exposure to light and air.

    • Solution:

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.

      • Minimize Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize the time the solution is kept at room temperature.

      • Use High-Purity Solvents: Ensure that your DMSO or other solvents are anhydrous and of high purity. Water content in DMSO can promote hydrolysis.

      • Analytical Verification: If you continue to experience issues, it is advisable to check the purity of your stock solution using HPLC.

  • Possible Cause 2: Improper Storage.

    • Why it happens: Storing stock solutions at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can lead to gradual degradation.

    • Solution:

      • Aliquot Stock Solutions: Upon initial preparation, divide your stock solution into single-use aliquots to avoid repeated freezing and thawing.

      • Verify Storage Temperature: Ensure your freezer is maintaining the correct temperature (-20°C for short-term, -80°C for long-term storage).[1]

Issue 2: I observe precipitation in my stock or working solution.

  • Possible Cause 1: Exceeded Solubility.

    • Why it happens: The concentration of this compound in your solution may have exceeded its solubility limit in the chosen solvent.

    • Solution:

      • Check Solubility Limits: Refer to the solubility data table below.

      • Gentle Warming and Sonication: You can try gently warming the solution (to no more than 37°C) and sonicating to aid dissolution.

      • Prepare a More Dilute Stock: If precipitation persists, prepare a new stock solution at a lower concentration.

  • Possible Cause 2: Solvent Evaporation.

    • Why it happens: Over time, especially if not sealed properly, the solvent can evaporate, leading to an increase in the compound's concentration and subsequent precipitation.

    • Solution:

      • Use High-Quality Vials: Store your solutions in vials with tight-fitting caps.

      • Seal with Parafilm: For long-term storage, consider sealing the caps with parafilm for extra protection against evaporation.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 525.08 g/mol [1]
Solubility in DMSO ≥52.5 mg/mL[2][3]
Solubility in Ethanol ≥40.6 mg/mL[2][3]
Solubility in Water Insoluble[1][3]
Solid Storage -20°C for up to 3 years[1]
Solution Storage -80°C for up to 1 year; -20°C for up to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.25 mg of the compound (Molecular Weight = 525.08 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Mix: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into single-use, amber vials.

  • Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Basic Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of your this compound solution. A specific HPLC method may need to be developed and optimized for your particular instrument and conditions.

Objective: To determine the percentage of intact this compound remaining in solution over time under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Initial Analysis (Time 0):

    • Dilute a small aliquot of your freshly prepared this compound solution to a suitable concentration for HPLC analysis (e.g., 10 µM).

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and note the retention time and peak area of the main peak corresponding to this compound. This will be your 100% reference.

  • Incubation:

    • Store the remaining solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution.

    • Dilute the aliquot to the same concentration as the initial sample.

    • Inject the sample onto the HPLC system using the same method as the initial analysis.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the peak area at Time 0.

    • Calculate the percentage of intact compound remaining at each time point.

    • Look for the appearance of new peaks, which may indicate the formation of degradation products.

References

Sources

Technical Support Center: PF-CBP1 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PF-CBP1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for successful experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with this selective CBP/p300 bromodomain inhibitor.

Understanding this compound: Mechanism of Action

This compound is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, a key mechanism in the regulation of gene expression.[4][5] By competitively binding to the CBP/p300 bromodomains, PF-CBP1 prevents their interaction with acetylated histones, thereby modulating the expression of target genes.[4][6] This has been shown to impact various cellular processes, including proliferation, inflammation, and cell cycle progression, making it a valuable tool for research in oncology and immunology.[4][5][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound.

1. What is the primary target of this compound?

This compound selectively inhibits the bromodomains of CREB-binding protein (CBP) and, to a lesser extent, p300.[1][2][3] It has been shown to have high selectivity for CBP/p300 over other bromodomain-containing proteins, such as BRD4.[1]

2. How should I prepare my stock solution of this compound?

This compound is soluble in DMSO and ethanol.[8][9] For cell culture experiments, a high-concentration stock solution in DMSO (e.g., 10-20 mM) is recommended. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] The powder is stable for years at -20°C, and stock solutions can be stored at -80°C for up to a year.[1][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

3. What is the recommended working concentration for cell-based assays?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay. However, a good starting point for most cell-based assays is in the range of 1-10 µM.[1][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

4. Is this compound cytotoxic?

This compound has been shown to have low cytotoxicity in various cell lines, including macrophages, at concentrations up to 30 µM.[8][11] However, as with any compound, it is crucial to assess cytotoxicity in your specific cell line using an appropriate assay (e.g., MTT, CellTiter-Glo) in parallel with your functional experiments.

5. How can I confirm that this compound is engaging its target in my cells?

Target engagement can be confirmed by observing downstream effects of CBP/p300 inhibition. A common method is to measure the levels of histone H3 acetylation at lysine 27 (H3K27ac) via Western blotting or chromatin immunoprecipitation (ChIP). Inhibition of CBP/p300 should lead to a decrease in H3K27ac levels.[4][6] Additionally, you can measure the expression of known CBP/p300 target genes, such as MYC or IRF4, which are expected to be downregulated upon treatment.[4][5]

Troubleshooting Guide

This section provides solutions to potential problems you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable effect of this compound. Compound Degradation: Improper storage of the compound or stock solution.Ensure the powdered compound is stored at -20°C and the DMSO stock solution is stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay.Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your experimental system.
Cell Line Insensitivity: The biological context of your chosen cell line may not be sensitive to CBP/p300 bromodomain inhibition.Research the role of CBP/p300 in your cell line of interest. Consider using a positive control cell line known to be sensitive to CBP/p300 inhibitors, such as certain triple-negative breast cancer or multiple myeloma cell lines.[4][5]
Incorrect Vehicle Control: The vehicle control (e.g., DMSO) may be affecting the cells.Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%).
High levels of cytotoxicity observed. Concentration Too High: The concentration of this compound may be in the toxic range for your specific cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cytotoxicity in your cell line. Use concentrations well below this value for your functional assays.
Contamination: The cell culture may be contaminated.Regularly check for and test for mycoplasma contamination. Ensure aseptic techniques are followed.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is kept low and is consistent across all wells.
Difficulty in dissolving this compound. Moisture in DMSO: The DMSO used for preparing the stock solution may have absorbed moisture.Use fresh, anhydrous, high-quality DMSO to prepare your stock solution.[1]
Incorrect Solvent: Attempting to dissolve in an inappropriate solvent.This compound is reported to be insoluble in water.[2][8] Use DMSO or ethanol for preparing stock solutions.
Variability between experimental replicates. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can lead to increased compound concentration.Avoid using the outermost wells of your plates for data collection, or fill them with sterile media or PBS to minimize evaporation.
Inconsistent Treatment Times: Variations in the duration of compound exposure.Standardize the timing of all experimental steps, including cell seeding, treatment, and harvesting.

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of this compound in your cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix gently to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot for H3K27ac
  • Cell Treatment and Lysis: a. Treat cells with this compound at the desired concentration and for the appropriate time. b. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Apply an ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH).

Visualizing the Mechanism and Workflow

To better understand the experimental logic, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

G cluster_0 Cellular Environment cluster_1 Experimental Intervention Histone Histone Tail (with Lysine) Acetyl_Lysine Acetylated Lysine Histone->Acetyl_Lysine Acetylation HAT Histone Acetyltransferase (CBP/p300) HAT->Acetyl_Lysine CBP_BRD CBP/p300 Bromodomain Acetyl_Lysine->CBP_BRD Binding Gene_Expression Target Gene Expression CBP_BRD->Gene_Expression Activation CBP_BRD->Gene_Expression Inhibition of Activation PF_CBP1 This compound PF_CBP1->CBP_BRD Inhibition

Caption: Mechanism of this compound action.

G start Start Experiment prepare_stock Prepare PF-CBP1 Stock Solution start->prepare_stock cell_culture Cell Culture & Seeding prepare_stock->cell_culture treatment Treat Cells with PF-CBP1 (and controls) cell_culture->treatment endpoint Endpoint Analysis treatment->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability western Western Blot (e.g., for H3K27ac) endpoint->western gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) endpoint->gene_expression data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for PF-CBP1 studies.

References

  • Perez-Salvia, M., & Esteller, M. (2017). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research, 17(3), 720-730. [Link]

  • Romero, F. A., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research, 17(3), 720-730. [Link]

  • Wang, L., et al. (2022). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. Cancers, 14(15), 3794. [Link]

  • Chemical Probes Portal. (n.d.). PF-CBP1. Retrieved from [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl产品说明书. Retrieved from [Link]

  • Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12), 1588-1596. [Link]

  • MaxCyte, Inc. (n.d.). A Novel Cell-Based Assay For Ubiquitin Drug Discovery. Retrieved from [Link]

  • Nwaka, S., & Hudson, A. (2006). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Opinion in Drug Discovery & Development, 9(4), 436-444. [Link]

  • Zhang, G., et al. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Scientific Reports, 9(1), 9370. [Link]

  • Fish, P. V., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(26), 9447-9457. [Link]

  • CellCentric. (2017, December 4). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. Retrieved from [Link]

  • Li, Y., et al. (2018). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology, 9, 2197. [Link]

Sources

Technical Support Center: A Scientist's Guide to PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A dedicated resource for researchers, scientists, and drug development professionals on effectively managing PF-CBP1 hydrochloride in experimental media.

Welcome to your comprehensive guide for working with this compound. As a team of Senior Application Scientists, we recognize that the success of your research hinges on the reliability of your experimental setup. A common yet significant hurdle encountered with many small molecule inhibitors, including this compound, is precipitation in aqueous media. This guide is designed to provide you with not just troubleshooting steps, but a foundational understanding of the physicochemical principles at play. Our goal is to empower you with the expertise to proactively prevent these issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common immediate challenges researchers face when handling this compound.

Q1: My this compound solution turned cloudy the moment I added it to my cell culture media. What is happening?

This immediate cloudiness is a clear indication of compound precipitation.[1] this compound is a hydrophobic compound with poor solubility in water.[2][3] Your concentrated stock solution is likely prepared in an organic solvent like DMSO, where it is highly soluble.[2][4] When this is rapidly diluted into the aqueous environment of your cell culture medium, a phenomenon known as "solvent shock" occurs.[5] The drastic change in solvent polarity causes the compound to crash out of solution, forming a visible precipitate.[5]

Q2: What is the maximum concentration of this compound I can safely use in my experiments?

The maximum soluble concentration is not a single value but is dependent on your specific experimental conditions. Factors that influence this include the exact composition of your cell culture medium, the percentage of serum (as proteins like albumin can help solubilize some compounds), the final concentration of DMSO, and the pH and temperature of your media.[5][6] It is imperative to determine the empirical solubility limit in your specific assay conditions before proceeding with critical experiments.

Q3: Can I simply heat or sonicate the media to redissolve the precipitate?

While gentle warming to 37°C or brief sonication can sometimes help dissolve a compound, these methods should be approached with caution.[7][8] Heating can potentially degrade this compound or other heat-labile components in your media, such as growth factors or serum proteins.[6] Sonication can be effective for initial stock preparation but may not prevent re-precipitation in the final aqueous solution.[8] These methods may create a temporary supersaturated state, with the compound precipitating out again over time in the incubator.[9]

Q4: The solution was clear initially, but I observed a precipitate after several hours in the 37°C incubator. Why the delay?

Delayed precipitation is a common issue and can be attributed to several factors.[5] Firstly, changes in temperature can alter solubility.[6] Secondly, cellular metabolism can gradually change the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[5] Finally, this compound may be degrading over time into less soluble byproducts or interacting with components secreted by the cells into the medium.[5]

In-Depth Troubleshooting Guides

Guide 1: A Proactive Protocol for Preventing Precipitation

The most robust experimental data comes from preventing problems before they start. This section details a systematic workflow for preparing your this compound working solutions.

The Causality of Precipitation: A Physicochemical Perspective

This compound's high solubility in DMSO (≥52.5 mg/mL) and insolubility in water is the primary driver of precipitation issues.[3] The key to preventing this is to mitigate the "solvent shock" by ensuring a gradual transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Experimental Protocol: Step-by-Step Solution Preparation

  • High-Quality Stock Preparation:

    • Use fresh, anhydrous (moisture-free) DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Contaminating moisture can reduce the solubility of the compound in DMSO.[10][11]

    • Ensure the compound is fully dissolved. Gentle vortexing and brief sonication in a water bath can be beneficial.[7] Visually inspect the solution to confirm the absence of any particulate matter.

    • Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation.[7]

  • The Critical Intermediate Dilution Step:

    • Do not dilute the high-concentration DMSO stock directly into your final volume of aqueous media. This is the most common cause of precipitation.[11]

    • Perform an intermediate dilution. A robust method is to first dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free medium or a buffered salt solution (e.g., PBS).[5]

  • Final Working Solution Preparation:

    • Pre-warm your complete cell culture medium to 37°C. Adding compounds to cold media can decrease their solubility.[5]

    • Add the intermediate dilution to your final volume of complete medium in a dropwise manner while gently swirling the flask or tube.[5][12] This ensures rapid and even distribution, preventing localized high concentrations.

    • Ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Visualizing the Workflow for Preventing Precipitation

G cluster_stock 1. Stock Solution cluster_intermediate 2. Intermediate Dilution cluster_final 3. Final Working Solution stock_prep PF-CBP1 HCl solid in anhydrous DMSO (e.g., 50 mM) intermediate_dil Dilute stock in small volume of pre-warmed serum-free media stock_prep->intermediate_dil Key Step to Mitigate 'Solvent Shock' final_sol Add intermediate dilution dropwise to pre-warmed complete media with gentle swirling intermediate_dil->final_sol Gradual Introduction

Caption: A validated workflow for preparing this compound working solutions.

Guide 2: A Logic-Based Approach to Troubleshooting Existing Precipitation

If precipitation has already occurred, a systematic investigation can help identify the root cause and inform future experimental design.

Step 1: Characterize the Problem

  • Visual Confirmation: Observe the media under a light microscope. This can help distinguish between chemical precipitates and other issues like bacterial or fungal contamination.[1][13]

  • Timing of Precipitation: Note whether the precipitation occurred immediately upon dilution or after a period of incubation. This is a key diagnostic clue.[12]

Step 2: Systematic Troubleshooting Workflow

Use the following decision tree to diagnose the potential cause of precipitation.

start Precipitation of PF-CBP1 HCl Observed in Media timing When did precipitation occur? start->timing immediate_cause Potential Causes: - Concentration exceeds solubility limit - 'Solvent Shock' from dilution method - Cold media used timing->immediate_cause Immediately delayed_cause Potential Causes: - pH shift in media due to cell metabolism - Compound degradation over time - Interaction with media components - Temperature instability timing->delayed_cause Delayed (in incubator) immediate_sol Solutions: - Lower final concentration - Implement multi-step dilution - Always use pre-warmed (37°C) media immediate_cause->immediate_sol delayed_sol Solutions: - Change media more frequently - Prepare fresh solutions before each use - Test in serum-free vs. serum-containing media delayed_cause->delayed_sol

Caption: A logical flowchart for diagnosing this compound precipitation issues.

Data-Driven Prevention: The Value of a Solubility Assay

To definitively establish a working concentration range, we strongly recommend performing a simple kinetic solubility test in your specific experimental medium.

Protocol for a Practical Solubility Assay

  • Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium. A suggested range is 1 µM to 100 µM.

  • Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect for any signs of precipitation or cloudiness at several time points (e.g., 1, 4, and 24 hours).

  • The highest concentration that remains clear throughout the time course is your maximum working concentration under these conditions.

Table 1: Example Solubility Assessment in DMEM + 10% FBS

PF-CBP1 HCl Concentration (µM)Observation at 1 HourObservation at 4 HoursObservation at 24 HoursRecommendation
1ClearClearClearSafe to use
5ClearClearClearSafe to use
10ClearClearSlight HazeUse with caution
25Slight HazeVisible PrecipitateHeavy PrecipitateNot Recommended
50Visible PrecipitateHeavy PrecipitateHeavy PrecipitateNot Recommended

Note: This table presents example data. You must perform this validation in your own laboratory with your specific reagents and conditions.

By investing a small amount of time in these validation steps, you can save significant time and resources in the long run, ensuring the accuracy and reproducibility of your valuable research.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). PF-CBP1 HCl Datasheet. Retrieved from [Link]

  • Al-Tibi, A., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH. Retrieved from [Link]

  • Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl. Retrieved from [Link]

Sources

Technical Support Center: Cell Viability Assays with PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for PF-CBP1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for conducting robust cell viability assays. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Core Concepts & Compound Handling

This section addresses foundational questions about PF-CBP1's properties and its mechanism of action. Proper handling and understanding of the inhibitor are the first steps toward a successful experiment.

Q1: What is the mechanism of action for PF-CBP1, and how does it impact cell viability?

PF-CBP1 is a potent and selective small molecule inhibitor that targets the bromodomains of the CREB-binding protein (CREBBP or CBP) and its close paralog, p300 (also known as EP300).[1][2][3]

  • Mechanism: In the cell nucleus, histone proteins are subject to various post-translational modifications. One such modification is acetylation, where an acetyl group is added to lysine residues on histone tails. This acetylation is "read" by specialized protein modules called bromodomains. The CBP/p300 bromodomains recognize these acetylated lysines, recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[4]

  • Impact on Viability: PF-CBP1 competitively binds to the hydrophobic pocket of the CBP/p300 bromodomains, preventing them from recognizing acetylated histones.[5] This disruption can lead to the downregulation of critical oncogenes and cell cycle regulators, such as MYC and IRF4.[4] In cancer cells that are highly dependent on these transcriptional programs, this inhibition leads to cell cycle arrest and a reduction in cell proliferation, which is measured as a decrease in cell viability.[6][7]

PF_CBP1_Mechanism cluster_0 Normal Cellular Process cluster_1 Histone Acetylated Histones CBP_p300 CBP/p300 Bromodomain Histone->CBP_p300 recruits Transcription Oncogene Transcription (e.g., MYC) CBP_p300->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation PF_CBP1 This compound PF_CBP1->CBP_p300 Inhibits Binding

Caption: Mechanism of PF-CBP1 action.

Q2: I'm preparing my stock solution. What is the recommended solvent and storage condition for this compound?

Proper stock preparation is critical for experimental consistency. Due to the compound's chemical properties, specific solvents and storage conditions must be used.

This compound is readily soluble in DMSO and ethanol but is insoluble in water.[1][8]

Parameter Recommendation Rationale & Notes
Primary Solvent High-purity, anhydrous DMSODMSO is an excellent organic solvent that can dissolve PF-CBP1 at high concentrations (e.g., 20-100 mM).[2][3][5] Using anhydrous DMSO minimizes the introduction of water, which can affect compound stability and solubility over time.
Stock Concentration 10-50 mMA high-concentration stock allows for small volumes to be added to your cell culture medium, minimizing the final DMSO concentration to non-toxic levels (typically ≤0.1%).
Storage Temperature -20°C or -80°CStore aliquots of the stock solution to avoid repeated freeze-thaw cycles. This prevents degradation and the potential for DMSO to absorb atmospheric water, which could cause the compound to precipitate.[8]
Aqueous Dilution Prepare fresh for each experimentNever store PF-CBP1 in aqueous buffers or media for extended periods. The compound is not stable in aqueous solutions and will precipitate.

Expert Tip: When thawing a frozen aliquot of your DMSO stock, allow it to come to room temperature completely and vortex gently before use to ensure the compound is fully redissolved.

Section 2: Designing a Robust Cell Viability Assay

A well-designed experiment includes appropriate controls, optimized cell densities, and a carefully selected dose range.

Q3: How do I determine the optimal concentration range of PF-CBP1 for my specific cell line?

The effective concentration of PF-CBP1 is highly cell-type dependent. While its biochemical IC50 against the CBP bromodomain is ~125 nM, cellular activity often requires higher concentrations to achieve a therapeutic effect.[3][9]

  • Literature Review: Start by searching for studies that have used PF-CBP1 or similar CBP/p300 inhibitors in your cell line or a related one. This can provide a valuable starting point.

  • Wide-Range Dose-Response: For your initial experiment, test a broad range of concentrations on a logarithmic scale. A common starting range is from 10 nM to 50 µM (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 25, 50 µM). This wide net helps identify the dynamic range of your specific cell model without wasting resources on ineffective concentrations.[10]

  • Refined Dose-Response: Once you have an approximate range from the initial screen, perform a follow-up experiment with more points centered around the estimated IC50 value to define the dose-response curve more accurately.

Cell Type Category Typical Starting Concentration Range (µM) Rationale
Sensitive Cancer Lines (e.g., specific leukemias, AR-positive prostate/breast cancers)0.1 - 10 µMThese cells are often "addicted" to transcriptional pathways regulated by CBP/p300, making them more sensitive.[6][7]
Less Sensitive/Resistant Lines 1 - 50 µMMay have redundant survival pathways or lower dependence on CBP/p300 activity.
Primary Cells / Non-cancer Lines 1 - 30 µMOften used for toxicity assessment. Some studies show no cytotoxicity in primary macrophages even at high concentrations.[8][11] Your goal may be to find the threshold for toxicity rather than an anti-proliferative IC50.
Q4: What are the essential controls to include in my cell viability assay with PF-CBP1?

Controls are the bedrock of a validatable experiment. Without them, it is impossible to conclude that the observed effects are due to the compound's specific activity.

  • Vehicle Control (Crucial): This is the most important control. Treat cells with the highest concentration of the vehicle (e.g., DMSO) used in your experiment. For example, if your 50 µM PF-CBP1 well has 0.1% DMSO, you must have a control well with cells, media, and 0.1% DMSO alone. This control normalizes for any effects of the solvent on cell viability.

  • Untreated Control: Cells cultured in media alone. This provides a baseline for 100% cell viability.

  • Positive Control (Toxicant): A compound known to induce cell death in your cell line (e.g., Staurosporine, Doxorubicin). This control confirms that your assay system (cells, reagents) is capable of detecting a decrease in viability.

Section 3: Troubleshooting Guide

Even with careful planning, experimental issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Unexpected Result Observed No_Effect No Cellular Effect or Very High IC50 Start->No_Effect High_Toxicity Excessive Cytotoxicity at Low Doses Start->High_Toxicity High_Variability High Well-to-Well Variability Start->High_Variability Precipitation Cause: Compound Precipitation Solution: Check final DMSO % (<0.5%), prepare fresh dilutions, vortex before adding. No_Effect->Precipitation DMSO_Tox Cause: DMSO Toxicity Solution: Verify vehicle control toxicity. Keep final DMSO % as low as possible (ideally <0.1%). High_Toxicity->DMSO_Tox Plating_Error Cause: Inconsistent Cell Seeding Solution: Mix cell suspension thoroughly before plating. Use calibrated multichannel pipettes. High_Variability->Plating_Error Insensitive_Line Cause: Cell Line is Insensitive Solution: Confirm target expression (CBP/p300), try a known sensitive cell line as a positive control. Assay_Time Cause: Insufficient Incubation Time Solution: Run a time-course experiment (e.g., 24h, 48h, 72h). Off_Target Cause: Off-Target Effects Solution: Review selectivity data. High concentrations may inhibit other bromodomains like BRD4. Contamination Cause: Culture Contamination Solution: Check for mycoplasma or bacterial contamination. Edge_Effect Cause: Edge Effects in Plate Solution: Do not use outer wells for treatments. Fill outer wells with sterile PBS or media. Reagent_Issue Cause: Reagent Instability/Mixing Solution: Ensure viability reagents (MTT, etc.) are properly stored and mixed well before use.

Caption: A logical workflow for troubleshooting common assay issues.

Q5: I added my PF-CBP1 dilution to the media and saw a precipitate form. What should I do?

This is a common issue stemming from the compound's poor aqueous solubility.[1][8] When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops, and the compound can crash out of solution.

  • Immediate Action: Discard the precipitated solution. Using it will lead to inaccurate and uninterpretable results, as the effective concentration is unknown.

  • Solutions:

    • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your culture wells does not exceed a level your cells can tolerate (typically 0.1-0.5%). If you must use a higher drug concentration, you may need to prepare a more concentrated DMSO stock.

    • Use a Serial Dilution Method: Instead of a single large dilution, perform serial dilutions in your cell culture medium. When adding the compound to the wells, pipette it directly into the medium and mix immediately and gently by swirling the plate or pipetting up and down to facilitate rapid dispersion.

    • Warm the Medium: Using pre-warmed (37°C) medium can sometimes help maintain solubility during dilution.

Q6: My results are highly variable between replicate wells. What are the likely causes?

High variability invalidates statistical analysis. The cause is almost always technical inconsistency.

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cells, especially larger ones, can settle at the bottom of the reservoir. Mix the suspension between pipetting each row.

  • Pipetting Errors: Use properly calibrated pipettes. When adding small volumes of compound stock, pipette into the larger volume of media in the well, not onto the plastic wall.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which concentrates media components and your compound, altering the dose and affecting cell health. A best practice is to avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity buffer.

  • Assay Reagent Addition: Ensure viability reagents (e.g., MTT, resazurin, CellTiter-Glo) are added uniformly and mixed well in each well without disturbing the cell layer.

Section 4: Data Interpretation

Q7: How should I analyze and interpret my dose-response curve?

A dose-response curve plots the drug concentration (typically on a log scale, x-axis) against the cellular response (viability %, y-axis).[12][13] The resulting sigmoidal curve provides key information.

  • IC50 (or GI50): The half-maximal inhibitory concentration. This is the concentration of PF-CBP1 required to reduce cell viability by 50%. It is a primary measure of the compound's potency in your specific cell model.[10] A lower IC50 indicates higher potency.

  • Maximum Effect (Emax): The maximal reduction in viability achieved. Some compounds may only suppress viability by 70% (Emax = 30% viability), while others may kill nearly all cells (Emax ≈ 0% viability).

  • Curve Slope (Hill Slope): A steep slope indicates that a small change in concentration leads to a large change in viability. A shallow slope indicates a wider concentration range is needed to see the full effect.[12]

Interpretation Caveat: A reduction in viability, as measured by metabolic assays like MTT or resazurin, reflects a decrease in metabolic activity. This can be due to cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect). Further assays, such as cell counting, apoptosis assays (e.g., Caspase-Glo, Annexin V staining), or cell cycle analysis, are required to distinguish between these two outcomes.

Appendix: Standard Protocol

Protocol: MTT Cell Viability Assay for PF-CBP1

This protocol provides a framework for a standard colorimetric viability assay.

  • Cell Plating:

    • Trypsinize and count cells. Ensure viability is >95%.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours to allow cells to attach and resume logarithmic growth.[14]

  • Compound Preparation & Treatment:

    • Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate PF-CBP1 concentration or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours). The optimal time depends on the cell line's doubling time and the inhibitor's mechanism.

  • MTT Addition:

    • Prepare a 5 mg/mL stock of MTT reagent in sterile PBS.

    • Add 10 µL of MTT stock to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[15]

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.1 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[15]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance on a plate reader at a wavelength of 570 nm.

  • Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = [Abs_treated / Abs_vehicle] * 100).

    • Plot % Viability versus log[PF-CBP1] and fit a non-linear regression curve (four-parameter logistic model) to determine the IC50.[12]

References

  • Romero-Moya, D., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research, 17(3), 720-730. [Link]

  • Romero-Moya, D., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. PubMed. [Link]

  • Shan, C., et al. (2023). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. Cancers, 15(13), 3379. [Link]

  • Milite, C., et al. (2019). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Chemical Biology, 14(9), 1957-1966. [Link]

  • Selleck Chemicals. (n.d.). PF-CBP1 HCl Datasheet. Retrieved from Selleckchem Website. [Link]

  • Drug Hunter. (2025). CBP and EP300 Degraders: A Tale of Two Selectivities. YouTube. [Link]

  • The Chemical Probes Portal. (n.d.). PF-CBP1. Retrieved from The Chemical Probes Portal Website. [Link]

  • ResearchGate. (n.d.). Cytotoxicity and uptake of CBPs in three different cell lines. Retrieved from ResearchGate. [Link]

  • Tcw, J., & Kour, S. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Visualized Experiments, (85), 51234. [Link]

  • Bio-Rad. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from Bio-Rad Website. [Link]

  • Medium. (2025). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from Medium. [Link]

  • Wilson, J. J., et al. (2016). Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes. Experimental Eye Research, 143, 83-92. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. Retrieved from CellCentric Website. [Link]

  • LITFL. (2021). Dose-Response Curves. Retrieved from LITFL Website. [Link]

  • Tsukamoto, H., et al. (2018). Inhibition of Cyclic Adenosine Monophosphate (cAMP)-response Element-binding Protein (CREB)-binding Protein (CBP)/β-Catenin Reduces Liver Fibrosis in Mice. EBioMedicine, 36, 347-359. [Link]

  • Sumner, D. J., et al. (1984). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 17(1), 110-112. [Link]

  • DP Academy. (2024). Dose-Response Curve Explained: Mastering Pharmacology Basics!. YouTube. [Link]

  • Yang, Y. S., et al. (2016). Cell culture media impact on drug product solution stability. MAbs, 8(8), 1465-1473. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from ResearchGate. [Link]

  • LabRoots. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]

  • Procell. (2024). THP-1 Cell Culture Guide: Common Issues and Solutions. Retrieved from Procell Website. [Link]

  • Li, W., et al. (2019). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology, 10, 1240. [Link]

  • ResearchGate. (n.d.). Long-Term CB.Hep-1 Monoclonal Antibody Production in a Single-Use Bioreactor on a Rocker Platform with Serum- and Protein-Free Media. Retrieved from ResearchGate. [Link]

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Technical Support Center: Interpreting Unexpected Results with PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for PF-CBP1 hydrochloride, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent epigenetic modulator. Here, we move beyond simple protocols to address the nuances of experimental design and the interpretation of unexpected results, ensuring the integrity and success of your research.

Introduction to PF-CBP1 and the CBP/p300 Axis

This compound is a valuable chemical probe for dissecting the roles of the transcriptional co-activators CBP and p300. These proteins are crucial regulators of gene expression, influencing a vast array of cellular processes, including cell growth, differentiation, and inflammation. They function, in part, through their histone acetyltransferase (HAT) activity, which remodels chromatin to a more transcriptionally active state.[1] PF-CBP1 specifically targets the bromodomain of CBP and p300, a reader domain that recognizes acetylated lysine residues, thereby preventing the recruitment of the CBP/p300 complex to chromatin.

This guide will help you troubleshoot common experimental hurdles and provide answers to frequently asked questions, ensuring you can confidently interpret your data and advance your research.

Signaling Pathway and Mechanism of Action

To effectively troubleshoot, it is essential to understand the underlying biological pathway. The following diagram illustrates the role of CBP/p300 in gene activation and the mechanism by which PF-CBP1 exerts its inhibitory effects.

CBP_p300_Pathway cluster_nucleus Nucleus TF Transcription Factor (e.g., CREB, p53) DNA DNA TF->DNA CBP_p300 CBP/p300 TF->CBP_p300 Recruitment HAT HAT Domain CBP_p300->HAT BD Bromodomain (BD) CBP_p300->BD Ac_Lys Acetylated Lysine (on Histones) HAT->Ac_Lys Acetylation BD->Ac_Lys Recognition & Binding Gene_Activation Target Gene Activation Ac_Lys->Gene_Activation Chromatin Remodeling PF_CBP1 PF-CBP1 PF_CBP1->BD Inhibition

Caption: Mechanism of CBP/p300-mediated gene activation and PF-CBP1 inhibition.

Troubleshooting Guide: Interpreting Unexpected Results

Even with a well-designed experiment, unexpected results can occur. This section provides a systematic approach to troubleshooting common issues encountered when using this compound.

Unexpected Result Potential Cause Recommended Solution & Rationale
No effect on target gene expression (mRNA or protein levels). 1. Suboptimal Compound Concentration: PF-CBP1 has an in vitro IC50 of 125 nM for CREBBP and 363 nM for p300, but cellular activity is often observed at higher concentrations (1-10 µM)[2][3].Solution: Perform a dose-response experiment starting from 0.1 µM up to 10 µM. Rationale: Cellular permeability, efflux pumps, and protein binding can necessitate higher concentrations for target engagement in a cellular context.
2. Poor Compound Solubility or Stability: PF-CBP1 is soluble in DMSO and ethanol but insoluble in water[4][5]. Stock solutions may degrade with repeated freeze-thaw cycles.Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C for long-term use. When preparing media, ensure the final DMSO concentration is consistent across all conditions and typically below 0.1% to avoid solvent-induced artifacts. Rationale: Precipitated compound is inactive. Degradation will reduce the effective concentration.
3. Incorrect Treatment Duration: The effect of bromodomain inhibition on gene transcription can be time-dependent.Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). For example, a significant reduction in RGS4 mRNA levels was observed after 24 hours of treatment, but not at 1 hour[5][6]. Rationale: Downstream effects on mRNA and protein levels require time to manifest after the initial inhibitory event.
4. Cell Line/Type Insensitivity: The target gene may not be regulated by CBP/p300 in your specific cell model, or the cells may have compensatory mechanisms.Solution: Confirm CBP/p300 expression in your cell line via Western blot or qPCR. As a positive control, use a cell line known to be sensitive to CBP/p300 inhibition (e.g., mouse J774 macrophages for inflammatory gene expression)[2]. Rationale: The transcriptional machinery is highly context-dependent.
High Cellular Toxicity or Off-Target Effects Observed. 1. Excessively High Concentration: While PF-CBP1 generally shows low cytotoxicity, very high concentrations can be toxic[2][6].Solution: Determine the optimal, non-toxic concentration range using a cell viability assay (e.g., CCK-8 or MTT) in parallel with your functional experiments. Rationale: It is crucial to separate specific inhibitory effects from general cytotoxicity.
2. Inhibition of Other Bromodomains: While highly selective, some reports indicate that the selectivity margin over BRD4 may be as low as 10-fold in certain assays[3]. At high concentrations, off-target effects on BRD4 are possible.Solution: Keep PF-CBP1 concentrations at or below 10 µM to minimize the risk of BRD4 inhibition[3]. Consider using a BET inhibitor (e.g., JQ1) as a control to distinguish CBP/p300-specific effects from those of BET bromodomain inhibition. Rationale: Comparing the phenotypic or transcriptional outcomes of PF-CBP1 and a BET inhibitor can help delineate the specific contributions of each target.
Variability Between Experiments. 1. Inconsistent Compound Handling: See solubility and stability issues above.Solution: Standardize stock solution preparation, storage, and dilution protocols. Use a positive control compound and a vehicle control in every experiment. Rationale: Rigorous consistency is key to reproducible results in pharmacology.
2. Cell Culture Conditions: Cell passage number, confluency, and serum batch can all influence experimental outcomes.Solution: Use cells within a defined low-passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase during treatment. Rationale: Cellular physiology can change with passage and confluency, affecting signaling pathways and drug response.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

To verify that PF-CBP1 is indeed preventing the recruitment of CBP/p300 to a specific gene promoter or enhancer, a ChIP experiment is the gold standard.

ChIP_Workflow start Start: Culture Cells (e.g., HEK293, Macrophages) treatment Treat with Vehicle or PF-CBP1 (1-10 µM) start->treatment crosslink Cross-link Proteins to DNA (Formaldehyde) treatment->crosslink lysis Lyse Cells & Shear Chromatin (Sonication) crosslink->lysis immunoprecipitation Immunoprecipitate (IP) with anti-CBP or anti-p300 Ab lysis->immunoprecipitation capture Capture Immune Complexes (Protein A/G Beads) immunoprecipitation->capture wash Wash to Remove Non-specific Binding capture->wash elute Elute & Reverse Cross-links wash->elute purify Purify DNA elute->purify analysis Analyze DNA by qPCR (Target Promoter/Enhancer) purify->analysis end End: Quantify Target Enrichment analysis->end

Sources

How to control for PF-CBP1 hydrochloride solvent effects

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Controlling Solvent Effects

Welcome, researchers. As a potent and highly selective inhibitor of the CBP/p300 bromodomains, PF-CBP1 hydrochloride is a critical tool in epigenetic investigation.[1][2][3] However, its hydrophobic nature presents significant challenges, where improper handling of solvents can lead to artifacts, failed experiments, and misinterpreted data. This guide is structured to address the most common and critical issues you may encounter, moving beyond simple protocols to explain the underlying principles that govern success.

Frequently Asked Questions & Troubleshooting

Q1: What is the definitive solvent for preparing this compound stock solutions?

For primary stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and recommended solvent.[2][4] this compound exhibits excellent solubility in DMSO, allowing for the creation of high-concentration stocks (e.g., 50-100 mM), which is a crucial first step in minimizing solvent-induced artifacts in downstream applications.[1][2][4]

It is imperative to use fresh, anhydrous DMSO, as it is hygroscopic. Absorbed moisture can significantly decrease the solubility of hydrophobic compounds like PF-CBP1.[2]

Table 1: Solubility Profile of this compound

SolventSolubility (Approximate)Recommended Use
DMSO ≥52.5 mg/mL (≥100 mM)Primary Stock Solutions [1][2][4][5]
Ethanol ≥40.6 mg/mL (≥100 mM)Alternative for stock solutions, but DMSO is more common.[4][5]
Water InsolubleNot suitable for stock or working solutions.[1][2]
PBS (pH 7.2) Very low solubilityDilution into PBS requires careful technique to avoid precipitation.

Data compiled from multiple supplier datasheets. Actual solubility may vary slightly between batches.

Q2: My cell-based assay is showing high background noise or unexpected toxicity. How can I confirm if it's a solvent effect?

This is a paramount question. DMSO is not biologically inert; it can induce a range of cellular responses, including altered gene expression, differentiation, and cytotoxicity, especially at concentrations above 0.5%.[6][7] These solvent-induced effects can easily be mistaken for the activity of PF-CBP1.

A meticulously designed vehicle control experiment is the only way to definitively parse these effects.

Experimental Workflow: Deconvoluting Compound vs. Solvent Effects

cluster_0 Experimental Setup cluster_1 Analysis Logic A Group 1: Untreated Cells D Measure Assay Endpoint (e.g., Viability, Gene Expression) B Group 2: Vehicle Control (Medium + Max DMSO %) C Group 3: PF-CBP1 Treatment (Medium + PF-CBP1 in DMSO) E Compare: Group 2 vs. Group 1 D->E G Result: Observed effect is due to DMSO. ACTION: Lower final DMSO %. E->G Significant Difference I Result: No significant solvent effect. E->I No Significant Difference F Compare: Group 3 vs. Group 2 H Result: Observed effect is due to PF-CBP1. F->H Significant Difference I->F

Caption: Logic diagram for isolating solvent effects using a vehicle control.

Q3: What is the best practice for diluting my DMSO stock into aqueous media to avoid precipitation?

Precipitation during dilution is the most common technical failure. It occurs when the concentration of PF-CBP1 exceeds its solubility limit as the percentage of the good solvent (DMSO) drops and the poor solvent (aqueous medium) increases.

Protocol: Recommended Serial Dilution Method

  • Objective: To maintain a final DMSO concentration at or below 0.5% in your final assay volume.[7]

  • Step 1: Prepare High-Concentration Primary Stock. Dissolve this compound in 100% anhydrous DMSO to a concentration of 100 mM. Aliquot and store at -80°C for long-term stability.[2]

  • Step 2: Create an Intermediate Dilution. Prepare an intermediate dilution of your compound in 100% DMSO. For example, create a 1 mM stock from your 100 mM primary stock.

  • Step 3: Final Dilution into Aqueous Medium. This is the critical step. Add the small volume of your DMSO intermediate stock directly to the larger volume of pre-warmed (37°C) cell culture medium or assay buffer. Immediately vortex or pipette vigorously to ensure rapid dispersion. Do not add the aqueous buffer to the DMSO stock, as this will cause the compound to crash out instantly.

    • Example: To achieve a 10 µM final concentration with 0.1% DMSO, you would add 1 µL of a 10 mM DMSO intermediate stock to 999 µL of medium.

Q4: I am planning an in vivo study. Is a simple DMSO solution acceptable?

No, administering a high concentration of DMSO in vivo can cause toxicity and other confounding effects.[6] Furthermore, PF-CBP1's low aqueous solubility means it will likely precipitate out of a simple saline/DMSO mixture upon injection. A specific formulation is required.

For oral administration, a common and effective approach is to create a homogenous suspension.

Workflow: Preparing a Carboxymethylcellulose (CMC) Suspension for Oral Gavage

A Weigh out required PF-CBP1 HCl powder C Add a small amount of vehicle to the powder to create a paste A->C B Prepare vehicle: e.g., 0.5% CMC in water B->C D Gradually add the remaining vehicle while continuously triturating or vortexing C->D E Sonicate the suspension briefly (in a water bath) to break up agglomerates D->E F Result: Homogenous, uniform suspension ready for oral administration E->F

Caption: Step-by-step process for creating an in vivo oral suspension.

This method, recommended by suppliers for in vivo use, ensures the compound is evenly distributed for consistent dosing.[1][2] Always prepare this suspension fresh daily.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Selleck Chemicals China. (n.d.). PF-CBP1 HCl Product Manual. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Retrieved from [Link]

  • JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). PF-CBP1 | CREBBP inhibitor. Retrieved from [Link]

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Overcoming limitations of PF-CBP1 hydrochloride in research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Research Limitations

Welcome to the technical support center for PF-CBP1 hydrochloride. As a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, PF-CBP1 is a valuable chemical probe for dissecting the epigenetic regulation of gene expression. However, like any precise tool, its effective use requires a nuanced understanding of its properties and potential limitations.

This guide is structured to provide you, the researcher, with field-proven insights and actionable troubleshooting strategies. We move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Core Concepts: Mechanism of Action of PF-CBP1

CBP and its close homolog p300 are crucial transcriptional co-activators.[1][2] They act as scaffolds, recruiting the transcriptional machinery to specific gene loci. A key function is their intrinsic histone acetyltransferase (HAT) activity, which acetylates lysine residues on histone tails. This modification neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible for transcription.[3]

The bromodomain of CBP/p300 specifically recognizes and binds to these acetylated lysine residues, anchoring the complex to active chromatin regions and propagating the transcriptional signal. PF-CBP1 functions as an antagonist, competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains.[4] This prevents the "reading" of the epigenetic mark, disrupting the recruitment of the transcriptional machinery and leading to the downregulation of target gene expression.

cluster_0 Nucleus DNA DNA Histone Histone Tail (Lysine) BRD CBP/p300 Bromodomain Histone->BRD Binds to Acetylated Lysine HAT CBP/p300 HAT Domain HAT->Histone Acetylates (Ac) TF Transcription Factors BRD->TF Recruits RNAP RNA Pol II Complex TF->RNAP Recruits Gene Gene Transcription RNAP->Gene Initiates PFCBP1 PF-CBP1 PFCBP1->BRD Inhibits Binding

Figure 1. Mechanism of CBP/p300 Bromodomain Inhibition by PF-CBP1.

Key Technical Specifications of PF-CBP1

The following table summarizes critical quantitative data for this compound. Note that values can vary slightly between suppliers and batches.

ParameterValueSource(s)Notes
Target(s) CBP and p300 Bromodomains[5][6][7]Acts as an acetyl-lysine competitive inhibitor.
IC₅₀ (CBP) ~125 nM (cell-free assay)[5][6]Potency in biochemical assays is strong.
IC₅₀ (p300) ~363 nM (cell-free assay)[5][8]Shows slight selectivity for CBP over p300.
Selectivity >100-fold for CBP over BRD4[5][6]Highly selective against the BET bromodomain family.
Molecular Weight 525.08 g/mol (HCl salt)[6]Use this value for molarity calculations.
Solubility Soluble to 100 mg/mL in DMSO[6]Moisture-absorbing DMSO can reduce solubility.[6]
Soluble to 20 mg/mL in Ethanol[5]Less common solvent for cell culture experiments.
Recommended Cellular Concentration 100 nM - 10 µM[6][8]Effective concentration is cell-type and context-dependent.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues researchers may encounter with PF-CBP1 in a direct question-and-answer format.

Q1: I'm having trouble dissolving this compound, or my stock solution has precipitated after freezing. What went wrong?

Answer: This is a common issue related to solvent quality and handling. PF-CBP1 is highly soluble in DMSO, but the solvent's hygroscopic nature (tendency to absorb moisture) is a critical factor.

  • Causality: Water absorbed by DMSO can significantly lower the solubility of hydrophobic compounds like PF-CBP1, leading to incomplete dissolution or precipitation upon freeze-thaw cycles.

  • Solution & Protocol Validation:

    • Use High-Quality, Anhydrous DMSO: Always use fresh, unopened, anhydrous (≤0.02% water) DMSO for preparing your master stock solution.

    • Aliquot for Single Use: After preparing a high-concentration master stock (e.g., 50-100 mM), immediately aliquot it into smaller, single-use volumes in low-protein-binding tubes. This prevents repeated freeze-thaw cycles and minimizes exposure to atmospheric moisture.[6]

    • Proper Storage: Store aliquots at -80°C for long-term stability (up to one year). For short-term use, -20°C is acceptable for up to one month.[6]

    • Warm Before Use: When you need an aliquot, warm it to room temperature completely and vortex briefly before diluting into your culture medium.

Q2: I'm not observing any effect on my target gene expression or cellular phenotype, even at concentrations up to 10 µM. Is the compound inactive?

Answer: This is a frequent challenge where potent biochemical activity doesn't directly translate to cellular effects. Several factors could be at play, from experimental design to inherent cellular properties.

  • Causality & Troubleshooting Workflow:

    • Cellular Permeability: PF-CBP1 is a relatively large molecule (MW >500). While generally cell-permeable, its uptake can vary significantly between cell lines. Some cells may have active efflux pumps that remove the compound.

    • Target Engagement: The most critical step is to confirm that PF-CBP1 is binding to CBP/p300 inside your cells. Without this confirmation, downstream results are uninterpretable. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

    • Experimental Timeline: The downstream effects of epigenetic modulation are often not immediate. Inhibition of a bromodomain reader may take hours or even days to manifest as a change in mRNA and protein levels. The original characterization paper noted significant changes in RGS4 mRNA levels at 24 hours, but not at 1 hour.[9]

    • Cellular Context: The importance of CBP/p300 bromodomain activity can be context-dependent. If your cellular process of interest is not strongly regulated by this specific mechanism, the effect of inhibition may be subtle or absent.

Figure 2. Workflow for Troubleshooting Lack of Cellular Activity.

Q3: I'm seeing a phenotype, but I'm concerned about off-target effects, especially with other bromodomains. How can I be sure my results are specific to CBP/p300?

Answer: This is a crucial question for any inhibitor-based study. While PF-CBP1 is highly selective, validating on-target activity is a cornerstone of rigorous research.

  • Causality: All small molecule inhibitors have the potential for off-target binding, which can occur when the inhibitor binds to proteins other than the intended target, often due to structural similarities in binding pockets.[10][11] While PF-CBP1 shows high selectivity against the well-studied BET bromodomain BRD4, its profile against the entire bromodomain family isn't fully exhaustive in all contexts.[8]

  • Solution & Protocol Validation:

    • Use a Negative Control: The original developers of PF-CBP1 also created ISOX-INACT, a structurally similar but inactive compound.[9] Using this control at the same concentration as PF-CBP1 is the best way to differentiate specific from non-specific or off-target effects. If this is unavailable, another structurally related but inactive molecule can be used.

    • Perform Rescue Experiments: If possible, overexpressing a version of CBP or p300 that is resistant to PF-CBP1 binding while observing a reversal of the phenotype would provide strong evidence of on-target activity.

    • Adhere to Recommended Concentrations: Avoid using excessively high concentrations (e.g., >30 µM), where the likelihood of off-target binding increases dramatically.[9]

Essential Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol ensures the preparation of a stable, high-quality inhibitor stock.

  • Materials: this compound powder, anhydrous DMSO (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent), sterile low-protein-binding microcentrifuge tubes.

  • Procedure: a. Allow the vial of PF-CBP1 powder to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration master stock (e.g., 100 mM). The molecular weight of the HCl salt is 525.08 g/mol . c. Vortex for 2-5 minutes until the powder is completely dissolved. Visually inspect for any particulates. d. Immediately create single-use aliquots (e.g., 5-10 µL) in low-protein-binding tubes. e. Store aliquots at -80°C.

Protocol 2: Cellular Target Engagement via Thermal Proteome Profiling (TPP/CETSA)

This protocol validates that PF-CBP1 engages with CBP/p300 in your specific cell line.[12][13]

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one set with vehicle (DMSO) and another with PF-CBP1 (e.g., 10 µM) for a defined period (e.g., 1-4 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents for TPP).

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins. Collect the supernatant containing the soluble, stable proteins.

  • Analysis: Analyze the amount of soluble CBP or p300 in the supernatant of both vehicle- and PF-CBP1-treated samples at each temperature point using Western blotting.

  • Expected Outcome: In the PF-CBP1-treated samples, the CBP/p300 protein should be stabilized against thermal denaturation, resulting in a "shift" of its melting curve to higher temperatures compared to the vehicle control. This directly demonstrates target engagement.

Protocol 3: Assessing Downstream Effects via RT-qPCR

This protocol measures changes in the expression of a known CBP/p300 target gene.[6]

  • Cell Seeding & Treatment: Seed cells at a density that will allow them to reach ~70-80% confluency at the time of harvest.

  • Inhibitor Treatment: Pre-treat cells with a dose-response range of PF-CBP1 (e.g., 0.1, 1, 10 µM) and a vehicle control for 30 minutes.[6]

  • Stimulation (if applicable): If studying an inducible gene, add the stimulus. For example, to measure IL-6 expression in macrophages, add LPS (lipopolysaccharide).[6]

  • Incubation: Incubate for a predetermined time (e.g., 4-24 hours) based on the known kinetics of your target gene's transcription.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard kit (e.g., TRIzol or column-based kits).

  • RT-qPCR: Synthesize cDNA and perform quantitative PCR using validated primers for your target gene (e.g., IL6, RGS4) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the target gene's mRNA level in PF-CBP1-treated cells relative to the vehicle control indicates successful target modulation.

Frequently Asked Questions (FAQs)

  • Q: What is a suitable negative control for PF-CBP1?

    • A: The ideal negative control is ISOX-INACT, a structurally related compound specifically designed to be inactive against the CBP bromodomain.[9] If unavailable, it is crucial to include a vehicle control (e.g., DMSO at the highest used concentration) in all experiments.

  • Q: Can PF-CBP1 be used in vivo?

    • A: As of current literature, there are no published reports detailing the use of PF-CBP1 in animal models.[9] Its pharmacokinetic and pharmacodynamic properties in vivo have not been characterized. Researchers planning in vivo studies should consider more recently developed CBP/p300 inhibitors that have been validated in animal models, such as CCS1477.[2][14]

  • Q: How does PF-CBP1 compare to other CBP/p300 inhibitors like C646 or A-485?

    • A: They target different domains and have different mechanisms. PF-CBP1 is a bromodomain inhibitor , preventing the "reading" of acetylated histones.[4] In contrast, C646 and A-485 are HAT inhibitors , which block the "writing" of the acetylation mark by competing with acetyl-CoA.[2] The choice depends on the specific biological question. If you want to study the role of the reader domain, PF-CBP1 is appropriate. If you want to inhibit the enzymatic acetyltransferase activity, a HAT inhibitor would be the correct tool.

References

  • The Chemical Probes Portal. (n.d.). PF-CBP1. [Link]

  • Ciardiello, F., et al. (2022). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 27(23), 8283. [Link]

  • Crawford, T., & Mapp, A. K. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology, 45, 9-16. [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(23), 5106-5119. [Link]

  • Unfolded. (2024, June 21). What are p300-CBP transcription factors inhibitors and how do they work?[Link]

  • Zhang, G., et al. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Acta Pharmaceutica Sinica B, 9(4), 782-791. [Link]

  • Fish, P. V., et al. (2012). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 134(46), 18963-18965. [Link]

  • Drug Hunter. (2025, May 12). CBP and EP300 Degraders: A Tale of Two Selectivities. YouTube. [Link]

  • CellCentric. (2017, December 4). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]

  • Wells, C. I., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(17), 11843-11875. [Link]

  • Frontiers Media S.A. (2023). Off-target autophagy disruption associated with a novel liver toxicity in dogs for a highly basic heterobifunctional protein degrader. Frontiers in Pharmacology, 14, 1249258. [Link]

  • AdooQ Bioscience. (n.d.). PF-CBP1 | CREBBP inhibitor. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Rowe, S. M., et al. (n.d.). CF8Flp Culturing Protocol. University of Alabama at Birmingham. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Lo, W. T. H., et al. (2023). Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. Protocols.io. [Link]

  • Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. [Link]

  • ACS Publications. (2025). BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes. Biochemistry. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (n.d.). Protocols | Robertson Lab. [Link]

  • National Library of Medicine. (n.d.). [Quercetin permeability across blood-brain barrier and its effect on the viability of U251 cells]. PubMed. [Link]

  • American Thoracic Society. (2022). Endothelial-Specific Loss of Sphingosine-1-Phosphate Receptor 1 Increases Vascular Permeability and Exacerbates Bleomycin-induced Pulmonary Fibrosis. ATSJournals. [Link]

  • News-Medical.Net. (2025, November 13). Redefining target engagement with new strategies in drug discovery. [Link]

  • National Library of Medicine. (n.d.). Effect of FCCP on tight junction permeability and cellular distribution of ZO-1 protein in epithelial (MDCK) cells. PubMed. [Link]

  • National Library of Medicine. (n.d.). REGULATION OF BLOOD-BRAIN BARRIER PERMEABILITY BY TRANSIENT RECEPTOR POTENTIAL C AND TRANSIENT RECEPTOR POTENTIAL V CHANNEL ACTIVATION. PubMed Central. [Link]

  • National Library of Medicine. (n.d.). Mitochondrial permeability transition pore plays a role in the cardioprotection of CB2 receptor against ischemia-reperfusion injury. PubMed. [Link]

  • ResearchGate. (2023, April 12). Cbp1-Cren7 chromatinization of CRISPR arrays favours transcription from leader- over cryptic promoters. [Link]

  • National Library of Medicine. (2025, March 31). Protocol for optimizing culture conditions for ex vivo activation during CRISPR-Cas9 gene editing in human hematopoietic stem and progenitor cells. PubMed Central. [Link]

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Validation & Comparative

A Comparative Analysis for Epigenetic Research: I-CBP112 vs. SGC-CBP30

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal CREB-Binding Protein (CBP) Bromodomain Inhibitor

In the dynamic field of epigenetics, the precise modulation of protein-protein interactions is paramount for dissecting complex cellular processes and developing novel therapeutic strategies. The CREB-binding protein (CBP) and its close homolog p300 are critical lysine acetyltransferases that function as transcriptional co-activators. Their bromodomains, which recognize and bind to acetylated lysine residues on histones and other proteins, are key to their function in chromatin remodeling and gene activation. Consequently, small molecule inhibitors of the CBP/p300 bromodomains have emerged as invaluable tools for studying their roles in health and disease, particularly in oncology and inflammation.

This guide provides a detailed, head-to-head comparison of two widely utilized and potent CBP/p300 bromodomain inhibitors: I-CBP112 and SGC-CBP30 . While the query mentioned "PF-CBP1 hydrochloride," this compound is not readily identifiable in publicly available scientific literature. Therefore, we have substituted it with SGC-CBP30, a well-characterized and structurally distinct tool compound, to provide a robust and practical comparison for researchers. We will delve into their mechanisms of action, biochemical and cellular activities, and provide supporting experimental data and protocols to guide your selection process.

Mechanism of Action: Targeting the Acetyl-Lysine Binding Pocket

Both I-CBP112 and SGC-CBP30 are competitive inhibitors that target the bromodomain of CBP and p300. The bromodomain is a conserved structural motif of approximately 110 amino acids that forms a hydrophobic pocket, specifically recognizing acetylated lysine (Kac) residues. By occupying this pocket, these inhibitors prevent the CBP/p300 bromodomain from "reading" the epigenetic mark of histone acetylation. This disruption prevents the recruitment of the CBP/p300 acetyltransferase machinery to specific gene promoters and enhancers, ultimately leading to the downregulation of target gene expression, such as the proto-oncogene MYC.

cluster_0 Normal Cellular Function cluster_1 Inhibition by I-CBP112 / SGC-CBP30 Histone Acetylated Histone (H3K27ac) Bromo Bromodomain Histone->Bromo recognizes CBP CBP/p300 Gene Target Gene (e.g., MYC) CBP->Gene acetylates & activates Bromo->CBP HAT HAT Domain HAT->CBP Transcription Transcription Activation Gene->Transcription Inhibitor I-CBP112 or SGC-CBP30 Bromo_Inhibited Bromodomain Inhibitor->Bromo_Inhibited competitively binds CBP_Inhibited CBP/p300 Bromo_Inhibited->CBP_Inhibited Gene_Inactive Target Gene (e.g., MYC) CBP_Inhibited->Gene_Inactive recruitment blocked Repression Transcription Repression Gene_Inactive->Repression

Figure 1: Mechanism of CBP/p300 bromodomain inhibition.

Head-to-Head Comparison: Biochemical and Cellular Potency

The selection of a chemical probe often hinges on its potency and selectivity. Both I-CBP112 and SGC-CBP30 exhibit high affinity for the CBP/p300 bromodomains, but with notable differences in their profiles.

ParameterI-CBP112SGC-CBP30
Target CBP/p300 BromodomainCBP/p300 Bromodomain
CBP Binding Affinity (Kd) ~18 nM~21 nM (isothermal titration calorimetry)
Cellular Potency (IC50) ~200-500 nM (in various cancer cell lines)~28 nM (NanoBRET assay in 293T cells)
Selectivity High selectivity over other bromodomain families, including BET.High selectivity for CBP/p300 over other bromodomains, including the BET family.
Reported Cellular Effects Induces apoptosis in hematological cancer cells; downregulates MYC expression.Potently displaces CBP from chromatin; downregulates MYC and its target genes.

Data compiled from multiple sources for comparison. Absolute values can vary based on the specific assay conditions.

SGC-CBP30 demonstrates superior potency in cellular assays, such as the NanoBRET target engagement assay, which measures the displacement of the bromodomain from its target protein inside living cells. This higher on-target potency in a cellular context is a significant advantage, as it may allow for the use of lower concentrations, thereby reducing the risk of off-target effects.

Experimental Protocols: Evaluating Inhibitor Performance

To validate the activity of these inhibitors in your own experimental systems, several key assays are recommended. Here are step-by-step protocols for fundamental experiments.

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This assay quantifies the binding of an inhibitor to its target protein within intact cells.

start Start: Seed Cells transfect Transfect with CBP-NanoLuc® Fusion Vector start->transfect add_tracer Add NanoBRET™ Tracer transfect->add_tracer add_inhibitor Add I-CBP112 or SGC-CBP30 (Dose Response) add_tracer->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read Read Luminescence (Donor & Acceptor Wavelengths) add_substrate->read analyze Calculate BRET Ratio & Determine IC50 read->analyze end End analyze->end

Figure 2: Workflow for the NanoBRET™ target engagement assay.

Methodology:

  • Cell Culture: Seed HEK293T cells in a 96-well plate at an appropriate density.

  • Transfection: Transfect cells with a plasmid encoding for a fusion protein of the CBP bromodomain and NanoLuc® luciferase.

  • Inhibitor Addition: The following day, prepare serial dilutions of I-CBP112 or SGC-CBP30 in Opti-MEM.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to the inhibitor dilutions.

  • Treatment: Add the inhibitor/tracer mix to the cells and incubate.

  • Detection: Add the Nano-Glo® substrate, which is processed by NanoLuc® to produce a luminescent signal (donor emission at 460 nm). If the tracer is in close proximity to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in tracer fluorescence (acceptor emission at 610 nm).

  • Data Analysis: Measure both wavelengths and calculate the BRET ratio. The inhibitor will compete with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for MYC Downregulation

This experiment confirms the downstream functional consequence of CBP/p300 bromodomain inhibition.

Methodology:

  • Cell Treatment: Plate a relevant cancer cell line (e.g., MV4-11, a human AML cell line) and treat with vehicle control, I-CBP112 (e.g., 1 µM), and SGC-CBP30 (e.g., 1 µM) for 24-48 hours.

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against c-MYC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative reduction in c-MYC protein levels upon inhibitor treatment.

Conclusion and Recommendations

Both I-CBP112 and SGC-CBP30 are potent and selective inhibitors of the CBP/p300 bromodomains, making them excellent tools for epigenetic research.

  • SGC-CBP30 stands out for its superior cellular potency, as demonstrated in target engagement assays. This characteristic is highly desirable as it allows researchers to achieve a significant biological effect at lower concentrations, minimizing the potential for off-target activities and providing a clearer interpretation of experimental results. For studies requiring robust and direct evidence of on-target activity in a cellular environment, SGC-CBP30 is an exceptional choice.

  • I-CBP112 remains a valuable and widely cited tool compound. Its efficacy in downregulating MYC and inducing apoptosis in various cancer models is well-documented. Researchers looking to replicate or build upon the extensive body of work already published using I-CBP112 will find it to be a reliable choice.

Final Recommendation: For researchers initiating new studies into the function of the CBP/p300 bromodomain, SGC-CBP30 is recommended as the preferred chemical probe due to its higher cellular potency and excellent selectivity profile. However, the choice of inhibitor should always be guided by the specific experimental context and, ideally, validated in the biological system of interest.

References

  • Picaud, S., et al. (2015). SGC-CBP30 is a potent and selective inhibitor of the CBP/p300 bromodomain that targets the MYC-driven transcription program. Cancer Research. Available at: [Link]

  • Hammitzsch, A., et al. (2015). CBP/p300 bromodomain inhibition by I-CBP112 reduces neuroblastoma cell growth. ACS Chemical Biology. Available at: [Link]

  • Picaud, S., et al. (2015). SGC-CBP30, a Potent and Selective Inhibitor of the CBP/p300 Bromodomain, for the Probe-Based Discovery of Target-Specific Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

A Comparative Guide to Bromodomain Inhibitors: Profiling PF-CBP1 Against Key Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of PF-CBP1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, against other prominent bromodomain inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, selectivity profiles, and functional consequences of targeting different bromodomain families, supported by experimental data and detailed protocols.

The Rationale for Targeting Bromodomains

Epigenetic modifications are crucial for regulating gene expression without altering the DNA sequence itself. Among the key players in this regulatory landscape are "reader" proteins, which recognize specific post-translational modifications on histone proteins. Bromodomains are evolutionarily conserved protein modules that function as readers of acetylated lysine residues (Kac).[1][2] By binding to these acetyl-lysine marks, bromodomain-containing proteins recruit transcriptional machinery to specific chromatin sites, thereby activating gene expression.[2]

The human genome encodes 46 proteins containing 61 distinct bromodomains, which are grouped into several families.[3] Dysregulation of these proteins is a hallmark of numerous diseases, particularly cancer, where they often drive the expression of oncogenes like c-Myc and Bcl-2.[4] This has made bromodomains highly attractive targets for therapeutic intervention. Two of the most extensively studied families in drug discovery are:

  • The Bromodomain and Extra-Terminal Domain (BET) Family: Comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, these proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2).[5] They are potent transcriptional co-activators, and their inhibition has shown significant promise in oncology.[4]

  • The CBP/p300 Family: The highly similar proteins CREB-binding protein (CBP) and p300 are crucial transcriptional coactivators that possess a single bromodomain adjacent to a histone acetyltransferase (HAT) catalytic domain.[3][6] They are involved in a vast array of cellular processes, including proliferation, differentiation, and DNA damage response.[3]

This guide focuses on PF-CBP1, an inhibitor that selectively targets the CBP/p300 bromodomains, and compares its profile to non-selective BET inhibitors and other CBP/p300-targeted compounds.

A Deep Dive into PF-CBP1: A Selective CBP/p300 Inhibitor

PF-CBP1 is a chemical probe developed from the SGC-CBP30 scaffold, optimized for improved selectivity for the CBP/p300 bromodomains over the BET family, particularly BRD4.[7]

Mechanism of Action & Selectivity

Like most bromodomain inhibitors, PF-CBP1 acts as an acetyl-lysine mimic. It competitively binds to the hydrophobic pocket of the CBP/p300 bromodomain, preventing it from docking onto acetylated histones. This disrupts the recruitment of transcriptional machinery to target genes.

The key feature of PF-CBP1 is its selectivity. While many early bromodomain inhibitors showed cross-reactivity between families, PF-CBP1 was engineered to disfavor the BRD4 binding pocket. A BROMOscan profiling assay confirmed its selectivity for CBP and p300 over other bromodomain subfamilies.[7]

  • PF-CBP1 Affinity:

    • CBP: KD = 0.19 µM

    • BRD4(1): KD = 20 µM

  • This represents an over 100-fold selectivity for CBP versus the first bromodomain of BRD4.[7]

Cellular Activity

In cellular assays, PF-CBP1 demonstrates on-target effects related to the inhibition of CBP/p300-mediated transcription. For instance, in primary macrophages stimulated with lipopolysaccharide (LPS), PF-CBP1 was shown to moderately reduce the expression of inflammatory cytokines like IL-6 and IFN-β.[8] This highlights the role of the CBP/p300 bromodomain in inflammatory gene regulation, a function distinct from the primary oncogenic pathways targeted by BET inhibitors.[8]

Comparative Analysis: PF-CBP1 vs. The Field

The therapeutic utility and research applications of a bromodomain inhibitor are defined by its selectivity profile. Below, we compare PF-CBP1 to other widely used inhibitors.

PF-CBP1 vs. Pan-BET Inhibitors

Pan-BET inhibitors are compounds that bind with high affinity to the bromodomains of all BET family members (BRD2/3/4).

  • JQ1: The quintessential BET inhibitor tool compound. JQ1 potently displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[1][9] Its potent anti-proliferative effects in various cancers established BET inhibition as a valid therapeutic strategy.[9]

  • OTX015 (Birabresib): A clinical-stage BET inhibitor that has shown promising activity in patients with hematologic malignancies.[10][11] OTX015 affects multiple pathogenic pathways, including NF-κB, JAK/STAT, and MYC-regulated genes.[10][12]

  • I-BET762 (Molibresib): Another clinically evaluated BET inhibitor, I-BET762 was initially developed for its anti-inflammatory properties by disrupting the recruitment of BET proteins to inflammatory gene promoters.[13] It has since demonstrated potent anti-cancer activity in preclinical models of pancreatic cancer and other tumors.[13][14]

The primary distinction is the target. While PF-CBP1 modulates genes regulated by CBP/p300 co-activator complexes, the aforementioned BET inhibitors affect a different suite of genes controlled by BET proteins. This can lead to synergistic effects; for example, a CBP/p300 inhibitor, CCS1477, showed a synergistic effect on cell proliferation when combined with the BET inhibitor JQ1 in a prostate cancer model.[15] This suggests the two classes of inhibitors can target complementary oncogenic pathways.

PF-CBP1 vs. Other CBP/p300-Selective Inhibitors
  • I-CBP112: A potent and highly selective acetyl-lysine competitive inhibitor for the CBP/p300 bromodomains.[16][17] Developed from a different chemical scaffold than PF-CBP1, it also displays excellent selectivity over the BET family.[7]

    • I-CBP112 Affinity:

      • CBP: KD = 0.151 µM

      • BRD4(1): KD = 5.59 µM

    • This represents a ~37-fold selectivity for CBP over BRD4(1).[7][18]

  • SGC-CBP30: The parent compound from which PF-CBP1 was derived. While potent against CBP/p300, it retains significant activity against BET bromodomains, making it more of a dual inhibitor.[16][18] Comparing the specific effects of PF-CBP1 to the broader effects of SGC-CBP30 can help elucidate the distinct roles of these bromodomain families.

The development of multiple, structurally distinct, and selective CBP/p300 inhibitors like PF-CBP1 and I-CBP112 is critical for validating the therapeutic hypothesis of targeting this bromodomain family. It provides confidence that the observed biological effects are due to on-target engagement rather than off-target activities of a single chemical scaffold.[19]

Quantitative Comparison of Bromodomain Inhibitors
InhibitorPrimary Target(s)Target Affinity (KD or IC50)Off-Target Affinity (BRD4 KD or IC50)Selectivity (Fold vs. BRD4)Key Cellular Pathways Modulated
PF-CBP1 CBP/p3000.19 µM (KD, CBP)[7]20 µM (KD, BRD4(1))[7]>100-foldInflammatory gene expression (IL-6, IFN-β)[8]
JQ1 Pan-BET (BRD2/3/4)~50 nM (IC50, BRD4(1))N/A (Pan-BET active)N/AMYC transcription, Cell Cycle (G1 arrest)[1]
OTX015 Pan-BET (BRD2/3/4)92-112 nM (IC50 vs AcH4)N/A (Pan-BET active)N/ANF-κB, JAK/STAT, MYC, E2F1[10]
I-BET762 Pan-BET (BRD2/3/4)High nM affinity[13]N/A (Pan-BET active)N/AInflammatory gene expression, MYC, p-Erk 1/2[14][20]
I-CBP112 CBP/p3000.151 µM (KD, CBP)[7]5.6 µM (KD, BRD4(1))[7][18]~37-foldLeukemia cell differentiation and self-renewal[17]

Note: Affinity values are compiled from different studies and assays; direct comparison should be made with caution.

Visualizing the Mechanistic Differences

The distinct targets of these inhibitor classes result in the modulation of different downstream pathways.

G cluster_0 BET Inhibition (e.g., JQ1, OTX015) cluster_1 CBP/p300 Inhibition (e.g., PF-CBP1) JQ1 JQ1 / OTX015 BRD4 BRD4 JQ1->BRD4 inhibits binding Chromatin_BET Acetylated Chromatin BRD4->Chromatin_BET SE Super-Enhancers PolII RNA Pol II SE->PolII recruits MYC MYC Expression PolII->MYC Proliferation Cell Proliferation MYC->Proliferation PFCBP1 PF-CBP1 CBP CBP/p300 PFCBP1->CBP inhibits binding Chromatin_CBP Acetylated Chromatin CBP->Chromatin_CBP TF Transcription Factors (e.g., NF-κB, IRF4) Inflammation Inflammatory Gene Expression TF->Inflammation activates

Caption: Differential impact of BET vs. CBP/p300 inhibitors on gene transcription.

Essential Experimental Workflows for Inhibitor Characterization

To rigorously compare bromodomain inhibitors, a multi-step experimental approach is required, moving from biochemical affinity to cellular target engagement and functional outcomes.

Workflow: Validating Target Engagement in Live Cells

G A Step 1: Develop Target-Specific Assay (e.g., NanoBRET™ or CETSA®) B Step 2: Determine Biochemical Affinity (e.g., ITC, AlphaScreen) Confirms direct binding to purified protein. A->B informs C Step 3: Quantify Cellular Target Engagement Live cells expressing target are treated with inhibitor. B->C D Step 4: Measure Intracellular IC50/EC50 Assesses membrane permeability and binding in a native environment. C->D E Step 5: Assess Selectivity Run assay against off-target bromodomains (e.g., BRD4 vs. CBP). D->E F Step 6: Correlate with Phenotypic Outcome Link target engagement potency with functional effects (e.g., cell viability, gene expression). D->F

Caption: A logical workflow for characterizing bromodomain inhibitors.

Protocol 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a target protein within intact, living cells.[21][22] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (the donor) and a cell-permeable fluorescent tracer that binds the same protein (the acceptor).[21] An inhibitor competes with the tracer, causing a measurable loss of BRET signal.

Objective: To determine the intracellular affinity (IC50) of a test compound (e.g., PF-CBP1) for its target (CBP).

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target protein (e.g., CBP) fused to NanoLuc® luciferase.

    • Culture cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM™ I reduced-serum medium.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor (PF-CBP1) and a control inhibitor (e.g., JQ1 for off-target analysis).

    • In a white, 96-well assay plate, add the cell suspension.

    • Add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

    • Immediately add the serially diluted test compounds and controls to the appropriate wells. Include a vehicle-only (e.g., DMSO) control.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator. This allows the compound/tracer binding to reach equilibrium within the cells.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. This solution also contains an extracellular NanoLuc® inhibitor to prevent signal from any compromised cells.[23]

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer equipped with two filters: a 460nm bandpass filter for the donor (NanoLuc®) and a 610nm longpass filter for the acceptor (tracer).[24]

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor signal (610nm) by the donor signal (460nm) for each well.

    • Normalize the data to the vehicle control (100% engagement) and a high concentration of a known binder (0% engagement).

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the intracellular IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures target engagement in cells or tissues by exploiting ligand-induced thermal stabilization of the target protein.[25] When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[26]

Objective: To confirm the direct binding of PF-CBP1 to CBP in a cellular context and determine its thermal shift.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells of interest (e.g., a human cancer cell line) to ~80% confluency.

    • Treat the cells with the test compound (PF-CBP1) at various concentrations or a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments. One unheated sample should be kept on ice as a control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, unfolded protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of the soluble target protein (CBP) remaining using a specific detection method, such as:

      • Western Blotting: The traditional method, where samples are run on an SDS-PAGE gel and probed with a CBP-specific antibody.

      • High-Throughput Immunoassays: Methods like AlphaScreen® or HTRF® can be used for faster, more quantitative analysis in a microplate format.[25]

  • Data Analysis:

    • Melt Curve Generation: For each treatment condition, plot the relative amount of soluble protein against the temperature. This generates the CETSA® melting curve.

    • Thermal Shift (ΔTm): The binding of the inhibitor will shift the curve to the right. The difference in the melting temperature (Tm) between the vehicle-treated and inhibitor-treated samples is the thermal shift, a direct indicator of target engagement.[27][28]

Conclusion and Future Outlook

The field of epigenetic therapy is rapidly evolving from broad-spectrum inhibitors to highly selective chemical probes. PF-CBP1 represents a key tool in this evolution, enabling researchers to dissect the specific functions of the CBP/p300 bromodomain, independent of the well-studied BET family.

This comparative guide underscores a critical principle in drug discovery: selectivity is paramount. While pan-BET inhibitors like JQ1 and OTX015 have established a powerful therapeutic paradigm by targeting the MYC axis, selective probes like PF-CBP1 and I-CBP112 are unveiling distinct and complementary pathways in inflammation and cancer.[8][17] The observed synergy between CBP/p300 and BET inhibitors in certain contexts points towards future combination therapies that could offer enhanced efficacy and overcome resistance mechanisms.[15]

The rigorous application of the experimental workflows detailed herein—from biochemical assays to cellular target engagement methods like NanoBRET™ and CETSA®—is essential for validating these novel inhibitors and accurately interpreting their biological effects. By understanding the precise molecular interactions and cellular consequences of these compounds, the scientific community can continue to unlock the full therapeutic potential of modulating the epigenetic landscape.

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  • Picaud, S., et al. (2015). Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. Future medicinal chemistry, 7(18), 2445-2468. [Link]

  • Caflisch, A., et al. (2019). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. Journal of medicinal chemistry, 62(21), 9576-9590. [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity [Video]. YouTube. [Link]

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A Researcher's Guide to Validating CBP as a Drug Target Using PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Target CBP?

CREB-binding protein (CBP), and its close homolog p300, are master transcriptional co-activators that play a central role in orchestrating gene expression.[1][2] These proteins act as scaffolds, integrating signals from numerous transcription factors to regulate cellular processes like proliferation, differentiation, and DNA repair.[1][3][4] They possess a critical histone acetyltransferase (HAT) domain, which "loosens" chromatin, making DNA more accessible for transcription.[2][5] Given their pivotal role, it's no surprise that dysregulation of CBP/p300 is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them highly attractive therapeutic targets.[1][2][4][6]

However, targeting these co-activators is not straightforward. Their multifaceted nature and numerous protein-protein interaction domains present a significant challenge for developing specific inhibitors. One key domain is the bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby "reading" the epigenetic code and tethering the CBP/p300 complex to active genes.[7][8] Small molecules that can selectively block this interaction are invaluable tools for dissecting the specific function of the CBP bromodomain and validating it as a druggable node. This is where PF-CBP1 hydrochloride emerges as a critical research tool.

This compound: A Selective Chemical Probe for the CBP Bromodomain

PF-CBP1 is a potent and selective inhibitor of the CBP/p300 bromodomains.[7][8] Its primary mechanism of action is to competitively occupy the acetyl-lysine binding pocket within the bromodomain, preventing it from engaging with its natural acetylated protein partners. This disruption of protein-protein interactions leads to downstream changes in gene expression. For instance, in primary rat cortical neurons, treatment with PF-CBP1 significantly reduced the mRNA levels of Regulator of G-protein Signaling 4 (RGS4) after 24 hours.[7] Similarly, it can moderately reduce the LPS-induced expression of inflammatory cytokines like IL-6 and IL-1β in primary macrophages.[7]

A crucial feature of a good chemical probe is its selectivity. PF-CBP1 was developed to have high affinity for the CBP bromodomain while showing a significant reduction in potency against other bromodomain families, such as the well-studied BET (Bromodomain and Extra-Terminal domain) proteins (e.g., BRD4).[7][8] This selectivity is vital for attributing observed biological effects directly to the inhibition of CBP/p300, rather than off-target activities.

Comparative Analysis: Tools for CBP Target Validation

Validating a drug target requires a multi-pronged approach. Researchers must demonstrate that modulating the target with a small molecule produces the same effect as genetically removing or silencing the target. PF-CBP1 is a powerful tool in this process, but it's essential to understand its performance in the context of other available methods.

Small Molecule Inhibitors: A Head-to-Head Comparison

The landscape of CBP/p300 inhibitors is expanding. They can be broadly classified into bromodomain inhibitors and HAT inhibitors. PF-CBP1 belongs to the former class. Below is a comparison with other notable compounds.

Compound Target Domain Potency (Kd or IC50) Selectivity Profile Key Features & Applications
PF-CBP1 BromodomainIC50 in nM range for CBPSelective for CBP/p300 over other bromodomain families like BET.Tool for studying transcriptional effects of bromodomain inhibition.[7] Used to probe roles in inflammation and neurological function.[7]
SGC-CBP30 BromodomainKd: 21 nM (CBP), 32 nM (p300)[9]>40-fold selective for CBP over BRD4(1).[9][10]Potent probe with demonstrated cellular activity; reduces IL-17A secretion in Th17 cells.[9] Used in reprogramming somatic cells.
GNE-272 BromodomainIC50: 20 nM (CBP), 30 nM (p300)[11][12]Highly selective; >650-fold over BRD4.[4][11]Excellent in vivo probe with good oral bioavailability.[11] Shows antitumor activity in AML models by modulating MYC expression.[11][13][14]
I-CBP112 BromodomainKd: 151 nM (CBP), 167 nM (p300)[15][16]Selective for CBP/p300 over a panel of 40 other bromodomains.[17]Impairs colony formation and induces differentiation in leukemic cell lines.[15][18] Can sensitize cancer cells to chemotherapy.[19]
A-485 HAT DomainIC50: 2.6 nM (CBP), 9.8 nM (p300)[20]Selective catalytic inhibitor that competes with Acetyl-CoA.[21]Targets the enzymatic function directly. Inhibits proliferation of hematological and prostate cancer cells.[20][21] Reduces H3K27ac marks.[21]

Causality Behind Experimental Choice:

  • Bromodomain vs. HAT Inhibition: Choosing between a bromodomain inhibitor (like PF-CBP1) and a HAT inhibitor (like A-485) depends on the biological question. Bromodomain inhibitors test the hypothesis that the scaffolding or recruitment function of CBP is critical. In contrast, HAT inhibitors test whether the enzymatic activity is the key driver of the phenotype. Using both can provide a more complete picture of the target's function.

  • In Vitro vs. In Vivo Probes: While PF-CBP1 is an excellent tool for cellular studies, a compound like GNE-272, with its demonstrated favorable pharmacokinetics, is a better choice for in vivo animal model experiments.[11][14]

Chemical Probes vs. Genetic Methods

Small molecule inhibitors offer temporal control—they can be added or removed to study acute effects. However, genetic methods like siRNA/shRNA (knockdown) and CRISPR/Cas9 (knockout) are the gold standard for confirming that the protein target itself is responsible for the observed phenotype.[22][23]

Method Mechanism Advantages Disadvantages
PF-CBP1 (Inhibitor) Reversible binding to bromodomainTemporal control, dose-response studies, high-throughput screening, potential therapeutic relevance.Potential for off-target effects, requires careful validation.
siRNA/shRNA Post-transcriptional mRNA degradation[24]Target-specific, relatively easy to implement for transient knockdown.Incomplete knockdown, potential for off-target silencing, cellular compensation mechanisms.
CRISPR/Cas9 Permanent gene knockout via DNA double-strand breaks[24]Complete loss of protein function, creates stable cell lines.Can be lethal if the gene is essential, potential for off-target DNA edits, can induce unforeseen transcriptional changes.[25][26]

Trustworthiness Through Orthogonal Validation: The most robust target validation strategy uses both chemical and genetic approaches.[22] If inhibiting CBP with PF-CBP1 produces the same cellular phenotype (e.g., decreased proliferation or downregulation of a specific gene) as knocking out the CBP gene with CRISPR, it provides strong evidence that the effect is on-target.

Experimental Validation Workflows with PF-CBP1

To build a convincing case for CBP as a drug target in your system, a logical, self-validating experimental workflow is essential.

Workflow Diagram: Validating CBP as a Target

G cluster_0 Phase 1: In Vitro / Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Phenotype & Gene Expression cluster_3 Phase 4: Orthogonal Validation b_assay Biochemical Assay (e.g., TR-FRET, AlphaScreen) spr Biophysical Assay (e.g., SPR) b_assay->spr Confirms direct binding cetsa CETSA (Confirms target binding in cells) spr->cetsa Transition to Cellular System wb Western Blot (Measures downstream markers like p-H3K27ac) cetsa->wb Links binding to activity pheno Phenotypic Assay (e.g., Proliferation, Apoptosis) wb->pheno Connects Mechanism to Outcome qpcr Gene Expression (qPCR/RNA-seq of target genes like MYC) pheno->qpcr Correlates phenotype to gene regulation crispr CRISPR/siRNA Knockout/down of CBP qpcr->crispr Compare with Genetic Model rescue Rescue Experiment (Re-express CBP) crispr->rescue Confirms target specificity

Caption: A logical workflow for validating CBP as a drug target.

Protocol 1: In Vitro Target Engagement using TR-FRET

Rationale: This biochemical assay confirms that PF-CBP1 directly interacts with the CBP bromodomain in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying protein-protein interactions.[27]

Step-by-Step Methodology:

  • Reagents: Recombinant CBP bromodomain protein (tagged, e.g., with GST), a biotinylated histone peptide containing an acetyl-lysine residue (e.g., H4K12ac), Europium-labeled anti-GST antibody (donor), and APC-labeled streptavidin (acceptor).

  • Assay Setup: In a 384-well plate, add assay buffer, the recombinant CBP protein, and the biotinylated peptide.

  • Compound Addition: Add PF-CBP1 across a range of concentrations (e.g., 10-point serial dilution) to the wells. Include DMSO as a vehicle control.

  • Incubation: Incubate the plate at room temperature to allow the compound to bind to the protein and for the protein-peptide interaction to reach equilibrium.

  • Detection: Add the detection reagents (Europium-antibody and APC-streptavidin) and incubate.

  • Readout: Read the plate on a TR-FRET-compatible reader. The signal is generated when the donor (Europium) and acceptor (APC) are in close proximity, which occurs when CBP binds the histone peptide. PF-CBP1 will disrupt this interaction, leading to a dose-dependent decrease in the TR-FRET signal.

  • Data Analysis: Plot the TR-FRET signal against the PF-CBP1 concentration and fit the curve to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement & Downstream Modulation

Rationale: It is critical to demonstrate that PF-CBP1 not only binds to CBP in intact cells but also modulates its function. This protocol combines the Cellular Thermal Shift Assay (CETSA) to confirm binding with Western blotting to measure a key downstream epigenetic mark.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a hematologic cancer cell line like MV4-11) to ~80% confluency.

  • Compound Treatment: Treat cells with PF-CBP1 (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.

  • CETSA - Part 1 (Binding):

    • Harvest the treated cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thawing.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot - Part 2 (Analysis):

    • For CETSA: Run the soluble fractions from the CETSA experiment on an SDS-PAGE gel and transfer to a membrane. Probe with an antibody against CBP. In PF-CBP1-treated samples, CBP should remain soluble at higher temperatures compared to the vehicle control, indicating ligand binding and stabilization.

    • For Downstream Effects: Separately, lyse cells treated with PF-CBP1 for 24 hours. Run the total lysate on an SDS-PAGE gel. Probe with antibodies for H3K27ac (a key mark deposited by CBP/p300) and total Histone H3 (as a loading control).[28][29] A dose-dependent decrease in the H3K27ac signal relative to total H3 confirms functional inhibition of CBP/p300 activity in the cell.

Signaling Pathway: CBP's Role in Transcription

G cluster_0 Upstream Signals cluster_1 Transcription Factor Activation cluster_2 CBP/p300 Complex Recruitment cluster_3 Chromatin Modification & Gene Transcription Signal Growth Factors, Stress, etc. TF_inactive Transcription Factor (e.g., CREB, p53) Signal->TF_inactive Activates TF_active Active/Phosphorylated Transcription Factor TF_inactive->TF_active Phosphorylation CBP CBP/p300 Complex TF_active->CBP Recruits DNA DNA TF_active->DNA Binds to Promoter/Enhancer HAT HAT Domain CBP->HAT BRD Bromodomain CBP->BRD Gene Target Gene Expression (e.g., MYC, IL-6) CBP->Gene Activates Transcription Histone_unmod Histone Tail (Lysine) HAT->Histone_unmod Acetylates (HAT Activity) Histone_mod Acetylated Histone (Ac-Lysine) BRD->Histone_mod Binds/Docks Histone_unmod->Histone_mod inhibitor PF-CBP1 inhibitor->BRD Blocks Binding

Caption: Mechanism of CBP-mediated transcription and inhibition by PF-CBP1.

Conclusion and Future Perspectives

Validating a novel drug target like CBP requires rigorous, multi-faceted evidence. This compound serves as a high-quality chemical probe, enabling researchers to specifically interrogate the function of the CBP/p300 bromodomain. By following a logical workflow that combines biochemical confirmation, cellular target engagement, phenotypic readouts, and—crucially—orthogonal validation with genetic methods, researchers can build a robust case for CBP's role in their disease model.

The data generated using tools like PF-CBP1 and its counterparts (e.g., SGC-CBP30, GNE-272) are paving the way for a new class of epigenetic therapies. As our understanding of the distinct and overlapping roles of the CBP and p300 paralogs deepens, the development of even more selective inhibitors will be critical.[30][31] These next-generation tools will allow for a finer dissection of their respective functions and may lead to therapies with improved efficacy and wider therapeutic windows for diseases ranging from castration-resistant prostate cancer to hematological malignancies.[32][33]

References

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  • Crawford, T. D., et al. (2016). Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 . Journal of Medicinal Chemistry, 59(23), 10549-10563. [Link]

  • Crawford, T. D., et al. (2016). Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 . Journal of Medicinal Chemistry. [Link]

  • Role of CBP Protein in RNA Transcription Uncovered . Medindia. [Link]

  • Giebler, H. A., et al. (1997). Insight Into the Tumor Suppressor Function of CBP Through the Viral Oncoprotein Tax . Journal of Virology. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development . Creative Bioarray. [Link]

  • Wood, M. A., et al. (2006). A transcription factor-binding domain of the coactivator CBP is essential for long-term memory and the expression of specific target genes . Learning & Memory, 13(5), 609-617. [Link]

  • Attianese, B., & Piccolo, M. T. (2023). Targeting CBP and p300: Emerging Anticancer Agents . Molecules, 28(14), 5395. [Link]

  • Lasko, L. M., et al. (2017). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors . Cell Chemical Biology, 24(10), 1209-1220.e6. [Link]

  • Cellular assays for Target Validation . Experimental Drug Development Centre (EDDC). [Link]

  • Zhang, G., et al. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening . Acta Pharmaceutica Sinica B, 9(4), 780-791. [Link]

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  • p300/CBP cellular assay . Open Lab Notebooks. [Link]

  • Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors . Nature, 550(7674), 128-132. [Link]

  • Filon, M., et al. (2023). Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells . Oncotarget, 14, 631-641. [Link]

  • Inhibition of p300/CBP Suppresses Castration-Resistant Prostate Cancer . AACR Journals. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation . ResearchGate. [Link]

  • Park, E. S., et al. (2013). Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 . Biochemistry, 52(34), 5767-5777. [Link]

  • Thompson, M. K., et al. (2013). Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4 . Biochemistry, 52(34). [Link]

  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors . CellCentric. [Link]

  • Piskol, R., et al. (2020). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data . Genes, 11(10), 1175. [Link]

  • Piskol, R., et al. (2020). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data . Genes, 11(10), 1175. [Link]

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A Head-to-Head Comparison of p300/CBP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are pivotal transcriptional co-activators. By acetylating histone tails and other proteins, they serve as critical nodes in regulating gene expression programs that govern cell proliferation, differentiation, and survival.[1][2][3] Their dysregulation is a well-established driver in numerous pathologies, particularly cancer, making them highly attractive targets for therapeutic intervention.[2][4][5]

This guide provides an in-depth, head-to-head comparison of PF-CBP1 and other leading small-molecule inhibitors of the p300/CBP axis. We will dissect their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions for their discovery programs.

A Tale of Two Domains: Targeting p300/CBP

Inhibitors targeting p300/CBP can be broadly classified based on the functional domain they engage: the Bromodomain (BRD) or the Histone Acetyltransferase (HAT) domain. This mechanistic divergence is the most critical factor in experimental design and interpretation of results.

  • Bromodomain Inhibitors (e.g., PF-CBP1, CCS1477): These molecules act as "reader" inhibitors. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones, tethering the p300/CBP complex to specific chromatin locations to facilitate gene transcription.[6] Bromodomain inhibitors competitively occupy this acetyl-lysine binding pocket, preventing the recruitment of p300/CBP to target gene loci and thereby repressing transcription.

  • HAT Domain Inhibitors (e.g., A-485): These compounds are "writer" inhibitors. They target the enzyme's catalytic core, the HAT domain, which is responsible for transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on its substrates.[7][8] By blocking this activity, HAT inhibitors induce a global reduction in histone and non-histone protein acetylation, leading to widespread changes in gene expression and protein function.[3]

In the Spotlight: Key p300/CBP Inhibitors

Here we profile four prominent inhibitors, highlighting their distinct characteristics. PF-CBP1 and CCS1477 represent the class of bromodomain inhibitors, while A-485 is a leading example of a catalytic HAT inhibitor. C646 is included as an earlier, well-characterized HAT inhibitor.

PF-CBP1 (Bromodomain Inhibitor)

PF-CBP1 is a selective chemical probe for the bromodomains of CBP and p300.[9][10] It serves as a valuable tool for interrogating the specific function of the p300/CBP bromodomain in cellular processes.[11] In biochemical assays, it demonstrates moderate potency with IC50 values of 125 nM for the CBP bromodomain and 363 nM for the p300 bromodomain.[9][11] Its selectivity over other bromodomain families, particularly the BET family (e.g., BRD4), is a key feature, although the margin can vary between assay formats.[11] Cellular activity is typically observed in the low micromolar range (1-10 µM).[11]

CCS1477 (Inobrodib) (Bromodomain Inhibitor)

CCS1477 is a potent, selective, and orally bioavailable inhibitor of the p300/CBP bromodomains that has entered clinical trials.[5][12][13] It binds with high affinity, demonstrating Kd values of 1.7 nM and 1.3 nM for CBP and p300, respectively.[13][14] Notably, it exhibits significant selectivity over the BET bromodomain protein BRD4, with a Kd of 222 nM.[12][13] This selectivity is critical, as it allows for the distinct biological consequences of p300/CBP versus BET inhibition to be parsed.[12] CCS1477 has shown robust anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC) by downregulating key oncogenic drivers like the Androgen Receptor (AR) and c-MYC.[12][15]

A-485 (HAT Domain Inhibitor)

A-485 is a potent, selective, and cell-active inhibitor of the catalytic HAT activity of p300/CBP.[7][8][16] It is competitive with acetyl-CoA and displays IC50 values of 2.6 nM for CBP and 9.8 nM for p300 in enzymatic assays.[8][16] In cellular assays, A-485 effectively reduces acetylation of known p300/CBP histone marks, such as H3K27ac, with an EC50 of approximately 73 nM in PC-3 prostate cancer cells.[7] Its utility has been demonstrated across various cancer models, including hematological malignancies and prostate cancer, where it inhibits proliferation and key transcriptional programs.[7][17]

C646 (HAT Domain Inhibitor)

C646 is another well-characterized, cell-permeable HAT inhibitor that is competitive with the histone substrate. It inhibits p300 with a Ki of 400 nM.[9] While less potent than A-485, it has been instrumental in early studies validating the therapeutic potential of p300/CBP HAT inhibition.[1] C646 has been shown to induce apoptosis and inhibit the function of critical cancer drivers like the Androgen Receptor and NF-κB in prostate cancer cell lines.[1]

Head-to-Head Performance: A Data-Driven Comparison

The following tables summarize the key quantitative parameters for each inhibitor, allowing for direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency Against p300/CBP

CompoundTarget Domainp300 PotencyCBP PotencyNotes
PF-CBP1 BromodomainIC50: 363 nM[9][11]IC50: 125 nM[9]FRET-based assay.
CCS1477 BromodomainKd: 1.3 nM[12][13]Kd: 1.7 nM[12][13]Surface Plasmon Resonance (SPR) assay.
A-485 HAT DomainIC50: 9.8 nM[8]IC50: 2.6 nM[8]TR-FRET based enzymatic assay.
C646 HAT DomainKi: 400 nM[9]-Cell-free enzymatic assay.

Table 2: Selectivity and Cellular Activity

CompoundSelectivity HighlightCellular Target EngagementAnti-proliferative Activity
PF-CBP1 >100-fold vs. BRD4 (FP); lower in BROMOscan[11]Reduces LPS-induced IL-6 expression at 10 µM[10]Generally requires >1 µM for cellular effects.[11]
CCS1477 ~170-fold vs. BRD4 (Kd: 222 nM)[12][13]IC50: 19 nM (p300 BRET assay)[12]IC50 < 100 nM in VCaP, 22Rv1 prostate cancer cells.[12]
A-485 Highly selective vs. other HATs and >150 targets[8]EC50: 73 nM for H3K27ac reduction (PC-3 cells)[7]Selectively inhibits proliferation in hematological and prostate cancer lines.[7]
C646 Preferentially selective for p300/CBP vs. other HATs[9]Induces apoptosis at 20 µM in prostate cancer cells[1]Reduces proliferation in PC3 and LNCaP cells.[1]

Visualizing the Mechanism: Signaling and Experimental Workflows

To better understand the context in which these inhibitors operate, the following diagrams illustrate a key signaling pathway regulated by p300/CBP and a typical workflow for inhibitor validation.

p300_pathway cluster_upstream Upstream Signals cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Growth_Factors Growth Factors (e.g., Androgens) Signaling_Cascade Signaling Cascade Growth_Factors->Signaling_Cascade activates TF Transcription Factor (e.g., AR, MYC) Signaling_Cascade->TF activates p300_CBP p300/CBP Complex TF->p300_CBP recruits Target_Genes Target Gene Promoters (e.g., PSA, KLK3) TF->Target_Genes binds to HAT_Domain HAT Domain p300_CBP->HAT_Domain Bromodomain Bromodomain p300_CBP->Bromodomain p300_CBP->Target_Genes Chromatin Chromatin HAT_Domain->Chromatin acetylates histones Bromodomain->Chromatin binds acetylated histones Ac Ac Chromatin->Ac Transcription Gene Transcription Target_Genes->Transcription leads to A485 A-485 A485->HAT_Domain inhibits PFCBP1 PF-CBP1 CCS1477 PFCBP1->Bromodomain inhibits

Caption: p300/CBP signaling and points of inhibitor action.

validation_workflow cluster_invitro In Vitro / Biochemical cluster_incell In-Cell / Cellular cluster_invivo In Vivo A Primary Screen: Biochemical HAT Assay (e.g., TR-FRET) B Potency & MoA: IC50 Determination, Competition Assays A->B C Selectivity Profiling: vs. other HATs, BROMOscan Panel B->C D Target Engagement: Western Blot for H3K27ac (e.g., A-485) or BRET Assay (e.g., CCS1477) C->D E Phenotypic Assays: Cell Viability (IC50), Apoptosis, Colony Formation D->E F Gene Expression Analysis: qPCR or RNA-seq of Target Genes (e.g., MYC) E->F G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H Efficacy Studies: Tumor Xenograft Models G->H

Caption: A generalized workflow for p300/CBP inhibitor validation.

Field-Proven Experimental Protocols

The trustworthiness of any inhibitor comparison rests on robust, reproducible experimental design. Here we detail the methodologies for two cornerstone assays.

Protocol 1: In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay (TR-FRET)

This assay quantitatively measures the enzymatic activity of p300/CBP and is the primary method for determining the biochemical potency (IC50) of HAT domain inhibitors like A-485.

Causality: The principle is based on time-resolved fluorescence resonance energy transfer (TR-FRET). The p300 enzyme acetylates a biotinylated histone H3 peptide substrate. A Europium-labeled anti-acetylated lysine antibody binds to the acetylated product, bringing it in proximity to a Streptavidin-conjugated fluorophore that binds the biotin tag. This proximity allows for FRET, generating a signal proportional to enzyme activity.

Step-by-Step Methodology: [18][19]

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 M NaCl, 1 mM DTT, 0.01% Tween-20.

    • Dilute recombinant human p300/CBP enzyme in Assay Buffer.

    • Dilute biotinylated H3 peptide substrate and Acetyl-CoA in Assay Buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., A-485) in DMSO, then dilute further in Assay Buffer.

  • Enzymatic Reaction:

    • In a 384-well assay plate, add 2 µL of the diluted inhibitor solution.

    • Add 4 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 4 µL of the substrate mix (H3 peptide + Acetyl-CoA). Final concentrations should be optimized, but typical values are ~50 nM Acetyl-CoA and ~200 nM H3 peptide.[18]

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mix (Europium-labeled antibody and Streptavidin-fluorophore in TR-FRET detection buffer).

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the ratio of acceptor to donor emission and plot the results against inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This assay validates that a HAT inhibitor is cell-permeable and engages its target in a cellular context by measuring changes in a specific histone acetylation mark.

Causality: p300/CBP are the primary writers of the H3K27ac and H3K18ac marks.[20] Inhibition of p300/CBP catalytic activity leads to a dose-dependent decrease in the steady-state levels of these marks, which can be detected by specific antibodies. This serves as a direct pharmacodynamic biomarker of target engagement.

Step-by-Step Methodology: [7][21]

  • Cell Culture and Treatment:

    • Seed cells (e.g., PC-3 prostate cancer cells) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor (e.g., A-485, 1 nM to 10 µM) or vehicle (DMSO) for a defined period (e.g., 3-24 hours).

  • Histone Extraction:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells in a hypotonic lysis buffer and isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H2SO4.

    • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.

  • Protein Quantification and Sample Preparation:

    • Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • Western Blotting:

    • Separate 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for H3K27ac overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis:

    • Re-probe the blot or use a parallel blot for a loading control, such as total Histone H3.

    • Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal to determine the dose-dependent reduction in acetylation.

Conclusion

The selection of a p300/CBP inhibitor is fundamentally dictated by the scientific question at hand.

  • PF-CBP1 is a valuable chemical probe for dissecting the specific, non-catalytic scaffolding functions of the p300/CBP bromodomain.

  • CCS1477 represents a potent, clinically relevant bromodomain inhibitor with demonstrated in vivo efficacy, making it suitable for translational studies.

  • A-485 is the tool of choice for investigating the consequences of potent and selective inhibition of the p300/CBP catalytic HAT function.

By understanding the distinct mechanisms of action and leveraging the robust validation protocols detailed here, researchers can effectively harness these powerful molecules to advance our understanding of epigenetic regulation and develop novel therapeutic strategies.

References

  • Welti, J., et al. (2018). Targeting the p300/CBP Axis in Lethal Prostate Cancer. Cancer Discovery, 8(7), 818-835. [Link]

  • Lasko, L.M., et al. (2017). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature, 550(7674), 128-132. [Link]

  • Brooks, N., et al. (2021). CCS1477, a Novel p300/CBP Bromodomain Inhibitor, Enhances Efficacy of Azacitidine and Venetoclax in Pre-Clinical Models of Acute Myeloid Leukaemia and Lymphoma. Blood, 138(Supplement 1), 2200. [Link]

  • Peng, J., et al. (2021). p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization. Cell Death & Disease, 12(8), 758. [Link]

  • Santer, F.R., et al. (2011). Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines. Molecular Cancer Therapeutics, 10(9), 1644-1655. [Link]

  • Attanasio, F., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 28(13), 5099. [Link]

  • Attanasio, F., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. Odesa University Chemical Journal. [Link]

  • Goodman, R.H., & Smolik, S. (2000). CBP/p300 in cell growth, transformation, and development. Genes & Development, 14(13), 1553-1577. [Link]

  • Wang, Y., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Acta Pharmaceutica Sinica B, 12(10), 3996-4016. [Link]

  • Thorpe, A.L., et al. (2022). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 784-791. [Link]

  • Thorpe, A.L., et al. (2022). Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • He, S., et al. (2013). Small-Molecule Inhibitors of Acetyltransferase p300 Identified by High-Throughput Screening Are Potent Anticancer Agents. Molecular Cancer Therapeutics, 12(5), 610-620. [Link]

  • The Chemical Probes Portal. (n.d.). PF-CBP1. Retrieved from [Link]

  • Szewczyk, M. (2020). p300/CBP cellular assay. Open Lab Notebooks. [Link]

  • ResearchGate. (2021). Current development of CBP/p300 inhibitors in the last decade. [Link]

  • Bond, A.G., et al. (2024). Development of p300-targeting degraders with enhanced selectivity and onset of degradation. RSC Medicinal Chemistry. [Link]

  • BenchSci. (2024). What are p300-CBP transcription factors inhibitors and how do they work?. BenchSci Blog. [Link]

  • BPS Bioscience. (n.d.). P300 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Bowers, E.M., et al. (2010). Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor. Chemistry & Biology, 17(5), 471-482. [Link]

  • JoVE. (2023). Assays for Validating Histone Acetyltransferase (HAT) Inhibitors | Protocol Preview. YouTube. [Link]

  • Merck Millipore. (n.d.). Certificate of Analysis p300/CBP Immunoprecipitation-HAT Assay Kit. Retrieved from [Link]

  • Szewczyk, M. (2020). Methods for p300/CBP cellular assay. Zenodo. [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(23), 5106-5119. [Link]

  • Lasko, L.M., et al. (2020). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters, 11(10), 1834-1839. [Link]

  • Tang, S., et al. (2025). The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Cellular Oncology. [Link]

  • YouTube. (2024). CBP and EP300 Degraders: A Tale of Two Selectivities. [Link]

  • Picaud, S., et al. (2019). Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. Future Medicinal Chemistry, 11(1), 65-88. [Link]

Sources

Validating the Downstream Effects of PF-CBP1 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the downstream cellular and molecular consequences of treating cells with PF-CBP1 hydrochloride, a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. We will delve into the mechanistic rationale behind targeting these critical coactivators, present detailed protocols for robust experimental validation, and compare the performance of PF-CBP1 with other notable CBP/p300 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the on-target effects and therapeutic potential of this class of epigenetic modulators.

The Rationale for Targeting CBP/p300 and the Expected Downstream Cascade

CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression.[1][2][3] By acetylating histone proteins, particularly at lysine 27 of histone H3 (H3K27ac), CBP/p300 relaxes chromatin structure, making it more accessible to the transcriptional machinery.[1] Beyond histones, they also acetylate a multitude of non-histone proteins, including transcription factors, thereby modulating their activity and stability.[2][4]

This compound is a selective inhibitor that targets the bromodomain of CBP and p300, with reported IC50 values of 125 nM and 363 nM, respectively.[5][6][7] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, a key mechanism for tethering CBP/p300 to active chromatin regions. By inhibiting the bromodomain, PF-CBP1 is expected to disrupt the recruitment of CBP/p300 to gene promoters and enhancers, leading to a cascade of downstream effects.

The primary and expected downstream consequences of PF-CBP1 treatment are:

  • Reduced Histone Acetylation: A direct and measurable outcome of CBP/p300 inhibition is a global or locus-specific decrease in histone acetylation, particularly H3K27ac.

  • Modulation of Gene Expression: By altering chromatin accessibility and transcription factor activity, PF-CBP1 treatment is anticipated to lead to the downregulation of CBP/p300 target genes. For instance, PF-CBP1 has been shown to reduce the expression of inflammatory genes like IL-6 and IFN-β in macrophages and RGS4 mRNA in neurons.[6][8]

  • Phenotypic Changes: The modulation of gene expression ultimately manifests as changes in cellular phenotype, such as decreased cell proliferation, induction of apoptosis, or alterations in cell differentiation pathways.[9][10]

The following diagram illustrates the proposed mechanism of action for PF-CBP1.

cluster_0 Cellular Nucleus CBP_p300 CBP/p300 Bromodomain Bromodomain CBP_p300->Bromodomain contains HAT_Domain HAT Domain CBP_p300->HAT_Domain contains Transcription_Factor Transcription Factor CBP_p300->Transcription_Factor coactivates Gene_Expression Target Gene Expression CBP_p300->Gene_Expression promotes PF_CBP1 This compound PF_CBP1->Bromodomain inhibits Histone_Tail Acetylated Histone Tail Bromodomain->Histone_Tail binds to HAT_Domain->Histone_Tail acetylates DNA DNA Transcription_Factor->DNA binds to Downstream_Effects Phenotypic Changes (e.g., Apoptosis, Decreased Proliferation) Gene_Expression->Downstream_Effects leads to

Caption: Mechanism of this compound action.

Experimental Validation of Downstream Effects: A Multi-pronged Approach

To rigorously validate the downstream effects of this compound, a multi-tiered experimental approach is essential. This ensures that the observed phenotypes are directly linked to the on-target activity of the compound.

Primary Target Engagement: Assessing Histone Acetylation

The most direct measure of CBP/p300 inhibition is the reduction of histone acetylation at specific gene loci or globally. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for this analysis.[11]

This protocol is adapted from established methods and is designed to provide high-resolution data on histone modifications.[12][13][14][15]

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 100 nM - 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cross-linking: Fix cells with 1% formaldehyde in PBS for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C. Use magnetic beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Perform stringent washes to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions with significant H3K27ac enrichment. Compare the H3K27ac profiles between PF-CBP1-treated and vehicle-treated samples.

Treatment with PF-CBP1 should lead to a dose-dependent reduction in the number and intensity of H3K27ac peaks at the promoters and enhancers of actively transcribed genes.

Secondary Effect Validation: Gene Expression Analysis

Changes in histone acetylation are expected to translate into altered gene expression. Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and specific method to quantify changes in the mRNA levels of target genes.[16][17][18]

  • Cell Treatment and RNA Extraction: Treat cells with PF-CBP1 as described for the ChIP-seq experiment. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific to your target genes (e.g., MYC, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

A significant decrease in the mRNA levels of known CBP/p300 target genes should be observed in PF-CBP1-treated cells compared to controls.

Tertiary Effect Validation: Phenotypic Assays

The culmination of altered gene expression is a change in cellular phenotype. Cell viability and apoptosis assays are crucial for assessing the functional consequences of CBP/p300 inhibition.

This protocol is a standard method to assess cell metabolic activity as an indicator of viability.[19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PF-CBP1 and controls for a defined period (e.g., 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western blotting can be used to detect changes in the expression of proteins involved in apoptosis.[22][23][24][25]

  • Protein Extraction: Treat cells with PF-CBP1 and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

PF-CBP1 treatment is expected to decrease cell viability in a dose-dependent manner. This should be accompanied by an increase in the levels of apoptosis markers like cleaved Caspase-3.

The following diagram outlines the integrated workflow for validating the downstream effects of PF-CBP1.

cluster_0 Experimental Workflow Start Cell Culture + PF-CBP1 Treatment ChIP_seq ChIP-seq (H3K27ac) Start->ChIP_seq RT_qPCR RT-qPCR (Target Gene mRNA) Start->RT_qPCR Western_Blot Western Blot (Apoptosis Markers) Start->Western_Blot Viability_Assay Cell Viability Assay (MTT/XTT) Start->Viability_Assay Analysis_1 ↓ H3K27ac ChIP_seq->Analysis_1 Analysis_2 ↓ Target Gene Expression RT_qPCR->Analysis_2 Analysis_3 ↑ Apoptosis Western_Blot->Analysis_3 Analysis_4 ↓ Cell Viability Viability_Assay->Analysis_4 Conclusion Validation of Downstream Effects Analysis_1->Conclusion Analysis_2->Conclusion Analysis_3->Conclusion Analysis_4->Conclusion

Sources

The Selective Edge: A Comparative Guide to PF-CBP1 Hydrochloride and Non-Selective CBP/p300 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate landscape of epigenetic regulation, the choice of a chemical probe is a critical decision that profoundly influences experimental outcomes. The transcriptional co-activators CREB-binding protein (CBP) and its close homolog p300 are central players in this field, acting as master regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The development of small molecule inhibitors targeting CBP/p300 has opened new avenues for understanding their roles in health and disease, particularly in oncology and inflammatory disorders.

This guide provides an in-depth comparison of PF-CBP1 hydrochloride , a selective inhibitor of the CBP/p300 bromodomains, with various classes of non-selective inhibitors. We will delve into their distinct mechanisms of action, compare their selectivity and potency with supporting experimental data, and provide detailed protocols for key validation assays. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting the most appropriate tool to investigate CBP/p300 biology.

Understanding the Landscape: Selective vs. Non-Selective Inhibition of CBP/p300

Inhibitors of CBP/p300 can be broadly categorized based on their mechanism of action and selectivity. This distinction is crucial as it dictates their biological effects and the interpretation of experimental results.

  • Selective Bromodomain Inhibitors (e.g., this compound): These molecules, like PF-CBP1, specifically target the bromodomain of CBP and p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the CBP/p300 complex to specific chromatin regions. By inhibiting this interaction, these compounds prevent the recruitment of CBP/p300 to target gene promoters and enhancers, leading to a highly specific modulation of gene expression.

  • Non-Selective HAT Inhibitors (e.g., A-485, C646): This class of inhibitors targets the catalytic histone acetyltransferase (HAT) domain of CBP/p300. By blocking the enzymatic activity, these compounds prevent the acetylation of histones and other protein substrates. This leads to a global reduction in histone acetylation and a broad impact on the transcription of numerous genes. Their lack of specificity for particular gene loci makes them powerful tools for studying the overall importance of CBP/p300 HAT activity but can also lead to widespread cellular effects.

  • BET Bromodomain Inhibitors (e.g., JQ1): While not direct CBP/p300 inhibitors, BET inhibitors are often used in related fields of study. They target the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Given that both CBP/p300 and BET proteins are key transcriptional co-activators, comparing the effects of their respective inhibitors can help to dissect their distinct roles in gene regulation. The selectivity of PF-CBP1 over BET bromodomains is a key differentiating feature.

Below is a diagram illustrating the different points of intervention for these inhibitor classes within the context of transcriptional activation.

Caption: Mechanisms of CBP/p300 and BET inhibitor action.

Head-to-Head Comparison: PF-CBP1 vs. Non-Selective Inhibitors

The following table summarizes the key characteristics of this compound and representative non-selective inhibitors. It is important to note that IC50 and Kd values can vary depending on the assay conditions and should be considered as relative indicators of potency.

FeatureThis compoundA-485C646JQ1
Target CBP/p300 Bromodomainsp300/CBP HAT Domainp300/CBP HAT DomainBET Bromodomains (BRD2, BRD3, BRD4, BRDT)
Mechanism Inhibits acetyl-lysine recognitionCompetitive inhibitor of the HAT domainCompetitive inhibitor of the HAT domainInhibits acetyl-lysine recognition
CBP IC50/Kd 125 nM (IC50)[1]2.6 nM (IC50 for CBP-BHC)[2]~1.6 µM (IC50)[3]Not a primary target
p300 IC50/Kd 363 nM (IC50)[1]9.8 nM (IC50 for p300-BHC)[2]400 nM (Ki)[3]Not a primary target
BRD4 IC50/Kd >100-fold selective over BRD4[1]Selective over BET bromodomains[4]Not a primary target~77 nM (IC50 for BRD4(1))[5]
Cellular Effect Modulates specific gene expression (e.g., reduces IL-6, RGS4)[1]Global reduction in H3K27ac and H3K18ac[2][6]Decreases pro-inflammatory gene expression[3]Broad anti-inflammatory and anti-proliferative effects[7][8]

Delving into the Data: Key Experimental Workflows

To rigorously compare selective and non-selective inhibitors, a combination of biochemical and cellular assays is essential. Below are detailed protocols for fundamental experiments that provide insights into inhibitor potency, selectivity, target engagement, and downstream cellular effects.

Determining Binding Affinity and Selectivity: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow Diagram:

cluster_0 Isothermal Titration Calorimetry (ITC) Workflow Protein_Prep 1. Prepare purified bromodomain protein (e.g., CBP, BRD4) Loading 3. Load protein into sample cell and inhibitor into titration syringe Protein_Prep->Loading Inhibitor_Prep 2. Prepare inhibitor solution (e.g., PF-CBP1) in matched buffer Inhibitor_Prep->Loading Titration 4. Perform sequential injections of inhibitor into the protein solution Loading->Titration Data_Acquisition 5. Measure heat change after each injection Titration->Data_Acquisition Analysis 6. Analyze data to determine Kd, n, and ΔH Data_Acquisition->Analysis

Caption: A streamlined workflow for ITC experiments.

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the target bromodomain proteins (e.g., CBP, p300, BRD4) to >95% purity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare the inhibitor stock solution in a compatible solvent (e.g., DMSO) and dilute it into the same ITC buffer used for the protein. Ensure the final solvent concentration is matched between the protein and inhibitor solutions to minimize heats of dilution.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC).

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration and Data Collection:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

    • Include a sufficient number of injections to ensure saturation of the binding sites.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Fit the binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10]

Rationale for Experimental Choices: The use of a matched buffer is critical to minimize background noise from heats of dilution, ensuring that the measured heat changes are solely due to the binding event. Performing control titrations (e.g., inhibitor into buffer) is also essential to accurately subtract any non-specific heat effects.[10]

Confirming Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow Diagram:

cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment 1. Treat cells with inhibitor or vehicle (DMSO) Heating 2. Heat cell lysates or intact cells across a temperature gradient Cell_Treatment->Heating Lysis_Centrifugation 3. Lyse cells (if intact) and centrifuge to separate soluble and aggregated proteins Heating->Lysis_Centrifugation Protein_Quantification 4. Quantify the amount of soluble target protein at each temperature (e.g., by Western Blot or ELISA) Lysis_Centrifugation->Protein_Quantification Melting_Curve 5. Plot soluble protein fraction vs. temperature to generate a melting curve Protein_Quantification->Melting_Curve Shift_Analysis 6. Compare melting curves of treated vs. vehicle samples to determine thermal shift Melting_Curve->Shift_Analysis cluster_0 RT-qPCR Workflow for Gene Expression Analysis Cell_Treatment 1. Treat cells with inhibitor or vehicle RNA_Extraction 2. Isolate total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA via reverse transcription RNA_Extraction->cDNA_Synthesis qPCR 4. Perform qPCR with gene-specific primers for target and reference genes cDNA_Synthesis->qPCR Data_Analysis 5. Analyze Ct values and calculate relative gene expression (e.g., using the ΔΔCt method) qPCR->Data_Analysis

Caption: A schematic of the RT-qPCR process.

Step-by-Step Methodology:

  • Cell Treatment and RNA Isolation:

    • Treat cells with PF-CBP1, a non-selective inhibitor, or vehicle as described previously.

    • Isolate total RNA from the cells using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers specific for the target genes (e.g., IL6, RGS4) and one or more stably expressed reference genes (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s).

    • Calculate the fold change in gene expression in the inhibitor-treated samples relative to the vehicle-treated samples using the 2-ΔΔCt method.

Rationale for Experimental Choices: The use of reference genes is crucial for normalizing the data and correcting for variations in RNA input and reverse transcription efficiency. The DNase treatment step is essential to prevent the amplification of genomic DNA, which could lead to inaccurate results.

Signaling Pathways: The Broader Context

CBP/p300 are involved in a multitude of signaling pathways that are critical for cellular function and are often dysregulated in disease. Understanding how different inhibitors impact these pathways is key to elucidating their therapeutic potential.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. CBP/p300 act as co-activators for the NF-κB subunit RelA/p65, enhancing its transcriptional activity.

cluster_0 NF-κB Signaling Pathway cluster_1 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Inflammatory Gene Expression NFkB->Transcription CBP_p300 CBP/p300 CBP_p300->NFkB Co-activates

Caption: The role of CBP/p300 in NF-κB signaling.

PF-CBP1, by preventing the recruitment of CBP/p300 to NF-κB target genes, can selectively attenuate the inflammatory response. In contrast, HAT inhibitors would have a more widespread effect on NF-κB-mediated transcription.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for development and is frequently hyperactivated in cancer. β-catenin, the key effector of the pathway, recruits CBP/p300 to activate the transcription of target genes.

cluster_0 Wnt/β-catenin Signaling Pathway cluster_1 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits b_catenin β-catenin Destruction_Complex->b_catenin Degrades Nucleus Nucleus b_catenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF b_catenin->TCF_LEF Transcription Target Gene Expression TCF_LEF->Transcription CBP_p300 CBP/p300 CBP_p300->b_catenin Co-activates

Caption: CBP/p300 as co-activators in Wnt signaling.

Selective inhibition of the CBP/p300 bromodomain with PF-CBP1 can provide a nuanced approach to modulating Wnt signaling compared to the broader effects of HAT inhibitors.

Conclusion and Future Perspectives

This compound represents a valuable tool for dissecting the specific roles of CBP/p300 bromodomain-mediated interactions in gene regulation. Its selectivity over other bromodomain families, particularly the BET family, allows for a more precise interrogation of CBP/p300 function compared to non-selective inhibitors. The choice between a selective bromodomain inhibitor like PF-CBP1 and a non-selective HAT inhibitor will ultimately depend on the specific research question. For studying the role of CBP/p300 recruitment to specific genomic loci, PF-CBP1 is the superior choice. For investigating the global consequences of CBP/p300 enzymatic activity, a HAT inhibitor may be more appropriate.

The continued development of highly selective and potent chemical probes for different domains of CBP/p300 will undoubtedly provide deeper insights into their complex biology and pave the way for novel therapeutic strategies targeting a range of human diseases.

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  • Di Micco, R., et al. (2014). The bromodomain-containing protein BRD4 is a positive regulator of NF-κB-dependent transcription. Proceedings of the National Academy of Sciences, 111(2), E208-E217.
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  • Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors.
  • Liu, Z., et al. (2020). C646, a Novel p300/CREB-Binding Protein-Specific Inhibitor of Histone Acetyltransferase, Attenuates Influenza A Virus Infection. Viruses, 12(4), 449.
  • Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors.
  • Bowers, E. M., et al. (2010). Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. Chemistry & Biology, 17(5), 471–482.
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.
  • Xiang, M., et al. (2019). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. Cell Chemical Biology, 26(3), 353–363.e5.
  • Liu, Z., et al. (2021). p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization.
  • DiNapoli, K. T., et al. (2018). The BET-Bromodomain Inhibitor JQ1 Reduces Inflammation and Tau Phosphorylation at Ser396 in the Brain of the 3xTg Model of Alzheimer's Disease. Frontiers in Cellular Neuroscience, 12, 452.
  • Bowers, E. M., et al. (2010). Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. Chemistry & Biology, 17(5), 471–482.
  • Xiang, M., et al. (2019). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. Cell Chemical Biology, 26(3), 353–363.e5.
  • Liu, Z., et al. (2021). p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization.
  • DiNapoli, K. T., et al. (2018). The BET-Bromodomain Inhibitor JQ1 Reduces Inflammation and Tau Phosphorylation at Ser396 in the Brain of the 3xTg Model of Alzheimer's Disease. Frontiers in Cellular Neuroscience, 12, 452.
  • Cha, T. L., et al. (2013). JQ1, a BET bromodomain inhibitor, has anti-inflammatory and anti-proliferative activities in human disease models. Journal of Cellular and Molecular Medicine, 17(11), 1461–1472.

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A Researcher's Guide to Validating PF-CBP1 Hydrochloride: A Comparative Analysis of On-Target Gene Expression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of PF-CBP1 hydrochloride, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. We will delve into the mechanism of action, compare PF-CBP1 to alternative inhibitors, and provide detailed, field-proven protocols for confirming its impact on target gene expression. Our approach emphasizes scientific integrity through a multi-tiered validation strategy, ensuring that your experimental results are robust, reproducible, and trustworthy.

The Central Role of CBP/p300 in Transcriptional Regulation

The paralogous proteins CBP (encoded by the CREBBP gene) and p300 are critical transcriptional co-activators that function as central hubs in gene regulatory networks.[1] They do not bind to DNA directly but are recruited by a vast number of transcription factors to gene promoters and enhancers. Their primary function is to acetylate histone proteins, a key post-translational modification that relaxes chromatin structure, making the DNA more accessible for transcription. This histone acetyltransferase (HAT) activity is crucial for the expression of genes involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]

CBP and p300 possess a specialized reader module known as a bromodomain. This domain specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[3] This interaction is critical for anchoring the CBP/p300 complex to active chromatin regions, thereby sustaining and amplifying the transcriptional signal. This compound exploits this mechanism by competitively binding to the bromodomain pocket, preventing the recruitment of CBP/p300 and consequently leading to the downregulation of their target genes.[4][5]

Figure 1: Mechanism of Action of PF-CBP1 cluster_0 Cell Nucleus TF Transcription Factor (e.g., NF-κB, MYC) CBP_p300 CBP/p300 Complex TF->CBP_p300 Recruits DNA Promoter/Enhancer DNA TF->DNA Binds HAT HAT Domain CBP_p300->HAT Bromo Bromodomain CBP_p300->Bromo Histone_unacetylated Chromatin (Histones unacetylated) HAT->Histone_unacetylated Acetylation (H3K27ac) Histone_acetylated Chromatin (Histones acetylated) Bromo->Histone_acetylated Binds to acetyl-lysine Gene Target Gene (e.g., MYC, IL6) Histone_acetylated->Gene Enables Transcription mRNA mRNA Transcript Gene->mRNA Transcription PF_CBP1 PF-CBP1 PF_CBP1->Bromo Inhibits

Caption: Mechanism of Action of PF-CBP1.

A Comparative Landscape of CBP/p300 Inhibitors

PF-CBP1 belongs to a class of inhibitors targeting the bromodomain. An alternative strategy is to inhibit the catalytic HAT domain directly. The choice of inhibitor depends on the specific biological question and the desired therapeutic outcome. Below is a comparison of PF-CBP1 with other well-characterized CBP/p300 inhibitors.

InhibitorTarget DomainIC50 (CBP)IC50 (p300)Selectivity ProfileKey Target Genes
PF-CBP1 Bromodomain125 nM[6][7]363 nM[6][7]>139-fold selective over BRD4[7]IL6, IL1B, RGS4[7]
A-485 HAT Domain44.8 nM(Potent)Selective for p300/CBP HAT activity[2]MYC, IRF4
CCS1477 BromodomainPotentPotent>200x more potent for p300/CBP vs. BRD4[8]Androgen Receptor (AR), AR-splice variants, c-Myc[8]
SGC-CBP30 Bromodomain21 nM[6]38 nM[6]40-fold selective over BRD4(1)[6]Th17 inflammatory genes

A Multi-Tiered Strategy for Validating On-Target Effects

A rigorous validation of PF-CBP1 requires a multi-pronged approach, moving from targeted gene analysis to a global transcriptomic overview. This ensures that the observed effects are genuinely due to the inhibition of the CBP/p300 bromodomain.

Caption: Multi-Tiered Validation Workflow.
Tier 1: Targeted mRNA Quantification by Quantitative Reverse Transcription PCR (qRT-PCR)

This is the gold-standard method for rapidly and sensitively quantifying changes in the expression of specific genes.[9]

Protocol: Two-Step qRT-PCR for Gene Expression Analysis [10]

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in a logarithmic growth phase at the time of treatment.

    • Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 10 µM), a vehicle control (e.g., DMSO), and potentially a negative control compound.[7] An appropriate positive control, such as another known CBP/p300 inhibitor, should also be included.

    • Incubate for a predetermined time (e.g., 4, 12, or 24 hours) based on the known kinetics of your target gene.[4]

  • RNA Extraction:

    • Harvest cells and lyse them using a TRIzol-based reagent or a column-based RNA extraction kit.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer). High-quality RNA is essential.[11]

  • cDNA Synthesis (Reverse Transcription):

    • In a nuclease-free tube, combine 1-2 µg of total RNA with a mix of oligo(dT) and random primers.[10]

    • Add reverse transcriptase enzyme and a reaction buffer containing dNTPs.

    • Perform the reaction in a thermal cycler according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 45°C for 30 min, followed by an 85°C inactivation step for 5 min).[12] The resulting cDNA can be stored at -20°C.

  • Quantitative PCR (qPCR):

    • Prepare a master mix containing a SYBR Green or probe-based qPCR reagent, forward and reverse primers for your target gene(s) and at least two stable housekeeping genes (e.g., GAPDH, ACTB). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.[13][14]

    • Add diluted cDNA to the master mix in a qPCR plate. Include a "no template control" (NTC) for each primer set to check for contamination and a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.[14]

    • Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis (ΔΔCt Method):

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct value of your target gene to the geometric mean of the housekeeping genes (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the change relative to the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_vehicle).

    • The fold change in expression is calculated as 2-ΔΔCt.[13]

Tier 2: Analysis of Protein Expression by Western Blotting

It is crucial to confirm that the observed changes in mRNA levels translate to corresponding changes in protein expression. Western blotting is a widely used technique for this purpose.[15][16]

Protocol: Western Blotting for Protein Level Validation [17][18]

  • Protein Extraction and Quantification:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay.[19]

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of your target protein).[18] Also, load a molecular weight marker.

    • Run the gel via electrophoresis to separate proteins by size.[16]

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific to your target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[15]

    • Wash the membrane again as in the previous step.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane for a loading control protein (e.g., β-actin, GAPDH) to normalize the data. Densitometry analysis can be used to quantify the relative protein levels.

Tier 3: Global Transcriptomic Profiling with RNA-Sequencing (RNA-Seq)

For an unbiased, genome-wide view of PF-CBP1's effects, RNA-Seq is the method of choice. It can identify novel target genes, reveal pathway-level changes, and assess potential off-target effects.[20][21][22]

Workflow: An Overview of RNA-Sequencing [11][23]

  • Sample Preparation: High-quality, intact RNA is extracted from treated and control cells as described in the qRT-PCR protocol.

  • Library Preparation:

    • The RNA is first depleted of ribosomal RNA (rRNA), which constitutes the majority of RNA in the cell.[11]

    • The remaining RNA is fragmented.

    • These fragments are reverse transcribed into cDNA.

    • Sequencing adapters are ligated to the ends of the cDNA fragments. This library is then amplified via PCR.[20]

  • Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina), which generates millions of short reads corresponding to the original RNA transcripts.[23]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are checked for quality.

    • Alignment: Reads are aligned to a reference genome.

    • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or downregulated in PF-CBP1-treated samples compared to controls.

Interpreting the Results: A Hypothetical Case Study

Imagine you are investigating the effect of PF-CBP1 on MYC expression in a cancer cell line known to be dependent on CBP/p300 activity. You compare it against A-485 (a HAT inhibitor) and a vehicle control.

Table 2: Hypothetical Comparative Data

Treatment (1 µM, 24h)MYC mRNA Fold Change (vs. Vehicle)MYC Protein Level (Relative to Vehicle)
Vehicle (DMSO) 1.00100%
PF-CBP1 HCl 0.2530%
A-485 0.3540%

Interpretation:

  • Both PF-CBP1 and A-485 significantly reduce MYC mRNA and protein levels, confirming that MYC transcription in this cell line is dependent on CBP/p300 activity.

  • The strong effect of PF-CBP1 validates its on-target activity as a CBP/p300 bromodomain inhibitor. The similar, potent effect of the HAT inhibitor A-485 corroborates that the overall CBP/p300 co-activator function is critical for this gene.

  • These results provide a solid foundation for further investigation, such as using RNA-Seq to determine what other oncogenic pathways are affected by PF-CBP1 treatment.

By following this structured, multi-tiered approach, researchers can confidently and accurately validate the on-target effects of this compound, contributing to the growing body of knowledge on epigenetic modulators and their therapeutic potential.

References

  • Creative Biolabs. Western Blot Protocol. Available from: [Link]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. Available from: [Link]

  • Technology Networks. RNA-Seq: Basics, Applications and Protocol. (2024-01-24). Available from: [Link]

  • Taliefar, M., et al. (PDF) Reverse Transcription Real-Time PCR Protocol for Gene Expression Analyses. ResearchGate. Available from: [Link]

  • University of Rochester Medical Center. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Available from: [Link]

  • Cusabio. Western Blotting(WB) Protocol. Available from: [Link]

  • RNA-Seq Blog. A detailed protocol for stranded RNA-sequencing. Available from: [Link]

  • SpringerLink. Protocol for RNA-seq Expression Analysis in Yeast. (2021-09-20). Available from: [Link]

  • JoVE. Video: Next-Gen Transcriptomics Using RNA-Seq. (2023-04-30). Available from: [Link]

  • SpringerLink. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis. Available from: [Link]

  • CellCentric. CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. (2017-12-04). Available from: [Link]

  • National Center for Biotechnology Information. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. Available from: [Link]

  • ACS Publications. Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. (2025-06-05). Available from: [Link]

  • ResearchGate. Comparison of CBP30 binding to the p300 and CBP bromodomains. Available from: [Link]

  • AdooQ BioScience. PF-CBP1 | CREBBP inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. (2022-10-19). Available from: [Link]

  • National Center for Biotechnology Information. Antisense-induced knockdown of CREB-binding protein (CBP) downregulates Per1 gene expression in the shell region of nucleus accumbens resulting in reduced alcohol consumption in mice. Available from: [Link]

  • National Center for Biotechnology Information. The CBP Bromodomain and Nucleosome Targeting Are Required for Zta-Directed Nucleosome Acetylation and Transcription Activation. Available from: [Link]

  • PubMed. Targeting dependency on a paralog pair of CBP/p300 against de-repression of KREMEN2 in SMARCB1-deficient cancers. (2024-06-05). Available from: [Link]

  • PubMed. CREB-independent regulation by CBP is a novel mechanism of human growth hormone gene expression. Available from: [Link]

  • National Center for Biotechnology Information. Target gene context influences the transcriptional requirement for the KAT3 family of CBP and p300 histone acetyltransferases. (2011-01-27). Available from: [Link]

  • ResearchGate. Cbp1-Cren7 chromatinization of CRISPR arrays favours transcription from leader- over cryptic promoters. (2023-04-12). Available from: [Link]

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A Comparative Guide to Selective CBP/p300 Bromodomain Inhibitors in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of epigenetic drug discovery, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 have emerged as critical therapeutic targets.[1] Their multifaceted roles in regulating gene expression across a spectrum of cellular processes have implicated their dysregulation in numerous pathologies, including cancer, inflammatory disorders, and fibrotic diseases.[1][2] The development of small molecule inhibitors targeting the bromodomains of CBP and p300, which are responsible for recognizing acetylated lysine residues on histones and other proteins, has provided powerful tools to probe their function and offers promising therapeutic avenues.[3][4]

This guide provides a comparative analysis of the performance of selective CBP/p300 bromodomain inhibitors in various preclinical disease models. While the focus will be on well-characterized compounds with substantial supporting data, we will also touch upon emerging inhibitors like PF-CBP1 to provide a comprehensive overview of the field. PF-CBP1 is a selective inhibitor of CBP/p300 bromodomains, however, it is still in the preclinical development stage with no in-vivo animal data yet reported.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting CBP/p300 in different disease contexts and to inform the design of future preclinical studies.

The Central Role of CBP/p300 in Disease Pathophysiology

CBP and p300 are histone acetyltransferases (HATs) that play a pivotal role as transcriptional co-activators for a multitude of transcription factors.[5] Their bromodomains are crucial for tethering these complexes to chromatin, thereby facilitating gene expression. The dysregulation of CBP/p300-mediated transcription is a common feature in many diseases.

cluster_0 Cellular Inputs cluster_1 Signaling Pathways cluster_2 Transcriptional Regulation cluster_3 Pathological Outcomes Growth Factors Growth Factors Wnt/β-catenin Wnt/β-catenin Growth Factors->Wnt/β-catenin Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Fibrotic Signals Fibrotic Signals TGF-β TGF-β Fibrotic Signals->TGF-β Transcription Factors Transcription Factors Wnt/β-catenin->Transcription Factors NF-κB->Transcription Factors TGF-β->Transcription Factors CBP/p300 CBP/p300 Gene Expression Gene Expression CBP/p300->Gene Expression Transcription Factors->CBP/p300 Cancer Progression Cancer Progression Gene Expression->Cancer Progression Chronic Inflammation Chronic Inflammation Gene Expression->Chronic Inflammation Tissue Fibrosis Tissue Fibrosis Gene Expression->Tissue Fibrosis

Caption: Simplified signaling pathways involving CBP/p300 in disease.

Comparative Efficacy in Oncology Models

The aberrant activation of oncogenic transcription factors is a hallmark of many cancers, making the inhibition of CBP/p300 an attractive therapeutic strategy.[2] Several CBP/p300 bromodomain inhibitors have demonstrated significant anti-tumor activity in preclinical cancer models.

Key Comparative Data in Oncology
InhibitorCancer ModelKey FindingsReference
CCS1477 Castration-Resistant Prostate Cancer (CRPC) XenograftComplete inhibition of tumor growth and reduction of tumor biomarkers.[1][1]
GNE-272 Acute Myeloid Leukemia (AML)Modulation of MYC expression and demonstrated anti-tumor potential.[2][2]
I-CBP112 LeukemiaSynergistic induction of apoptosis when combined with the BET bromodomain inhibitor JQ1.[5][5]
NEO2734 Hematological MalignanciesDual inhibition of CBP/p300 and BET bromodomains with nanomolar IC50.[2][2]
Experimental Protocol: In Vivo Xenograft Model for Prostate Cancer

This protocol outlines a typical xenograft study to evaluate the efficacy of a CBP/p300 inhibitor like CCS1477.

  • Cell Culture: Culture human CRPC cells (e.g., 22Rv1) in appropriate media.

  • Animal Model: Use male immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 22Rv1 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.

  • Treatment Initiation: When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer CCS1477 or vehicle control orally, once daily, at a predetermined dose.

  • Efficacy Endpoints: Monitor tumor volume, body weight, and clinical signs of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target engagement (e.g., by measuring changes in histone acetylation or target gene expression like MYC).[1][2]

  • Data Analysis: Statistically analyze the differences in tumor growth between the treatment and control groups.

Cell_Culture Prostate Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Daily Oral Administration of Inhibitor Randomization->Treatment Endpoints Efficacy and PD Analysis Treatment->Endpoints

Caption: Workflow for a preclinical xenograft study.

Comparative Efficacy in Inflammatory Disease Models

Chronic inflammation is a key driver of many autoimmune and other inflammatory diseases. CBP/p300 are involved in the transcriptional activation of pro-inflammatory genes, making them promising targets for anti-inflammatory therapies.[4][6]

Key Comparative Data in Inflammation
InhibitorDisease ModelKey FindingsReference
PF-CBP1 LPS-stimulated Macrophages (in vitro)Moderate reduction of LPS-induced IL-6 and IFN-β expression.[3][3]
GNE-272 TNF-α-stimulated THP-1 cells (in vitro)Significant reduction of TNF-α-induced cytokine expression.[4][4]
A-485 TNF-α-stimulated THP-1 cells (in vitro)Significant reduction of TNF-α-induced cytokine expression.[4][4]
SGC-CBP30 Sepsis Mouse ModelImproved survival and decreased serum levels of the inflammatory mediator HMGB1.[7][7]
Experimental Protocol: In Vitro Macrophage Stimulation Assay

This protocol describes an in vitro assay to assess the anti-inflammatory effects of CBP/p300 inhibitors.

  • Cell Culture: Culture a human monocytic cell line (e.g., THP-1) and differentiate into macrophages using PMA.

  • Inhibitor Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of the CBP/p300 inhibitor or vehicle control for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.[3][4]

  • Sample Collection: After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatant and cell lysates.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA or a multiplex immunoassay.

  • Gene Expression Analysis: Analyze the expression of inflammatory genes in the cell lysates by RT-qPCR.

  • Data Analysis: Determine the IC50 of the inhibitor for the suppression of cytokine production and gene expression.

Comparative Efficacy in Fibrotic Disease Models

Fibrosis, characterized by the excessive deposition of extracellular matrix, can lead to organ failure. CBP/p300 play a role in the signaling pathways that drive fibrogenesis, such as the TGF-β pathway.[8]

Key Comparative Data in Fibrosis
InhibitorDisease ModelKey FindingsReference
ICG-001 Bleomycin-induced Pulmonary Fibrosis (Mouse)Halted disease progression, reversed established injury, and decreased mortality.[8][8]
MRI-1867 (Dual CB1R/iNOS inhibitor)Bleomycin-induced Pulmonary Fibrosis (Mouse)Attenuated pulmonary fibrosis.[9] This highlights an alternative therapeutic strategy.[9]
AM6545 & AM4113 (CB1 receptor antagonists)Metabolic Syndrome-associated Nephropathy (Rat)Alleviated renal inflammation and fibrosis by interfering with TGFβ1-mediated pathways.[10] This suggests targeting upstream signaling can be effective.[10]
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol details a widely used in vivo model to study pulmonary fibrosis.

  • Animal Model: Use C57BL/6 mice.

  • Induction of Fibrosis: Administer a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.[8]

  • Treatment Regimen: Begin treatment with the CBP/p300 inhibitor or vehicle control at a specified time point after bleomycin administration (either prophylactically or therapeutically).

  • Assessment of Fibrosis: At the end of the study (e.g., 14-21 days post-bleomycin), harvest the lungs for analysis.

  • Histological Analysis: Perform Masson's trichrome staining to visualize collagen deposition and quantify the extent of fibrosis using the Ashcroft scoring system.[8]

  • Biochemical Analysis: Measure the hydroxyproline content of the lung tissue as a quantitative measure of collagen deposition.[8]

  • Gene Expression Analysis: Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA) in lung homogenates by RT-qPCR.

  • Data Analysis: Compare the extent of fibrosis and the expression of fibrotic markers between the treatment and control groups.

Concluding Remarks and Future Directions

The comparative analysis of selective CBP/p300 bromodomain inhibitors across different disease models reveals both common mechanisms and context-specific effects. While inhibitors like GNE-272 and CCS1477 show promise in oncology, compounds such as ICG-001 have demonstrated remarkable efficacy in reversing established fibrosis. The in vitro anti-inflammatory effects of PF-CBP1 suggest its potential in inflammatory conditions, though in vivo studies are eagerly awaited to validate these findings.[3]

Future research should focus on understanding the molecular determinants of inhibitor selectivity and response in different cellular contexts. The development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of combination therapies, will be crucial for the successful clinical translation of CBP/p300-targeted therapies. The continued use of robust and well-characterized preclinical models will be paramount in guiding these efforts and ultimately realizing the full therapeutic potential of inhibiting these master regulators of gene expression.

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A Guide to Reproducible Research: Comparative Analysis of the CBP/p300 Bromodomain Inhibitor PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transcriptional co-activators CREB-binding protein (CBP) and its paralog p300 are crucial epigenetic regulators that play a central role in orchestrating gene expression programs essential for cell growth, differentiation, and proliferation.[1][2] Their multidomain structure includes a highly conserved bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci.[3][4] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them compelling therapeutic targets.[1][5]

PF-CBP1 hydrochloride has emerged as a valuable chemical probe for dissecting the biological functions of these co-activators. It is a potent and highly selective, cell-permeable inhibitor that competitively targets the bromodomains of CBP and p300.[6][7] However, the promise of any chemical probe is contingent on the reproducibility of the experiments in which it is used. Inconsistent results can arise from variations in compound handling, experimental design, and data interpretation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing reproducible experiments using this compound. We will delve into its mechanism of action, provide detailed protocols for key validation assays, and objectively compare its performance with alternative CBP/p300-targeting agents. Our focus is on establishing self-validating experimental systems that ensure the generation of robust and reliable data.

Understanding the Target: The Role of CBP/p300 and the Mechanism of PF-CBP1

CBP and p300 are histone acetyltransferases (HATs) that act as critical nodes in cellular signaling.[8] By acetylating histone tails, they relax chromatin structure, making DNA more accessible for transcription. The bromodomain within these proteins is a "reader" module that anchors the complex to acetylated chromatin, stabilizing the transcriptional machinery at target gene promoters and enhancers.

PF-CBP1 exerts its function by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[9] This prevents CBP/p300 from docking onto chromatin, leading to the downregulation of target gene expression. A key advantage of PF-CBP1 is its high selectivity for CBP/p300 over other bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family (e.g., BRD4), which are targeted by a different class of inhibitors.[6] This selectivity is crucial for attributing observed biological effects directly to the inhibition of CBP/p300.

cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 TF Transcription Factor CBP_p300 CBP/p300 Complex TF->CBP_p300 recruits Ac_Histone Acetylated Histone BD Bromodomain Ac_Histone->BD binds to HAT HAT Domain PolII RNA Pol II Complex BD->PolII stabilizes Gene_ON Target Gene Transcription PolII->Gene_ON PF_CBP1 PF-CBP1 BD_i Bromodomain PF_CBP1->BD_i blocks binding pocket Ac_Histone_i Acetylated Histone Ac_Histone_i->BD_i binding prevented CBP_p300_i CBP/p300 Complex Gene_OFF Transcription Repressed CBP_p300_i->Gene_OFF destabilized at chromatin

Caption: Mechanism of CBP/p300 action and inhibition by PF-CBP1.

Comparative Landscape: PF-CBP1 and Alternative Inhibitors

To properly contextualize experimental results, it is essential to understand how PF-CBP1 compares to other molecules targeting the same pathway. These alternatives can act as valuable positive controls or tools for orthogonal validation. Inhibitors can be broadly categorized by their target domain: the Bromodomain (like PF-CBP1) or the catalytic HAT domain.

Compound NameTarget DomainMechanismIC50 CBP (nM)IC50 p300 (nM)Key Features & Notes
PF-CBP1 BromodomainCompetitive Inhibitor125[6][7]363[6][7]High selectivity over BET bromodomains (>100-fold).
SGC-CBP30 BromodomainCompetitive Inhibitor21[10]38[10]Potent inhibitor with good selectivity over BETs.[11]
I-CBP112 BromodomainCompetitive Inhibitor~25 (Kd)~53 (Kd)Widely used probe; has been shown to induce differentiation in leukemia cells.[9]
A-485 HAT DomainCatalytic InhibitorN/A60[10]Targets enzyme activity, not the reader domain. Useful for comparing functional outcomes of inhibiting different domains.[2]
JQ1 BET BromodomainsCompetitive Inhibitor>10,000>10,000A well-characterized BET inhibitor; serves as an essential negative control to demonstrate selectivity for the CBP/p300 pathway.[2][12]

Foundations of Reproducibility: Material Preparation and Controls

The most common source of experimental variability begins before the first cell is treated. Rigorous adherence to preparation protocols is non-negotiable.

Protocol 1: Preparation and Handling of this compound

Causality: PF-CBP1, like many small molecules, can degrade if improperly stored or subjected to multiple freeze-thaw cycles. Solubility issues can lead to inaccurate final concentrations. Using fresh, high-purity DMSO is critical as absorbed moisture can reduce solubility.[6]

Step-by-Step Methodology:

  • Reconstitution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[13] The molecular weight of PF-CBP1 is 488.6 g/mol .[7]

    • Ensure complete dissolution by vortexing gently. If necessary, brief sonication in a water bath can be used.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. The aliquot volume should be tailored to your typical experimental needs to avoid waste and freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[7] A properly stored DMSO stock should be stable for at least one month.[7]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot rapidly.

    • Perform serial dilutions in your cell culture medium to achieve the final desired concentrations.

    • Crucial Control: Prepare a parallel set of dilutions using only the vehicle (DMSO) at the same final concentrations used for the compound. The final DMSO concentration in the culture should be kept constant across all conditions and should typically not exceed 0.1% to avoid solvent-induced toxicity.

Core Experimental Workflows for Validation and Comparison

The following protocols provide a robust framework for assessing the activity and reproducibility of PF-CBP1.

Experiment 1: Cellular Target Engagement via Gene Expression Modulation

Objective: To provide functional evidence that PF-CBP1 engages its target in a cellular context by measuring its effect on the transcription of a known CBP/p300-regulated inflammatory gene.

Scientific Rationale: In macrophages, the transcription of many inflammatory genes, such as Interleukin-6 (IL-6), is induced by lipopolysaccharide (LPS) and is dependent on CBP/p300 activity.[6] By inhibiting CBP/p300 with PF-CBP1, we expect to see a dose-dependent reduction in LPS-induced IL-6 mRNA expression.[6][13] This assay serves as a direct readout of target engagement in a relevant biological system.

cluster_workflow RT-qPCR Workflow for Target Engagement A 1. Seed J774 Macrophages B 2. Pre-treat with PF-CBP1 (0.1 - 10 µM, 30 min) + Vehicle Control (DMSO) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL, 4 hours) B->C D 4. Harvest Cells & Lyse C->D E 5. Isolate Total RNA D->E F 6. Synthesize cDNA E->F G 7. Perform RT-qPCR (Target: IL-6, Housekeeper: GAPDH) F->G H 8. Analyze Data (ΔΔCt Method) G->H

Caption: Workflow for assessing PF-CBP1 target engagement in cells.

Step-by-Step Methodology:

  • Cell Culture: Seed J774 macrophage-like cells in 12-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Pre-treatment: Aspirate the old medium and replace it with fresh medium containing the desired concentrations of PF-CBP1 (e.g., a 7-point curve from 0.1 µM to 10 µM) or the equivalent concentration of DMSO vehicle.[6] Incubate for 30 minutes.

  • Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL. Do not change the medium. Include a "no LPS" control condition.

  • Incubation: Incubate the plates for 4 hours at 37°C. This time point is chosen to capture the peak of primary response gene transcription.[6]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • RT-qPCR: Perform quantitative real-time PCR using primers specific for your target gene (e.g., mouse Il6) and a stable housekeeping gene (e.g., mouse Gapdh).

  • Data Analysis: Calculate the relative expression of Il6 using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treated samples to the LPS-stimulated, vehicle-treated control.

Expected Outcome & Data Presentation:

The results should demonstrate a dose-dependent decrease in Il6 mRNA levels in PF-CBP1-treated cells compared to the vehicle control. This confirms that the compound is cell-permeable and active at its intended target.

Treatment ConditionPF-CBP1 Conc. (µM)Relative Il6 mRNA Expression (Fold Change vs. Vehicle + LPS)Standard Deviation
Vehicle (DMSO)01.00+/- 0.12
PF-CBP10.10.95+/- 0.15
PF-CBP10.30.82+/- 0.11
PF-CBP11.00.65+/- 0.09
PF-CBP13.00.41[6]+/- 0.07
PF-CBP110.00.25[6]+/- 0.05
Experiment 2: Comparative Cellular Viability Assay

Objective: To quantify the phenotypic effect of CBP/p300 inhibition on cell proliferation and compare the potency of PF-CBP1 with alternative inhibitors.

Scientific Rationale: As CBP/p300 controls the expression of genes vital for cell cycle progression and survival, its inhibition is expected to reduce the proliferation of sensitive cancer cell lines.[2] A viability assay provides a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) for this effect, a key metric for comparing compound potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on CBP/p300 signaling (e.g., certain prostate or hematological cancer lines) into 96-well plates at an optimized density.

  • Compound Treatment: The following day, treat the cells with a 10-point, 3-fold serial dilution of PF-CBP1 and comparator compounds (e.g., SGC-CBP30, A-485, and JQ1). Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or resazurin to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability) and a no-cell background control (0% viability). Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Expected Outcome & Data Presentation:

This experiment will generate IC50 values that allow for a direct comparison of the anti-proliferative potency of different inhibitors. Comparing the results for PF-CBP1 (a bromodomain inhibitor) and A-485 (a HAT inhibitor) can reveal differential dependencies on the reader versus catalytic functions of CBP/p300 in that specific cell line. The high IC50 for JQ1 would validate that the observed effects are not due to BET inhibition.

CompoundTargetMeasured IC50 (µM) in [Cell Line X]95% Confidence Interval
PF-CBP1 CBP/p300 BRD[Experimental Value][Calculated Range]
SGC-CBP30 CBP/p300 BRD[Experimental Value][Calculated Range]
A-485 p300/CBP HAT[Experimental Value][Calculated Range]
JQ1 BET BRDs> 10 (or inactive)N/A

Conclusion and Best Practices

This compound is a powerful and selective tool for investigating the biological roles of the CBP and p300 bromodomains. However, its utility is fundamentally linked to the ability of researchers to generate reproducible data. This guide has outlined a logical, stepwise approach to achieve this, grounded in a clear understanding of the compound's mechanism and a commitment to rigorous experimental design.

Key Takeaways for Ensuring Reproducibility:

  • Characterize Your Reagent: Always source PF-CBP1 from a reputable supplier and follow strict protocols for reconstitution, storage, and handling.[7]

  • Orthogonal Validation: Do not rely on a single assay. Connect target engagement (e.g., RT-qPCR) with a functional phenotypic outcome (e.g., cell viability) to build a cohesive and defensible biological story.

  • Know Your System: The biological context is critical. The effects of CBP/p300 inhibition can be highly dependent on the specific cell line and its underlying genetic and epigenetic landscape.

By embracing these principles, researchers can confidently use this compound to unravel the complex biology of CBP/p300 and contribute high-quality, reproducible findings to the scientific community.

References

  • Piatnitski Chekler, E.L., Pellegrino, J.A., Lanz, T.A., et al. (2015). Transcriptional profiling of a selective CREB binding protein bromodomain inhibitor highlights therapeutic opportunities. Chemistry & Biology, 22(12), 1588-1596. [Link]

  • Reaction Biology. (n.d.). Bromodomain Assay Service. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). PF-CBP1 | CREBBP inhibitor. Retrieved from [Link]

  • Zhan, Y., et al. (2018). Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. Scientific Reports, 8(1), 1-13. [Link]

  • Chekler EL, et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12):1588-96. [Link]

  • Shukla, S., et al. (2021). Bromodomain Inhibitors and Therapeutic Applications. Pharmaceuticals, 14(11), 1136. [Link]

  • Zucconi, B. E., et al. (2019). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Chemical Biology, 14(7), 1439-1447. [Link]

  • Gmaschitz, T., et al. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 28(7), 3043. [Link]

  • Horik, N., et al. (2017). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Communications, 8(1), 1-11. [Link]

  • Kim, D., et al. (2019). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Reports, 42(4), 1396-1404. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. Retrieved from [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(23), 5106-5119. [Link]

  • The Chemical Probes Portal. (n.d.). PF-CBP1. Retrieved from [Link]

  • Taylor, A. M., et al. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology, 45, 108-117. [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl. Retrieved from [Link]

  • MD Anderson Cancer Center. (n.d.). CBP/p300 Inhibitors for Genetically Defined Leukemias. Retrieved from [Link]

  • Park, S., et al. (2014). A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress. PLOS ONE, 9(4), e95621. [Link]

  • Chong, Z., et al. (2023). p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma. Molecular Systems Biology, 19(11), e11674. [Link]

  • Kasper, L. H., et al. (2014). Genome-wide assessment of differential roles for p300 and CBP in transcription regulation. Nucleic Acids Research, 42(1), 111-124. [Link]

  • Selleck China. (n.d.). PF-CBP1 HCl Epigenetic Reader Domain Inhibitor. Retrieved from [Link]

  • Wu, J., et al. (2023). The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Journal of Hematology & Oncology, 16(1), 1-22. [Link]

  • Valor, L. M., et al. (2021). CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. Journal of Neuroscience, 41(4), 655-674. [Link]

  • Kasper, L. H., et al. (2014). Genome-wide and single-cell analyses reveal a context dependent relationship between CBP recruitment and gene expression. Nucleic Acids Research, 42(17), 10773-10787. [Link]

  • Li, J., et al. (2020). p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. Oncogene, 39(19), 3939-3951. [Link]

  • Chevillard-Briet, M., et al. (2002). Control of CBP co-activating activity by arginine methylation. The EMBO Journal, 21(20), 5457-5466. [Link]

  • Ciulla, M. G., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. International Journal of Molecular Sciences, 24(19), 14859. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of PF-CBP1 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its final experimental use. The proper disposal of potent, selective inhibitors like PF-CBP1 hydrochloride is not merely a regulatory formality; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

The "Why" Before the "How": Understanding the Regulatory Landscape

The disposal of any chemical, including this compound, is governed by a "cradle-to-grave" principle.[1][2] This means that the responsibility for hazardous waste lies with the generator—from its creation to its ultimate disposal.[1] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][3] State and local regulations may impose even stricter requirements.[2][3]

While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, the general principles of hazardous waste management provide a robust framework for its disposal.[4][5] Hazardous waste is typically categorized based on properties like ignitability, corrosivity, reactivity, and toxicity.[3] As a novel research chemical, the full toxicological profile of this compound may not be fully elucidated. Therefore, it is prudent to handle it as a potentially hazardous substance.

Core Characteristics of this compound

A thorough understanding of the compound's properties is foundational to its safe handling and disposal. The following table summarizes key information for this compound.

PropertyValueSource
Chemical Name 4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(4-propoxyphenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine hydrochloride[6]
CAS Number 2070014-93-4[6]
Molecular Formula C29H37ClN4O3[6]
Physical State Solid powder[4]
Solubility Soluble in DMSO (≥52.5 mg/mL) and Ethanol (≥40.6 mg/mL); Insoluble in water[6][7]
Known Hazards While specific hazards are not fully detailed in available literature, standard precautions for handling novel chemical entities should be observed. The SDS should be consulted for comprehensive hazard information.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in various forms, from pure solid to solutions.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This includes:

  • Safety Goggles: To protect against splashes of solutions.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent accidental chemical reactions and ensure compliant disposal.[3]

  • Solid Waste:

    • Collect unadulterated this compound powder in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (Non-Aqueous):

    • Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated container for non-halogenated organic solvent waste.

    • Ensure the waste container is compatible with the solvents used.

  • Aqueous Waste:

    • Given its insolubility in water, significant aqueous waste containing this compound is unlikely. However, if any aqueous solutions are generated (e.g., from cell culture media), they should be collected as hazardous aqueous waste. Do not pour down the drain.

Step 3: Labeling - Clarity is Key

Accurate and detailed labeling of waste containers is a regulatory requirement and crucial for the safety of all laboratory personnel and waste handlers.[3] Your waste container label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The solvent(s) present and their approximate concentrations.

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Step 4: Storage - Safe and Secure Containment

Store waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Keep containers securely closed when not in use.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store away from incompatible chemicals.

Step 5: Disposal Request - The Final Hand-off

Once your waste container is full, or if you are discontinuing work with this compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to dispose of the chemical waste through regular trash or down the sewer system.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

PF_CBP1_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal Start Start: Have PF-CBP1 Hydrochloride Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Identify_Form Identify Waste Form PPE->Identify_Form Solid_Waste Solid Waste (Powder, Contaminated Items) Identify_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., in DMSO, Ethanol) Identify_Form->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Labeling Ensure Proper Labeling: - 'Hazardous Waste' - Chemical Name - Solvents & Conc. - Date Collect_Solid->Labeling Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Labeling Collect_Liquid->Store EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS_Pickup End End: Compliant Disposal EHS_Pickup->End

Caption: Workflow for the safe disposal of this compound.

Deactivation and Neutralization: A Note of Caution

While the biological activity of this compound as a CBP/p300 inhibitor is well-documented, there are no established, validated protocols for its chemical neutralization in a standard laboratory setting.[7][9][10] Attempting to deactivate the compound with other chemical agents without a validated procedure can be dangerous, potentially creating new, unknown hazards. Therefore, the most reliable and safest method of disposal is through a licensed hazardous waste management facility, as coordinated by your EHS department.

By adhering to these procedures, you contribute to a safer research environment and ensure that your work, from discovery to disposal, is conducted with the highest degree of professionalism and responsibility.

References

  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. (n.d.).
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025, November 9).
  • PF-CBP1 (CAS Number: 1962928-21-7) - Cayman Chemical. (n.d.).
  • Small molecule-mediated degradation of p300 and CBP for the treatment of cancer. (n.d.).
  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12).
  • PF-CBP1 HCl Epigenetic Reader Domain inhibitor | Selleck Chemicals. (n.d.).
  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources. (n.d.).
  • Hazardous Waste Management - NYSDEC - New York State Department of Environmental Conservation. (n.d.).
  • CBP/p300, a promising therapeutic target for prostate cancer - PMC - PubMed Central. (2025, October 2).
  • Selective p300 degradation via peptide PROTAC: a new therapeutic strategy for advanced prostate cancers - PMC - NIH. (2024, July 8).
  • p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - ResearchGate. (2024, March 30).
  • CBP and EP300 Degraders: A Tale of Two Selectivities - YouTube. (2025, May 12).
  • PF-CBP1 HCl产品说明书 - Selleck中国官网. (n.d.).
  • This compound - Selective CBP/p300 Bromodomain Inhibitor | APExBIO. (n.d.).
  • SAFETY DATA SHEET - Ossila. (2023, March 24).
  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.